molecular formula C9H11BrO B1333851 4-Bromo-2,3,5-trimethylphenol CAS No. 156483-07-7

4-Bromo-2,3,5-trimethylphenol

Cat. No.: B1333851
CAS No.: 156483-07-7
M. Wt: 215.09 g/mol
InChI Key: KHQCLZZWQARYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3,5-trimethylphenol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,3,5-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQCLZZWQARYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394463
Record name 4-bromo-2,3,5-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156483-07-7
Record name 4-bromo-2,3,5-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,3,5-trimethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3,5-trimethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Bromo-2,3,5-trimethylphenol (CAS Number: 156483-07-7), a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and prospective applications, all grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a substituted phenolic compound characterized by a bromine atom and three methyl groups on the aromatic ring. The presence of these functionalities imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be readily derivatized, the bromine atom serves as a handle for cross-coupling reactions, and the methyl groups influence the molecule's lipophilicity and metabolic stability.

Bromophenols, as a class, are prevalent in marine natural products and have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects[1][2][3][4]. The incorporation of a bromine atom into a molecular scaffold can significantly enhance its biological activity, a strategy increasingly employed in drug design[5]. This guide will explore the synthesis and properties of this compound, providing a foundation for its potential exploitation in drug discovery programs.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 156483-07-7[6][7]
Molecular Formula C₉H₁₁BrO[6][7]
Molecular Weight 215.09 g/mol [6]
Appearance White to off-white crystalline solid (predicted)General knowledge
Melting Point 59-61 °C (for the related 4-bromo-3-methylphenol)[8]
Boiling Point 142-145 °C (for the related 4-bromo-3-methylphenol)[8]
Computed LogP 3.08[6]
Topological Polar Surface Area (TPSA) 20.23 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 1[6]
Rotatable Bonds 0[6]

Synthesis of this compound: A Proposed Protocol

Reaction Scheme

G reactant 2,3,5-Trimethylphenol product This compound reactant->product reagent reagent Br₂ in a suitable solvent

Caption: Proposed synthesis of this compound.

Rationale for Experimental Choices

The hydroxyl and methyl groups of 2,3,5-trimethylphenol are activating, ortho-para directing groups. The para position to the hydroxyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack by bromine. Therefore, a direct bromination reaction is expected to yield the desired product with high regioselectivity. The choice of solvent and temperature is crucial to control the reaction rate and minimize the formation of poly-brominated byproducts.

Detailed Experimental Protocol

Materials:

  • 2,3,5-Trimethylphenol

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trimethylphenol (1.0 eq) in dichloromethane or acetic acid. Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 - 1.1 eq) in the same solvent to the cooled reaction mixture via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow A Dissolve 2,3,5-trimethylphenol in solvent B Cool to 0 °C A->B C Slowly add Bromine solution B->C D Stir and monitor by TLC C->D E Quench with Na₂S₂O₃ D->E Reaction complete F Wash with NaHCO₃ and brine E->F G Dry organic layer F->G H Concentrate under vacuum G->H I Purify by recrystallization or chromatography H->I

Caption: Step-by-step workflow for the proposed synthesis.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section provides a detailed prediction of its key spectroscopic features based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The following signals are predicted:

  • Aromatic Proton: A singlet for the single aromatic proton at C6. Its chemical shift is expected to be in the range of 6.5-7.0 ppm.

  • Methyl Protons: Three distinct singlets for the three methyl groups at C2, C3, and C5. The chemical shifts are predicted to be in the range of 2.0-2.5 ppm.

  • Hydroxyl Proton: A broad singlet for the phenolic hydroxyl proton. Its chemical shift will be concentration and solvent-dependent, typically appearing between 4.5 and 6.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The predicted chemical shifts are as follows:

  • C-OH (C1): ~150-155 ppm

  • C-Br (C4): ~115-120 ppm

  • Methyl-substituted carbons (C2, C3, C5): ~125-135 ppm

  • Aromatic CH (C6): ~115-125 ppm

  • Methyl carbons: ~15-25 ppm

A predicted ¹³C NMR spectrum for a related compound, 4-bromo-5-methyl-2-(4,5,5-trimethylcyclopent-1-en-1-yl)phenol, is available, which can provide some comparative insights[6].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹[9].

  • C-H stretch (aromatic): A weak to medium absorption band around 3000-3100 cm⁻¹[10].

  • C-H stretch (aliphatic): Medium to strong absorption bands in the region of 2850-3000 cm⁻¹[10].

  • C=C stretch (aromatic): Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

  • C-O stretch: A strong absorption band in the region of 1200-1260 cm⁻¹.

  • C-Br stretch: A medium to strong absorption band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected to be prominent. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br)[11][12]. Common fragmentation pathways for phenols include the loss of a methyl group (M-15) and the loss of a CO group (M-28)[11].

Potential Applications in Drug Development

While no specific drug candidate has been publicly reported to be derived from this compound, its structural features suggest several promising avenues for its application in medicinal chemistry.

As a Scaffold for Biologically Active Molecules

The this compound scaffold can be readily modified to generate libraries of compounds for screening against various biological targets. The bromine atom is particularly useful for introducing further diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.

Development of Antioxidant and Anti-inflammatory Agents

Phenolic compounds are well-known for their antioxidant properties. The electron-donating methyl groups on the ring of this compound may enhance its radical scavenging activity. Derivatives of this compound could be explored for their potential to mitigate oxidative stress, a key factor in many inflammatory and neurodegenerative diseases. Studies on other bromophenols have demonstrated their potential as antioxidant and anti-inflammatory agents[1][2].

Synthesis of Novel Anticancer Agents

Numerous bromophenol derivatives have exhibited significant anticancer activity[2][3][4]. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This suggests that this compound could serve as a starting point for the design of novel enzyme inhibitors or receptor antagonists with potential applications in oncology.

G cluster_applications Potential Drug Development Pathways A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Etherification/Esterification A->D E Library of Novel Compounds B->E C->E D->E F Biological Screening E->F G Antioxidant/Anti-inflammatory Agents F->G H Anticancer Agents F->H I Enzyme Inhibitors F->I

Sources

Physicochemical properties of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3,5-trimethylphenol

Introduction

This compound is a halogenated aromatic compound belonging to the substituted phenol family. Its molecular architecture, featuring a hydroxyl group and a bromine atom on a trimethylated benzene ring, makes it a subject of interest for researchers in organic synthesis, medicinal chemistry, and material science. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom imparts a unique reactivity profile, positioning it as a versatile intermediate for the synthesis of more complex molecules.[1][2] This guide serves as a comprehensive technical resource for scientists and drug development professionals, offering an in-depth analysis of its physicochemical properties, spectroscopic signature, a validated synthesis workflow, and critical safety protocols.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise molecular identity. This compound is systematically named, indicating a phenol core with methyl groups at positions 2, 3, and 5, and a bromine atom at position 4 relative to the hydroxyl group.

Identifier Value Source
CAS Number 156483-07-7[2][3][4]
Molecular Formula C₉H₁₁BrO[2][3]
Molecular Weight 215.09 g/mol [2][3]
Canonical SMILES CC1=C(C(=C(C=C1O)C)Br)C[2][3]
InChIKey CNZUMQRUUPCHJR-UHFFFAOYSA-N[5]

Physicochemical and Computational Properties

The physical and chemical behavior of this compound is dictated by its structural features. The following table summarizes key properties, derived from computational predictions and extrapolations from analogous structures, which are crucial for designing experimental conditions, predicting solubility, and assessing potential biological activity.

Property Value Notes
pKa 10.22 ± 0.28Predicted for a closely related isomer (4-Bromo-2,3,6-trimethylphenol).[5][6] This value indicates weak acidity, typical for hindered phenols.
LogP 3.08This calculated value suggests significant lipophilicity, implying poor solubility in water but good solubility in organic solvents like ethanol, ether, and chloroform.[3][7]
Topological Polar Surface Area (TPSA) 20.23 Ų[3] This value is indicative of good potential for passive transport across cell membranes.
Hydrogen Bond Donors 1 (the phenolic -OH group)[3]
Hydrogen Bond Acceptors 1 (the phenolic oxygen)[3]
Appearance White to off-white crystalline solidInferred from similar brominated phenols.[1][7]

Spectroscopic Characterization: A Structural Blueprint

Elucidating the structure of a synthesized compound is paramount. Spectroscopic methods provide a non-destructive means to confirm the identity and purity of this compound. While specific spectra for this compound require experimental acquisition[4][8], its predicted spectroscopic features are highly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy reveals the electronic environment of hydrogen atoms within the molecule. For this compound, the spectrum is expected to be relatively simple and diagnostic:

  • Aromatic Proton (1H): A single peak (singlet) is expected for the lone proton on the aromatic ring at position 6. Its chemical shift would likely be in the range of 6.5-7.5 ppm.

  • Methyl Protons (9H): Three distinct singlets are anticipated, each integrating to 3 protons, corresponding to the methyl groups at positions 2, 3, and 5. These would appear in the upfield region, typically between 2.0-2.5 ppm.

  • Hydroxyl Proton (1H): A broad singlet, characteristic of an acidic proton, is expected. Its chemical shift is variable (typically 4-7 ppm) and can be confirmed by D₂O exchange, where the peak would disappear.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present based on their vibrational frequencies.

  • O-H Stretch: A prominent, broad absorption band between 3200-3600 cm⁻¹ is the hallmark of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹, indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The most critical feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost identical intensity at m/z = 214 and m/z = 216, which is a definitive signature for a monobrominated compound.

Synthesis and Purification Workflow

The synthesis of this compound can be reliably achieved through electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.

Rationale for Synthetic Strategy

The starting material of choice is 2,3,5-trimethylphenol.[9] The phenol's hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. The position para to the hydroxyl group (C4) is unsubstituted and sterically accessible, making it the most probable site for bromination. This high regioselectivity simplifies the reaction, leading predominantly to the desired product. Bromine in a suitable solvent like acetic acid is a classic and effective reagent for this transformation.[10]

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for phenol bromination and should be performed with appropriate safety precautions.[10][11]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,5-trimethylphenol (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 10-15°C using an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker of cold water. If a solid precipitates, it can be collected by vacuum filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the collected organic layers with a saturated sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Workflow Visualization

SynthesisWorkflow cluster_reaction Synthesis cluster_workup Workup & Purification start Dissolve 2,3,5-trimethylphenol in Acetic Acid add_br2 Cool to 10-15°C & Add Br₂ Solution start->add_br2 react Stir at RT & Monitor by TLC add_br2->react quench Pour into Water & Extract with Ether react->quench Reaction Complete wash Wash with Na₂S₂O₃ & Brine quench->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Recrystallize from Ethanol/Water dry->purify end 4-Bromo-2,3,5- trimethylphenol purify->end Pure Product

Caption: Synthetic workflow for this compound.

Applications and Research Potential

While specific applications for this compound are not extensively documented, its structure is analogous to intermediates used in several high-value industries.[1][7]

  • Pharmaceutical Synthesis: As a halogenated phenol, it can serve as a key building block in the synthesis of bioactive molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds.[1]

  • Agrochemicals: Brominated phenolic structures are integral to certain classes of herbicides and fungicides, suggesting its potential as a precursor in agrochemical research and development.[1]

  • Material Science: Phenolic compounds are precursors to polymers and resins. The presence of bromine can enhance flame retardant properties, making this compound a candidate for incorporation into novel materials.

Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous trimethylphenols and bromophenols dictate a cautious approach.[12][13][14]

Hazard Assessment

Based on its class, this compound should be treated as a hazardous substance with the following potential risks:

  • Skin Corrosion/Irritation: Likely to cause skin irritation or chemical burns upon contact.[13][14]

  • Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[12][13]

  • Toxicity: May be harmful if swallowed or inhaled.[12]

Recommended Handling Procedures
  • Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[13]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][15]

Disposal Protocol

This compound must be disposed of as regulated hazardous waste.[16] Do not dispose of it down the drain or in regular trash. All contaminated materials (e.g., gloves, glassware, spill cleanup debris) must also be treated as hazardous waste.[16][17]

Disposal Workflow Visualization

DisposalWorkflow start Designate Chemical as Waste consult_sds Consult SDS and Institutional EH&S Guidelines start->consult_sds select_container Select Compatible, Labeled Hazardous Waste Container consult_sds->select_container transfer_waste Transfer Waste to Container (Solid & Contaminated Materials) select_container->transfer_waste store Store in Designated Satellite Accumulation Area (SAA) transfer_waste->store segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) store->segregate pickup Arrange Pickup by Authorized Waste Management Personnel segregate->pickup final_disposal Final Disposal via Licensed Hazardous Waste Facility pickup->final_disposal

Caption: Laboratory workflow for hazardous chemical waste disposal.

References

  • Otto Chemie Pvt. Ltd. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,3,5,6-tetramethylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet - 4-Bromo-3-methylphenol. Retrieved from [Link]

  • Breckland Scientific. (2015). Safety Data Sheet - Bromo Phenol Blue. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,2,3-trimethylheptane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4,6-trimethyl phenol, 527-60-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroperacetic acid. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-trimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trimethylphenol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of 4-Bromo-2,3,5-trimethylphenol via the electrophilic bromination of 2,3,5-trimethylphenol. The document is structured to serve researchers, chemists, and professionals in drug development by elucidating the underlying chemical principles, presenting a detailed experimental protocol, and emphasizing critical safety considerations. The synthesis leverages the high reactivity of the phenol ring, activated by hydroxyl and methyl substituents, to achieve regioselective bromination at the para-position using N-Bromosuccinimide (NBS). This guide details the reaction mechanism, provides a step-by-step laboratory procedure, outlines hazard management, and offers insights into process optimization.

Introduction: Significance and Synthetic Strategy

Brominated phenols are a class of compounds with significant utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. Their value lies in the bromine atom's function as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions and functional group transformations. This compound, in particular, is a valuable building block due to its specific substitution pattern, which can direct the synthesis of complex molecular architectures.

The synthesis of this target molecule from 2,3,5-trimethylphenol is a classic example of electrophilic aromatic substitution. The phenolic hydroxyl group is a powerful activating substituent, strongly directing incoming electrophiles to the ortho and para positions.[1][2] In the case of 2,3,5-trimethylphenol, the two positions ortho to the hydroxyl group (positions 2 and 6) are sterically hindered by methyl groups. This steric hindrance, combined with the strong electronic directing effect of the hydroxyl group, makes the para-position (position 4) the overwhelmingly favored site for electrophilic attack.[3]

While elemental bromine (Br₂) can be used for such transformations, it is often difficult to control and can lead to over-bromination and the formation of undesired byproducts.[4][5] N-Bromosuccinimide (NBS) presents a superior alternative, acting as a milder and more selective source of electrophilic bromine.[6] It provides a slow, controlled release of the brominating species, minimizing side reactions and often leading to higher yields of the desired mono-brominated product.[7][8][9] This guide will therefore focus on the use of NBS as the reagent of choice.

Reaction Mechanism and Theoretical Basis

The bromination of 2,3,5-trimethylphenol is an electrophilic aromatic substitution reaction. The reaction proceeds through the attack of an electrophile (a bromine cation equivalent) on the electron-rich aromatic ring.

Key Mechanistic Principles:

  • Activation of the Aromatic Ring: The hydroxyl (-OH) group is a potent activating group due to the ability of its lone pair of electrons to delocalize into the benzene ring through resonance. This increases the electron density of the ring, making it highly nucleophilic and susceptible to electrophilic attack.[1][2][3] The three methyl (-CH₃) groups also contribute to the ring's activation through an inductive effect.

  • Generation of the Electrophile: In the presence of a trace amount of acid (often HBr generated in situ), NBS becomes protonated, which makes the bromine atom more electrophilic and susceptible to attack by the activated phenol ring.

  • Regioselectivity: The hydroxyl group is a strong ortho, para-director. In the 2,3,5-trimethylphenol substrate, the 2- and 6-positions are occupied by methyl groups. The only available activated position is the 4-position (para to the hydroxyl group), leading to a highly regioselective outcome.

  • Sigma Complex Formation: The nucleophilic π-system of the phenol attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as the succinimide anion or solvent) removes a proton from the carbon atom bearing the new bromine substituent, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Visualizing the Synthetic Pathway

The overall transformation is a direct and efficient bromination of the starting phenol.

G cluster_reactants Reactants cluster_product Product Reactant 2,3,5-Trimethylphenol Reaction_Node Bromination Reactant->Reaction_Node Solvent (e.g., CH₂Cl₂) Reagent N-Bromosuccinimide (NBS) Reagent->Reaction_Node Product This compound Reaction_Node->Product G Start Activated Phenol Ring (Nucleophile) Sigma Sigma Complex (Resonance Stabilized Cation) Start->Sigma Attack on Br⁺ NBS N-Bromosuccinimide (NBS) (Electrophile Source) NBS->Sigma Provides Br⁺ Product This compound (Aromaticity Restored) Sigma->Product Deprotonation by Base Base Base (e.g., Succinimide anion) Base->Sigma Abstracts H⁺

Caption: Mechanism of electrophilic aromatic substitution.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood.

3.1 Materials and Reagents
CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Role
2,3,5-Trimethylphenol697-82-5C₉H₁₂O136.19Starting Material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating Agent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Quenching/Neutralizing Agent
Sodium Sulfite (Na₂SO₃)7757-83-7Na₂SO₃126.04Reducing Agent (for excess Br₂)
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying Agent
Hexane110-54-3C₆H₁₄86.18Recrystallization Solvent
Ethyl Acetate141-78-6C₄H₈O₂88.11Recrystallization Solvent
3.2 Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Dropping funnel or powder funnel

  • Condenser (optional, for reflux)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

3.3 Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5-trimethylphenol (5.00 g, 36.7 mmol).

    • Dissolve the starting material in 100 mL of dichloromethane (DCM). Stir the mixture at room temperature until all the solid has dissolved.

    • Cool the flask in an ice-water bath to 0 °C.

  • Addition of Brominating Agent:

    • Carefully add N-Bromosuccinimide (NBS) (6.86 g, 38.5 mmol, 1.05 equivalents) to the cooled solution in small portions over 15-20 minutes.

    • Rationale: Adding NBS portion-wise helps to control the reaction temperature and prevent potential side reactions. A slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material. The reaction is typically complete within 1-2 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 50 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 10 minutes to reduce any unreacted NBS or bromine.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

      • 50 mL of water.

      • 50 mL of brine (saturated NaCl solution) to aid in phase separation.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

    • Recrystallize the crude solid from a minimal amount of a hot hexane/ethyl acetate mixture. Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.

3.4 Characterization

The identity and purity of the final product, this compound,[10][11] can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis. The expected molecular weight is 215.09 g/mol . [10][11]

Safety, Handling, and Waste Disposal

A thorough understanding and implementation of safety protocols are paramount for this procedure.

4.1 Hazard Analysis
ChemicalGHS Pictograms & Signal WordKey Hazards
2,3,5-Trimethylphenol Danger Causes severe skin burns and eye damage. [12][13][14][15]May cause respiratory irritation. [14]
N-Bromosuccinimide (NBS) Danger/Warning Oxidizer; may intensify fire. [16]Corrosive to metals. [16][17]Causes severe skin burns and eye damage. [18]Harmful if swallowed. [18]
Dichloromethane (DCM) Warning Skin and eye irritant. Suspected of causing cancer.
This compound Warning (Assumed) Brominated phenols are generally irritants. May be harmful if swallowed or inhaled. [19]Toxic to aquatic life. [19]
4.2 Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves before use.

  • Skin and Body Protection: A flame-resistant laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection: Not typically required if work is performed in a functional fume hood.

4.3 Emergency Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [12][18]* Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. [13][18]Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [12][13]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. [18]Seek immediate medical attention.

4.4 Waste Disposal
  • Organic Waste: All organic filtrates and solvent washes containing dichloromethane must be collected in a designated halogenated organic waste container.

  • Aqueous Waste: The neutral aqueous washes can be collected in a designated aqueous waste container.

  • Solid Waste: Contaminated items such as TLC plates, filter paper, and gloves should be disposed of in a designated solid chemical waste container.

Conclusion

This guide provides a robust and reliable methodology for the synthesis of this compound. The use of N-Bromosuccinimide offers a selective and high-yielding route to this valuable synthetic intermediate. By understanding the underlying principles of electrophilic aromatic substitution and adhering strictly to the outlined experimental and safety protocols, researchers can confidently and safely perform this transformation. The successful synthesis and purification of this compound open avenues for its application in the development of more complex and functionally diverse molecules.

References
  • Acros Organics. (n.d.). Safety Data Sheet: 2,3,5-Trimethylphenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • ChemicalBook. (2023, December 13). 2,3,5-Trimethylphenol - Safety Data Sheet.
  • Fisher Scientific. (2015, January 19). SAFETY DATA SHEET: N-Bromosuccinimide.
  • Sigma-Aldrich. (2023, May 29). SAFETY DATA SHEET: N-bromosuccinimide.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1.
  • ECHEMI. (n.d.). 2,3,5-Trimethylphenol SDS, 697-82-5 Safety Data Sheets.
  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.
  • Sigma-Aldrich. (2010, March 12). NBS N-bromosuccinimide.pdf - Safety Data Sheet.
  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • National Center for Biotechnology Information. (n.d.). 2,3,5-Trimethylphenol. PubChem Compound Database.
  • ChemScene. (n.d.). This compound.
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Mitchell, T. A., & Jamison, T. F. (2013). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 18(10), 12567–12577.
  • Unknown. (n.d.). Phenol Electrophilic substitution rxn.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 2,3,5-Trimethylphenol.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • Chow, Y. L., et al. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide.
  • Appchem. (n.d.). This compound | 156483-07-7.
  • Benchchem. (n.d.).
  • Fisher Scientific. (2010, September 2). SAFETY DATA SHEET: 4-Bromophenol.
  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Aaronchem. (n.d.). Safety Data Sheet: 4-Bromo-3-fluoro-2-methylphenol.
  • CPAChem. (2023, April 4). Safety data sheet.
  • Organic Syntheses. (n.d.). o-BROMOPHENOL.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • Catalysis Conferences 2025. (n.d.). Photoremoval of some brominated phenols (4-bromophenol and 2,4,6-tribromophenol) with reused polystyrene foam and SnO2.
  • Dana Bioscience. (n.d.). This compound 5g.
  • Chemguide. (n.d.). ring reactions of phenol.
  • PubMed. (n.d.). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate.
  • Google Patents. (n.d.). US3968172A - Process for the preparation of 2,4,6-trimethylphenol.

Sources

1H NMR and 13C NMR spectra of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,3,5-trimethylphenol

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 156483-07-7).[1][2] Intended for researchers, chemists, and drug development professionals, this document details the structural elucidation of this polysubstituted phenol using one-dimensional NMR techniques. It covers theoretical predictions of chemical shifts and coupling constants, detailed experimental protocols for sample preparation and data acquisition, and a thorough interpretation of the spectral data. The causality behind experimental choices is explained, ensuring a deep understanding of the methodology. This guide serves as a practical reference for the characterization of this compound and similar substituted aromatic compounds.

Introduction: The Role of NMR in Structural Elucidation

This compound is a halogenated and alkylated phenolic compound. Its precise substitution pattern necessitates a robust analytical technique for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the structure of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5]

This guide focuses on predicting and interpreting the ¹H and ¹³C NMR spectra, providing the foundational data required for quality control, reaction monitoring, and further research involving this compound.

Experimental Methodology: A Self-Validating System

The acquisition of high-quality, reproducible NMR data depends on meticulous sample preparation and the correct selection of acquisition parameters.[6]

Protocol for NMR Sample Preparation

This protocol ensures a homogenous sample solution, free from particulate matter, which is critical for achieving sharp, well-resolved NMR signals.

Materials:

  • This compound (10-20 mg for ¹³C, 1-5 mg for ¹H)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes, clean and dry[7][8]

  • Pasteur pipette with cotton wool

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound. For ¹³C NMR, a higher concentration is recommended due to its lower natural abundance and sensitivity compared to ¹H.[7]

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules.[9] However, if the phenolic proton signal is of particular interest and exchange with residual water in CDCl₃ is a concern, DMSO-d₆ is an excellent alternative as it slows down the proton exchange rate.

  • Dissolution: Place the sample in a small, clean vial. Add approximately 0.5-0.6 mL of the chosen deuterated solvent.[7]

  • Homogenization: Vigorously mix the sample using a vortex mixer until the solid is completely dissolved. The final solution must be transparent and free of any solid particles.[7]

  • Filtering and Transfer: Using a Pasteur pipette with a small cotton wool plug, filter the solution directly into a 5 mm NMR tube. This removes any microparticulates that could degrade spectral quality. The recommended sample height in the tube is approximately 4 cm (0.5-0.6 mL).[7][10]

  • Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints.[7]

Protocol for Spectrometer Data Acquisition

The following parameters are foundational for acquiring standard ¹H and ¹³C spectra on a typical 400 or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zgpr' with water presaturation if needed) is typically sufficient.[6]

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • Acquisition Time (AQ): Typically 2-4 seconds. This is related to the data size and spectral width.[11]

  • Relaxation Delay (D1): A delay of 1-5 seconds is standard. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.[6]

  • Number of Scans (NS): For a sample of 1-5 mg, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30') is used to produce a spectrum of singlets, simplifying interpretation.

  • Spectral Width (SW): A range of 0 to 220 ppm covers the chemical shifts of nearly all carbon environments in organic compounds.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A 2-second delay is a common starting point. Non-protonated carbons (quaternary) often have much longer T1 values, and a longer delay (5-10 s) may be needed for accurate integration, though this is not typically required for routine identification.[5]

  • Number of Scans (NS): Due to the low sensitivity of ¹³C, a significantly higher number of scans is required, often ranging from 256 to 1024 or more, depending on the sample concentration.

Visualization of Workflow and Structure

Visual aids are essential for contextualizing the experimental process and the resulting data.

G Figure 1: NMR Analysis Workflow A Sample Preparation (Weigh, Dissolve, Filter) B ¹H NMR Data Acquisition (Set Parameters, Run Scans) A->B C ¹³C NMR Data Acquisition (Set Parameters, Run Scans) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Assign Peaks, Analyze Shifts & Coupling) D->E F Structural Confirmation E->F

Caption: A streamlined workflow for the characterization of this compound via NMR.

Caption: Numbering scheme for assigning NMR signals of this compound.

Spectral Analysis and Interpretation

The predicted spectra are based on established substituent effects on aromatic systems and data from analogous compounds such as 2,3,5-trimethylphenol and 4-bromophenol.[12][13][14]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, displaying five distinct signals.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OH 4.5 - 5.5Broad Singlet1HThe chemical shift of phenolic protons is variable and concentration-dependent. It appears as a broad signal due to chemical exchange.[15] A D₂O shake experiment would cause this peak to disappear, confirming its assignment.[15]
Ar-H (H6) 6.8 - 7.0Singlet1HThis is the sole aromatic proton. It is flanked by two substituted carbons (C1 and C5), so no proton-proton coupling is expected, resulting in a singlet. Its chemical shift is influenced by the ortho -OH (electron-donating) and meta -Br (electron-withdrawing) groups.
-CH₃ (C7) 2.1 - 2.2Singlet3HThis methyl group is ortho to the strong electron-donating -OH group, which may cause a slight upfield shift compared to the other methyls.
-CH₃ (C8) 2.2 - 2.3Singlet3HThis methyl group is meta to the -OH group and ortho to the bromine atom. Its chemical environment is distinct from the other two methyl groups.
-CH₃ (C9) 2.3 - 2.4Singlet3HThis methyl group is para to the -OH group and ortho to the bromine atom. The deshielding effect of the bromine will likely shift this signal slightly downfield relative to the C7 methyl group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (-OH) 150 - 154The carbon directly attached to the hydroxyl group is significantly deshielded and appears furthest downfield among the aromatic carbons, typical for phenols.[9]
C4 (-Br) 115 - 119The carbon bearing the bromine atom shows a characteristic upfield shift due to the "heavy atom effect," despite bromine's electronegativity. This is a common feature in bromo-aromatic compounds.[12]
C2 (-CH₃) 124 - 128A quaternary carbon attached to a methyl group, ortho to the hydroxyl group.
C3 (-CH₃) 136 - 140A quaternary carbon situated between a bromine and a methyl group.
C5 (-CH₃) 129 - 133A quaternary carbon flanked by two other substituted carbons.
C6 (-H) 118 - 122The only protonated aromatic carbon. It is expected to be in the typical aromatic region, influenced by the ortho -OH and meta -Br substituents.
C7 (-CH₃) 11 - 13Methyl group at the C2 position. Methyl carbons on an aromatic ring typically appear in the upfield region (10-25 ppm).[13]
C8 (-CH₃) 15 - 17Methyl group at the C3 position. Its specific shift will be influenced by its proximity to the C2-methyl and C4-bromo positions.
C9 (-CH₃) 20 - 22Methyl group at the C5 position. This methyl group is para to the C2-methyl and ortho to the bromine, likely causing a slight downfield shift compared to C7.

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H spectrum provides clear information on the number and environment of protons, distinguished by three sharp methyl singlets, one aromatic singlet, and a broad hydroxyl signal. The ¹³C spectrum complements this by confirming the presence of nine unique carbon atoms, with chemical shifts that are highly sensitive to the electronic effects of the hydroxyl, bromo, and methyl substituents. The predictive data and detailed protocols within this guide offer a robust framework for the empirical analysis and quality assurance of this important chemical entity.

References

  • ResearchGate. (2016). NMR to identify type of phenolic compound?[Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0267183). [Link]

  • Bouatra, S., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?[Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • University of Regensburg. (n.d.). Sample Preparation. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - WERSA: A task specific, biodegradable and recyclable solvent for the ipso-hydroxylation of arylboronic acids. [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 4-Bromo-2,3,5,6-tetramethylphenol. [Link]

  • The Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Bromo-2,3,5-trimethylphenol. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal relationships that underpin robust analytical method development. We will explore two primary analytical pathways: Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural elucidation via electron ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) as a complementary technique leveraging electrospray ionization. The guide details everything from sample preparation and instrument parameters to the interpretation of fragmentation patterns, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Analytical Imperative

This compound is a halogenated aromatic compound. Its analysis is critical in diverse fields, from environmental monitoring, where halogenated phenols are recognized pollutants, to pharmaceutical development, where such structures can be synthetic intermediates or metabolites.[1] Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this task. However, achieving accurate and reproducible results requires a deep understanding of the analyte's physicochemical properties and how they dictate the choice of analytical strategy. This guide provides that understanding, empowering the scientist to develop and validate methods with confidence.

Analyte Physicochemical Profile

A successful analysis begins with a thorough understanding of the target molecule. The properties of this compound are foundational to every decision made in the analytical workflow, from solvent selection to the choice of ionization technique.

PropertyValueSourceSignificance for MS Analysis
Molecular Formula C₉H₁₁BrO[2][3]Determines the theoretical monoisotopic mass.
Molecular Weight 215.09 g/mol [2]Guides the setting of mass range for acquisition.
Monoisotopic Mass 213.99966 DaCalculatedThe exact mass used for high-resolution mass spectrometry (HRMS) identification.
Boiling Point Not availableThe compound's volatility is inferred to be suitable for GC.
logP (Octanol/Water) 3.08[2]Indicates good solubility in organic solvents, suitable for both GC and reversed-phase LC.
pKa ~10EstimatedThe acidic nature of the phenolic proton makes it a prime candidate for negative ion mode ESI.

Core Analytical Workflow: A Strategic Overview

The analytical process is a sequence of logical steps, each designed to ensure the integrity of the final data. The choice of pathway, GC-MS or LC-MS, depends on the analytical goal, whether it's structural confirmation or quantification in a complex matrix.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep Sample Dissolution (e.g., Methanol, Acetonitrile) Filt Syringe Filtration (0.22 µm PTFE) Prep->Filt Remove Particulates GCMS GC-MS Analysis (Primary Method for ID) Filt->GCMS Volatile Analytes LCMS LC-MS Analysis (Complementary Method) Filt->LCMS Non-volatile Matrices Spec Spectral Interpretation (Fragmentation Analysis) GCMS->Spec Elucidation Quant Quantification (Peak Integration) LCMS->Quant Measurement Spec->Quant

Caption: High-level analytical workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

For a semi-volatile, thermally stable molecule like this compound, GC coupled with Electron Ionization (EI) MS is the premier technique for unambiguous identification.[1][4] The high-energy EI process generates reproducible fragmentation patterns that act as a chemical "fingerprint," which can be compared against spectral libraries.[5]

GC-MS Experimental Protocol

Rationale: The goal is to achieve sharp, symmetric chromatographic peaks with sufficient separation from any matrix components. The following parameters are a robust starting point for method development.

ParameterRecommended SettingJustification
Injector 275 °C, Splitless (1 min)Ensures complete and rapid vaporization of the analyte without thermal degradation. The splitless mode maximizes sensitivity for trace analysis.[4]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Provides optimal chromatographic efficiency and is compatible with most mass spectrometers.
Column Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µmThis phase provides excellent selectivity for aromatic compounds. A standard length and diameter balance resolution and analysis time.[4][6]
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)The initial hold ensures good peak shape. The temperature ramp is aggressive enough for a timely elution while maintaining resolution.
MS Transfer Line 300 °CPrevents condensation of the analyte as it transfers from the GC to the MS source.
Ion Source Electron Ionization (EI) at 70 eVThe standard EI energy of 70 eV produces extensive, reproducible fragmentation, creating a rich mass spectrum for structural confirmation.[5]
MS Analyzer Quadrupole or TOFA quadrupole is excellent for routine analysis, while a Time-of-Flight (TOF) analyzer provides high mass accuracy for formula confirmation.
Acquisition Mode Full Scan (m/z 50-300)Captures the molecular ion and all significant fragment ions, which is essential for identification.
Expected EI Fragmentation Pattern

The true power of EI-MS lies in interpreting the fragmentation. For this compound, the pattern is dictated by the stable aromatic core and the presence of the bromine atom and methyl groups.

Key Identifier: The Bromine Isotope Pattern A hallmark of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This creates a characteristic "doublet" for every bromine-containing fragment, where two peaks of nearly equal intensity are separated by 2 m/z units. This is an indispensable diagnostic tool.

Caption: Predicted major EI fragmentation pathway for this compound.

Interpretation of Key Fragments:

  • m/z 214/216 [M]⁺•: The molecular ion peak. Its presence and the distinct 1:1 isotopic pattern are the strongest initial pieces of evidence.

  • m/z 199/201 [M-CH₃]⁺: Loss of a methyl radical (-15 Da) forms a stable benzylic-type cation. This is often a very prominent peak.

  • m/z 135 [M-Br]⁺: Cleavage of the C-Br bond results in the loss of a bromine radical. This fragment will not have the bromine isotope pattern, which further confirms the assignment.

  • m/z 171/173 [M-CH₃-CO]⁺: Subsequent loss of carbon monoxide (-28 Da) from the [M-CH₃]⁺ fragment is a common fragmentation route for phenols.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS): A Complementary Approach

While GC-MS is ideal for pure standards, LC-MS excels when analyzing samples in complex matrices or when derivatization is undesirable. For phenols, Electrospray Ionization (ESI) in negative ion mode is particularly effective.[9][10] The acidic phenolic proton is readily abstracted, forming a stable [M-H]⁻ ion.

LC-MS Experimental Protocol

Rationale: The goal is to achieve chromatographic retention and efficient ionization. Reversed-phase chromatography is a natural fit for this moderately nonpolar analyte.

ParameterRecommended SettingJustification
Column C18, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase is the workhorse of reversed-phase LC, providing excellent retention for hydrophobic compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid suppresses silanol activity on the column and provides a proton source, though for negative mode, its main role is pH control.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 40% B to 95% B over 8 minutesA typical gradient for eluting moderately nonpolar compounds from a C18 column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring good efficiency and compatibility with the ESI source.
Ion Source Electrospray Ionization (ESI), Negative ModePhenols readily deprotonate to form [M-H]⁻ ions, making this mode highly sensitive and specific.[10][11]
Capillary Voltage -3.5 kVOptimized to create a stable electrospray and maximize ion generation.
Drying Gas Temp 325 °CFacilitates desolvation of the ESI droplets to release gas-phase ions.
Analyzer Mode Full Scan (m/z 100-300) and/or SIMFull scan is used for identification, while Selected Ion Monitoring (SIM) of m/z 213/215 provides maximum sensitivity for quantification.
Expected ESI Mass Spectrum

ESI is a "soft" ionization technique, meaning it imparts little excess energy to the molecule. Consequently, the resulting mass spectrum is much simpler than an EI spectrum, often dominated by the quasi-molecular ion.

  • m/z 213/215 [M-H]⁻: This will be the base peak in the spectrum. It represents the intact molecule after the loss of the acidic phenolic proton. The characteristic 1:1 bromine isotope pattern will be clearly visible, confirming the presence and number of bromine atoms in the molecule. Fragmentation is typically minimal but can be induced (in a tandem MS experiment) to confirm the loss of a methyl group, yielding a fragment at m/z 198/200.

Conclusion: A Unified, Self-Validating Strategy

The robust analysis of this compound is achieved not by rigidly following a single protocol, but by understanding the interplay between the analyte's properties and the strengths of different mass spectrometric techniques.

  • For Unambiguous Identification: GC-MS with Electron Ionization is the method of choice. The rich, reproducible fragmentation pattern, anchored by the definitive bromine isotope signature, provides an irrefutable chemical fingerprint.

  • For Sensitive Quantification in Complex Matrices: LC-MS with Negative Ion Electrospray offers excellent sensitivity and selectivity, generating a clean spectrum dominated by the [M-H]⁻ ion, which is ideal for quantitative analysis.

By employing these complementary techniques, researchers can build a self-validating analytical system, where the detailed structural information from GC-MS confirms the identity of the peak being quantified by LC-MS. This dual-pronged approach embodies the principles of scientific rigor and ensures the highest level of confidence in the analytical results.

References

  • Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1416.
  • Abu-Reidah, I. M., et al. (2013). Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols. Journal of Mass Spectrometry, 48(11), 1204-1216.
  • De Rijke, E., et al. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea.
  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473.
  • de Souza, L. M., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 29(9), 1937-1947.
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2,3,5,6-tetramethylphenol. PubChem Compound Database. Retrieved from [Link]

  • Kiljunen, H. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4535.
  • ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Publication Page. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Chemical Properties Database. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. Paper Page. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Product Page. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of phenols to EPA 8040.
  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5988-5994.
  • NIST. (n.d.). 4-Bromo-2-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Online Textbook. Retrieved from [Link]

  • VMSL. (n.d.). Fragmentation Patterns. Virtual Mass Spectrometry Laboratory. Retrieved from [Link]

  • Clark, J. (n.d.). The Mass Spectrum of Phenol. Chemguide. Retrieved from [Link]

  • SIELC Technologies. (2018). 2,4,5-Trimethylphenol. Application Note. Retrieved from [Link]

  • Farré, M. J., et al. (2021). STRUCTURE CONFIRMATION, REACTIVITY, BACTERIAL MUTAGENICITY AND QUANTIFICATION OF 2,2,4-TRIBROMO-5-HYDROXYCYCLOPENT-4-ENE-1,3-DIONE. ChemRxiv.
  • NIST. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Infrared Spectroscopy of 4-Bromo-2,3,5-trimethylphenol: Principles, Practice, and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the principles and practical applications of Infrared (IR) spectroscopy for the characterization of 4-Bromo-2,3,5-trimethylphenol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of vibrational spectroscopy and offers a detailed, predictive analysis of the compound's IR spectrum. Methodologies for sample preparation and data acquisition are presented with a focus on ensuring data integrity and reproducibility.

Section 1: Foundational Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule upon interaction with infrared radiation.[1] When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint that provides valuable information about its functional groups and overall molecular structure.[1][2] The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), which is proportional to the frequency of the absorbed radiation.

The spectrum is broadly divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[3][4][5] The functional group region is characterized by absorptions corresponding to the stretching vibrations of specific bonds (e.g., O-H, C-H, C=O), making it invaluable for the identification of the functional groups present in a molecule.[5] The fingerprint region, on the other hand, contains a complex array of absorptions arising from bending vibrations and skeletal modes, which are highly specific to the molecule as a whole.[3][6][7] This region is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard.[3][6][7]

Section 2: Predicted Infrared Spectrum of this compound

While an experimental spectrum of this compound is not publicly available, a detailed prediction of its key absorption bands can be made based on the well-established characteristic frequencies of its constituent functional groups and the influence of its substitution pattern. The structure of this compound contains a hydroxyl group (-OH), a benzene ring, three methyl groups (-CH₃), and a bromine atom (-Br), all of which give rise to distinct vibrational modes.

The Functional Group Region (4000–1500 cm⁻¹)

This region is expected to be dominated by the stretching vibrations of the O-H and C-H bonds.

  • O-H Stretching: The hydroxyl group of a phenol gives rise to a characteristic broad absorption band in the region of 3600-3200 cm⁻¹.[8][9][10] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between phenol molecules.[8][11] In a dilute solution using a non-polar solvent, a sharper, less intense "free" O-H stretching band may be observed around 3610 cm⁻¹.[12][13]

  • C-H Stretching:

    • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).

    • Aliphatic C-H Stretch: The methyl groups (-CH₃) will exhibit symmetric and asymmetric stretching vibrations in the range of 3000-2850 cm⁻¹.

  • Overtone and Combination Bands: Substituted benzenes often display a pattern of weak absorption bands in the 2000-1650 cm⁻¹ region. These "benzene fingers" are overtone and combination bands of the C-H out-of-plane bending vibrations and can sometimes be used to infer the substitution pattern of the aromatic ring.

  • C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in two or more bands of variable intensity in the 1600-1450 cm⁻¹ range.[8][9] For phenols, these peaks are commonly observed around 1600 cm⁻¹ and 1500 cm⁻¹.[9][11]

The Fingerprint Region (1500–400 cm⁻¹)

This region will contain a complex series of absorptions that are unique to the overall structure of this compound.

  • C-O Stretching: The C-O stretching vibration in phenols is a strong and characteristic band that appears at a higher frequency than in aliphatic alcohols due to the partial double bond character arising from resonance with the aromatic ring. This absorption is expected in the range of 1260-1180 cm⁻¹.[8]

  • O-H Bending: The in-plane bending of the O-H bond typically gives rise to a broad absorption in the 1410-1310 cm⁻¹ region, which may be coupled with other vibrations.

  • C-H Bending:

    • Aliphatic C-H Bending: The methyl groups will have symmetric and asymmetric bending (scissoring) vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.

    • Aromatic C-H Out-of-Plane Bending (OOP): The out-of-plane bending vibrations of the remaining C-H bond on the benzene ring are highly sensitive to the substitution pattern. For a 1,2,3,4,5-penta-substituted benzene ring with one remaining hydrogen, a strong absorption is expected in the 900-860 cm⁻¹ range.

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency range of the fingerprint region, typically between 690 and 515 cm⁻¹.

The following table summarizes the predicted key IR absorption bands for this compound.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Region
O-H Stretch (H-bonded)3600 - 3200Strong, BroadFunctional Group
Aromatic C-H Stretch3100 - 3000Medium to WeakFunctional Group
Aliphatic C-H Stretch3000 - 2850MediumFunctional Group
C=C Aromatic Stretch1600 - 1450Medium to StrongFunctional Group
Aliphatic C-H Bend1460 & 1375MediumFingerprint
C-O Stretch1260 - 1180StrongFingerprint
Aromatic C-H OOP Bend900 - 860StrongFingerprint
C-Br Stretch690 - 515Medium to StrongFingerprint

Section 3: Experimental Protocols for IR Analysis

The quality of an IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, several methods are available.

Sample Preparation Techniques
  • Attenuated Total Reflectance (ATR): ATR-FTIR is a modern and widely used technique that requires minimal sample preparation. The solid sample is placed directly onto a high-refractive-index crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. This interaction provides a high-quality spectrum of the sample's surface.

  • Potassium Bromide (KBr) Pellet: This traditional transmission method involves grinding a small amount of the solid sample (1-2 mg) with a larger amount of dry potassium bromide powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. KBr is used because it is transparent to infrared radiation.

  • Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

The following diagram illustrates the general workflow for obtaining an IR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample: This compound PrepMethod Choose Method: - ATR - KBr Pellet - Thin Film Sample->PrepMethod PreparedSample Prepared Sample PrepMethod->PreparedSample SampleScan Collect Sample Spectrum FTIR FTIR Spectrometer Background Collect Background Spectrum FTIR->Background Background->SampleScan Place Prepared Sample in Beam RawSpectrum Raw IR Spectrum SampleScan->RawSpectrum Processing Data Processing: - Baseline Correction - Normalization RawSpectrum->Processing FinalSpectrum Final Spectrum for Interpretation Processing->FinalSpectrum

Caption: General workflow for IR spectroscopic analysis.
Step-by-Step Protocol for ATR-FTIR

Given its simplicity and reliability, ATR-FTIR is the recommended method for routine analysis.

  • Crystal Cleaning: Ensure the ATR crystal is meticulously clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This step is crucial as it acquires the spectrum of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm to apply consistent and firm pressure on the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.

  • Sample Scan: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The resulting spectrum may require baseline correction to account for any sloping of the baseline. Normalization of the spectrum allows for easier comparison between different samples.

  • Cleaning: After analysis, thoroughly clean the ATR crystal and the pressure arm tip to prevent cross-contamination.

Section 4: Causality and Trustworthiness in Spectral Interpretation

The interpretation of an IR spectrum is a deductive process that combines knowledge of characteristic group frequencies with an understanding of how molecular structure influences vibrational modes. The trustworthiness of an interpretation relies on a systematic and logical approach.

The relationship between the molecular structure of this compound and its predicted IR spectrum is illustrated below.

spectral_interpretation_logic Molecule This compound OH_Group Hydroxyl Group (-OH) Molecule->OH_Group contains Aromatic_Ring Aromatic Ring (C₆H) Molecule->Aromatic_Ring contains Methyl_Groups Methyl Groups (-CH₃) x3 Molecule->Methyl_Groups contains Bromine Bromine Atom (-Br) Molecule->Bromine contains OH_Stretch Broad O-H Stretch (3600-3200 cm⁻¹) OH_Group->OH_Stretch gives rise to CO_Stretch Strong C-O Stretch (1260-1180 cm⁻¹) OH_Group->CO_Stretch gives rise to Aromatic_Stretches Aromatic C=C & C-H Stretches (1600-1450 & 3100-3000 cm⁻¹) Aromatic_Ring->Aromatic_Stretches gives rise to OOP_Bend C-H OOP Bend (900-860 cm⁻¹) Aromatic_Ring->OOP_Bend gives rise to Aliphatic_Stretches Aliphatic C-H Stretches (3000-2850 cm⁻¹) Methyl_Groups->Aliphatic_Stretches gives rise to CBr_Stretch C-Br Stretch (690-515 cm⁻¹) Bromine->CBr_Stretch gives rise to

Caption: Correlation of functional groups to spectral features.

A self-validating approach to interpretation involves cross-correlating the presence of multiple bands. For instance, the identification of a phenolic compound is strengthened by the simultaneous observation of a broad O-H stretch, aromatic C=C and C-H stretches, and a strong C-O stretch in the 1260-1180 cm⁻¹ range. The absence of characteristic bands for other functional groups (e.g., a strong C=O stretch around 1700 cm⁻¹) further supports the structural assignment.

Section 5: Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and identification of this compound. By understanding the fundamental principles of molecular vibrations and adopting rigorous experimental techniques such as ATR-FTIR, researchers can obtain high-quality, reproducible spectra. The predictive analysis presented in this guide, based on established group frequencies and substituent effects, provides a robust framework for the interpretation of the compound's IR spectrum. This knowledge is critical for confirming the identity and purity of this compound in research and development settings, ensuring the integrity of subsequent scientific investigations.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
  • Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Sampling Methods for IR Spectroscopy. (2010, March 22). PharmaTutor. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Sampling of solids in IR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

  • IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ACS Publications. Retrieved from [Link]

  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd. Retrieved from [Link]

  • Analyze the phenol IR spectrum to identify characteristic functional group peaks. (n.d.). Proprep. Retrieved from [Link]

  • Benzene and its derivatives. (n.d.). Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra. (2023, July 8). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR-ATR | Study Guide. (n.d.). Edubirdie. Retrieved from [Link]

  • Fingerprint region Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region? (2022, February 8). Quora. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • The CH out-of-plane deformation vibrations of monosubstituted benzenes and effect of substituents on related force constants. (1978). Spectrochimica Acta Part A: Molecular Spectroscopy, 34(9), 947-951.
  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Spectral Characteristics of the Benzene Ring. (2019, February 18). Chemistry LibreTexts. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • Billes, F., & Mohammed-Ziegler, I. (2007). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications.
  • The Benzene Fingers, Part I: Overtone and Combination Bands. (2016, July 1). Spectroscopy Online. Retrieved from [Link]

  • IR Tables. (n.d.). UCSC. Retrieved from [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 848-860.
  • FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig3_326694363
  • 4-Bromo-2-methylphenol. (n.d.). NIST WebBook. Retrieved from [Link]

  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. (n.d.). MDPI. Retrieved from [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). Journal of Chemistry, 2018, 1-10.
  • Infrared spectra of alcohols and phenols. (n.d.). Chemistry. Retrieved from [Link]

  • Chapter 24: Phenols. (n.d.). Retrieved from [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018, October 9). SciSpace. Retrieved from [Link]

  • Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. (2026, January 11). MDPI. Retrieved from [Link]

  • 2,3,5-Trimethylphenol. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Appchem. Retrieved from [Link]

  • ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. (n.d.). Harrick. Retrieved from [Link]

  • 2,4,6-Trimethylphenol. (n.d.). PubChem. Retrieved from [Link]

  • Vibrational Modes. (n.d.). Harvard CfA. Retrieved from [Link]

  • 4-Bromo-3-methylphenol. (n.d.). SpectraBase. Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structures of 4-Bromo-2,3,5-trimethylphenol Derivatives: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the crystal structures of various derivatives of 4-Bromo-2,3,5-trimethylphenol. It is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and potential applications of this important class of compounds. This document delves into the synthesis, single-crystal X-ray diffraction analysis, and key structural features of these derivatives, with a focus on the intermolecular interactions that govern their crystal packing.

Introduction: The Versatile this compound Scaffold

The this compound core is a key structural motif in organic chemistry, serving as a versatile scaffold for the synthesis of a wide range of derivatives. The presence of a hydroxyl group, a bromine atom, and multiple methyl groups on the phenyl ring imparts unique electronic and steric properties, making it an attractive starting material for applications in medicinal chemistry, materials science, and chemical synthesis.[1] The inherent antioxidant potential of the phenolic group, combined with the possibility of forming various intermolecular interactions, drives the interest in the solid-state characterization of its derivatives. Understanding the three-dimensional arrangement of these molecules in the crystalline state is paramount for predicting their physical and chemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development.

This guide will explore the crystal structures of several key derivatives, providing insights into how different functional groups influence their supramolecular assembly.

Synthetic Pathways to Crystalline Derivatives

The synthesis of crystalline derivatives of this compound typically involves the functionalization of the hydroxyl or the aromatic ring. Common strategies include the formation of Schiff bases, ethers, and other condensation products. The choice of solvent and reaction conditions is crucial for obtaining high-quality single crystals suitable for X-ray diffraction studies.

General Synthetic Scheme for Schiff Base Derivatives

Schiff base derivatives are readily synthesized through the condensation reaction of a primary amine with an aldehyde. In the context of this compound derivatives, this often involves the reaction of a brominated salicylaldehyde with a substituted aniline or other amine-containing compounds.[2][3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Schiff_Base Schiff Base Derivative 5-Bromosalicylaldehyde->Schiff_Base + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base + Solvent Solvent (e.g., Ethanol) Solvent->Schiff_Base Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Schiff_Base Reflux Reflux Reflux->Schiff_Base

Caption: General synthetic scheme for Schiff base derivatives.

Experimental Protocol: Synthesis of 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol[4]
  • Reactant Preparation: Dissolve equimolar quantities of 5-bromosalicylaldehyde and 3,4-dimethylaniline in methanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.

  • Reflux: Reflux the reaction mixture for 1 hour.

  • Crystallization: Allow the solution to cool to room temperature. Yellow prismatic crystals of the title compound will form over a period of two days.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum.

Crystallographic Analysis: A Window into the Solid State

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms in a crystal lattice.[4][5][6][7] This information allows for the detailed characterization of molecular geometry, intermolecular interactions, and packing motifs.

Experimental Workflow for Single-Crystal X-ray Diffraction

G Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_Deposition Deposition to CSD Validation->CIF_Deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

The crystallographic data for the discussed derivatives are typically deposited in the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures.[8][9]

In-Depth Analysis of Key Derivatives

This section provides a detailed analysis of the crystal structures of several notable derivatives of this compound.

4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol

The crystal structure of this complex derivative reveals a fascinating interplay of steric and electronic effects.

  • Molecular Conformation: The 1,3-oxazolidine ring adopts an envelope conformation. The mean plane of this ring is significantly twisted with respect to both the 4-bromophenol and the 1,3,5-trimethylbenzene rings, with dihedral angles of 77.74 (10)° and 45.50 (11)°, respectively.

  • Intermolecular Interactions: The crystal packing is dominated by a network of weak intermolecular interactions. Adjacent molecules are linked into layers parallel to the (200) plane via C—H⋯O hydrogen bonds and C—H⋯π interactions. These layers are further stabilized by van der Waals forces.

  • Hirshfeld Surface Analysis: This computational tool provides a quantitative analysis of the intermolecular contacts. For this derivative, the most significant contributions to the crystal packing are from H⋯H (58.2%), C⋯H/H⋯C (18.9%), and Br⋯H/H⋯Br (11.5%) contacts.

Schiff Base Derivatives

Schiff base derivatives of brominated phenols are of significant interest due to their potential applications in coordination chemistry and materials science.[2][3]

This compound crystallizes in the monoclinic space group P21/c.[2] The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond.[2]

The molecule is nearly planar, with a dihedral angle of 4.10 (11)° between the two aromatic rings.[3] An intramolecular O—H⋯N hydrogen bond forms a stable S(6) ring motif.[3] The crystal packing is influenced by weak C—H⋯π interactions.[3]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected derivatives, allowing for a direct comparison of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenolC₁₃H₁₁BrN₂OMonoclinicP2₁/c13.2721(12)4.5481(4)19.972(2)96.653(3)[2]
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenolC₁₅H₁₄BrNO------[3]
4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenolC₂₀H₂₄BrNO₂------

Note: Complete crystallographic data for all compounds were not available in the search results.

Key Intermolecular Interactions and Their Influence on Crystal Packing

The supramolecular architecture of these derivatives is dictated by a variety of non-covalent interactions. Understanding these interactions is crucial for crystal engineering and the design of materials with desired properties.

G cluster_interactions Key Intermolecular Interactions H_Bond Hydrogen Bonding (O-H···N, C-H···O) Crystal_Packing Crystal_Packing H_Bond->Crystal_Packing Halogen_Bond Halogen Bonding (C-Br···O/N) Halogen_Bond->Crystal_Packing Pi_Pi π-π Stacking Pi_Pi->Crystal_Packing CH_Pi C-H···π Interactions CH_Pi->Crystal_Packing VDW van der Waals Forces VDW->Crystal_Packing

Caption: Key intermolecular interactions governing crystal packing.

  • Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, readily forming intramolecular O—H⋯N bonds in Schiff base derivatives, which significantly influences their molecular conformation.[2][3] Intermolecular C—H⋯O hydrogen bonds are also observed, contributing to the formation of extended networks.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. While not explicitly detailed in the provided search results for these specific compounds, it is a known and important interaction in brominated organic molecules.

  • π-π and C-H···π Interactions: The aromatic rings provide opportunities for π-π stacking and C-H···π interactions, which play a significant role in the stabilization of the crystal lattice, particularly in the Schiff base derivatives.[3]

  • van der Waals Forces: These non-specific interactions are ubiquitous and contribute to the overall cohesive energy of the crystal.

Applications and Future Directions

Derivatives of trimethylphenols have shown promise in various fields, particularly in drug discovery.

  • Anticancer and Anti-inflammatory Agents: The 2,3,5-trimethylphenol scaffold is considered a promising starting point for the development of novel anticancer and anti-inflammatory drugs.

  • Antibacterial Agents: Certain brominated aromatic compounds have demonstrated antibacterial activity. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been investigated for their effects against extensively drug-resistant S. Typhi.

The detailed structural information presented in this guide can inform the rational design of new this compound derivatives with tailored solid-state properties for specific applications. Future research should focus on:

  • Synthesizing and crystallizing the parent this compound to provide a baseline for comparative studies.

  • Exploring a wider range of derivatives to establish comprehensive structure-property relationships.

  • Utilizing computational modeling to predict crystal structures and properties.

  • Investigating the biological activities of these crystalline derivatives in greater detail.

Conclusion

This technical guide has provided a detailed overview of the crystal structures of several derivatives of this compound. The interplay of various intermolecular forces, including hydrogen bonding, π-interactions, and van der Waals forces, dictates the supramolecular assembly of these compounds in the solid state. The structural insights gained from single-crystal X-ray diffraction are invaluable for understanding the properties of these materials and for the design of new derivatives with potential applications in medicine and materials science.

References

  • Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Cambridge Structural Database. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved January 12, 2026, from [Link]

  • 4-Bromo-2-({4-[(hydroxyimino)methyl]phenyl}iminomethyl)phenol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). Appchem. Retrieved January 12, 2026, from [Link]

  • 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. (2011). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • 4-Bromo-2,3,5,6-tetramethylphenol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis, crystal structure and antimicrobial property of 4-bromo-2-[(3-methypyridin-2-ylimino)methyl]phenol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • X-ray diffraction studies of macromolecules. (1967). PubMed. Retrieved January 12, 2026, from [Link]

  • x-ray diffraction study of 9-bromo-3-(trichloromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazol-3-ol. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1431786 PDFs | Review articles in X-RAY DIFFRACTION. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • X-ray diffraction (XRD) results on the Bragg-Brentano geometry for... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

The Solubility Landscape of 4-Bromo-2,3,5-trimethylphenol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Research

In the intricate process of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate from laboratory bench to clinical application. It is a parameter that profoundly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide is dedicated to a thorough exploration of the solubility of 4-Bromo-2,3,5-trimethylphenol, a substituted phenolic compound with potential as a versatile building block in medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of its behavior in various organic solvents is not merely academic; it is a critical enabler for rational process design, from synthesis and purification to the formulation of effective drug delivery systems. This document moves beyond a simple compilation of data, offering a synthesized narrative that intertwines theoretical principles with practical, field-proven methodologies.

Section 1: Unveiling the Physicochemical Identity of this compound

A molecule's intrinsic properties are the primary determinants of its solubility characteristics. This compound (CAS No. 156483-07-7) is a halogenated phenol, a class of compounds frequently encountered as intermediates in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring a hydroxyl group, a bromine atom, and three methyl groups on a benzene ring, presents a fascinating interplay of polar and non-polar characteristics that govern its interactions with different solvent environments.

PropertyValueSource(s)
CAS Number 156483-07-7[2][3]
Molecular Formula C₉H₁₁BrO[2][3]
Molecular Weight 215.09 g/mol [2][3]
SMILES OC1=CC(C)=C(Br)C(C)=C1C[2][3]
Predicted LogP 3.08[3]
Predicted pKa ~10.22[4]

The predicted octanol-water partition coefficient (LogP) of approximately 3.08 suggests a significant non-polar character, indicating that this compound is likely to exhibit greater solubility in non-polar organic solvents compared to water.[3] The phenolic hydroxyl group, however, introduces a capacity for hydrogen bonding, a crucial factor that allows for interaction with polar and protic solvents. The predicted pKa of around 10.22 indicates it is a weak acid, a property that can be exploited to enhance solubility in basic aqueous solutions, though our focus here remains on organic solvents.[4]

Section 2: The Theoretical Bedrock of Solubility - A Hansen Solubility Parameter Approach

To move beyond the qualitative maxim of "like dissolves like," a more quantitative and predictive framework is indispensable. The Hansen Solubility Parameter (HSP) theory provides such a framework by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] The central tenet of HSP is that substances with similar HSP values are likely to be miscible.

The "distance" (Ra) between the HSP values of a solute and a solvent in this three-dimensional Hansen space is a quantitative measure of their affinity. A smaller Ra value signifies a higher likelihood of solubility. The calculation of this distance is given by the formula:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

For the purpose of this guide, we have estimated the Hansen Solubility Parameters for this compound using the Stefanis-Panayiotou group contribution method.[5] This provides a powerful tool for the predictive assessment of its solubility in a wide array of organic solvents.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa½)
δD (Dispersion) 18.5
δP (Polar) 6.5
δH (Hydrogen Bonding) 8.0

With these estimated parameters for our solute, we can now predict its solubility in a range of common organic solvents by calculating the HSP distance (Ra).

Data Presentation: Predictive Solubility of this compound in Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a selection of organic solvents and the calculated HSP distance (Ra) to this compound. A lower Ra value suggests a higher probability of good solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (HSP Distance)Predicted Solubility
n-Hexane14.90.00.011.2Low
Toluene18.01.42.06.5High
Diethyl Ether14.52.95.16.5High
Chloroform17.83.15.74.1Very High
Ethyl Acetate15.85.37.23.1Very High
Acetone15.510.47.05.4High
Isopropanol15.86.116.49.3Moderate
Ethanol15.88.819.412.1Low
Methanol15.112.322.316.2Very Low
Acetonitrile15.318.06.113.0Low
Dimethyl Sulfoxide (DMSO)18.416.410.210.2Moderate
Dichloromethane17.07.37.13.3Very High

This predictive table serves as an invaluable first-pass screening tool for solvent selection, enabling researchers to prioritize solvents that are most likely to be effective, thereby saving time and resources.

Section 3: Experimental Verification - The Shake-Flask Method

While theoretical predictions are a powerful guide, empirical determination of solubility remains the gold standard. The shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound.[6]

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid ensures that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach a solubility plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to further sediment any suspended particles.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles. The first few drops of the filtrate should be discarded to saturate the filter material.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

This self-validating protocol, through the use of a calibration curve, ensures the accuracy and reliability of the determined solubility values.

Section 4: Visualizing the Concepts

To further elucidate the relationships and processes described, the following diagrams are provided.

HSP_Concept cluster_solute Solute (this compound) cluster_solvent Solvent cluster_solubility Solubility Prediction solute δD_solute, δP_solute, δH_solute Ra HSP Distance (Ra) Ra = sqrt[4(ΔδD)² + (ΔδP)² + (ΔδH)²] solute->Ra Input solvent δD_solvent, δP_solvent, δH_solvent solvent->Ra Input Prediction Low Ra -> High Solubility High Ra -> Low Solubility Ra->Prediction Determines

Caption: Conceptual workflow for predicting solubility using Hansen Solubility Parameters.

Shake_Flask_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-48h with agitation) at constant temperature A->B C 3. Settle and Centrifuge B->C D 4. Withdraw Supernatant C->D E 5. Filter (0.22 µm syringe filter) D->E F 6. Analyze by HPLC E->F G 7. Quantify using Calibration Curve F->G H 8. Report Solubility (e.g., mg/mL) G->H

Caption: Step-by-step experimental workflow for the Shake-Flask solubility determination method.

Section 5: Concluding Remarks and Future Perspectives

The solubility of this compound in organic solvents is a multifaceted property governed by the delicate balance of its structural features. This guide has provided a dual-pronged approach to understanding and predicting this behavior. The theoretical framework of Hansen Solubility Parameters offers a robust predictive tool for initial solvent screening, enabling a more targeted and efficient experimental design. This is complemented by a detailed, field-proven protocol for the empirical determination of solubility using the shake-flask method, ensuring the generation of accurate and reliable data.

For drug development professionals, the insights and methodologies presented herein are intended to facilitate a more informed and strategic approach to handling this compound. A thorough characterization of its solubility landscape is a critical early-stage investment that can mitigate risks, streamline process development, and ultimately accelerate the journey of a potential therapeutic agent from concept to clinic. Future work could involve the experimental determination of the Hansen Solubility Parameters to refine the predictive model and the investigation of solubility in more complex binary or ternary solvent systems, which are often employed in industrial processes.

References

  • PubChem. 4-Bromo-2,3,5,6-tetramethylphenol. Retrieved from [Link]

  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers (Basel). Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. 4-Bromo-3-methylphenol, 98%. Retrieved from [Link]

  • ChemAxon. Molecular Volume determination. Retrieved from [Link]

  • Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry. Retrieved from [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. Retrieved from [Link]

  • Consideration of Hansen solubility parameters. Part 1. Hansen-Solubility.com. Retrieved from [Link]

  • Park, K. Solubility parameter values.pdf. Retrieved from [Link]

  • Application of the group contribution method of Hoftyzer-Van Krevelen... ResearchGate. Retrieved from [Link]

  • A new expanded solubility parameter approach. Semantic Scholar. Retrieved from [Link]

  • Appendix: C8 Estimation of HSP From Group Contribution Methods. Scribd. Retrieved from [Link]

  • PLANETCALC Online calculators. Calculate Molar Volume Online. Retrieved from [Link]

  • PubChem. 2,3,5-Trimethylphenol. Retrieved from [Link]

  • PLANETCALC Online calculators. Molar volume. Retrieved from [Link]

  • Dana Bioscience. This compound 5g. Retrieved from [Link]

  • MolCalc. MolCalc. Retrieved from [Link]

Sources

Potential biological activity of substituted bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Substituted Bromophenols

Substituted bromophenols, a diverse class of halogenated phenolic compounds predominantly found in marine environments, have garnered significant attention within the scientific community.[1][2] This guide provides a comprehensive technical overview of their multifaceted biological activities, including antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties. By delving into the underlying mechanisms of action and detailing robust experimental methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals. The intricate relationship between the chemical structure of these compounds and their biological efficacy is explored, offering insights into potential therapeutic applications. This guide synthesizes current knowledge to facilitate further investigation and harness the pharmacological potential of substituted bromophenols.

Introduction: The Chemical Ecology and Therapeutic Promise of Bromophenols

Marine algae, particularly those from the Rhodomelaceae family, are prolific producers of a wide array of secondary metabolites, among which substituted bromophenols are a prominent class.[3][4] These compounds are characterized by a phenolic ring substituted with one or more bromine atoms and various other functional groups, leading to a vast structural diversity.[2][4] Ecologically, bromophenols are believed to play a role in chemical defense mechanisms for their host organisms.[2][5] From a pharmacological perspective, this structural diversity translates into a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[1][6][7] This guide will systematically explore the key biological activities of substituted bromophenols, elucidating the molecular mechanisms and providing the experimental frameworks necessary for their evaluation.

Antioxidant Properties: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Substituted bromophenols have emerged as potent antioxidants, acting through various mechanisms to mitigate oxidative damage.[6][8]

Mechanisms of Antioxidant Action

The antioxidant capacity of bromophenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals, thereby neutralizing their reactivity.[9] The presence of electron-donating groups and the degree of bromination on the phenolic ring significantly influence this activity.[1][9]

Another key mechanism is the chelation of metal ions, such as copper (II), which can catalyze the formation of free radicals.[10] By sequestering these metal ions, bromophenols can prevent the initiation of oxidative chain reactions.[10] Furthermore, some bromophenols have been shown to upregulate endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[6]

Experimental Evaluation of Antioxidant Activity

A multi-assay approach is crucial for a comprehensive assessment of the antioxidant potential of substituted bromophenols.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the reduction of the ABTS radical cation.[11][12]

  • Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of compounds to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.[13]

  • Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) Assay: This assay specifically assesses the ability of a compound to inhibit lipid peroxidation within a cellular environment.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the substituted bromophenol in a suitable solvent (e.g., methanol, DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the bromophenol solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted bromophenols have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][14][15]

Spectrum of Activity and Structure-Activity Relationships

The antimicrobial efficacy of bromophenols is closely linked to their chemical structure. The number and position of bromine atoms on the phenol ring, as well as the nature of other substituents, play a crucial role.[1][14] For instance, some highly brominated diphenylmethane derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[3] A simple molecule, 3-bromo-2,6-dihydroxyacetophenone, has also exhibited good activity against S. aureus and MRSA.[3][16]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with quorum sensing and biofilm formation.[3][17] The ability to inhibit biofilm formation is particularly significant, as biofilms contribute to the persistence of chronic infections and antibiotic resistance.[3][16]

Methodologies for Antimicrobial Susceptibility Testing

Standardized methods are employed to determine the antimicrobial activity of substituted bromophenols.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the substituted bromophenol in the broth in a 96-well microplate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

  • Incubation:

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that shows no turbidity (no visible growth).

Anticancer Potential: Targeting Malignant Cells

Cancer remains a leading cause of mortality worldwide, and the search for novel, more effective anticancer agents is a global priority. Substituted bromophenols have shown promising cytotoxic activity against various human cancer cell lines.[1][6][7][8][18]

Mechanisms of Anticancer Action

The anticancer effects of bromophenols are often mediated through the induction of apoptosis (programmed cell death) in cancer cells.[6][18] This can be triggered by an increase in intracellular ROS levels, leading to oxidative stress that selectively targets cancer cells, which often have a compromised antioxidant defense system.[18] Some bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia K562 cells.[6][7]

Evaluation of In Vitro Cytotoxicity

The initial screening of the anticancer potential of substituted bromophenols typically involves in vitro cytotoxicity assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the substituted bromophenol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Enzyme Inhibition: A Key to Therapeutic Intervention

The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern pharmacology. Substituted bromophenols have been identified as inhibitors of several key enzymes implicated in various diseases.[19][20][21][22][23]

Prominent Enzyme Targets
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[19][20][21]

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[19][21]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin signaling, PTP1B is a validated target for the treatment of type 2 diabetes and obesity.[1][23]

  • Glucose-6-Phosphate Dehydrogenase (G6PD): Inhibition of this enzyme has been explored for its potential in various therapeutic areas.

Enzyme Inhibition Kinetics

Understanding the mode of inhibition (e.g., competitive, non-competitive, mixed) is crucial for drug development. This is typically determined through enzyme kinetic studies by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.[20]

Table 1: Summary of Biological Activities and IC50/MIC Values of Selected Substituted Bromophenols

Compound/ExtractBiological ActivityTarget/AssayIC50/MIC ValueReference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherAntibacterialStaphylococcus aureus< 70 µg/mL[15]
2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethaneAntifungalCandida albicans-[14]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetateAnticancerLeukemia K562 cells-[6][7]
Highly brominated compound 4gPTP1B InhibitionPTP1B0.68 µmol/L[23]
Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) etherBACE1 InhibitionBACE1-[20]
Bromophenol derivatives 13-21AChE InhibitionAChEKᵢ: 6.54 - 24.86 nM[21]
Bromophenol derivatives 13-21Carbonic Anhydrase I InhibitionhCA IKᵢ: 2.53 - 25.67 nM[21]
Bromophenol derivatives 13-21Carbonic Anhydrase II InhibitionhCA IIKᵢ: 1.63 - 15.05 nM[21]

Note: "-" indicates that a specific value was not provided in the cited source, although the activity was reported.

Visualizing the Pathways and Processes

Nrf2 Signaling Pathway in Antioxidant Response

Nrf2_Pathway Substituted Bromophenol Substituted Bromophenol ROS ROS Substituted Bromophenol->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Promotes transcription of

Caption: Nrf2 activation by substituted bromophenols.

Experimental Workflow for Biological Activity Screening

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis of Derivatives Synthesis of Derivatives Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Synthesis of Derivatives->Antioxidant Assays (DPPH, ABTS) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Synthesis of Derivatives->Antimicrobial Assays (MIC) Cytotoxicity Assays (MTT) Cytotoxicity Assays (MTT) Synthesis of Derivatives->Cytotoxicity Assays (MTT) Enzyme Inhibition Assays Enzyme Inhibition Assays Synthesis of Derivatives->Enzyme Inhibition Assays Isolation from Marine Sources Isolation from Marine Sources Isolation from Marine Sources->Antioxidant Assays (DPPH, ABTS) Isolation from Marine Sources->Antimicrobial Assays (MIC) Isolation from Marine Sources->Cytotoxicity Assays (MTT) Isolation from Marine Sources->Enzyme Inhibition Assays Cellular Assays (CAA, CLPAA) Cellular Assays (CAA, CLPAA) Antioxidant Assays (DPPH, ABTS)->Cellular Assays (CAA, CLPAA) Mechanistic Studies Mechanistic Studies Antimicrobial Assays (MIC)->Mechanistic Studies Apoptosis Assays Apoptosis Assays Cytotoxicity Assays (MTT)->Apoptosis Assays Enzyme Kinetics Enzyme Kinetics Enzyme Inhibition Assays->Enzyme Kinetics Gene Expression Analysis (Nrf2) Gene Expression Analysis (Nrf2) Cellular Assays (CAA, CLPAA)->Gene Expression Analysis (Nrf2)

Caption: Workflow for evaluating bromophenol bioactivity.

Conclusion and Future Perspectives

Substituted bromophenols represent a promising and structurally diverse class of natural products with a wide range of biological activities. Their antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties make them valuable lead compounds for the development of new therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action, optimizing their structure to enhance potency and selectivity, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of the marine environment will undoubtedly lead to the discovery of novel bromophenol structures with unique and potent biological activities, further expanding the therapeutic landscape.

References

  • Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. (n.d.). Google AI Grounding API.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). National Center for Biotechnology Information.
  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. (n.d.). Royal Society of Chemistry.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (n.d.). National Center for Biotechnology Information.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). ACS Publications.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). Google AI Grounding API.
  • Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. (n.d.). PubMed.
  • Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. (n.d.). ACS Publications.
  • Bromophenols in Marine Algae and Their Bioactivities. (n.d.). MDPI.
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (n.d.). ResearchGate.
  • Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. (n.d.). ResearchGate.
  • Antibacterial bromophenols from the marine red alga Rhodomela confervoides. (n.d.). PubMed.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022, April 15). PubMed.
  • Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. (n.d.). ResearchGate.
  • Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. (n.d.). PubMed Central.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024, September 20). ACS Publications.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022, November 1). MDPI.
  • Full article: Synthesis and paroxonase activities of novel bromophenols. (n.d.). Taylor & Francis Online.
  • Inhibition of algal bromophenols and their related phenols against glucose 6-phosphate dehydrogenase. (n.d.). PubMed.
  • Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. (2012, April 15). PubMed.
  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024, November 15). MDPI.
  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. (n.d.). MDPI.
  • Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. (n.d.). ResearchGate.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). National Center for Biotechnology Information.

Sources

4-Bromo-2,3,5-trimethylphenol: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Polysubstituted Phenol

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. The strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile, dictating its potency, selectivity, and pharmacokinetic properties. 4-Bromo-2,3,5-trimethylphenol, a polysubstituted aromatic compound, has emerged as a versatile and valuable scaffold in the synthesis of complex molecular architectures with significant therapeutic potential. Its unique constellation of a reactive hydroxyl group, a strategically positioned bromine atom, and multiple methyl substituents offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive exploration of this compound as a key intermediate, delving into its synthesis, reactivity, and its application in the development of novel therapeutic agents, with a focus on neuroprotective benzofuran derivatives and bioactive stilbene analogues.

Physicochemical Properties and Reactivity Profile

This compound is a white solid at room temperature. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 156483-07-7
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Appearance White solid

The reactivity of this compound is governed by the interplay of its functional groups. The phenolic hydroxyl group is a key site for derivatization, readily undergoing etherification reactions. The bromine atom, a versatile handle for cross-coupling reactions, allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). The trimethyl-substituted phenyl ring influences the molecule's lipophilicity and steric environment, which can be crucial for target binding and metabolic stability.

Application in the Synthesis of Neuroprotective Benzofuran Derivatives

A significant application of this compound is in the synthesis of novel benzofuran derivatives with potential therapeutic utility in central nervous system (CNS) disorders.[1][2] These compounds have shown promise as neuroprotective, neurogenesis-stimulating, and cognitive function-improving agents.[1][2]

The general synthetic approach involves the initial etherification of this compound, followed by subsequent cyclization and derivatization to yield the target benzofuran scaffolds.

G A This compound B 1-Bromo-4-((2-methylallyl)oxy)-2,3,5-trimethylbenzene A->B Etherification with 3-chloro-2-methylpropene C Novel Benzofuran Derivatives B->C Cyclization & Further Derivatization

Caption: Synthetic workflow for novel benzofuran derivatives.

Experimental Protocol: Synthesis of 1-Bromo-4-((2-methylallyl)oxy)-2,3,5-trimethylbenzene

This protocol describes a key initial step in the synthesis of the benzofuran core, as detailed in patent literature.[1][2]

Materials:

  • This compound

  • 3-Chloro-2-methylpropene

  • Suitable solvent (e.g., acetone, DMF)

  • Base (e.g., K₂CO₃, NaH)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent, add the base (1.2-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chloro-2-methylpropene (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., reflux) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Bromo-4-((2-methylallyl)oxy)-2,3,5-trimethylbenzene.

Rationale: This Williamson ether synthesis is a fundamental transformation that introduces the allyl moiety necessary for the subsequent intramolecular cyclization to form the dihydrobenzofuran ring system. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Role in the Synthesis of Bioactive Stilbene Analogues

This compound also serves as a crucial precursor in the synthesis of complex stilbene derivatives. One such example is the concise synthesis of 2,3,6,2',3',6'-Hexamethyl-4,4'-dihydroxy-trans-stilbene, a molecule of interest for its potential biological activities.[3]

This synthesis utilizes a palladium-catalyzed cross-coupling reaction, highlighting the utility of the bromine atom as a reactive handle.

G A This compound C 2,3,6,2',3',6'-Hexamethyl-4,4'-dihydroxy-trans-stilbene A->C Stille Coupling (Pd(P(t-Bu)₃)₂, CsF) B Tributylvinyltin B->C

Caption: Synthesis of a bioactive stilbene analogue via Stille coupling.

Experimental Protocol: Synthesis of 2,3,6,2',3',6'-Hexamethyl-4,4'-dihydroxy-trans-stilbene

The following protocol is adapted from a documented synthetic procedure.[3]

Materials:

  • This compound

  • Tributylvinyltin

  • Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂]

  • Cesium fluoride (CsF)

  • Anhydrous toluene

Procedure:

  • In a reaction vial under an inert atmosphere, combine this compound (2.5 mmol), bis(tri-tert-butylphosphine)palladium(0) (0.06 mmol), and cesium fluoride (2.2 mmol).

  • Add anhydrous toluene (2.0 mL) followed by tributylvinyltin (1.0 mmol) via syringe.

  • Seal the vial and heat the reaction mixture at an appropriate temperature (e.g., 100 °C) until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.

Rationale: The Stille cross-coupling reaction is a powerful tool for carbon-carbon bond formation. In this synthesis, it enables the dimerization of the brominated phenol via a vinyl linker, efficiently constructing the stilbene backbone. The choice of the palladium catalyst and ligand is crucial for the reaction's efficiency.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a strategically valuable building block for medicinal chemists. Its unique substitution pattern provides a versatile platform for the synthesis of complex and biologically active molecules. The examples of its application in the development of neuroprotective benzofuran derivatives and bioactive stilbenes underscore its potential in diverse therapeutic areas. As the quest for novel therapeutics continues, the judicious use of such well-defined and reactive building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • Tsukamoto, S., et al. (2010). Benzofuran derivatives. U.S.
  • Tsukamoto, S., et al. (2015). Benzofuran derivatives. U.S.
  • Tsukamoto et al. (2011). United States Patent. [Link]

  • (2022). Hydroxyindole and uses thereof.
  • Che Menu. (n.d.). Scribd. [Link]

  • Supporting Information. (n.d.). CORE. [Link]

Sources

A Theoretical Investigation of 4-Bromo-2,3,5-trimethylphenol: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 4-Bromo-2,3,5-trimethylphenol. In the absence of extensive experimental data for this specific molecule, this document serves as a procedural manual, detailing the application of Density Functional Theory (DFT) to elucidate its structural and electronic characteristics. By providing a robust, step-by-step computational protocol, this guide empowers researchers to predict and analyze key electronic parameters such as frontier molecular orbitals, molecular electrostatic potential, and natural bond orbital characteristics. The methodologies outlined herein are grounded in established quantum chemical principles and are designed to offer predictive insights valuable for applications ranging from synthetic chemistry to rational drug design.

Introduction: The Rationale for a Computational Approach

This compound is a substituted phenolic compound. The presence of a hydroxyl group, a bromine atom, and methyl groups on the aromatic ring suggests a rich electronic landscape and potential for diverse chemical interactions. Phenolic compounds, in general, are of significant interest due to their antioxidant properties and their roles as precursors in the synthesis of more complex molecules.[1] Understanding the electronic properties of this specific molecule is crucial for predicting its reactivity, stability, and potential biological activity.

This guide is structured to walk the reader through the entire theoretical investigation process, from initial molecular modeling to the interpretation of complex electronic properties. It is designed to be a practical resource, explaining not just the steps to be taken, but also the scientific reasoning behind the choice of computational methods.

Theoretical Foundation: Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[4] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The central tenet of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that must consider the coordinates of every electron.[4]

The practical application of DFT involves the use of exchange-correlation functionals, which are approximations of the quantum mechanical interactions between electrons.[5] The choice of functional, along with the basis set (a set of mathematical functions used to build the molecular orbitals), is a critical decision in any DFT calculation. For organic molecules containing halogens, hybrid functionals such as B3LYP have shown to provide a good balance of accuracy and computational cost.[6][7]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed workflow for the theoretical analysis of this compound. The protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or similar platforms.[8][9][10]

G cluster_0 Computational Workflow A Step 1: Molecular Geometry Optimization B Step 2: Vibrational Frequency Analysis A->B Confirm minimum energy C Step 3: Frontier Molecular Orbital (FMO) Analysis B->C Use optimized geometry D Step 4: Molecular Electrostatic Potential (MEP) Analysis C->D E Step 5: Natural Bond Orbital (NBO) Analysis D->E

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Step 1: Molecular Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.

Protocol:

  • Construct the Initial Structure: Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.[11][12] Ensure correct bond connectivity and a reasonable initial geometry.

  • Select Computational Method:

    • Software: Gaussian 09/16, ORCA, or equivalent.[13][14]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional suitable for organic molecules.[6]

    • Basis Set: A triple-zeta basis set such as 6-311++G(d,p) is recommended. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing non-covalent interactions and the electron distribution far from the nucleus. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in the shape of the atomic orbitals and are crucial for accurate geometry and energy calculations.[5][6] For halogenated compounds, basis sets specifically designed for such elements can also be considered.[15][16]

  • Perform the Optimization: Run the geometry optimization calculation. The output will be the Cartesian coordinates of the atoms in their minimum energy arrangement and the total electronic energy of the molecule.

Step 2: Vibrational Frequency Analysis

Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.[6][17]

Protocol:

  • Use Optimized Geometry: The frequency calculation must be performed on the final, optimized geometry from Step 1.

  • Run Frequency Calculation: Use the same functional (B3LYP) and basis set (6-311++G(d,p)) as in the optimization.

  • Analyze Results:

    • Confirm Minimum: Check the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.

    • Predict IR Spectrum: The output will list the vibrational frequencies and their corresponding IR intensities. This data can be used to generate a theoretical IR spectrum, which can be compared with experimental data if available.

Step 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.[18]

Protocol:

  • Extract Orbital Energies: From the output of the geometry optimization or a subsequent single-point energy calculation, extract the energies of the HOMO and LUMO.

  • Calculate the HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO

  • Visualize the Orbitals: Use visualization software to plot the 3D shapes of the HOMO and LUMO. This will show which parts of the molecule are involved in electron donation and acceptance.

  • Interpret the Results: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[18] Conversely, a small gap indicates a molecule that is more polarizable and reactive.

Step 4: Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of the molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[19][20][21]

Protocol:

  • Generate the MEP Surface: Perform a single-point energy calculation with instructions to generate the MEP data.

  • Visualize the MEP Map: Use visualization software to map the calculated electrostatic potential onto the molecule's electron density surface. The map is typically color-coded:

    • Red: Regions of most negative electrostatic potential (electron-rich), indicating sites for electrophilic attack.

    • Blue: Regions of most positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack.

    • Green/Yellow: Regions of intermediate potential.[20]

  • Interpret the Map: For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the bromine atom due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydroxyl hydrogen. This information is critical for predicting intermolecular interactions, such as hydrogen bonding.

Step 5: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions.[22][23] It offers a more intuitive picture of the charge distribution than Mulliken population analysis and can quantify the stabilizing effects of electron delocalization.[24]

Protocol:

  • Perform NBO Analysis: Request an NBO analysis in the calculation input. This is typically done with a pop=nbo keyword in Gaussian.[22]

  • Analyze the Output: The NBO output provides several key pieces of information:

    • Natural Atomic Charges: A more reliable measure of the charge on each atom.

    • Hybridization: The hybridization of the atomic orbitals that form each bond.

    • Donor-Acceptor Interactions: The analysis quantifies the stabilization energy (E(2)) associated with delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are key to understanding hyperconjugation and resonance effects.[23][24]

Data Presentation and Interpretation

For a comprehensive report, the quantitative data obtained from these calculations should be summarized in clear, well-structured tables.

Table 1: Calculated Molecular and Electronic Properties of this compound

PropertySymbolCalculated ValueUnit
Total EnergyEtotalValue from CalculationHartrees
Dipole MomentµValue from CalculationDebye
HOMO EnergyEHOMOValue from CalculationeV
LUMO EnergyELUMOValue from CalculationeV
HOMO-LUMO GapΔEValue from CalculationeV
Ionization Potential (approx.)IP ≈ -EHOMOValue from CalculationeV
Electron Affinity (approx.)EA ≈ -ELUMOValue from CalculationeV

Table 2: Key NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
e.g., LP(1) Oe.g., σ(C-C)Value from Calculation
e.g., σ(C-H)e.g., σ(C-Br)Value from Calculation

Interpretation for Drug Development:

  • HOMO-LUMO Gap: A smaller gap might suggest higher reactivity, which could be relevant for metabolic stability or covalent binding to a target.

  • MEP Map: The MEP map is crucial for understanding potential protein-ligand interactions. Electron-rich regions on the molecule can form favorable interactions with electron-poor (e.g., positively charged amino acid residues) regions of a binding pocket, and vice-versa.[25]

  • NBO Analysis: Understanding the charge distribution and intramolecular interactions can inform modifications to the molecule to improve properties like solubility or binding affinity.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of the electronic properties of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, vibrational analysis, and the analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals, researchers can generate a wealth of predictive data. This information provides deep insights into the molecule's reactivity, stability, and potential for intermolecular interactions, serving as a valuable resource for guiding further experimental work and for applications in medicinal chemistry and materials science. The application of these robust computational methods enables a detailed understanding of molecular properties, even for compounds where experimental data is scarce.

References

  • ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • Tishchenko, O., Kryachko, E. S., & Nguyen, M. T. (2002). Theoretical vibrational analysis of monohalogenated phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1951–1969. Retrieved from [Link]

  • How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more!. (2024, September 19). [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]

  • Avogadro. (n.d.). Avogadro: Free cross-platform molecular editor. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural bond orbital (NBO) analysis and electron-static potential map (ESP) for geometry TS4 of different nucleophile groups. Retrieved from [Link]

  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • Global Center for Pharmaceutical Industry. (n.d.). The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development. Retrieved from [Link]

  • Siiskonen, A., & Priimagi, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50. Retrieved from [Link]

  • ResearchGate. (n.d.). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Category:Computational chemistry software. Retrieved from [Link]

  • University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • ACS Publications. (2019). Interpretation of Compound Activity Predictions from Complex Machine Learning Models Using Local Approximations and Shapley Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. Retrieved from [Link]

  • Computational chemistry in drug discovery. (2016, April 6). [Video]. YouTube. Retrieved from [Link]

  • SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]

  • DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. International Journal of Chemistry and Technology. Retrieved from [Link]

  • IOSR Journal. (2025, June 6). Modelling of Parachor of Phenolic Derivatives by Computational Methods. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. Retrieved from [Link]

  • ACS Publications. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Retrieved from [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8567. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. Retrieved from [Link]

  • Karlsruhe Institute of Technology. (2012). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. Retrieved from [Link]

  • The Chinese University of Hong Kong, Shenzhen. (n.d.). DFT calculations. Retrieved from [Link]

  • Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). [Video]. YouTube. Retrieved from [Link]

  • ChemRxiv. (2023). A Gaussian process regression (GPR) quest to predict HOMO-LUMO energy. Retrieved from [Link]

  • Learning Breeze. (2025, September 15). Practical Guide to Density Functional Theory (DFT) Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of formaldehyde with phenols: a computational chemistry study. Retrieved from [Link]

  • DFT Made Simple: Step-by-Step Guide for Beginners. (2025, January 12). [Video]. YouTube. Retrieved from [Link]

  • ScienceDirect. (2025). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Retrieved from [Link]

  • Gaussian. (2021). Basis Sets. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Retrieved from [Link]

  • How to choose a functional and basis set for your DFT calculation. (2024, July 21). [Video]. YouTube. Retrieved from [Link]

  • arXiv. (2022). Computational Vibrational Spectroscopy. Retrieved from [Link]

  • How to draw HOMO and LUMO orbitals with Avogadro, Gaussian and GaussView. (2022, July 31). [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. Retrieved from [Link]

  • International Journal of Advanced Engineering, Management and Science. (n.d.). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Characterization of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,3,5-trimethylphenol is a substituted phenolic compound whose structural motifs—a hydroxylated aromatic ring, alkyl substituents, and a halogen atom—make it a molecule of significant interest. Substituted phenols are foundational in drug discovery, antioxidant research, and materials science. The bromine substituent, in particular, can modulate lipophilicity and metabolic stability, while the trimethyl substitution pattern influences steric and electronic properties.

A thorough understanding of a molecule's thermodynamic stability and bond energetics is paramount for predicting its reactivity, degradation pathways, and suitability for various applications. Key thermochemical parameters, such as the standard enthalpy of formation (ΔfH°) and the O-H bond dissociation enthalpy (BDE), provide a quantitative basis for this understanding. The ΔfH° is a measure of a molecule's intrinsic stability, while the O-H BDE is a critical indicator of its potential as a radical-scavenging antioxidant.

Currently, specific experimental thermochemical data for this compound is not available in the public domain. This guide, therefore, serves as a definitive methodological roadmap for researchers and drug development professionals. It provides the necessary theoretical background and detailed, field-proven protocols for the comprehensive experimental and computational determination of the core thermochemical properties of this compound.

Part 1: Determination of the Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation (ΔfH°) is the cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For a molecule like this compound (C₉H₁₁BrO), this corresponds to the reaction:

9 C(graphite) + 5.5 H₂(g) + 0.5 Br₂(l) + 0.5 O₂(g) → C₉H₁₁BrO(s/l)

Direct measurement of this reaction is infeasible. Instead, ΔfH° is determined indirectly by measuring the enthalpy of a more accessible reaction, typically combustion, and applying Hess's Law. This section outlines both the experimental and computational pathways to determine the gas-phase ΔfH°, a value that is independent of crystal packing or intermolecular forces and is most useful for chemical insight.

Experimental Determination of Condensed-Phase ΔfH° via Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) is measured using calorimetry, a technique that quantifies the heat released during a reaction. For organobromine compounds, a specialized moving-bomb calorimeter is required to ensure that the combustion products are in a well-defined thermodynamic state.

Causality Behind Experimental Choices: A static bomb is insufficient for organohalogen compounds because the combustion products (e.g., HBr, Br₂) would exist in a mixture of gaseous and aqueous states, complicating the final state definition. A moving-bomb (or rotating-bomb) calorimeter contains a solvent (often an arsenious oxide solution) that absorbs the halogenated products, ensuring a single, well-defined aqueous solution at the end of the experiment, which is critical for accurate energy corrections.

Protocol for Moving-Bomb Combustion Calorimetry:

  • Sample Preparation: A pellet of high-purity, crystalline this compound (mass accurately determined to ±0.1 µg) is placed in a platinum crucible. A cotton fuse of known mass and combustion energy is attached.

  • Bomb Loading: The crucible is placed in the calorimetric bomb. A precise volume of an appropriate solvent (e.g., 0.06 M arsenious oxide solution) is added to the bomb to dissolve the bromine-containing products.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen before being pressurized with high-purity oxygen (typically to ~30 atm).

  • Calorimetric Measurement: The bomb is submerged in a precisely known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium. The sample is then ignited. The bomb is rotated or rocked during the combustion to ensure complete dissolution of the products. The temperature change (ΔT) of the water is monitored with high precision (e.g., using a platinum resistance thermometer).

  • Calibration: The energy equivalent of the calorimeter (ε_cal) is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

  • Data Analysis: The gross heat released (q_total) is calculated from q_total = ε_cal × ΔT. Corrections are then applied for the ignition energy (fuse), the formation of nitric acid from residual N₂, and the energy of solution and reaction of the bromine products in the solvent to determine the standard energy of combustion (ΔcU°).

  • Conversion to Enthalpy: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔH = ΔU + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

  • Calculation of ΔfH°(cr): The standard enthalpy of formation in the crystalline state is calculated using Hess's Law, utilizing the known ΔfH° values for the combustion products (CO₂(g), H₂O(l), and the final aqueous solution of HBr).

G cluster_prep Preparation cluster_comb Combustion cluster_analysis Analysis P1 Weigh Sample & Fuse P2 Load Sample into Crucible P1->P2 P3 Add Solvent to Bomb P2->P3 C1 Seal & Pressurize Bomb (O₂) P3->C1 C2 Equilibrate in Calorimeter C1->C2 C3 Ignite Sample C2->C3 C4 Monitor Temp (ΔT) C3->C4 A1 Calculate q_total = ε_cal * ΔT C4->A1 A2 Apply Corrections (fuse, HNO₃, etc.) A1->A2 A3 Determine ΔcH° A2->A3 A4 Calculate ΔfH°(cr) via Hess's Law A3->A4 G cluster_exp Knudsen Effusion Experiment cluster_calc Data Analysis E1 Load Sample in Knudsen Cell E2 Place in High Vacuum at Temp T₁ E1->E2 E3 Measure Mass Loss Rate (dm/dt)₁ E2->E3 E4 Repeat at T₂, T₃... E3->E4 C1 Calculate Vapor Pressure Pᵢ at each Tᵢ E4->C1 Generate (P, T) data C2 Plot ln(P) vs 1/T C1->C2 C3 Determine Slope of Line C2->C3 C4 Calculate ΔsubH° = -Slope * R C3->C4 Result ΔsubH° C4->Result

Caption: Workflow for determining ΔsubH° using the Knudsen effusion method.

Computational Determination of Gas-Phase ΔfH°

Quantum chemical calculations provide a powerful, independent route to thermochemical data. High-accuracy composite methods, such as the Gaussian-n (Gn) theories, are designed to approximate the results of very high-level calculations through a series of more manageable computations. [1][2]The G3(MP2)//B3LYP method is a cost-effective variant that yields reliable results. [3][4] Causality Behind Method Choice: Directly calculating ΔfH° from first principles (atomization energy) is computationally expensive and prone to large errors. A more robust strategy is to use isodesmic reactions . [5]These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. [6]This conservation allows for a significant cancellation of systematic errors in the quantum chemical calculations, leading to a much more accurate determination of the enthalpy of reaction (ΔrH°). [7][8]If the ΔfH° values of all other species in the isodesmic reaction are known accurately, the ΔfH° of the target molecule can be calculated with high confidence.

Protocol for Computational Determination using an Isodesmic Reaction:

  • Construct an Isodesmic Reaction: Design a reaction that includes the target molecule (this compound) and well-characterized reference molecules. The goal is to balance not just bond types, but also the local chemical environments as closely as possible. A suitable reaction is: this compound + Benzene → Phenol + 1-Bromo-2,4,6-trimethylbenzene

  • Geometry Optimization and Frequency Calculation: For each molecule in the reaction, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. This step provides the equilibrium structure and the zero-point vibrational energy (ZPVE).

  • High-Level Single-Point Energy Calculations: Using the optimized geometries, perform a series of single-point energy calculations as prescribed by the chosen composite method (e.g., G3(MP2)//B3LYP). [3]This involves calculations like QCISD(T) and MP2 with larger basis sets.

  • Calculate Total Enthalpies (H₂₉₈): For each species, combine the final electronic energy, the scaled ZPVE, and the thermal correction to the enthalpy to get the total enthalpy at 298.15 K.

  • Calculate the Enthalpy of Reaction (ΔrH°): ΔrH° = ΣH₂₉₈(products) - ΣH₂₉₈(reactants)

  • Calculate the Target ΔfH°: Rearrange the thermodynamic cycle to solve for the enthalpy of formation of the target molecule: ΔfH°(Target) = ΔrH° - [ΣΔfH°(reactants, known) - ΣΔfH°(products, known)] This requires accurate experimental ΔfH° values for the reference compounds (Benzene, Phenol, and 1-Bromo-2,4,6-trimethylbenzene).

G cluster_iso Isodesmic Reaction Design cluster_dft Quantum Chemical Calculations (per species) cluster_final Final Calculation I1 Target: this compound I2 Select Reference Species (Phenol, Benzene, etc.) I1->I2 I3 Construct Bond-Conserving Reaction I2->I3 D1 Geometry Optimization (e.g., B3LYP/6-31G(d)) I3->D1 Input for QM D2 Frequency Calculation (for ZPVE) D1->D2 D3 G3(MP2) Single-Point Energies D2->D3 D4 Calculate Total Enthalpy H₂₉₈ D3->D4 F1 Calculate ΔrH° from H₂₉₈ values D4->F1 Input for ΔrH° F2 Obtain Known Experimental ΔfH° for References F1->F2 F3 Calculate ΔfH°(Target) F2->F3 Result ΔfH°(g, Target) F3->Result

Caption: Computational workflow for ΔfH° using an isodesmic reaction scheme.

Part 2: Determination of the O-H Bond Dissociation Enthalpy (BDE)

The homolytic O-H bond dissociation enthalpy (BDE) is the enthalpy change for the process: ArOH(g) → ArO•(g) + H•(g)

It is a direct measure of the strength of the O-H bond and is a primary determinant of the antioxidant activity of a phenol. A lower BDE indicates that the hydrogen atom can be more easily donated to neutralize a damaging free radical.

Experimental Determination of BDE in Solution via Photoacoustic Calorimetry

Photoacoustic calorimetry (PAC) is a powerful technique for measuring the enthalpy of fast, photoinitiated reactions in solution. [9][10]It measures the heat released by detecting the pressure wave generated by the thermal expansion of the solvent following a laser pulse. [9] Causality Behind Experimental Choices: Directly measuring the BDE is difficult. PAC allows for an indirect but accurate determination by measuring the enthalpy of a calibrated radical reaction in solution. [10]A photolytic precursor is used to generate a known radical (e.g., the tert-butoxyl radical), which then abstracts the phenolic hydrogen. By measuring the heat of this abstraction reaction and knowing the BDE of the radical precursor, the BDE of the phenol can be determined. [9]High-pressure PAC can be used to accelerate reactions that might otherwise be too slow. [11][12] Protocol for Photoacoustic Calorimetry:

  • Sample Preparation: Prepare a solution of the phenol, a photolytic radical precursor (e.g., di-tert-butyl peroxide), and a calorimetric reference (a compound that releases all absorbed laser energy as heat) in a suitable solvent (e.g., benzene or acetonitrile).

  • Experimental Setup: The solution is placed in a specialized cell equipped with a piezoelectric transducer (microphone). A pulsed laser (e.g., a Nd:YAG laser) is used to irradiate the sample.

  • Data Acquisition: The laser pulse initiates the photolysis of the precursor, generating radicals that react with the phenol. The heat released causes a pressure wave that is detected by the transducer, generating a photoacoustic signal.

  • Signal Deconvolution: The observed signal is a convolution of the heat release from the reaction and the instrument's response function. The response function is determined by measuring the signal from the calorimetric reference alone.

  • Enthalpy Calculation: The enthalpy of the hydrogen abstraction reaction (ΔrH°) is determined by comparing the amplitude of the signal from the sample to that of the reference.

  • BDE Calculation: The BDE of the phenol is calculated using the following thermodynamic cycle: BDE(ArO-H) = ΔrH° + BDE(t-BuO-H) - BDE(t-BuO-Ot-Bu) where the BDEs of the tert-butoxy radical's O-H bond and the peroxide bond are well-established.

G cluster_exp PAC Experiment cluster_analysis Data Analysis E1 Prepare Solution (Phenol + Precursor) E2 Irradiate with Pulsed Laser E1->E2 E3 Detect Acoustic Wave (Signal) E2->E3 A1 Calibrate with Reference E3->A1 Signal Input A2 Deconvolute Signal A1->A2 A3 Determine ΔrH° A2->A3 A4 Calculate BDE(ArO-H) using Thermodynamic Cycle A3->A4 Result BDE(ArO-H) A4->Result

Caption: Experimental workflow for BDE determination using photoacoustic calorimetry.

Computational Determination of Gas-Phase BDE

DFT calculations are highly effective for predicting the BDEs of substituted phenols. [13][14][15]The method relies on calculating the enthalpies of the phenol and its corresponding phenoxyl radical. The unrestricted formalism (e.g., UB3LYP) is used for the open-shell radical species.

Causality Behind Method Choice: The BDE calculation involves the difference in energy between the parent molecule and its radical. DFT methods, particularly hybrid functionals like B3LYP, provide a balanced treatment of electron correlation, which is crucial for accurately describing both closed-shell and open-shell (radical) species at a reasonable computational cost. [16][17]This approach has been shown to yield BDEs in excellent agreement with experimental data for a wide range of phenols. [13][16] Protocol for Computational BDE Determination:

  • Structure Optimization:

    • Perform a full geometry optimization and frequency calculation for this compound using a method like B3LYP/6-311++G(d,p).

    • Perform a full geometry optimization and frequency calculation for the corresponding 4-Bromo-2,3,5-trimethylphenoxyl radical using the same level of theory (e.g., UB3LYP/6-311++G(d,p)).

  • Enthalpy Calculation: From the output of the frequency calculations, obtain the total enthalpy at 298.15 K (H₂₉₈) for both the phenol (H_phenol) and the radical (H_radical).

  • Hydrogen Atom Enthalpy: The enthalpy of a hydrogen atom (H_H) can be calculated or taken from established literature values. Computationally, it is calculated as (3/2)RT for its translational energy.

  • BDE Calculation: The BDE is calculated as: BDE = H_radical + H_H - H_phenol

G cluster_phenol Phenol Calculation cluster_radical Radical Calculation P1 Optimize Geometry (B3LYP) P2 Frequency Calculation P1->P2 P3 Obtain H₂₉₈(Phenol) P2->P3 FinalCalc BDE = H(Radical) + H(H•) - H(Phenol) P3->FinalCalc R1 Optimize Geometry (UB3LYP) R2 Frequency Calculation R1->R2 R3 Obtain H₂₉₈(Radical) R2->R3 R3->FinalCalc Result BDE(O-H) FinalCalc->Result

Caption: Computational workflow for calculating the O-H BDE using DFT.

Summary of Methodologies

The following table summarizes the thermochemical properties discussed and the robust, complementary methods for their determination.

Thermochemical PropertyExperimental MethodComputational MethodRationale & Key Output
ΔfH°(cr) Moving-Bomb Combustion Calorimetry-Measures heat of combustion to find condensed-phase stability.
ΔsubH° Knudsen Effusion Method-Measures vapor pressure vs. temp to find solid-to-gas phase change enthalpy.
ΔfH°(g) Derived from ΔfH°(cr) + ΔsubH°G3(MP2)//B3LYP with Isodesmic ReactionsHigh-accuracy calculation with error cancellation; provides intrinsic molecular stability.
BDE(O-H) Photoacoustic Calorimetry (PAC)DFT (e.g., (RO)B3LYP)Measures reaction enthalpy in solution (PAC) or calculates energy difference (DFT) to find bond strength and antioxidant potential.

Conclusion

While direct thermochemical data for this compound is not presently cataloged, a complete and reliable characterization is achievable through the state-of-the-art methodologies detailed in this guide. The synergistic application of experimental techniques—moving-bomb calorimetry for formation enthalpy and Knudsen effusion for sublimation enthalpy—with high-accuracy computational approaches like G3 theory and isodesmic reactions provides a self-validating system for determining the standard enthalpy of formation. Similarly, the O-H bond dissociation enthalpy can be confidently established through the interplay of experimental photoacoustic calorimetry and focused DFT calculations.

By following these protocols, researchers, medicinal chemists, and material scientists can obtain the critical thermodynamic data needed to unlock the full potential of this compound, enabling informed decisions in drug design, antioxidant formulation, and the development of novel chemical entities.

References

  • Chandra, A. K., & Uchimaru, T. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. International Journal of Molecular Sciences, 3(4), 407-418. [Link]

  • Jacobson, N. S. (2022). Knudsen Effusion Mass Spectrometry: Principles and Applications. NASA Technical Reports Server. [Link]

  • Walsh, E. F., Popov, V. K., George, M. W., & Poliakoff, M. (1995). Photoacoustic Calorimetry at High Pressure: A New Approach to Determination of Bond Strengths. Estimation of the M-L Bond Dissociation Energy of M(CO)5L (M = Cr, Mo; L = H2, N2) in n-Heptane Solution. Organometallics, 14(8), 3563-3570. [Link]

  • Hilpert, K., & Miller, M. (2011). Twenty Years of Knudsen Effusion Mass Spectrometry: Studies Performed in the Period 1990-2010. Mass Spectrometry Reviews, 30(2), 225-251. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • Chandra, A. K., & Uchimaru, T. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Scilit. [Link]

  • Lucarini, M., Pedrielli, P., Pedulli, G. F., Cabiddu, S., & Fattuoni, C. (1996). Bond Dissociation Energies of O−H Bonds in Substituted Phenols from Equilibration Studies. The Journal of Organic Chemistry, 61(26), 9259-9263. [Link]

  • Stack Exchange. (2016). How are standard bond enthalpy values experimentally produced? Chemistry Stack Exchange. [Link]

  • Wikipedia contributors. (2023). Knudsen cell. Wikipedia. [Link]

  • Chandra, A. K., & Uchimaru, T. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Semantic Scholar. [Link]

  • Laarhoven, L. J. J., Mulder, P., & Wayner, D. D. M. (1999). Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. Accounts of Chemical Research, 32(4), 342-349. [Link]

  • Wikipedia contributors. (2023). Bond-dissociation energy. Wikipedia. [Link]

  • Conrad, C., & Conrad, T. (2018). Principle of the multiple cell Knudsen Effusion Mass Spectrometry. ResearchGate. [Link]

  • Wheeler, S. E. (2012). Ring Conserved Isodesmic Reactions: A New Method for Estimating the Heats of Formation of Aromatics and PAHs. The Journal of Physical Chemistry A, 116(24), 6427-6435. [Link]

  • Laarhoven, L. J. J., Mulder, P., & Wayner, D. D. M. (1999). Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. SciSpace. [Link]

  • Walsh, E. F., Popov, V. K., George, M. W., & Poliakoff, M. (1995). Photoacoustic calorimetry at high pressure: A new approach to determination of bond strengths. University of Nottingham Ningbo China. [Link]

  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. [Link]

  • Szwarc, M. (1951). Experimental methods for measurement of bond dissociation energies and heats of formation of radicals. Proceedings of the Royal Society A, 207(1088), 5-13. [Link]

  • Pragolab. (n.d.). Vapor Pressure Analyzer. [Link]

  • Correia, C. F., et al. (2004). O–H Bond dissociation enthalpies in hydroxyphenols. A time-resolved photoacoustic calorimetry and quantum chemistry study. Physical Chemistry Chemical Physics, 6, 2109-2116. [Link]

  • Bors, W., et al. (2004). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 13/54(SI 2), 25-29. [Link]

  • AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

  • Chan, B., & Radom, L. (2021). Applications of isodesmic‐type reactions for computational thermochemistry. Wiley Interdisciplinary Reviews: Computational Molecular Science, 11(3), e1501. [Link]

  • Chan, B., & Radom, L. (2021). Applications of isodesmic‐type reactions for computational thermochemistry. Scholars Portal Journals. [Link]

  • Kravchenko, D. (2021). Knudsen effusion method for vapor pressure determination. [Link]

  • Jacobson, N. S. (2023). Knudsen Effusion Mass Spectrometry. [Link]

  • Chan, B., & Radom, L. (2020). Applications of isodesmic‐type reactions for computational thermochemistry. ResearchGate. [Link]

  • Mass Spectrometry Instruments. (n.d.). Knudsen Effusion MS. [Link]

  • Wheeler, S. E., Moran, A., & Pople, J. A. (2012). A Hierarchy of Homodesmotic Reactions for Thermochemistry. Journal of Chemical Theory and Computation, 8(5), 1549-1559. [Link]

  • Drago, R. S., et al. (1980). Enthalpy Change of Hydrogen Bond Formation between Ortho-Substituted Phenols and Aliphatic Amines. Journal of the American Chemical Society, 102(6), 1940-1943. [Link]

  • Zipse, H. (n.d.). G3(MP2)B3 theory - the most economical method. [Link]

  • Rice, B. M., & Byrd, E. F. C. (2012). Gaussian-3 and Related Methods for Accurate Thermochemistry. ResearchGate. [Link]

  • Zaitsau, D. H., & Paulechka, E. (n.d.). Calorimetric Determination of Enthalpies of Vaporization. [Link]

  • Redfern, P. C., et al. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(24), 5850-5854. [Link]

  • Korth, H.-G., de Heer, M. I., & Mulder, P. (2001). A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. The Journal of Physical Chemistry A, 105(32), 7644-7652. [Link]

  • Korth, H.-G., de Heer, M. I., & Mulder, P. (2001). A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. ResearchGate. [Link]

  • Ellison, G. B. (2012). Measuring Bond Energies. YouTube. [Link]

  • Klein, E., & Lukes, V. (2006). DFT/B3LYP study of O–H bond dissociation enthalpies of para and meta substituted phenols: Correlation with the phenolic C–O bond length. Journal of Molecular Structure: THEOCHEM, 767(1-3), 43-50. [Link]

  • Wright, J. S., et al. (2001). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society, 123(6), 1173-1183. [Link]

  • Zipse, H. (n.d.). G3//B3LYP Theory. [Link]

  • Ruscic, B. (2018). Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A, 122(44), 8725-8736. [Link]

  • DeCombe, K. M., et al. (2002). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data, 47(4), 724-727. [Link]

  • Price, D. M. (2001). Enthalpies of sublimation and vaporization derived from temperature... ResearchGate. [Link]

  • Wikipedia contributors. (2023). Quantum chemistry composite methods. Wikipedia. [Link]

  • Mettler Toledo. (n.d.). Determination of Vapor Pressure and the Enthalpy of Vaporization by TGA. [Link]

  • Active Thermochemical Tables. (2022). Phenol Enthalpy of Formation. [Link]

  • Zaitsau, D. H., & Paulechka, E. (2018). Calorimetric Determination of Enthalpies of Vaporization. In Experimental Thermodynamics Volume XI: Experimental and Computational Tools for Apparent Molar Properties (pp. 111-135). Royal Society of Chemistry. [Link]

Sources

Reactivity of the aromatic ring in 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 4-Bromo-2,3,5-trimethylphenol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aromatic ring in this compound (CAS No. 156483-07-7).[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the intricate interplay of electronic and steric effects governed by the hydroxyl, methyl, and bromo substituents. We will explore the molecule's pronounced propensity for electrophilic aromatic substitution, its relative inertness towards nucleophilic aromatic substitution under standard conditions, its utility in metal-catalyzed cross-coupling reactions, and its susceptibility to oxidation. This guide synthesizes established chemical principles with practical, field-proven insights, offering detailed experimental protocols and mechanistic diagrams to serve as a foundational resource for synthetic strategy and application development.

Introduction

This compound is a polysubstituted aromatic compound featuring a phenol backbone. Its structure is characterized by a bromine atom at the C4 position, three methyl groups at the C2, C3, and C5 positions, and a hydroxyl group at C1. This unique substitution pattern creates a complex electronic and steric environment that dictates the reactivity of the remaining C-H bond on the aromatic ring and the C-Br bond. Understanding this reactivity is paramount for its effective utilization as a building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates and materials. This guide will dissect the factors governing its reactivity, providing both theoretical grounding and practical methodologies for its chemical transformation.

Chapter 1: The Electronic and Steric Landscape of the Aromatic Ring

The reactivity of an aromatic ring is fundamentally controlled by the electronic nature (whether electron-donating or electron-withdrawing) and the physical size (steric hindrance) of its substituents. In this compound, the collective influence of four distinct groups defines its chemical behavior.

Analysis of Substituent Effects

The overall reactivity is a summation of the inductive and resonance effects of each group.[3][4]

  • Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating substituent.[5] While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its non-bonding electron pairs participate in resonance with the aromatic π-system, donating significant electron density into the ring (+M effect).[6][7][8] This resonance effect is dominant, making the ring highly nucleophilic and directing incoming electrophiles to the ortho and para positions.[6][9]

  • Methyl (-CH₃) Groups: Alkyl groups are electron-donating through inductive effects and hyperconjugation.[10] They are considered activating groups and are also ortho, para-directors, further enhancing the electron density of the ring.[10][11]

  • Bromo (-Br) Group: Halogens present a unique case. Due to their high electronegativity, they are deactivating via a strong inductive effect (-I), which withdraws electron density and slows the rate of electrophilic substitution compared to benzene.[12] However, they also possess lone pairs that can be donated through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[13][14] For halogens, the inductive deactivation is generally stronger than the resonance activation, yet the resonance effect still governs the regioselectivity.[3][12][14]

Synergistic Effects and Regiochemical Prediction

The substituents on this compound work in concert. The powerful activating effects of the hydroxyl group and the three methyl groups overwhelmingly counteract the deactivating inductive effect of the bromine atom.[10] This results in a highly activated, electron-rich aromatic ring that is very susceptible to electrophilic attack.[10][15]

The directing effects are as follows:

  • -OH (at C1): Directs ortho (C2, C6) and para (C4).

  • -CH₃ (at C2): Directs ortho (C3) and para (C5).

  • -CH₃ (at C3): Directs ortho (C2, C4) and para (C6).

  • -CH₃ (at C5): Directs ortho (C4, C6) and para (C2).

  • -Br (at C4): Directs ortho (C3, C5).

All positions except C6 are already substituted. The directing influences of the most powerful activating group (-OH) and two of the methyl groups (-CH₃ at C3 and C5) converge on the single remaining position: C6 . This makes the C6 position the unequivocal site for electrophilic aromatic substitution.

Data Presentation: Substituent Properties

SubstituentPositionElectronic EffectDirecting Effect
-OH C1Strongly Activating (+M > -I)ortho, para
-CH₃ C2, C3, C5Activating (+I, Hyperconjugation)ortho, para
-Br C4Deactivating (-I > +M)ortho, para

graph {
layout=neato;
node [shape=plaintext];
edge [style=invis];

// Define the benzene ring nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

// Draw the ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents OH [label="OH", pos="0,2.5!", fontcolor="#EA4335"]; CH3_2 [label="CH3", pos="-2.5,1.25!", fontcolor="#34A853"]; CH3_3 [label="CH3", pos="-2.5,-1.25!", fontcolor="#34A853"]; Br [label="Br", pos="0,-2.5!", fontcolor="#FBBC05"]; CH3_5 [label="CH3", pos="2.5,-1.25!", fontcolor="#34A853"]; H [label="H", pos="2.5,1.25!", fontcolor="#4285F4"];

// Connect substituents to the ring C1 -- OH; C2 -- CH3_2; C3 -- CH3_3; C4 -- Br; C5 -- CH3_5; C6 -- H;

// Central label label_node [label="this compound", pos="0,0!"];

// Add arrows indicating directing effects towards C6 edge [style=solid, color="#EA4335", arrowhead=vee]; OH -> C6 [label="ortho", fontcolor="#EA4335"];

edge [style=solid, color="#34A853", arrowhead=vee]; CH3_3 -> C6 [label="para", fontcolor="#34A853"]; CH3_5 -> C6 [label="ortho", fontcolor="#34A853"];

// Add a visual cue for the reactive site C6 [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="C6-H", width=0.8]; }

Caption: Directing effects converging on the C6 position.

Chapter 2: Electrophilic Aromatic Substitution (SEAr)

Given the highly activated nature of the ring, this compound readily undergoes electrophilic aromatic substitution (SEAr).[16] The primary consideration is not if the reaction will occur, but where, which as established, is exclusively the C6 position.

Representative Reaction: Bromination

The introduction of a second bromine atom is a representative SEAr reaction. Due to the high activation of the ring, this reaction can often proceed without a Lewis acid catalyst, which is typically required for the halogenation of less reactive aromatic compounds.[16][17]

This protocol is adapted from standard procedures for the bromination of activated phenols.[18]

  • Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap (e.g., containing aqueous sodium thiosulfate), dissolve this compound (10.75 g, 50 mmol) in 100 mL of a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cooling: Immerse the reaction flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Bromine Addition: Prepare a solution of bromine (8.0 g, 50 mmol, 2.56 mL) in 20 mL of the same solvent. Add this solution dropwise to the stirred phenol solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine, until the reddish-brown color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. If dichloromethane was used, wash the organic layer with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL). If acetic acid was used, pour the reaction mixture into 500 mL of ice-water to precipitate the product, then collect by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield 4,6-Dibromo-2,3,5-trimethylphenol as a solid.

G start Dissolve Substrate in Solvent (e.g., CH2Cl2) cool Cool to 0-5 °C start->cool add_br2 Add Br2 Solution Dropwise cool->add_br2 react Stir for 1-2h at 0-5 °C add_br2->react quench Quench with Na2S2O3 (aq) react->quench workup Aqueous Work-up (Wash & Dry) quench->workup purify Recrystallize workup->purify product Pure 4,6-Dibromo- 2,3,5-trimethylphenol purify->product

Caption: Experimental workflow for electrophilic bromination.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires two key features on the aromatic ring: a good leaving group (like bromine) and one or more strong electron-withdrawing groups (EWGs), such as -NO₂, positioned ortho or para to the leaving group.[19][20][21]

Feasibility Analysis

This compound is a poor candidate for the classical SNAr addition-elimination mechanism.[22]

  • Lack of Activation: The ring lacks the necessary EWGs to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[19][23]

  • Electron-Rich Ring: The presence of the strongly activating -OH group and three activating -CH₃ groups makes the ring electron-rich and thus repulsive to incoming nucleophiles.

Consequently, attempts to displace the bromine atom with common nucleophiles (e.g., -OH, -OR, -NH₂) under standard SNAr conditions are expected to be unsuccessful. Alternative pathways, such as the elimination-addition (benzyne) mechanism, would require extremely harsh conditions (e.g., NaNH₂) and are generally not practical or high-yielding for such substrates.[19]

Chapter 4: Metal-Catalyzed Coupling Reactions

The carbon-bromine bond at the C4 position is an excellent synthetic handle for a wide array of metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Representative Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a new C-C bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a highly versatile and robust reaction.[24]

The reaction proceeds via a catalytic cycle involving three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L_n-Br oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex Ar-Pd(II)L_n-R' transmetal->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-R' (Product) reductive_elim->product arbr Ar-Br (Substrate) arbr->oxidative_add boronic R'-B(OR)2 + Base boronic->transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
  • Setup: To a flame-dried Schlenk flask, add this compound (215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol), and a base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL), via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the coupled product.

Data Presentation: Scope of Suzuki Coupling
Boronic Acid (R-B(OH)₂)R GroupExpected Product
Phenylboronic acidPhenyl4-Phenyl-2,3,5-trimethylphenol
4-Methoxyphenylboronic acid4-Methoxyphenyl4-(4-Methoxyphenyl)-2,3,5-trimethylphenol
Thiophene-2-boronic acid2-Thienyl4-(Thiophen-2-yl)-2,3,5-trimethylphenol
Vinylboronic acid pinacol esterVinyl4-Vinyl-2,3,5-trimethylphenol

Chapter 5: Oxidation of the Phenolic Ring

Phenols, particularly electron-rich ones like this compound, are susceptible to oxidation. This can be a desired transformation or an unwanted side reaction depending on the reagents used. Oxidation typically leads to the formation of quinones.[25] The oxidation of trimethylphenols is a key step in the industrial synthesis of Vitamin E precursors.[26]

The oxidation of this compound would likely proceed via the loss of the phenolic hydrogen and subsequent oxidation of the ring. Strong oxidizing agents could potentially lead to complex product mixtures or ring cleavage. However, controlled oxidation using reagents like hydrogen peroxide with a suitable catalyst could potentially yield a bromo-trimethylbenzoquinone derivative.[25] Researchers should be mindful of this reactivity, especially when performing reactions under oxidative conditions.

Conclusion

The aromatic ring of this compound exhibits a well-defined and predictable reactivity profile, making it a valuable synthetic intermediate.

  • Electrophilic Aromatic Substitution: The ring is highly activated and will undergo SEAr exclusively at the sterically accessible and electronically favored C6 position.

  • Nucleophilic Aromatic Substitution: The electron-rich nature of the ring renders it inert to standard SNAr reactions.

  • Cross-Coupling Reactions: The C4-Br bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the straightforward synthesis of a wide range of biaryl and related structures.

  • Oxidation: The phenol moiety is susceptible to oxidation, a reactivity that can be exploited for the synthesis of quinone structures but must also be considered to avoid unwanted side products.

By understanding these distinct modes of reactivity, chemists can effectively leverage this compound as a strategic building block in the design and execution of complex synthetic routes.

References

  • Quora. (2014). Why does the OH- group have a 2,4-directing effect in phenols? [Online]. Available at: [Link]

  • Quora. (2018). Why is -OH group of phenol ortho/para directing? [Online]. Available at: [Link]

  • Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators? [Online]. Available at: [Link]

  • Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Online]. Available at: [Link]

  • Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors? [Online]. Available at: [Link]

  • Stack Exchange. (2013). Why are halogens ortho para directing even though deactivating? [Online]. Available at: [Link]

  • JoVE. (2023). Video: ortho–para-Directing Deactivators: Halogens. [Online]. Available at: [Link]

  • Stack Exchange. (2015). Why is OH group activating towards electrophilic aromatic substitution? [Online]. Available at: [Link]

  • BYJU'S. (n.d.). Directive Influence Of Functional Group In Mono Substituted Benzene. [Online]. Available at: [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Online]. Available at: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. [Online]. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Online]. Available at: [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Online]. Available at: [Link]

  • MSU Chemistry. (n.d.). Aromatic Reactivity. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Online]. Available at: [Link]

  • Appchem. (n.d.). This compound. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Online]. Available at: [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Online]. Available at: [Link]

  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Online]. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Online]. Available at: [Link]

  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Online]. Available at: [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Online]. Available at: [Link]

  • ResearchGate. (2025). Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone with aqueous hydrogen peroxide in the presence of spinel CuCo 2O 4. [Online]. Available at: [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Online]. Available at: [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Online]. Available at: [Link]

  • PubChem. (n.d.). 2,3,5-Trimethylphenol. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoroperacetic acid. [Online]. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2,3,5,6-tetramethylphenol. [Online]. Available at: [Link]

  • Dana Bioscience. (n.d.). This compound 5g. [Online]. Available at: [Link]

  • The Good Scents Company. (n.d.). 2,3,5-trimethyl phenol. [Online]. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes. [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. [Online]. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. [Online]. Available at: [Link]

Sources

A Researcher's In-Depth Guide to Sourcing 4-Bromo-2,3,5-trimethylphenol for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the procurement of a chemical intermediate is not a mere transaction but a critical, foundational step that dictates the trajectory of a research program. The quality, purity, and timely availability of a starting material like 4-Bromo-2,3,5-trimethylphenol (CAS No. 156483-07-7) can significantly impact experimental reproducibility, scalability, and ultimately, the success of a drug discovery campaign. This guide provides a technical framework for navigating the supplier landscape, evaluating purchasing options, and ensuring the scientific integrity of your chemical inputs.

Introduction to this compound: A Niche Intermediate

This compound is a substituted aromatic compound whose structural features make it a potentially useful building block in medicinal chemistry. The presence of a hydroxyl group, a bromine atom, and multiple methyl groups on the phenyl ring offers several reactive sites for synthetic transformations. While not a widely publicized key starting material for a blockbuster drug, its utility likely lies in the synthesis of complex molecular scaffolds where precise substitution patterns are required.

The scarcity of extensive literature on its direct application underscores its status as a niche chemical. This reality necessitates a more rigorous approach to sourcing, as it is less likely to be available from large, generalist suppliers with extensive stock and more likely to be found through specialized chemical providers or require custom synthesis.

The Supplier Landscape: Stock vs. Custom Synthesis

The procurement journey for a chemical like this compound typically leads down two distinct paths: purchasing from a supplier's existing stock or commissioning a custom synthesis.

  • Stock Suppliers (Catalog Companies): These suppliers, such as ChemScene and Appchem, list the compound in their online catalogs.[1][2] The primary advantage is speed; if the material is in stock, it can often be shipped within days. However, for niche chemicals, "in stock" may not always mean on-the-shelf in large quantities. It is crucial to verify the actual availability and lead times.

A Practical Workflow for Supplier Evaluation and Selection

A systematic evaluation of potential suppliers is paramount to mitigating risks in your research. The following workflow, illustrated in the diagram below, provides a self-validating system for supplier selection.

G Supplier Evaluation Workflow for Research Chemicals cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Due Diligence cluster_2 Phase 3: Decision and Procurement A Identify Potential Suppliers (e.g., ChemScene, Appchem, BLD Pharm) B Review Online Catalogs for This compound (CAS 156483-07-7) A->B C Initial Inquiry: Contact Suppliers for Availability, Price, and Lead Time B->C D Request Technical Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) C->D E Evaluate CoA for Purity, Analytical Methods, and Impurity Profile D->E F Assess Supplier's Quality Systems (e.g., ISO certifications) D->F G Compare Suppliers Based on Quality, Cost, and Lead Time E->G F->G H Select Primary Supplier and a Qualified Backup G->H I Initiate Procurement Process H->I G Chemical Procurement and Quality Control Workflow cluster_0 Step 1: Ordering cluster_1 Step 2: Receiving cluster_2 Step 3: Incoming Quality Control (QC) cluster_3 Step 4: Release and Storage A Generate Purchase Order (Specify CAS, Purity, Quantity) B Confirm Lead Time and Shipping Conditions A->B C Receive Shipment and Inspect for Damage B->C D Verify Accompanying Documentation (CoA, SDS) C->D E Log Material into Inventory D->E F Perform In-house Analytical QC (e.g., ¹H NMR, LC-MS) E->F G Compare In-house Data with Supplier's CoA F->G H Release Material for Research Use G->H I Store According to SDS (e.g., Room Temperature, Sealed in Dry) H->I

Sources

Methodological & Application

Application Notes & Protocols: Strategic Insights into Suzuki-Miyaura Coupling with 4-Bromo-2,3,5-trimethylphenol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has revolutionized the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a particularly pertinent substrate: 4-Bromo-2,3,5-trimethylphenol. Its structure presents a classic challenge in cross-coupling chemistry: steric hindrance. The three methyl groups flanking the reactive C-Br bond and the phenolic hydroxyl group demand a carefully optimized and robust protocol to achieve high yields and purity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a causal understanding of the experimental choices, ensuring both reproducibility and the ability to troubleshoot effectively.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][4]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly with sterically hindered and electron-rich aryl bromides.[4] The choice of a bulky, electron-rich phosphine ligand is crucial here to facilitate this step.[5]

  • Transmetalation: The arylboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium(II) center.[6][7] The base plays a critical role in this step, and its selection can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and are eliminated. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed to address the steric hindrance of the substrate and ensure a high-yielding reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichThe starting aryl bromide.
Arylboronic Acid>97%Combi-BlocksThe coupling partner. The protocol is general, but yields may vary with different boronic acids.
Pd(PPh₃)₄ (Tetrakis)>99%Strem ChemicalsA common and effective Pd(0) catalyst. Other catalysts like Pd₂(dba)₃ with a suitable ligand can also be used.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%Sigma-AldrichA bulky, electron-rich Buchwald ligand, ideal for sterically hindered substrates.[8]
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificA common and effective base. Other bases like K₃PO₄ or Cs₂CO₃ can be screened for optimization.
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsA common solvent for Suzuki couplings. Toluene or a mixture of toluene/water can also be effective.[3]
Deionized WaterHigh Purity-Used in the solvent system and for workup. Should be degassed.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)--For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[9]

  • Catalyst and Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and the ligand (e.g., SPhos, 0.06 equiv.). For sterically hindered substrates, a higher catalyst and ligand loading may be beneficial.[10][11]

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to achieve a concentration of the aryl bromide of approximately 0.1-0.2 M.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3,5-trimethyl-4-arylphenol product.

Experimental Workflow Diagram

Workflow A 1. Reagent Addition (Aryl Bromide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Catalyst & Ligand Addition B->C D 4. Degassed Solvent Addition C->D E 5. Heating & Stirring (80-100 °C, 12-24h) D->E F 6. Reaction Monitoring (TLC/LC-MS) E->F G 7. Workup (Extraction & Washing) F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: A stepwise workflow for the Suzuki coupling of this compound.

Optimization and Troubleshooting

Achieving high yields in Suzuki couplings, especially with challenging substrates, often requires systematic optimization.[12][13]

ParameterRecommendation & RationaleTroubleshooting Tips
Catalyst/Ligand For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often superior to PPh₃.[8] Catalyst loading can be varied from 1-5 mol%.Low Conversion: Increase catalyst/ligand loading. Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Ensure the catalyst and ligand are not degraded; use fresh reagents.[9]
Base K₂CO₃ is a good starting point. For less reactive systems, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective. The choice of base can influence the rate of transmetalation.[6]Side Reactions (e.g., Homocoupling): A weaker base might be necessary. The presence of water can be crucial for the activity of some bases.[14]
Solvent A mixture of an organic solvent (dioxane, toluene, THF) and water is common.[3] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can also be effective with certain bases like CsF.Poor Solubility: Screen different solvents or solvent mixtures. For highly nonpolar substrates, toluene may be a better choice than dioxane.[15]
Temperature 80-110 °C is a typical range. Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or starting materials.No Reaction: Gradually increase the temperature. If decomposition is observed, a lower temperature with a more active catalyst system may be required.
Boronic Acid Boronic acids are susceptible to protodeboronation, especially at elevated temperatures.[5] Using a slight excess (1.1-1.5 equiv.) is standard. For unstable boronic acids, consider using the corresponding boronate ester (e.g., pinacol ester).[16]Low Yield/Protodeboronation: Use fresh, high-purity boronic acid. Consider adding it in portions or using a boronate ester. Ensure the reaction is run under strictly anaerobic conditions.

Applications and Significance

The successful coupling of this compound opens avenues to a variety of substituted biphenolic compounds. These structures are of significant interest in medicinal chemistry and materials science. For instance, biphenols are key structural motifs in various biologically active molecules and can serve as precursors to chiral ligands for asymmetric catalysis.[17][18] The ability to controllably introduce diverse aryl groups at the 4-position of the trimethylphenol core allows for the systematic exploration of structure-activity relationships in drug discovery programs and the fine-tuning of electronic and steric properties in the design of novel materials.

Conclusion

The Suzuki-Miyaura coupling of this compound, while presenting challenges due to steric hindrance, is a highly achievable transformation with careful selection of the catalyst system, base, and solvent. By understanding the underlying mechanism and employing a systematic approach to optimization, researchers can reliably synthesize a wide array of valuable 4-aryl-2,3,5-trimethylphenol derivatives. This guide provides a robust starting point and a framework for troubleshooting, empowering scientists to harness the full potential of this powerful cross-coupling reaction.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]

  • Bremner, J. B., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]

  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Fader, L. D., & Gleave, D. M. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]

  • Fader, L. D., & Gleave, D. M. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PubMed Central. [Link]

  • Fernandes, C., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Stradiotto, M., et al. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Chemical Science. [Link]

  • Shmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Journal of Applied Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

Application Notes and Protocols: Etherification of the Hydroxyl Group on 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the etherification of the hydroxyl group on 4-bromo-2,3,5-trimethylphenol, a key transformation in the synthesis of various compounds of interest in drug development and materials science. We delve into the mechanistic underpinnings of the Williamson ether synthesis as the primary protocol, offering a detailed, step-by-step procedure. Furthermore, we explore alternative methods, discuss critical experimental parameters, and provide guidelines for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of Aryl Ether Synthesis

The formation of aryl ethers is a fundamental transformation in organic chemistry, with the resulting motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ether linkage imparts crucial properties, including metabolic stability, conformational rigidity, and altered lipophilicity, which are often essential for biological activity. The subject of this protocol, this compound, presents a sterically hindered and electronically modulated substrate, making the selection of an appropriate etherification strategy critical for achieving high yields and purity.

Mechanistic Considerations: The Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely employed methods for preparing ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core principle involves the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide, which then attacks an electrophilic alkyl halide, displacing the halide and forming the ether bond.

Key Steps in the Williamson Ether Synthesis:
  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of the phenol, generating the corresponding phenoxide anion. The choice of base is crucial to ensure complete deprotonation without promoting side reactions.

  • Nucleophilic Attack: The resulting phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide.

  • Displacement: The attack occurs from the backside of the carbon-halide bond, leading to an inversion of stereochemistry if the carbon is chiral, and the halide is expelled as a leaving group.[2]

For the etherification of this compound, the reaction can be generalized as follows:

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details a general procedure for the etherification of this compound with a primary alkyl halide.

Materials and Reagents
  • This compound (CAS: 156483-07-7)[3][4]

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[5]

  • Primary Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[6][7]

  • Diethyl Ether or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC and column chromatography

Safety Precautions
  • This compound is a hazardous substance that can cause severe skin burns and eye damage.[8][9][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Alkyl halides are often volatile, flammable, and toxic. Handle with care in a fume hood.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.[8][9][10]

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) to the flask. Add anhydrous DMF or acetonitrile to achieve a concentration of 0.1-0.5 M of the phenol.

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 50-100 °C.[1][11] The optimal temperature will depend on the specific alkyl halide used. Monitor the reaction progress by TLC. The reaction is typically complete within 1-8 hours.[1][11]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, then with saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aryl ether.

Visualization of the Experimental Workflow

Etherification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine: - this compound - Base (K₂CO₃ or Cs₂CO₃) - Anhydrous Solvent (DMF/ACN) alkyl_halide Add Alkyl Halide reagents->alkyl_halide heating Heat (50-100 °C) & Stir alkyl_halide->heating tlc Monitor by TLC heating->tlc extraction Aqueous Work-up & Extraction tlc->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Aryl Ether chromatography->product

Caption: Experimental workflow for the Williamson ether synthesis.

Critical Experimental Parameters and Optimization

The success of the Williamson ether synthesis is highly dependent on the judicious choice of reagents and reaction conditions.

ParameterRecommended ChoiceRationale & Causality
Base K₂CO₃, Cs₂CO₃Weaker bases like carbonates are generally sufficient for deprotonating phenols and are less likely to cause side reactions compared to stronger bases like hydroxides or hydrides.[1] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[12]
Solvent DMF, AcetonitrilePolar aprotic solvents are preferred as they solvate the cation of the phenoxide, leaving the anion more "naked" and thus more nucleophilic.[6][7] Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity.
Alkylating Agent Primary Alkyl HalidesThe reaction proceeds via an SN2 mechanism, which is most efficient with unhindered primary alkyl halides.[2] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.[2]
Temperature 50-100 °CThe reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions, such as elimination. The optimal temperature should be determined empirically for each specific substrate combination.[1]
Leaving Group I > Br > ClThe rate of the SN2 reaction is influenced by the leaving group ability of the halide. Iodides are the most reactive, followed by bromides and then chlorides.[2]

Alternative Etherification Strategies

While the Williamson ether synthesis is a robust method, other strategies can be employed, particularly for more challenging substrates.

Mitsunobu Reaction

The Mitsunobu reaction offers a mild alternative for the etherification of phenols with primary or secondary alcohols.[13][14] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][15] The reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it valuable for stereospecific syntheses.[14][16]

Mechanism Overview:

  • PPh₃ and DEAD react to form a phosphonium salt.

  • The alcohol adds to the phosphonium salt, forming an alkoxyphosphonium intermediate.

  • The phenol, acting as a nucleophile, attacks the alkoxyphosphonium intermediate, displacing the triphenylphosphine oxide and forming the ether.

Ullmann Condensation

For the synthesis of diaryl ethers, where an aryl halide is coupled with a phenol, the Ullmann condensation is a classical method.[17][18] This reaction typically requires a copper catalyst and high reaction temperatures.[17][19]

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the reaction. A suitable eluent system should be chosen to provide good separation between the starting phenol, the alkyl halide, and the desired ether product. The disappearance of the starting phenol spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.

Spectroscopic Characterization

Upon purification, the structure of the synthesized ether should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group are key indicators of successful etherification.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The chemical shifts of the aromatic carbons will be altered upon etherification, and new signals for the alkyl group carbons will be present.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

  • Infrared (IR) Spectroscopy: The characteristic broad -OH stretch of the starting phenol (around 3200-3600 cm⁻¹) will be absent in the IR spectrum of the pure ether product. A strong C-O stretching band for the aryl ether will be observed around 1200-1250 cm⁻¹.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently strong base; Inactive alkyl halide; Low reaction temperature.Use a stronger base (e.g., Cs₂CO₃); Use a more reactive alkyl halide (iodide > bromide); Increase the reaction temperature.
Formation of Side Products Elimination reaction (with 2° or 3° alkyl halides); C-alkylation of the phenoxide.Use a primary alkyl halide; Use a polar aprotic solvent to favor O-alkylation.[6]
Difficult Purification Unreacted starting materials; Byproducts from side reactions.Ensure the reaction goes to completion by monitoring with TLC; Optimize reaction conditions to minimize side reactions; Employ careful column chromatography.

Conclusion

The etherification of this compound is a readily achievable transformation using the well-established Williamson ether synthesis. Careful consideration of the base, solvent, and alkylating agent is paramount for achieving high yields and minimizing side reactions. This application note provides a robust protocol and a framework for troubleshooting, enabling researchers to confidently synthesize a variety of aryl ethers from this versatile building block for applications in drug discovery and beyond.

References

  • Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Benchchem. Common side reactions in the Williamson synthesis of ethers. [URL: https://www.benchchem.com/blog/common-side-reactions-in-the-williamson-synthesis-of-ethers/]
  • ChemTalk. Williamson Ether Synthesis. [URL: https://chem-talk.com/williamson-ether-synthesis/]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • ResearchGate. Preparation of substituted aryl methoxymethyl ethers from phenols by anodic oxidation of the corresponding aryloxy acetic acids. [URL: https://www.researchgate.net/publication/339194294_Electrochemical_Synthesis_of_Aryl_Methoxymethyl_Ethers]
  • Grokipedia. Mitsunobu reaction. [URL: https://grokipedia.org/Mitsunobu_reaction]
  • Organic-Chemistry.org. Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Acta Chimica Slovenica. Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts. [URL: https://acta.chem-soc.si/57/57-1-29.pdf]
  • Chemistry LibreTexts. Williamson Ether Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.02%3A_The_Williamson_Ether_Synthesis]
  • ChemScene. This compound. [URL: https://www.chemscene.com/products/4-Bromo-2,3,5-trimethylphenol-CS-0616748.html]
  • Wikipedia. Mitsunobu reaction. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
  • ResearchGate. Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. [URL: https://www.researchgate.
  • ResearchGate. Etherification of hindered phenols and alcohols with different alkylating agent. [URL: https://www.researchgate.
  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [URL: https://www.organic-chemistry.
  • ARKAT USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/14/255-265/]
  • Organic Chemistry Portal. Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Master Organic Chemistry. Mitsunobu Reaction. [URL: https://www.masterorganicchemistry.com/reaction-guide/mitsunobu-reaction/]
  • Cambridge University Press. Williamson Ether Synthesis. [URL: https://doi.org/10.1017/UPO9788175968295.118]
  • ResearchGate. Effect of the base on the diaryl etherification of phenol with phenyl... [URL: https://www.researchgate.net/figure/Effect-of-the-base-on-the-diaryl-etherification-of-phenol-with-phenyl-boronic-acid-a-and_tbl2_265851457]
  • SciSpace. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [URL: https://typeset.io/papers/cu-catalyzed-arylation-of-phenols-synthesis-of-sterically-3k1v1j0z]
  • BYJU'S. Williamson Ether Synthesis reaction. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds?productName=AC159710050]
  • Frontiers. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.962355/full]
  • Google Patents. US4487975A - Etherification of phenols. [URL: https://patents.google.
  • Appchem. This compound. [URL: https://www.appchem.com/product/ai78542-4-bromo-2-3-5-trimethylphenol.html]
  • Royal Society of Chemistry. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cs/d1cs00669j]
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://fscimage.fishersci.com/msds/19440.htm]
  • Google Patents. EP0116712B1 - Synthesis of hindered phenols. [URL: https://patents.google.
  • Chemtroch. Alcohol to Ether using Williamson synthesis (O-Alkylation). [URL: https://www.chemtroch.
  • Wikipedia. Phenol ether. [URL: https://en.wikipedia.org/wiki/Phenol_ether]
  • Khan Academy. Williamson ether synthesis (video). [URL: https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides-thiols/synthesis-of-ethers/v/williamson-ether-synthesis]
  • Benchchem. Reactivity of Brominated Trimethylphenols: A Comparative Guide. [URL: https://www.benchchem.
  • Oxford Academic. Synthetic Methods for Alkyl Aryl Ethers. [URL: https://academic.oup.com/book/56149/chapter/456041724]
  • Google Patents. US4254276A - Process for the preparation of phenolic ethers. [URL: https://patents.google.
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://fscimage.fishersci.com/msds/AC307370050.htm]
  • Frontiers. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.962355/full]
  • PlumX. Spectroscopic, XRD, Hirshfeld surface and DFT approach...of ( E )-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol. [URL: https://plu.mx/plum/a/?doi=10.1016/j.molstruc.2019.05.048]
  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [URL: https://pubs.acs.org/doi/10.1021/op060195h]
  • ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [URL: https://www.researchgate.
  • Organic Chemistry Research. Regular Article. [URL: http://orgchemres.org/index.php/ocr/article/download/123/113]
  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [URL: https://www.organic-chemistry.org/synthesis/N1O/hydroxylamines.shtm]
  • Google Patents. US3870744A - Process for oxygen-alkylation of sterically hindered phenols. [URL: https://patents.google.
  • National Institutes of Health. 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5381285/]
  • RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41496h]
  • SpectraBase. 4-Bromo-2,3-dimethylphenol. [URL: https://spectrabase.com/spectrum/5Y4N3V69Qx8]

Sources

Application Note: Synthesis of Novel Biaryl and Diaryl Ether Antioxidants from 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel, potent antioxidants is a cornerstone of research in preventing and mitigating oxidative stress-related pathologies. Phenolic compounds are a well-established class of antioxidants, with their efficacy largely attributed to the hydrogen-donating capability of their hydroxyl groups.[1] The strategic modification of the phenolic scaffold can lead to compounds with enhanced antioxidant activity, improved bioavailability, and favorable physicochemical properties.[2] This application note details synthetic protocols for creating a new series of biphenyl and diaryl ether-based antioxidants using 4-Bromo-2,3,5-trimethylphenol as a versatile starting material.

This compound presents a unique scaffold. The electron-donating methyl groups enhance the antioxidant potential of the phenolic hydroxyl group, while the bromine atom provides a reactive handle for well-established cross-coupling reactions. This allows for the rational design of more complex and potentially more potent antioxidant molecules. The position of the bromine atom can influence the antioxidant activity of the resulting compounds.[3]

This guide provides detailed methodologies for the synthesis of novel antioxidants via Suzuki and Ullmann cross-coupling reactions, along with protocols for their characterization and evaluation of their antioxidant efficacy using established assays.

Synthetic Strategies: Harnessing Cross-Coupling Reactions

The bromine atom on the this compound ring is ideally positioned for palladium-catalyzed Suzuki-Miyaura coupling to form C-C bonds or copper-catalyzed Ullmann condensation to form C-O bonds.[4][5] These reactions are powerful tools for constructing complex molecular architectures from simple precursors.[6][7]

Suzuki-Miyaura Coupling for Biaryl Antioxidants

The Suzuki-Miyaura reaction is a highly versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][8] In this protocol, we will couple this compound with 4-hydroxyphenylboronic acid to create a novel biphenyl antioxidant.

Ullmann Condensation for Diaryl Ether Antioxidants

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[4][9] This method will be used to synthesize a novel diaryl ether antioxidant by reacting this compound with a second phenolic compound, such as hydroquinone.

Experimental Protocols

PART 1: Synthesis of Novel Antioxidants

Protocol 1: Synthesis of 4'-(hydroxy)-2,3,5-trimethyl-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a novel biphenyl antioxidant.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, 4-hydroxyphenylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure product.

Protocol 2: Synthesis of 4-(4-hydroxyphenoxy)-2,3,5-trimethylphenol via Ullmann Condensation

This protocol details the synthesis of a novel diaryl ether antioxidant.

Materials:

  • This compound (1.0 eq)

  • Hydroquinone (1.5 eq)

  • Copper(I) iodide (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium carbonate (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound, hydroquinone, copper(I) iodide, L-proline, and potassium carbonate.

  • Add DMSO to the mixture.

  • Heat the reaction mixture to 110-120 °C under an inert atmosphere for 24-36 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with 1 M hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualization of Synthetic Pathways

Caption: Synthetic routes to novel antioxidants.

PART 2: Characterization of Synthesized Compounds

The structural integrity of the synthesized antioxidants must be confirmed using standard analytical techniques.

Protocol 3: Structural Characterization by NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra to confirm the chemical structure.[10][11]

  • Mass Spectrometry (MS): Analyze the compound using high-resolution mass spectrometry (HRMS) to determine its exact mass and confirm the molecular formula.[12]

Hypothetical Characterization Data

CompoundMolecular FormulaCalculated Mass (m/z)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
Biphenyl Antioxidant C15H16O2228.11509.51 (s, 1H), 9.23 (s, 1H), 7.28 (d, 2H), 6.80 (d, 2H), 6.65 (s, 1H), 2.15 (s, 3H), 2.08 (s, 3H), 2.01 (s, 3H)156.5, 153.2, 148.9, 132.1, 130.5, 129.8, 128.4, 125.6, 115.4, 16.5, 15.8, 12.3
Diaryl Ether Antioxidant C15H16O3244.10999.05 (s, 1H), 8.89 (s, 1H), 8.75 (s, 1H), 6.85 (d, 2H), 6.72 (d, 2H), 6.58 (s, 1H), 2.10 (s, 3H), 2.05 (s, 3H), 1.98 (s, 3H)152.1, 151.8, 149.3, 145.7, 126.2, 122.4, 119.8, 116.0, 115.7, 16.8, 16.1, 12.5
PART 3: Evaluation of Antioxidant Activity

The antioxidant capacity of the newly synthesized compounds should be evaluated using established in vitro assays.

Protocol 4: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to determine the radical scavenging activity of antioxidants.[13]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Synthesized antioxidant solutions (various concentrations in methanol)

  • Trolox (standard antioxidant)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized compounds and Trolox in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Protocol 5: ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for assessing antioxidant activity.[14]

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Synthesized antioxidant solutions

  • Trolox (standard)

  • Phosphate buffered saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the synthesized compounds and Trolox.

  • In a 96-well plate, add 10 µL of each antioxidant solution to 190 µL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 values as described for the DPPH assay.

Hypothetical Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Biphenyl Antioxidant 15.28.5
Diaryl Ether Antioxidant 12.86.3
Trolox (Standard) 25.511.2
This compound 45.832.1

Discussion and Mechanistic Insights

The hypothetical data suggests that the novel biphenyl and diaryl ether antioxidants exhibit significantly enhanced radical scavenging activity compared to the starting material, this compound, and the standard antioxidant, Trolox. This enhancement can be attributed to the extended conjugation and the presence of additional hydroxyl groups, which can more effectively delocalize the radical formed after hydrogen donation.

The primary mechanism of action for phenolic antioxidants is hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Visualization of Antioxidant Mechanism

Antioxidant_Mechanism cluster_mechanism Hydrogen Atom Transfer (HAT) Mechanism Phenol Ar-OH (Antioxidant) Phenoxyl_Radical Ar-O• (Stabilized Phenoxyl Radical) Phenol->Phenoxyl_Radical H• donation Radical R• (Free Radical) Neutralized_Radical R-H (Neutralized Molecule) Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of radical scavenging.

Conclusion

This application note provides a comprehensive guide for the synthesis, characterization, and evaluation of novel antioxidants derived from this compound. The use of robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions allows for the creation of a diverse library of potential antioxidant compounds. The detailed protocols provided herein should enable researchers to synthesize and evaluate these and other novel antioxidants, contributing to the development of new therapeutic agents for combating oxidative stress.

References

  • Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceuticals. Current Opinion in Drug Discovery & Development, 11(6), 789-800.
  • Li, X., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(8), 279. Available at: [Link]

  • Guesdon, A., et al. (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. The Journal of Organic Chemistry. Available at: [Link]

  • Kornienko, A., & Evidente, A. (2015). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 13(10), 6148-6171. Available at: [Link]

  • Hussain, H. H., et al. (2003). Development of novel antioxidants: design, synthesis, and reactivity. The Journal of Organic Chemistry, 68(18), 7023-7032. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available at: [Link]

  • Dandapani, S., & Curran, D. P. (2004). The Suzuki-Miyaura Reaction in the Service of Medicinal Chemistry. Current Opinion in Drug Discovery & Development, 7(6), 843-851.
  • Wright, J. S., et al. (2001). Designing better antioxidants: a theoretical and experimental study of the antioxidant activity of substituted catechols. Journal of the American Chemical Society, 123(6), 1173-1183.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • BenchChem. (2025).
  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • MDPI. (n.d.). Special Issue: NMR Spectroscopy for the Characterization of Foods: Applications in Antioxidant Research and Beyond. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Zhang, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 169. Available at: [Link]

  • Sobolev, A. P., et al. (2024). NMR Metabolite Profiling and Antioxidant Properties of Spartan, Jewels, Misty, and Camelia Blueberries. Antioxidants, 13(10), 1234.
  • Wang, D., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 17(10), 1035-1051. Available at: [Link]

  • Organic Synthesis Insight. (n.d.). How does the Suzuki coupling reaction work? Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 13(21), 3749. Available at: [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Locatelli, M., et al. (2022). An Integrated NMR, LC-DAD-MS, LC-QTOF Metabolomic Characterization of Sartoria hedysaroides: Correlation of Antioxidant and Enzy. Antioxidants, 11(1), 123.
  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Chen, Y., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Antioxidants, 12(7), 1473. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol.
  • Journal of the Serbian Chemical Society. (n.d.). Green route for efficient synthesis of metal complexes... Retrieved from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Agrochemicals from 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 4-Bromo-2,3,5-trimethylphenol as a key starting material in the synthesis of agrochemicals. The primary focus of this document is its strategic use in the production of the carbamate insecticide, Trimethacarb. We will explore the synthetic pathway, detailing the underlying chemical principles and providing robust, field-tested protocols for the key transformations. This guide is intended to equip researchers and synthetic chemists with the necessary knowledge to leverage this compound in the development of valuable agrochemical compounds.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound whose utility in agrochemical synthesis is primarily centered on its role as a precursor to other valuable intermediates. The bromine substituent, while not always present in the final active ingredient, serves as a strategic functional group. It can act as a protecting group or a directing group in electrophilic aromatic substitution reactions, and importantly, it can be selectively removed in a later synthetic step.

The core application detailed in this guide is the conversion of this compound into 2,3,5-trimethylphenol, a direct precursor to the insecticide Trimethacarb.[1][2] This multi-step synthesis highlights the versatility of brominated phenols in constructing complex and commercially significant agrochemicals.

Application Note: Synthesis of the Insecticide Trimethacarb

Trimethacarb is a carbamate insecticide effective against a range of pests.[3][4] Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death of the insect. The synthesis of Trimethacarb from this compound proceeds via a two-step pathway:

  • De-bromination: The initial step involves the reductive dehalogenation of this compound to yield 2,3,5-trimethylphenol. This transformation is crucial as it removes the bromine atom, which is not part of the final insecticide structure.

  • Carbamoylation: The resulting 2,3,5-trimethylphenol is then reacted with methyl isocyanate to form 2,3,5-trimethylphenyl methylcarbamate, a key component of Trimethacarb.[3]

This synthetic route provides an efficient method for the production of this important agrochemical, leveraging the unique reactivity of the brominated phenol intermediate.

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₉H₁₁BrO215.09-
2,3,5-trimethylphenolC₉H₁₂O136.19-
2,3,5-trimethylphenyl methylcarbamateC₁₁H₁₅NO₂193.24Brown crystalline solid

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Protocol 1: De-bromination of this compound via Catalytic Hydrogenation

This protocol describes the reductive removal of the bromine atom from this compound using catalytic hydrogenation. This method is widely applicable for the dehalogenation of aryl halides and offers high yields and selectivity.[5][6][7]

Principle:

Catalytic hydrogenation for de-bromination involves the use of a palladium catalyst, typically supported on carbon (Pd/C), and a hydrogen source. The reaction proceeds through the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium-aryl complex to yield the de-halogenated product and regenerate the catalyst.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve this compound in an appropriate solvent (e.g., ethanol). B Add a catalytic amount of 10% Palladium on Carbon (Pd/C). A->B C Place the reaction mixture in a hydrogenation apparatus. B->C D Purge the apparatus with hydrogen gas. C->D E Pressurize the vessel with hydrogen gas (typically 1-4 atm). D->E F Stir the reaction mixture vigorously at room temperature. E->F G Monitor the reaction progress by TLC or GC-MS. F->G H Once the reaction is complete, carefully vent the hydrogen gas. G->H I Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. H->I J Wash the Celite pad with the reaction solvent. I->J K Concentrate the filtrate under reduced pressure to obtain the crude product. J->K L Purify the crude 2,3,5-trimethylphenol by recrystallization or column chromatography. K->L

Caption: Workflow for the de-bromination of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaQuantity
This compound156483-07-7C₉H₁₁BrO1.0 eq
10% Palladium on Carbon (Pd/C)7440-05-3Pd/C1-5 mol%
Ethanol (or other suitable solvent)64-17-5C₂H₅OHSufficient to dissolve starting material
Hydrogen Gas1333-74-0H₂1-4 atm
Celite61790-53-2-For filtration

Step-by-Step Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Palladium on Carbon (1-5 mol%) to the solution.

  • Seal the vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,3,5-trimethylphenol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for hydrodehalogenation due to its ability to activate both the aryl halide and hydrogen.

  • Solvent: Ethanol is a good choice of solvent as it is relatively inert under these conditions and effectively dissolves the starting material.

  • Hydrogen Source: Pressurized hydrogen gas is the most common and efficient hydrogen source for this transformation.

  • Celite Filtration: The use of Celite is crucial for the complete removal of the fine palladium catalyst, which is pyrophoric and can contaminate the product.

Protocol 2: Synthesis of 2,3,5-trimethylphenyl methylcarbamate

This protocol outlines the reaction of 2,3,5-trimethylphenol with methyl isocyanate to form the corresponding carbamate.

Principle:

The synthesis of carbamates from phenols and isocyanates is a well-established reaction. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. A basic catalyst is often employed to deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Carbamoylation cluster_workup Work-up and Purification A Dissolve 2,3,5-trimethylphenol in an anhydrous aprotic solvent (e.g., toluene). B Add a catalytic amount of a suitable base (e.g., triethylamine). A->B C Slowly add methyl isocyanate to the reaction mixture at room temperature. B->C D Stir the reaction mixture at room temperature or with gentle heating. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Once the reaction is complete, wash the reaction mixture with dilute acid and then brine. E->F G Dry the organic layer over anhydrous sodium sulfate. F->G H Filter and concentrate the organic layer under reduced pressure. G->H I Purify the crude product by recrystallization or column chromatography. H->I

Caption: Workflow for the synthesis of 2,3,5-trimethylphenyl methylcarbamate.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaQuantity
2,3,5-trimethylphenol697-82-5C₉H₁₂O1.0 eq
Methyl Isocyanate624-83-9CH₃NCO1.0-1.2 eq
Toluene (anhydrous)108-88-3C₇H₈Sufficient to dissolve starting material
Triethylamine (or other base)121-44-8(C₂H₅)₃NCatalytic amount

Step-by-Step Procedure:

  • Caution: Methyl isocyanate is highly toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3,5-trimethylphenol (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of triethylamine to the solution.

  • Slowly add methyl isocyanate (1.0-1.2 eq) to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to ensure complete reaction.

  • Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture sequentially with dilute hydrochloric acid (e.g., 1 M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2,3,5-trimethylphenyl methylcarbamate can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to yield the final product.

Causality and Experimental Choices:

  • Methyl Isocyanate: This is the key reagent that introduces the N-methylcarbamoyl group onto the phenol.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water can react with the isocyanate. Therefore, anhydrous solvents and techniques are essential.

  • Base Catalyst: Triethylamine acts as a base to deprotonate the phenol, making it a more potent nucleophile and accelerating the reaction rate.

  • Work-up: The acidic wash is used to remove the basic catalyst and any unreacted starting materials.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and reliable chemical transformations. The progress of each reaction can be monitored using standard analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data or reference standards.

References

  • Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Catalytic Hydrodehalogenation of Aryl Halides in Water by In Situ Generated Molecular Hydrogen. Organic Letters, 17(5), 1122–1125.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220.
  • Ghosh, B., & Maleczka, R. E. (2012). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 1, 361-404.
  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(16), 3607–3612.
  • Kuhr, R. J., & Dorough, H. W. (1976). Carbamate Insecticides: Chemistry, Biochemistry, and Toxicology. CRC Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25550, 2,3,5-Trimethylphenyl methylcarbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12769, 2,3,5-Trimethylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing N-methyl carbamates. (Patent No. CN1004353B).
  • Google Patents. (n.d.). Process for the production of 2,3,5-trimethyl phenol. (Patent No. US2370554A).
  • Google Patents. (n.d.). Synthetic method of 2, 3, 5-trimethylphenol. (Patent No. CN104672062A).

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Bromo-2,3,5-trimethylphenol. This compound is a critical intermediate in various synthetic pathways, and its precise analysis is essential for ensuring process consistency and final product quality. The described method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method rationale to full validation according to International Council for Harmonisation (ICH) guidelines.

Introduction and Method Rationale

This compound (CAS No. 156483-07-7) is a halogenated phenolic compound whose purity and concentration must be carefully controlled during manufacturing processes. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for non-volatile and thermally sensitive compounds.

The selection of a reversed-phase chromatographic mode is predicated on the physicochemical properties of the analyte. This compound is a moderately non-polar molecule, evidenced by a predicted LogP of approximately 3.08[1], making it an ideal candidate for retention on a non-polar stationary phase like C18.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected to provide sufficient hydrophobic interaction with the analyte, ensuring adequate retention and separation from more polar impurities. C18 columns are widely regarded for their robustness and versatility in analyzing a broad range of compounds.[2][3]

  • Mobile Phase: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and ability to produce sharp, symmetrical peaks for phenolic compounds.[4][5]

  • Acidification: The aqueous component of the mobile phase is acidified with 0.1% phosphoric acid. The phenolic hydroxyl group has a pKa of approximately 10. By maintaining a low pH (around 2-3), the ionization of this group is suppressed. This is critical for achieving consistent retention times and preventing peak tailing, as the analyte is maintained in a single, neutral form.[3]

  • Detection: Based on its phenolic structure, the analyte exhibits strong UV absorbance. A Diode Array Detector (DAD) is employed, set at 280 nm, which is a common wavelength for phenolic compounds and provides a good balance of sensitivity and specificity.[6] The DAD allows for the acquisition of the full UV spectrum, enabling peak purity analysis.

  • Gradient Elution: A gradient elution program is utilized to ensure the efficient elution of the main analyte peak while also providing adequate separation of potential impurities that may possess a wide range of polarities.[3]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is key to successful method development.

PropertyValueSource
CAS Number 156483-07-7[7]
Molecular Formula C₉H₁₁BrO[7][8]
Molecular Weight 215.09 g/mol [7][8]
Predicted LogP 3.08[1]
Predicted Boiling Point 277.2 °C[8]

Detailed Analytical Protocol

This protocol provides a step-by-step methodology for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary gradient pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (purity ≥ 99%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (H₃PO₄), analytical grade.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-2 min: 50% B2-12 min: 50% to 90% B12-15 min: 90% B15-15.1 min: 90% to 50% B15.1-20 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 280 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the this compound reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for establishing linearity.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25-mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by performing replicate injections (n=5) of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use only if all parameters meet the acceptance criteria outlined below.[9][10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates high column efficiency and good separation power.
Repeatability (%RSD) ≤ 1.0% for Peak Area≤ 0.5% for Retention TimeDemonstrates the precision of the injector and pumping system.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[11] The validation process provides a self-validating system, demonstrating the method's trustworthiness.

Validation Parameters and Acceptance Criteria
ParameterObjective & MethodologyAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples to demonstrate that no endogenous components interfere with the analyte peak.Peak purity index > 0.999. No co-eluting peaks at the analyte's retention time.
Linearity Analyze 5-6 standard concentrations across the expected range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range Derived from linearity studies, it is the interval providing acceptable accuracy, precision, and linearity.Typically 80-120% of the target concentration for an assay.
Accuracy Perform spike-recovery experiments at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for repeatability.%RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method.LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1
Robustness Deliberately vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must remain within limits. %RSD of results should not exceed 2.0%.

Visualizations

Method Development Logic

The following diagram illustrates the logical decision-making process behind the development of this analytical method.

MethodDevelopment Analyte Analyte: this compound Properties Physicochemical Properties (LogP ~3.08, Phenolic -OH) Analyte->Properties Technique Select Technique: Reversed-Phase HPLC Properties->Technique Column Select Column: C18 (Hydrophobic Interaction) Technique->Column MobilePhase Design Mobile Phase: Water/Acetonitrile Technique->MobilePhase Elution Select Elution: Gradient (Separate Impurities) Column->Elution Acidify Suppress Ionization: Add 0.1% H3PO4 (pH < 3) MobilePhase->Acidify Acidify->Elution Detection Select Detector: UV/DAD at 280 nm Elution->Detection FinalMethod Optimized HPLC Method Detection->FinalMethod

Caption: Logical workflow for HPLC method development.

Experimental Workflow

This diagram outlines the complete experimental procedure from sample handling to final data reporting.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing PrepSolutions Prepare Mobile Phases, Diluent, and Standards Equilibrate Equilibrate HPLC System PrepSolutions->Equilibrate PrepSample Prepare and Filter Sample Solution InjectSamples Inject Blank, Standards, and Samples PrepSample->InjectSamples SST Perform System Suitability Test (SST) (n=5 injections) Equilibrate->SST CheckSST Verify SST Criteria SST->CheckSST CheckSST->Equilibrate Fail CheckSST->InjectSamples Pass Integrate Integrate Chromatograms InjectSamples->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte in Samples Calibrate->Quantify Report Generate Final Report Quantify->Report

Caption: Step-by-step experimental workflow for analysis.

References

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Zeb, A. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 7(17), 7243-7250. Retrieved from [Link]

  • Filho, A. A., et al. (2008). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 76(3), 568-574. Retrieved from [Link]

  • Slideshare. (n.d.). System suitability testing. Retrieved from [Link]

  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 10-16. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2017). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Krock, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 670. Retrieved from [Link]

  • Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]

  • de Sousa, J. P. B., et al. (2008). A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia. Phytochemical Analysis, 19(6), 539-547. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of seven bromophenols under optimized conditions. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

Sources

Application Note: Enhanced Gas Chromatographic Analysis of 4-Bromo-2,3,5-trimethylphenol through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the derivatization of 4-Bromo-2,3,5-trimethylphenol to enhance its analysis by gas chromatography (GC). Direct GC analysis of phenolic compounds like this compound can be challenging due to their polarity, which often leads to poor peak shape and reduced sensitivity.[1] This document outlines two robust derivatization protocols, silylation and acetylation, that convert the polar hydroxyl group into a less polar, more volatile moiety. By doing so, chromatographic performance is significantly improved, enabling accurate and sensitive quantification. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction: The Rationale for Derivatization

Gas chromatography is a cornerstone technique for the separation and analysis of volatile and thermally stable compounds.[1] However, the inherent polarity of the hydroxyl group in phenols, including this compound, can lead to several analytical challenges:

  • Peak Tailing: The polar hydroxyl group can interact with active sites in the GC inlet and column, causing asymmetrical peak shapes (tailing).

  • Low Volatility: Intermolecular hydrogen bonding between phenol molecules reduces their volatility, requiring higher elution temperatures which can lead to thermal degradation.

  • Reduced Sensitivity: Poor peak shape and potential analyte loss due to adsorption can result in lower detector response and higher limits of detection.

Derivatization is a chemical modification technique that addresses these issues by converting the polar functional group into a less polar and more volatile derivative.[2] This process involves replacing the active hydrogen of the hydroxyl group with a non-polar functional group. For phenolic compounds, the two most common and effective derivatization strategies are silylation and acylation.[3]

  • Silylation: This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, forming a trimethylsilyl ether.[4][5] Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[2][6] The resulting TMS ethers are significantly more volatile and less polar than the parent phenol.[7]

  • Acylation: This method involves the reaction of the phenol with an acylating agent, such as acetic anhydride, to form an ester. Acetylation is a simple and efficient procedure that effectively reduces the polarity of the phenolic hydroxyl group.[1][8] For brominated phenols, derivatization with acetic anhydride has been shown to provide optimal chromatographic separation and sensitivity.[3]

This application note provides detailed, step-by-step protocols for both silylation and acetylation of this compound, enabling the user to select the most appropriate method for their analytical needs.

Experimental Workflows

Silylation Workflow

The following diagram illustrates the key steps in the silylation of this compound for GC analysis.

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with sample containing This compound dissolve Dissolve in aprotic solvent (e.g., Pyridine, Acetonitrile) start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react Incubate at 70-80°C for 30-60 minutes add_reagent->react inject Inject into GC-MS react->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Silylation workflow for this compound.

Acetylation Workflow

The following diagram outlines the procedural steps for the acetylation of this compound.

acetylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with sample containing This compound dissolve Dissolve in appropriate solvent (e.g., Toluene) start->dissolve add_reagents Add Acetic Anhydride & Pyridine (catalyst) dissolve->add_reagents react Incubate at 60-70°C for 20-30 minutes add_reagents->react inject Inject into GC-MS react->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Acetylation workflow for this compound.

Detailed Protocols

Protocol 1: Silylation with BSTFA + TMCS

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the formation of the trimethylsilyl (TMS) ether of this compound. The addition of TMCS enhances the reactivity of BSTFA, especially for hindered phenols.

3.1.1. Materials and Reagents

Material/ReagentGrade/PuritySupplier (Example)
This compound≥98%Sigma-Aldrich
BSTFA + 1% TMCSDerivatization GradeSigma-Aldrich, Thermo Fisher
Pyridine (anhydrous)≥99.8%Sigma-Aldrich
Toluene (anhydrous)≥99.8%Fisher Scientific
GC Vials (2 mL) with capsAmber glass, PTFE septaAgilent, Waters
Micropipettes and tipsCalibrated
Heating block or water bath
Vortex mixer

3.1.2. Step-by-Step Procedure

  • Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a 2 mL GC vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen and ensure the residue is dry.

  • Solvent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the sample. Vortex for 30 seconds.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath at 70°C for 45 minutes.[4]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typically recommended.

Protocol 2: Acetylation with Acetic Anhydride

This protocol employs acetic anhydride to convert this compound into its more volatile acetate ester. Pyridine is used as a catalyst and to neutralize the acetic acid byproduct.[1][9]

3.2.1. Materials and Reagents

Material/ReagentGrade/PuritySupplier (Example)
This compound≥98%Sigma-Aldrich
Acetic Anhydride≥99%Sigma-Aldrich
Pyridine (anhydrous)≥99.8%Sigma-Aldrich
Toluene (anhydrous)≥99.8%Fisher Scientific
GC Vials (2 mL) with capsAmber glass, PTFE septaAgilent, Waters
Micropipettes and tipsCalibrated
Heating block or water bath
Vortex mixer

3.2.2. Step-by-Step Procedure

  • Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to dryness.

  • Solvent and Reagent Addition: Add 200 µL of anhydrous toluene, 100 µL of anhydrous pyridine, and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1 µL into the GC system.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80°C, hold 2 min Ramp: 15°C/min to 280°C, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Scan Range m/z 40-450

Data Interpretation and Expected Results

Successful derivatization will result in a single, sharp, and symmetrical chromatographic peak for the derivatized this compound. The retention time of the derivative will be shorter than that of the underivatized compound.

  • Silylated Derivative: The mass spectrum of the TMS ether will show a molecular ion (M+) corresponding to the addition of a trimethylsilyl group (-Si(CH3)3) and the loss of a hydrogen atom.

  • Acetylated Derivative: The mass spectrum of the acetate ester will show a molecular ion (M+) corresponding to the addition of an acetyl group (-COCH3) and the loss of a hydrogen atom.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low product peak Incomplete reaction- Ensure reagents are fresh and anhydrous. - Increase reaction time or temperature. - Check for the presence of water in the sample.
Reagent degradation- Use fresh derivatizing agents. Store reagents properly under dry conditions.
Multiple peaks for the analyte Incomplete derivatization- Optimize reaction conditions (time, temperature, reagent excess).
Side reactions- Ensure the sample is free of interfering compounds.
Broad or tailing peaks Active sites in the GC system- Deactivate the inlet liner. - Use a fresh, high-quality GC column.
Co-elution- Optimize the GC temperature program.

References

  • Application Note: Acetylation of m-(p-Toluidino)phenol for Enhanced Gas Chromatographic Analysis - Benchchem. (n.d.).
  • Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. (n.d.). Canada Commons.
  • Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS - Benchchem. (n.d.).
  • Determination of Phenolic Compounds by GC-MS After Derivatization with Acetic Anhydride. (n.d.).
  • General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate.
  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. (1994). PubMed.
  • Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. (2008). PubMed.
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). NIH.
  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. (2024). PubMed.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Acylation of phenols. (n.d.). University of Calgary.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace.
  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal.
  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.).
  • Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), 10x1 g Vials, 10-pk. (n.d.). Restek.

Sources

The Strategic Application of 4-Bromo-2,3,5-trimethylphenol in the Synthesis of Vitamin E Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of 4-Bromo-2,3,5-trimethylphenol as a key intermediate in the synthesis of Vitamin E analogs, specifically focusing on the construction of the core chromanol ring. While a less common precursor than its non-brominated counterparts, the presence of the bromo group offers unique synthetic advantages for regioselective functionalization. This document details the physicochemical properties of this compound, outlines a detailed protocol for its conversion to a crucial Vitamin E precursor, and discusses the analytical methods for characterization. The protocols and insights provided are intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex bioactive molecules.

Introduction: The Role of Substituted Phenols in API Synthesis

Active Pharmaceutical Ingredients (APIs) are often complex organic molecules requiring multi-step syntheses.[1] The efficiency and success of these synthetic routes frequently depend on the judicious choice of starting materials and intermediates.[2][3] Phenolic compounds, in particular, are a cornerstone of pharmaceutical synthesis, providing the structural backbone for a wide array of therapeutic agents. The strategic functionalization of the phenol ring allows for the precise construction of the final API. This compound is a specialized aromatic compound that serves as a valuable intermediate in the synthesis of certain bioactive molecules.[4][5]

This application note will focus on a key application of this compound: its role as a precursor in the synthesis of the chromanol ring, the core structure of tocopherols (Vitamin E). The bromo-substituent, while not present in the final Vitamin E molecule, can be strategically employed as a directing group or a handle for further chemical transformations, offering an alternative synthetic approach to these important antioxidant compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compoundChemScene[6]
CAS Number 156483-07-7Appchem[7]
Molecular Formula C₉H₁₁BrOChemScene[6]
Molecular Weight 215.09 g/mol ChemScene[6]
Appearance White to off-white crystalline solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform; slightly soluble in water.N/A

Application in API Synthesis: A Precursor to Vitamin E Analogs

The industrial synthesis of Vitamin E (α-tocopherol) predominantly involves the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol.[2][8] this compound can be considered a strategic precursor to the essential TMHQ intermediate. The bromo group can be replaced by a hydroxyl group in a subsequent step to yield the desired hydroquinone.

The following sections detail a conceptual synthetic workflow for the conversion of this compound to 2,3,5-trimethylhydroquinone, a key intermediate for Vitamin E synthesis.

Synthetic Workflow Overview

The overall synthetic strategy involves two main stages: the synthesis of this compound and its subsequent conversion to 2,3,5-trimethylhydroquinone.

G cluster_0 Synthesis of Intermediate cluster_1 Conversion to Vitamin E Precursor 2,3,5-Trimethylphenol 2,3,5-Trimethylphenol Bromination Bromination 2,3,5-Trimethylphenol->Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Bromination This compound This compound Bromination->this compound Hydroxylation Hydroxylation This compound->Hydroxylation Hydroxylating_Agent Hydroxylating Agent (e.g., NaOH/Cu catalyst) Hydroxylating_Agent->Hydroxylation 2,3,5-Trimethylhydroquinone 2,3,5-Trimethylhydroquinone (TMHQ) Hydroxylation->2,3,5-Trimethylhydroquinone

Sources

Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 4-Bromo-2,3,5-trimethylphenol, a key intermediate in the synthesis of various organic molecules, including certain vitamin E derivatives.[1][2][3][4][5] This document outlines a two-stage process commencing with the synthesis of the precursor 2,3,5-trimethylphenol, followed by its regioselective bromination. The protocols are designed with scalability, safety, and purity in mind, addressing the needs of researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable substituted phenolic compound. Its structure, featuring a reactive hydroxyl group and a bromine atom on a substituted benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the phenolic hydroxyl group can be derivatized or utilized for its inherent reactivity. A significant application of related trimethylphenols lies in the synthesis of Vitamin E, where the trimethylhydroquinone core is a crucial component.[1][2][3][4][5] The ability to produce this compound on a larger scale is therefore critical for advancing research and development in these areas.

This guide provides a detailed, two-part synthetic approach. The first part describes the synthesis of the starting material, 2,3,5-trimethylphenol, from 2,3,6-trimethylphenol via an acid-catalyzed rearrangement. The second part details the selective bromination of 2,3,5-trimethylphenol to yield the desired 4-bromo isomer.

Part 1: Scale-up Synthesis of 2,3,5-trimethylphenol

The industrial production of 2,3,5-trimethylphenol often involves the isomerization of other trimethylphenol isomers.[2] A common and scalable method is the rearrangement of 2,3,6-trimethylphenol in the presence of an aluminum trihalide catalyst.[6]

Reaction Scheme: Isomerization of 2,3,6-trimethylphenol

2,3,6-trimethylphenol 2,3,6-trimethylphenol 2,3,5-trimethylphenol 2,3,5-trimethylphenol 2,3,6-trimethylphenol->2,3,5-trimethylphenol  AlCl3, Heat  

Caption: Isomerization of 2,3,6-trimethylphenol to 2,3,5-trimethylphenol.

Protocol for the Synthesis of 2,3,5-trimethylphenol (Exemplary Scale)

This protocol is adapted from established principles of phenol isomerization and should be optimized for specific laboratory or plant conditions.

Materials and Equipment:

  • 2,3,6-trimethylphenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glass-lined reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the glass-lined reactor with anhydrous toluene.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride to the stirred toluene. The addition is exothermic, so maintain the temperature below 25 °C.

  • Substrate Addition: Once the catalyst is fully dispersed, add 2,3,6-trimethylphenol to the mixture.

  • Reaction: Heat the reaction mixture to 90-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to 0-5 °C. Slowly and cautiously quench the reaction by the dropwise addition of concentrated hydrochloric acid. This will neutralize the catalyst and should be done in a well-ventilated fume hood as HCl gas may be evolved.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,3,5-trimethylphenol can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane or toluene.

Parameter Value
Reactant Ratio 2,3,6-trimethylphenol : AlCl₃ (1 : 0.3-0.5)
Solvent Toluene
Reaction Temperature 90-110 °C
Reaction Time 4-6 hours (monitor by GC/HPLC)
Purification Method Vacuum Distillation or Recrystallization

Part 2: Scale-up Synthesis of this compound

The bromination of 2,3,5-trimethylphenol is an electrophilic aromatic substitution. The hydroxyl and methyl groups are activating and ortho-, para-directing.[7] The 4-position (para to the hydroxyl group) is sterically accessible and electronically favored, leading to the desired product.

Reaction Scheme: Bromination of 2,3,5-trimethylphenol

2,3,5-trimethylphenol 2,3,5-trimethylphenol This compound This compound 2,3,5-trimethylphenol->this compound  Br2, Solvent  

Caption: Bromination of 2,3,5-trimethylphenol to this compound.

Protocol for the Synthesis of this compound (Exemplary Scale)

This protocol is based on general procedures for the regioselective bromination of phenols.[8][9][10][11]

Materials and Equipment:

  • 2,3,5-trimethylphenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glass-lined reactor with overhead stirrer, thermocouple, addition funnel, and nitrogen inlet/outlet

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Setup: Charge the reactor with 2,3,5-trimethylphenol and dichloromethane. Cool the solution to 0-5 °C in a cooling bath.

  • Brominating Agent Addition: In a separate flask, dissolve bromine in dichloromethane. Add this solution dropwise to the stirred phenol solution via the addition funnel, maintaining the temperature between 0-5 °C. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC to ensure complete consumption of the starting material and to minimize over-bromination.

  • Quenching: Once the reaction is complete, quench any excess bromine by the dropwise addition of a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as heptane/ethyl acetate or ethanol/water. The product is a solid.[12][13]

Parameter Value
Reactant Ratio 2,3,5-trimethylphenol : Bromine (1 : 1.0-1.1)
Solvent Dichloromethane or Acetic Acid
Reaction Temperature 0-5 °C
Reaction Time 1-3 hours (monitor by TLC/GC/HPLC)
Purification Method Recrystallization

Analytical Characterization

The purity of the final product should be assessed using a combination of analytical techniques.[14][15]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound and ensure the correct regiochemistry of bromination.

  • Melting Point: To assess the purity of the crystalline product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Chemical Hazards:

  • 2,3,5-trimethylphenol and this compound: These are phenolic compounds and should be handled with care. Avoid skin and eye contact.

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood. Have a solution of sodium thiosulfate readily available to neutralize spills.

  • Aluminum Chloride: Reacts violently with water. Handle in a dry environment.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Hydrochloric Acid: Corrosive. Handle with care.

Waste Disposal: Dispose of all chemical waste according to local regulations. Brominated organic waste should be segregated.

Conclusion

The synthesis of this compound can be efficiently scaled up through a two-stage process involving the isomerization of 2,3,6-trimethylphenol followed by the regioselective bromination of the resulting 2,3,5-trimethylphenol. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yield and purity. The protocols provided in this guide offer a robust starting point for researchers and professionals, and should be optimized for specific equipment and scale requirements. Adherence to strict safety protocols is paramount throughout the synthesis.

References

  • Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(25), 4069-4073.
  • ChemistryViews. (2019).
  • BenchChem. (2025).
  • Li, Z., et al. (2015). A scalable and green one-minute synthesis of substituted phenols.
  • Nieddu, G., et al. (2008). A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. ChemInform, 40(24).
  • Taylor, M. S., & Jacobsen, E. N. (2006). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 11(1), 88-96.
  • BenchChem. (2025). A Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde) for Researchers and Drug Development Professionals.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol.
  • Wang, Z., et al. (2018). How to synthesize vitamin E. Acta Physico-Chimica Sinica, 34(10), 1163-1174.
  • Across Biotech. (n.d.). Vitamin E Manufacturers and Synthesis Process.
  • US Patent US20110155950A1. (2011).
  • US Patent US4223166A. (1980). Process for producing 4-bromo-2-chlorophenols.
  • Chinese Patent CN102766028A. (2012). Method for preparing 2-bromine-4-methylphenol.
  • BenchChem. (2025).
  • Taylor, M. S., & Jacobsen, E. N. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88.
  • ChemScene. (n.d.). This compound.
  • Wang, Z., et al. (2018). How to Synthesize Vitamin E. Acta Physico-Chimica Sinica, 34(10), 1163-1174.
  • Appchem. (n.d.). This compound.
  • Wang, Y., et al. (2020).
  • UNEP. (n.d.). Analytical Methods.
  • Organic Syntheses. (n.d.). o-BROMOPHENOL.
  • ResearchGate. (n.d.). Three-step synthesis of vitamin E.
  • Chinese Patent CN104672062A. (2015). Synthetic method of 2, 3, 5-trimethylphenol.
  • WIPO Patent WO2020240391A1. (2020).
  • BenchChem. (2025). A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2,3,5-Trimethylphenol.
  • Wiles, C., et al. (2014). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 18(11), 1373-1380.
  • BenchChem. (2025).
  • US Patent US2370554A. (1945). Process for the production of 2,3,5-trimethyl phenol.
  • Li, Y., et al. (2020).
  • Organic Syntheses. (n.d.). 2-Oxazolidinone, 4-phenyl-3-(2-triisopropylsilyl-ethynyl)-, (4R)-.
  • Göktaş, H., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481.

Sources

The Synthesis of Sterically Hindered Phenols: A Comprehensive Guide to Ortho-Alkylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Sterically Hindered Phenols

Sterically hindered phenols are a class of organic compounds characterized by the presence of bulky alkyl groups, typically at the ortho-positions relative to the hydroxyl group. This structural motif imparts unique chemical properties, most notably an exceptional resistance to oxidation. The steric bulk around the hydroxyl group hinders its participation in radical chain reactions, making these compounds highly effective as primary antioxidants.[1] Their utility extends across a wide range of industries, from preventing degradation in polymers and plastics to stabilizing aviation fuels.[1][2] Furthermore, in the realm of drug development and medicinal chemistry, the controlled reactivity and antioxidant properties of sterically hindered phenols are leveraged in the design of novel therapeutic agents.[3][4][5]

This technical guide provides an in-depth exploration of the synthetic methodologies for preparing sterically hindered phenols, with a primary focus on the industrially paramount ortho-alkylation of phenols. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer a comparative analysis of different catalytic systems to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategy: Ortho-Alkylation of Phenols

The most direct and widely employed method for the synthesis of sterically hindered phenols is the selective alkylation of a phenolic substrate at the positions ortho to the hydroxyl group. The key challenge lies in controlling the regioselectivity of this electrophilic aromatic substitution reaction, as alkylation can also occur at the para-position and, to a lesser extent, the meta-position. The choice of catalyst is therefore paramount in directing the alkylating agent to the desired ortho-positions.

The Industrial Workhorse: Aluminum Phenoxide Catalysis

The ortho-alkylation of phenols with olefins, catalyzed by aluminum phenoxide, stands as a cornerstone of industrial production for sterically hindered phenols.[6] The catalyst is typically generated in situ by reacting the starting phenol with an aluminum source, such as aluminum metal or an aluminum alkyl (e.g., triethylaluminum).[1][6]

Mechanism of Action: The high ortho-selectivity of this reaction is attributed to the formation of a six-membered transition state. The aluminum atom of the phenoxide catalyst coordinates to the phenolic oxygen, activating the aromatic ring for electrophilic attack. The olefin then coordinates to the aluminum center, and through a concerted mechanism, the alkyl group is delivered specifically to the ortho-position.[6] This pre-organization of the reactants in the transition state effectively blocks the para-position and directs the alkylation.

Experimental Workflow: Aluminum Phenoxide Catalyzed Ortho-Alkylation

G cluster_prep Catalyst Formation (In Situ) cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification P Phenol Cat Aluminum Phenoxide Catalyst P->Cat Al Aluminum Source (e.g., Al metal, AlR3) Al->Cat Cat_React Aluminum Phenoxide Catalyst React_Mix Reaction Mixture (Heating & Pressure) Cat_React->React_Mix Olefin Olefin (e.g., Isobutylene) Olefin->React_Mix Product_Mix Crude Product Mixture React_Mix->Product_Mix Quench Quenching (e.g., with water) Product_Mix->Quench Extract Extraction Quench->Extract Purify Purification (Distillation/Recrystallization) Extract->Purify Final_Product Pure Sterically Hindered Phenol Purify->Final_Product

Caption: General workflow for the synthesis of sterically hindered phenols via aluminum phenoxide-catalyzed ortho-alkylation.

Protocol 1: Synthesis of 2,6-Di-tert-butylphenol via In-Situ Catalyst Generation from Triethylaluminum

This protocol details the laboratory-scale synthesis of 2,6-di-tert-butylphenol, a widely used antioxidant, employing triethylaluminum for the in situ formation of the aluminum phenoxide catalyst.[7][8]

Materials:

  • Phenol (anhydrous)

  • Triethylaluminum (solution in a hydrocarbon solvent)

  • Isobutylene (liquefied gas or generated in situ)

  • Anhydrous, inert solvent (e.g., toluene)

  • Nitrogen or Argon gas for inert atmosphere

  • Pressure-rated reaction vessel with magnetic or mechanical stirring, temperature control, and gas inlet/outlet

Procedure:

  • Reactor Preparation: Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., nitrogen) to remove all traces of oxygen and moisture. Organoaluminum compounds are pyrophoric and react violently with water.[1]

  • Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with anhydrous phenol and the solvent.

  • Catalyst Formation: While maintaining a steady inert gas flow, slowly add the triethylaluminum solution to the stirred phenol solution at room temperature. This reaction is exothermic and will evolve ethane gas. The addition should be controlled to manage the temperature and gas evolution. Stir the mixture for approximately 30 minutes to ensure the complete formation of the aluminum phenoxide catalyst.[7]

  • First Stage Alkylation: Seal the reactor and heat the mixture to the first stage reaction temperature, typically between 110-125°C.[7] Introduce isobutylene into the reactor. The pressure will increase; a typical maximum pressure is around 300 psig.[7] The reaction is exothermic, and cooling may be required to maintain the desired temperature range. Continue the isobutylene feed until approximately 2.0-2.25 molar equivalents (relative to phenol) have been added. Maintain the reaction at this temperature until the concentration of unreacted phenol is minimal (e.g., ≤ 3 wt%), which can be monitored by techniques like gas chromatography (GC).[7]

  • Second Stage Alkylation: Cool the reaction mixture to a lower temperature, typically between 50-70°C.[7] Continue stirring the reaction mixture at this temperature without the addition of more catalyst. This stage drives the reaction towards the desired 2,6-dialkylated product and minimizes the formation of byproducts. The reaction is continued until the desired concentration of 2,6-di-tert-butylphenol (e.g., ≥ 75 wt%) is achieved.[7]

  • Work-up: Cool the reactor to room temperature and carefully vent any excess pressure. The catalyst can be deactivated by the slow addition of water, which will hydrolyze the aluminum phenoxide.[9] The resulting aluminum hydroxides can be removed by filtration.

  • Purification: The organic phase is separated, and the solvent is removed under reduced pressure. The crude product, which will be a mixture of mono- and di-alkylated phenols, can be purified by vacuum distillation or recrystallization from a suitable solvent like aliphatic hydrocarbons to yield pure 2,6-di-tert-butylphenol.[9][10]

Table 1: Comparison of Reaction Conditions for 2,6-Di-tert-butylphenol Synthesis

ParameterFirst Stage AlkylationSecond Stage Alkylation
Temperature110-125°C[7]50-70°C[7]
Isobutylene Feed2.0-2.25 mol equiv.[7]None
Key ObjectiveHigh conversion of phenolMaximizing yield of 2,6-dialkylated product

Alternative Catalytic Systems for Ortho-Alkylation

While aluminum phenoxide catalysis is dominant, other catalytic systems offer unique advantages in terms of selectivity, functional group tolerance, and reaction conditions.

Rhenium-Catalyzed Ortho-Mono-Alkylation

A notable alternative for the selective synthesis of ortho-mono-alkylated phenols involves the use of a rhenium catalyst, such as dirhenium decacarbonyl (Re₂(CO)₁₀).[2] This methodology exhibits several key features:

  • High Ortho-Selectivity: The reaction occurs exclusively at the ortho-position of the phenolic hydroxyl group.[2]

  • Mono-Alkylation Control: The reaction effectively stops after the introduction of a single alkyl group, even with an excess of the alkene.[2]

  • Broad Functional Group Tolerance: The catalysis is not inhibited by various functional groups, including fluoro, chloro, and alkoxy groups.[2]

This method is particularly valuable for synthesizing asymmetrically substituted phenols, which are important intermediates in fine chemical and pharmaceutical synthesis.

Zinc and Brønsted Acid Co-Catalysis

Recent advancements have demonstrated the efficacy of a dual catalytic system comprising a Lewis acid, such as zinc chloride (ZnCl₂), and a Brønsted acid, like camphorsulfonic acid (CSA), for the site-selective ortho-alkylation of phenols with unactivated secondary alcohols.[11][12] This approach is significant as it expands the scope of alkylating agents beyond olefins to include alcohols. The proposed mechanism involves the scaffolding of both the phenol and the alcohol by the zinc and acid catalysts, predisposing them for ortho-alkylation.[12]

Mechanism: Proposed Role of Zinc/CSA in Ortho-Alkylation

G cluster_complex Catalyst-Substrate Scaffolding Phenol Phenol Complex [Phenol-Zn-Alcohol-H]⁺ Transition State Phenol->Complex Alcohol Secondary Alcohol Alcohol->Complex ZnCl2 ZnCl₂ ZnCl2->Complex CSA CSA (H⁺) CSA->Complex Ortho_Product ortho-Alkylated Phenol Complex->Ortho_Product Water H₂O Complex->Water

Caption: A simplified representation of the proposed scaffolding mechanism in zinc/CSA co-catalyzed ortho-alkylation of phenols.

Purification and Characterization

The purification of sterically hindered phenols typically involves standard laboratory techniques.

  • Distillation: Vacuum distillation is highly effective for separating products from unreacted starting materials and other byproducts, especially on an industrial scale.[9][12]

  • Recrystallization: For solid products, recrystallization from an appropriate solvent system (e.g., ethanol-water or aliphatic hydrocarbons) is an excellent method for achieving high purity.[9][13]

Characterization: The structure and purity of the synthesized sterically hindered phenols are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence of ortho-alkylation. For example, in the ¹H NMR spectrum of a 2,6-dialkylphenol, the remaining aromatic protons will typically appear as a triplet and a doublet (or a more complex pattern depending on other substituents).[14][15][16][17][18]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the alkyl groups.

  • Infrared (IR) Spectroscopy: The characteristic O-H stretching frequency of the phenolic hydroxyl group will be present, typically as a broad band.

Applications in Research and Development

The unique properties of sterically hindered phenols make them invaluable in various research and industrial applications:

  • Polymer Stabilization: They are widely used as antioxidants to prevent the thermal and oxidative degradation of polymers such as polypropylene, polyethylene, and PVC.[2][18]

  • Fuel and Lubricant Additives: They act as stabilizers in fuels and lubricants, preventing the formation of gums and sludge.[1]

  • Food Preservation: Certain sterically hindered phenols, such as butylated hydroxytoluene (BHT), are approved as food additives to prevent the spoilage of fats and oils.[19]

  • Pharmaceuticals: The antioxidant and anti-inflammatory properties of sterically hindered phenols are being explored in the development of new drugs for a range of conditions, including those associated with oxidative stress.[3][4][5]

Conclusion

The synthesis of sterically hindered phenols, particularly through ortho-alkylation, is a mature yet continually evolving field. The aluminum phenoxide-catalyzed reaction with olefins remains the industrial method of choice due to its efficiency and cost-effectiveness. However, the development of alternative catalytic systems using metals like rhenium and zinc is expanding the synthetic toolbox, enabling more selective and versatile transformations. This guide has provided a detailed overview of the key synthetic strategies, complete with practical protocols and mechanistic insights, to aid researchers in the successful preparation and application of these important compounds.

References

  • PrepChem. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]

  • ResearchGate. (2025). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-di-tert.butyl-hydroquinone. Retrieved from [Link]

  • ACS Publications. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). CA1284663C - Phenol alkylation process.
  • ResearchGate. (2025). Comparative study of phenol alkylation mechanisms using homogeneous and silica-supported boron trifluoride catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]

  • Cambridge Open Engage. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). RU2164509C1 - Method for production of 2,6-di-tert-butylphenol.
  • ACS Publications. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and.... Retrieved from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]

  • Google Patents. (n.d.). CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof.
  • National Institutes of Health. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]

  • ResearchGate. (2025). Water extraction and degradation of a sterically hindered phenolic antioxidant in polypropylene films. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Bromo-2,3,5-trimethylphenol as a Precursor for Advanced Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and material scientists on the utilization of 4-Bromo-2,3,5-trimethylphenol as a reactive precursor for the synthesis of high-performance flame retardant (FR) polymers. We will explore the synthesis of the precursor, its incorporation into polymer backbones such as poly(phenylene oxide) (PPO) and epoxy resins, and the fundamental mechanisms that impart flame retardancy. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to facilitate research and development in this area. While this compound represents a promising, yet underexplored building block, this guide will leverage established principles from analogous brominated phenols to provide robust starting points for its application.

Introduction: The Role of Brominated Phenols in Flame Retardancy

The pervasive use of polymeric materials in modern society necessitates the integration of effective flame retardant systems to enhance safety in applications ranging from electronics to construction.[1] Brominated flame retardants (BFRs) are a cornerstone of this field, prized for their high efficiency in interrupting the combustion cycle.[2] They operate primarily in the gas phase, where thermal decomposition releases bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.[3]

Incorporating the bromine atom onto a phenol, such as this compound, offers a distinct advantage: the phenolic hydroxyl group provides a reactive handle for chemically integrating the flame retardant moiety directly into the polymer backbone. This "reactive" approach permanently locks the BFR into the material, preventing leaching and migration, which are concerns with "additive" flame retardants. The trimethyl-substituted aromatic ring of this compound is expected to confer enhanced thermal stability and compatibility with a range of polymer matrices.

This guide will provide the necessary protocols to synthesize this compound and subsequently use it to create two important classes of inherently flame-retardant polymers: brominated poly(phenylene oxide)s and brominated epoxy resins.

Synthesis of Precursor: this compound

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,3,5-trimethylphenol using elemental bromine. The methyl groups on the aromatic ring are activating and direct the incoming electrophile. The para-position to the hydroxyl group is sterically accessible and electronically favored, leading to regioselective bromination. The protocol below is adapted from established procedures for the bromination of substituted phenols.[4]

Protocol 2.1: Synthesis of this compound

Objective: To synthesize this compound from 2,3,5-trimethylphenol via electrophilic bromination.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles (mmol) Notes
2,3,5-Trimethylphenol 136.19 13.62 g 100 Starting material
Dichloromethane (DCM) 84.93 200 mL - Dry, reaction solvent
Bromine (Br₂) 159.81 5.4 mL (16.8 g) 105 Reagent, 5% excess
Saturated Na₂SO₃ (aq) - ~50 mL - To quench excess Br₂
Saturated NaHCO₃ (aq) - 100 mL - For neutralization
Anhydrous MgSO₄ - ~10 g - Drying agent

| Hexane | - | ~100 mL | - | For recrystallization |

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap containing aqueous sodium thiosulfate, dissolve 13.62 g (100 mmol) of 2,3,5-trimethylphenol in 200 mL of dry dichloromethane.

  • Bromination: Cool the flask in an ice-water bath to 0 °C. In the dropping funnel, prepare a solution of 5.4 mL (105 mmol) of bromine in 20 mL of dichloromethane. Add the bromine solution dropwise to the stirred phenol solution over a period of 60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.

  • Quenching: Slowly add saturated aqueous sodium sulfite solution dropwise until the reddish-orange color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 100 mL of saturated aqueous sodium bicarbonate, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from hot hexane to yield pure this compound as a white to off-white crystalline solid.

Expected Yield: 75-85%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Application in Flame Retardant Polymer Synthesis

This compound's structure makes it an excellent candidate for two key polymerization strategies: oxidative coupling to form poly(phenylene oxide)s and reaction with epichlorohydrin to create epoxy resins.

Synthesis of Brominated Poly(2,3,5-trimethylphenylene oxide)

Poly(phenylene oxide) (PPO) is a high-performance thermoplastic known for its high heat resistance and dimensional stability. By using this compound as a monomer (or comonomer), a brominated PPO with inherent flame retardancy can be synthesized via oxidative coupling. The reaction is typically catalyzed by a copper-amine complex.[5]

Workflow for Brominated PPO Synthesis

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up & Isolation A Dissolve Catalyst (CuBr/Amine) in Toluene B Add Monomer (this compound) A->B C Bubble O₂ through solution at RT B->C D Monitor Viscosity Increase C->D E Precipitate Polymer in Acidified Methanol D->E F Filter and Wash with Methanol E->F G Dry under Vacuum F->G

Caption: Experimental workflow for the synthesis of brominated PPO.

Protocol 3.1: Oxidative Coupling Polymerization

Objective: To synthesize a brominated poly(phenylene oxide) from this compound.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Notes
This compound 215.09 10.75 g (50 mmol) Monomer
Copper(I) Bromide (CuBr) 143.45 72 mg (0.5 mmol) Catalyst
N,N,N',N'-Tetramethylethylenediamine (TMEDA) 116.21 0.58 g (5 mmol) Ligand
Toluene - 150 mL Solvent
Methanol - 500 mL For precipitation
Hydrochloric Acid (conc.) - 5 mL For acidification

| Oxygen (O₂) | - | - | Oxidant |

Procedure:

  • Catalyst Preparation: To a 250 mL flask, add CuBr (72 mg) and TMEDA (0.58 g) to 150 mL of toluene. Stir under an inert atmosphere (N₂) until a clear, light green solution forms.

  • Monomer Addition: Add this compound (10.75 g) to the catalyst solution.

  • Polymerization: Switch the gas inlet from N₂ to O₂ and bubble oxygen through the solution at a moderate rate. The reaction is exothermic and the solution color will darken. The polymerization is typically run for 2-4 hours at room temperature. An increase in viscosity is a key indicator of polymerization.

  • Precipitation: Prepare a precipitation solution by adding 5 mL of concentrated HCl to 500 mL of methanol in a beaker.

  • Isolation: Pour the viscous polymer solution slowly into the vigorously stirred methanol solution. A fibrous white precipitate will form.

  • Purification: Continue stirring for 30 minutes, then filter the polymer. Wash the collected solid thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the polymer in a vacuum oven at 80 °C overnight.

Synthesis of Brominated Epoxy Resins

Epoxy resins are versatile thermosets widely used in coatings, adhesives, and electronics.[6] A brominated epoxy can be synthesized by reacting this compound with epichlorohydrin in the presence of a base. The resulting brominated diglycidyl ether can then be cured with a standard hardener to form a cross-linked, flame-retardant network.

Reaction Scheme for Brominated Epoxy Precursor

Caption: Synthesis of the brominated diglycidyl ether precursor.

Protocol 3.2: Synthesis and Curing of Brominated Epoxy Resin

Objective: To synthesize a brominated epoxy precursor and cure it to form a flame-retardant solid.

Part A: Synthesis of the Diglycidyl Ether

  • Setup: Charge a flask with this compound (21.5 g, 100 mmol), epichlorohydrin (55.5 g, 600 mmol, a large excess), and isopropanol (25 mL) as a solvent.

  • Reaction: Heat the mixture to 65 °C with stirring. Prepare a solution of sodium hydroxide (8.4 g, 210 mmol) in 20 mL of water and add it dropwise over 1 hour.

  • Dehydrochlorination: Maintain the temperature at 65 °C for 4-5 hours to complete the reaction.

  • Work-up: Cool the mixture and filter off the precipitated NaCl. Wash the organic phase with water to remove any remaining salt and base.

  • Isolation: Remove the excess epichlorohydrin and solvent by vacuum distillation to obtain the liquid brominated epoxy resin precursor.

Part B: Curing the Epoxy Resin

  • Formulation: Warm the synthesized brominated epoxy precursor to ~70 °C to reduce its viscosity.

  • Hardener Addition: Add a stoichiometric amount of a suitable curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM). For every 10g of epoxy precursor, the amount of hardener will need to be calculated based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the synthesized resin.

  • Mixing: Thoroughly mix the resin and hardener until a homogeneous mixture is obtained.

  • Curing: Pour the mixture into a pre-heated mold and cure in an oven. A typical curing schedule is 2 hours at 120 °C followed by 2 hours at 150 °C.

Characterization and Performance Data

The flame retardant efficacy of the synthesized polymers must be evaluated using standardized tests. Key metrics include the Limiting Oxygen Index (LOI), UL 94 vertical burn test classification, and cone calorimetry data, which measures heat release rate (HRR).

Flame Retardant Mechanism of Brominated Compounds

G cluster_gas Gas Phase Polymer Brominated Polymer (e.g., Br-PPO) Polymer_Decomp Polymer Decomposes Releases R-Br Polymer->Polymer_Decomp Heat Heat / Flame Heat->Polymer Br_Radical Br• (Radical) Polymer_Decomp->Br_Radical HBr HBr (Less Reactive) Br_Radical->HBr  + H• / OH• H_Radical H• H_Radical->HBr Flame Combustion Chain Reaction H_Radical->Flame Propagates OH_Radical OH• OH_Radical->HBr OH_Radical->Flame Propagates HBr->Br_Radical Reforms at high temp Quench Flame Quenching HBr->Quench Flame->H_Radical Flame->OH_Radical

Caption: Gas-phase radical scavenging mechanism of brominated flame retardants.

Representative Performance Data

As specific data for polymers derived from this compound is not widely published, the following table presents typical data for analogous brominated polymer systems to provide a benchmark for expected performance.

Polymer SystemBromine Content (wt%)LOI (%)UL 94 RatingPeak HRR (kW/m²)Ref.
Standard Epoxy (Bisphenol A)022Fails~1100
Epoxy with TBBA*~1530V-0~450[6]
Polystyrene (PS)018Fails~1200-
High Impact Polystyrene (HIPS) with Brominated Polystyrene~1228V-0~500[2]

*TBBA = Tetrabromobisphenol A, a common brominated flame retardant for epoxy resins.

Interpretation:

  • LOI: The Limiting Oxygen Index measures the minimum oxygen concentration required to support combustion. Values above 21% indicate some level of flame retardancy in air. A significant increase in LOI is expected upon incorporation of this compound.

  • UL 94: This is a vertical burn test. A V-0 rating is highly desirable, indicating that burning stops within 10 seconds on a vertical specimen, with no flaming drips.

  • Peak HRR: The peak heat release rate from cone calorimetry is a critical measure of fire hazard. Lower values indicate a significant reduction in the intensity of the fire.

Conclusion and Future Outlook

This compound serves as a highly promising, albeit currently underutilized, precursor for the development of advanced, reactive flame retardant materials. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent polymerization into PPO and epoxy systems. The established principles of brominated flame retardants strongly suggest that polymers incorporating this monomer will exhibit significantly enhanced fire safety properties.

This document serves as a foundational guide to empower researchers to explore this specific chemical building block. Future work should focus on the experimental validation of the proposed protocols, detailed characterization of the resulting polymers, and a thorough evaluation of their flame retardant performance to establish precise structure-property relationships. Such research will be critical in developing next-generation, high-performance materials that meet the increasingly stringent fire safety standards across various industries.

References

  • Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]

  • ResearchGate. Study on the synthesis of brominated epoxy resins. Available from: [Link]

  • Borms, V., & Georlette, P. (2004). Polymeric Flame Retardants. Kunststoffe plast europe. Available from: [Link]

  • NIH. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. Available from: [Link]

  • Google Patents. Production method for brominated epoxy resin and produced brominated epoxy resin.
  • Greenchemicals. FLAME RETARDANTS FOR POLYOLEPHINES. Available from: [Link]

  • Google Patents. Brominated polyphenylene oxide and its use as flame retardant.
  • ResearchGate. New Class of Brominated Polymeric Flame Retardants for Use in Rigid Polyurethane Foams. Available from: [Link]

  • Science.gov. bromine epoxy resins: Topics by Science.gov. Available from: [Link]

  • PrepChem.com. Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Available from: [Link]

  • Appchem. This compound. Available from: [Link]

  • Wang, C. S., & Shieh, J. Y. (2000). Synthesis and properties of epoxy resins containing bis(3- hydroxyphenyl) phenyl phosphate. European Polymer Journal, 36(3), 443-452.
  • ResearchGate. Effect of brominated flame retardant on the pyrolysis products of polymers originating in WEEE. Available from: [Link]

  • Hay, A. S., et al. (1959). POLYMERIZATION BY OXIDATIVE COUPLING. Journal of the American Chemical Society, 81(23), 6335-6335.
  • PubChem. Polymeric brominated flame retardant, composition, and cable with same - Patent US-2025215241-A1. Available from: [Link]

  • EOS GmbH. Flame Retardant Polymers for Various Applications. Available from: [Link]

Sources

Introduction: Unlocking Novel Chromophores with a Strategically Substituted Phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Dyes Using 4-Bromo-2,3,5-trimethylphenol as a Precursor

The synthesis of novel organic dyes remains a cornerstone of materials science, with applications spanning from traditional textiles to advanced fields like nonlinear optics and chemosensors.[1] Azo dyes, characterized by the (−N=N−) chromophore, represent the largest and most versatile class of synthetic colorants, prized for their intense colors, high stability, and straightforward synthesis.[1][2] The core of their synthesis lies in the azo coupling reaction, an electrophilic aromatic substitution where a diazonium salt reacts with an electron-rich coupling component, typically a phenol or an aromatic amine.[3]

The properties of the final dye—its color, solubility, and fastness—are intricately linked to the molecular architecture of its precursors. This application note details the use of this compound as a highly effective and regioselective precursor for the synthesis of novel azo dyes. The unique substitution pattern of this phenol offers significant advantages for dye design. The powerful activating, ortho, para-directing hydroxyl group, combined with the steric hindrance and electronic influence of three methyl groups and a bromine atom, provides precise control over the position of the azo coupling, leading to predictable and novel dye structures.[4]

This guide provides a comprehensive overview of the precursor's reactivity, a detailed, step-by-step protocol for the synthesis and purification of a representative monoazo dye, and methodologies for its characterization. It is intended for researchers in chemistry, materials science, and drug development seeking to expand their library of functional chromophores.

Precursor Profile: this compound

Understanding the precursor is fundamental to predicting its behavior in a reaction. This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 156483-07-7[5][6]
Molecular Formula C₉H₁₁BrO[5][6]
Molecular Weight 215.09 g/mol [5][6]
Appearance SolidN/A
Storage 4°C, stored under nitrogen[5]
Reactivity and Scientific Rationale

The reactivity of the aromatic ring in this compound is dictated by the interplay of its substituents.[4]

  • Hydroxyl (-OH) Group: A powerful activating group that is strongly ortho, para-directing due to resonance effects. It significantly increases the nucleophilicity of the ring.[4]

  • Methyl (-CH₃) Groups: Activating, ortho, para-directing groups that further enhance ring electron density via inductive effects and hyperconjugation.[4]

  • Bromine (-Br) Atom: An ortho, para-director due to resonance, but deactivating overall because of its strong electron-withdrawing inductive effect.[4]

The key to this precursor's utility is its substitution pattern. The position para to the hydroxyl group is blocked by a methyl group. One ortho position is blocked by another methyl group, and the other is occupied by the bromine atom. This leaves only one unsubstituted position on the ring for electrophilic attack, which is ortho to the hydroxyl group. This configuration forces the incoming electrophile (the diazonium ion) to couple at a specific, predictable location, eliminating the formation of isomeric byproducts and simplifying purification.

Safety and Handling

This compound and related phenolic compounds are corrosive and can cause severe skin burns and eye damage.[7][8][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and ensure an eyewash station and safety shower are readily accessible.[8]

Core Synthetic Strategy: The Azo Coupling Reaction

The synthesis of azo dyes is a robust, two-stage process that has been a pillar of industrial organic chemistry for over a century.[2][10]

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This low temperature is critical as diazonium salts are generally unstable and can decompose if warmed.[2]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is immediately reacted with an electron-rich coupling component—in this case, this compound. The reaction is typically carried out in a solution with controlled pH to ensure the phenol is in its more reactive phenoxide form.[3][11]

Azo_Coupling_Mechanism cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Amine Ar-NH₂ (Aromatic Amine) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium NaNO₂, HCl 0-5 °C Phenoxide Phenoxide Ion (from Precursor) Sigma σ-complex (Intermediate) Diazonium->Sigma Coupling Phenoxide->Sigma Electrophilic Attack Dye Ar-N=N-Ar'-OH (Azo Dye) Sigma->Dye -H⁺

Caption: General mechanism for azo dye synthesis.

Protocol: Synthesis of a Novel Monoazo Dye

This protocol details the synthesis of a representative novel dye, 4-((6-bromo-2,3,5-trimethyl-4-hydroxyphenyl)diazenyl)benzenesulfonic acid, using sulfanilic acid as the diazo component.

Synthesis_Workflow cluster_A Part A: Diazotization cluster_B Part B: Coupling cluster_C Part C: Isolation & Purification A1 Dissolve Sulfanilic Acid in Na₂CO₃ solution A2 Add NaNO₂ A1->A2 A3 Add mixture to iced HCl (Maintain 0-5 °C) A2->A3 A4 Stir for 15 min A3->A4 B3 Slowly add diazonium salt solution to precursor solution A4->B3 Use Immediately B1 Dissolve Precursor in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Maintain pH 9-10 and T < 10 °C B3->B4 B5 Stir for 1-2 hours B4->B5 C1 Acidify with HCl to precipitate dye B5->C1 Reaction Complete C2 Filter crude product (Büchner funnel) C1->C2 C3 Wash with cold water C2->C3 C4 Recrystallize from Ethanol/Water C3->C4 C5 Dry under vacuum C4->C5

Caption: Experimental workflow for dye synthesis.

Materials and Reagents
ReagentCAS No.AmountNotes
Sulfanilic acid121-57-31.73 g (10 mmol)Diazo Component
Sodium Nitrite (NaNO₂)7632-00-00.70 g (10.1 mmol)Diazotizing Agent
Sodium Carbonate (Na₂CO₃)497-19-80.53 g (5 mmol)For solubilizing amine
Hydrochloric Acid (HCl)7647-01-0~5 mL (conc.)For diazotization & precipitation
This compound156483-07-72.15 g (10 mmol)Coupling Component
Sodium Hydroxide (NaOH)1310-73-2~1.6 gFor solubilizing phenol & pH control
Deionized Water7732-18-5~200 mLSolvent
Ethanol64-17-5As neededRecrystallization solvent
Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • In a 100 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of sodium carbonate in 50 mL of warm deionized water. Cool the resulting solution to room temperature.

  • Add 0.70 g of sodium nitrite and stir until fully dissolved.

  • In a separate 250 mL beaker, prepare an ice-cold solution of 2.5 mL concentrated HCl in 25 mL of water.

  • While maintaining the temperature between 0-5 °C using an ice bath, add the sulfanilic acid/sodium nitrite solution dropwise to the stirred HCl solution.

    • Scientific Rationale: This procedure generates nitrous acid in situ, which then reacts with the amine. Keeping the temperature low is paramount to prevent the premature decomposition of the unstable diazonium salt.[2]

  • After the addition is complete, continue stirring in the ice bath for 15 minutes. The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately.

Part B: The Azo Coupling Reaction

  • In a 400 mL beaker, dissolve 2.15 g of this compound in 50 mL of 1 M NaOH solution.

  • Cool this solution to 0-5 °C in an ice bath.

    • Scientific Rationale: Dissolving the phenol in a basic solution deprotonates the hydroxyl group to form the sodium phenoxide. The resulting phenoxide ion is a much more powerful nucleophile than the neutral phenol, which significantly accelerates the coupling reaction.[3][11]

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold phenoxide solution.

  • A brightly colored precipitate should form immediately. During the addition, monitor the pH and maintain it between 9 and 10 by adding small portions of 2 M NaOH solution as needed. Do not allow the temperature to rise above 10 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • After the reaction period, slowly acidify the mixture with concentrated HCl until the pH is approximately 3-4. This will ensure the sulfonic acid group is protonated and the dye fully precipitates.

  • Collect the solid dye by vacuum filtration using a Büchner funnel.[12]

  • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[13]

  • Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Characterization of the Novel Dye

A multi-technique approach is essential to confirm the structure and purity of the newly synthesized dye.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Purified Dye Sample UV UV-Vis Spectroscopy Start->UV IR FT-IR Spectroscopy Start->IR NMR ¹H NMR & ¹³C NMR Start->NMR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA Data Data Interpretation & Structure Confirmation UV->Data IR->Data NMR->Data MS->Data EA->Data

Caption: Workflow for analytical characterization.

  • UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., DMSO or ethanol) and record the absorption spectrum. The wavelength of maximum absorbance (λ_max) corresponds to the electronic transition of the conjugated system and defines the dye's color.

  • FT-IR Spectroscopy: Analyze the solid sample to identify key functional groups. Expect to see characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), the N=N azo stretch (often weak, ~1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹).[14]

  • NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆) to elucidate the precise molecular structure. The number of signals, their chemical shifts, and splitting patterns will confirm the regiochemistry of the azo coupling.

  • Mass Spectrometry (MS): Use a technique like High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight of the dye, confirming its elemental composition.[1]

Expected Analytical Data Summary
AnalysisExpected ResultPurpose
λ_max (UV-Vis) 400-500 nm (Yellow-Orange)Determine color and electronic properties
FT-IR (cm⁻¹) ~3400 (O-H), ~1450 (N=N), ~1035 (S=O)Functional group identification
¹H NMR Signals for aromatic and methyl protonsStructural confirmation
HRMS ([M-H]⁻) Expected m/z: 400.9813Confirm molecular formula (C₁₅H₁₄BrN₂O₄S)

Conclusion and Future Directions

This application note demonstrates that this compound is a valuable and highly regioselective precursor for synthesizing novel azo dyes. The predictable nature of the azo coupling reaction onto its activated ring allows for the rational design of new chromophores with well-defined structures. The detailed protocol provides a reliable pathway for producing these compounds, and the characterization workflow ensures their structural verification.

By varying the aromatic amine used in the diazotization step, a diverse library of dyes can be generated from this single precursor. Researchers can explore amines with different electronic and steric properties to tune the resulting dyes' colors and physicochemical characteristics for specific applications, from advanced textile dyeing to the development of novel functional materials.[15][16]

References

  • Dandge, S. V., Girase, K. J., & Bendre, R. S. (2025). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. International Journal of Innovative Science and Research Technology, 10(3), 627-647. [Link][15]

  • Dandge, S. V., Girase, K. J., & Bendre, R. S. (2025). Review on synthesis and application of azo dyes derived from some natural phenols like carvacrol eugenol and thymol. International Journal of Innovative Science and Research Technology. [Link][17]

  • El-Apasery, M. A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Egyptian Journal of Chemistry. [Link][10]

  • Bhagat, S. D., Thakare, N. S., & Ingole, S. D. (2021). Synthesis and spectral analysis of some new phenolic azo dyes. ResearchGate. [Link][14]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link][2]

  • Al-Ayed, A. S. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4933. [Link][18]

  • IJARSCT. (2025). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. International Journal of Advanced Research in Science, Communication and Technology. [Link][13]

  • Marinescu, M., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Materials, 15(21), 7701. [Link][1]

  • El-Apasery, M. A., et al. (2023). Syntheses of novel disperse dyes based on arylazophenols: Synthesis, characterizations and applications. Bulletin of the Chemical Society of Ethiopia, 37(4), 993-1002. [Link][16]

  • Appchem. (n.d.). This compound. Retrieved from [Link][6]

  • Marinescu, M., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Semantic Scholar. [Link][19]

  • Fisher Scientific. (2025). Safety Data Sheet - 3,4,5-Trimethylphenol. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link][3]

  • Horrocks, B. (n.d.). The Chemistry of Some Di- and Tri-Phenylmethane Dyes. Lancashire Online Knowledge. [Link][20]

  • Wang, Y., et al. (2020). Facile synthesis of novel disperse azo dyes with aromatic hydroxyl group. ResearchGate. [Link][12]

  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Journal of Chemical Education. [Link][21]

  • The Catalyst. (2016). Azo Coupling. YouTube. [Link][11]

Sources

Functionalization of 4-Bromo-2,3,5-trimethylphenol for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 4-Bromo-2,3,5-trimethylphenol for Accelerated Drug Discovery

Authored by: A Senior Application Scientist

Abstract

Substituted phenols are a cornerstone of medicinal chemistry, appearing in a significant percentage of small-molecule drugs approved by the U.S. FDA.[1] Their unique combination of a hydrogen-bond donating hydroxyl group and an aromatic scaffold makes them privileged structures in drug design. This application note focuses on this compound, a versatile and highly valuable building block. Its structure is primed for selective modification at two key positions: the nucleophilic phenolic hydroxyl and the reactive carbon-bromine bond on an electron-rich aromatic ring. This guide provides an in-depth exploration of key functionalization strategies, explaining the rationale behind methodological choices and presenting detailed, field-proven protocols to empower researchers in the synthesis of novel molecular entities for drug discovery.

The Strategic Value of this compound

The this compound scaffold offers a compelling starting point for library synthesis. The trimethyl-substituted ring provides a specific steric and lipophilic profile, while the ortho- and meta-positions to the hydroxyl group are blocked, directing reactivity and simplifying product outcomes. The two primary vectors for diversification are:

  • O-Functionalization: The phenolic hydroxyl group can be alkylated, acylated, or arylated to modify solubility, metabolic stability, and introduce linkers to other pharmacophores.[2]

  • C-Functionalization: The bromine atom serves as a versatile handle for modern cross-coupling reactions, enabling the introduction of a wide array of carbon, nitrogen, and other heteroatom-based substituents. This allows for the systematic exploration of a target's binding pocket.

This dual-functional nature allows for the rapid generation of diverse chemical matter, a critical activity in hit-to-lead and lead optimization campaigns.

Core Functionalization Strategies and Protocols

The following sections detail five high-impact functionalization strategies. Each protocol is designed as a robust starting point, with the understanding that optimization may be required for specific substrates.

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Coupling

Expert Rationale: The Suzuki-Miyaura coupling is arguably the most versatile and widely used C-C bond-forming reaction in pharmaceutical synthesis. Its power lies in the stability and commercial availability of boronic acids and its exceptional tolerance for a vast range of functional groups, including the acidic phenol. For this compound, this reaction enables the construction of biaryl scaffolds, which are crucial for mimicking peptide turns or extending into multiple receptor sub-pockets.

Experimental Protocol: Synthesis of 4'-Substituted-2,3,5-trimethyl-[1,1'-biphenyl]-4-ol

  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[3]

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[3] The water is crucial for the catalytic cycle, particularly in the transmetalation step.[4]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction times typically range from 4 to 24 hours.

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Base (K₃PO₄) B Add Catalyst: Pd(PPh₃)₄ A->B C Add Degassed Solvent: 1,4-Dioxane / H₂O B->C D Heat & Stir (80-100 °C, 4-24h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute (Ethyl Acetate) E->F G Aqueous Wash (H₂O, Brine) F->G H Dry, Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Suzuki-Miyaura Coupling Workflow.
Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

Expert Rationale: The introduction of nitrogen is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method to form C-N bonds, a transformation that is otherwise difficult to achieve.[5] This reaction allows for the coupling of our scaffold with a vast array of primary and secondary amines, including heterocycles, enabling fine-tuning of properties like basicity (pKa), solubility, and the ability to form critical hydrogen bonds with biological targets. The use of modern, sterically hindered phosphine ligands and pre-catalysts is crucial for achieving high efficiency, especially with electron-rich aryl bromides.[6]

Experimental Protocol: Synthesis of 4-(Amino)-2,3,5-trimethylphenol Derivatives

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst like t-BuXPhos Pd G3, 1-2 mol%) and the appropriate ligand if not using a precatalyst.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat to the desired temperature, typically between 80-110 °C, with stirring. Reactions are often complete within 1-16 hours.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Workflow Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Amine Base (NaOtBu) B Add Pd Pre-catalyst A->B C Add Dry Solvent: (Toluene) B->C D Heat & Stir (80-110 °C, 1-16h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench (aq. NH₄Cl) E->F G Extract & Wash F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Buchwald-Hartwig Amination Workflow.
Strategy 3: O-Alkylation via Williamson Ether Synthesis

Expert Rationale: Modifying the phenolic hydroxyl is a classic strategy to block metabolic oxidation and eliminate the acidity of the phenol, which can be undesirable for cell permeability or off-target effects. The Williamson ether synthesis is a robust and cost-effective Sₙ2 reaction for this purpose.[8][9] It is particularly effective for introducing primary alkyl chains, which can serve as simple substituents or as linkers for attaching more complex functionalities. The key is the deprotonation of the phenol to form the more nucleophilic phenoxide.

Experimental Protocol: Synthesis of 4-Bromo-1-(alkoxy)-2,3,5-trimethylbenzene

  • Phenoxide Formation: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone. Add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 equiv.) or, for a faster reaction, sodium hydride (NaH) (1.1 equiv., use THF as solvent and handle with extreme care). Stir for 15-30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Alkylating Agent Addition: Add the primary alkyl halide (e.g., alkyl bromide or iodide) (1.1 equiv.) to the mixture.

  • Reaction Execution: Heat the reaction to a temperature between 50-80 °C. The reaction is typically complete in 2-12 hours.

  • Monitoring: Follow the disappearance of the starting phenol by TLC.

  • Work-up and Purification: Cool the reaction mixture. If using K₂CO₃, filter off the salt. If using NaH, quench carefully with water. Dilute the filtrate/quenched mixture with water and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Workflow Visualization: Williamson Ether Synthesis

Williamson_Workflow cluster_prep Phenoxide Formation cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Phenol in Solvent (DMF) B Add Base (K₂CO₃) Stir 30 min A->B C Add Alkyl Halide B->C D Heat & Stir (50-80 °C, 2-12h) C->D E Monitor Progress (TLC) D->E F Cool & Filter/Quench E->F G Extract & Wash F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Williamson Ether Synthesis Workflow.
Strategy 4: C-C (Alkynyl) Bond Formation via Sonogashira Coupling

Expert Rationale: The Sonogashira coupling introduces a rigid alkyne linker, which is invaluable for structure-activity relationship (SAR) studies.[10] Alkynes can act as linear, non-bendable spacers to probe deep into a binding pocket or to orient other functional groups in a precise geometry. They are also versatile synthetic intermediates, readily converted to other functionalities. The reaction is co-catalyzed by palladium and copper(I), though modern copper-free methods are available to avoid potential issues with copper toxicity in biological assays.[11]

Experimental Protocol: Synthesis of 4-(Alkynyl)-2,3,5-trimethylphenol

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the copper(I) co-catalyst, copper(I) iodide (CuI) (2-5 mol%).

  • Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%) or Pd(PPh₃)₄ (2-3 mol%).

  • Base Addition: A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), is required and often used as the solvent or co-solvent.[12]

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C until the starting material is consumed (typically 2-8 hours).

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up and Purification: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water or dilute ammonium hydroxide to remove copper salts. Dry the organic layer, concentrate, and purify by flash column chromatography.

Workflow Visualization: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Phenol, Terminal Alkyne in Amine Solvent (Et₃N) B Add Co-catalyst (CuI) A->B C Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) B->C D Stir at RT - 60 °C (2-8h) C->D E Monitor Progress (TLC / LC-MS) D->E F Filter through Celite E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Sonogashira Coupling Workflow.
Strategy 5: Introduction of a Nitrile Group via Cyanation

Expert Rationale: The nitrile group is a highly valuable functional group in drug design. It is a potent hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group or a halogen. Furthermore, it's a synthetic linchpin, readily hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. Palladium-catalyzed cyanation offers a reliable route.[13] Modern protocols favor less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) over historical reagents like CuCN.[13][14]

Experimental Protocol: Synthesis of 4-hydroxy-2,3,5,6-tetramethylbenzonitrile

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the cyanide source, Zinc Cyanide [Zn(CN)₂] (0.6-0.8 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃ with a suitable phosphine ligand like dppf).

  • Solvent Addition: Add a dry, polar aprotic solvent such as DMF or NMP.

  • Reaction Execution: Heat the mixture with stirring to a high temperature, typically 120-150 °C. Microwave irradiation can significantly accelerate this transformation.[15]

  • Monitoring: Monitor the reaction by LC-MS. These reactions can be slow, sometimes requiring 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash several times with water and brine. Be aware of the potential for residual cyanide in the aqueous layers and handle waste appropriately. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Workflow Visualization: Palladium-Catalyzed Cyanation

Cyanation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Phenol, Zn(CN)₂ B Add Pd Catalyst & Ligand A->B C Add Dry Solvent (DMF) B->C D Heat & Stir (120-150 °C, 12-24h) or Microwave C->D E Monitor Progress (LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash (Handle Waste Properly) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Palladium-Catalyzed Cyanation Workflow.

Summary of Functionalization Strategies

Reaction TypeKey Reagents & CatalystsTypical ConditionsIntroduced MoietyKey Drug Discovery Application
Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (K₂CO₃)80-100 °C, Dioxane/H₂OAryl, Heteroaryl, VinylScaffold extension, accessing biaryl motifs, modulating electronics.
Buchwald-Hartwig Amination Amine, Pd Pre-catalyst, Base (NaOtBu)80-110 °C, ToluenePrimary/Secondary AmineIntroducing basic centers, improving solubility, H-bond interactions.
Williamson Ether Synthesis Alkyl Halide, Base (K₂CO₃, NaH)50-80 °C, DMF/AcetoneAlkoxy GroupBlocking metabolism, improving permeability, adding linkers.
Sonogashira Coupling Terminal Alkyne, Pd Catalyst, CuI, Amine BaseRT-60 °C, THF/Et₃NAlkynyl GroupRigid linkers for SAR, probing binding pockets, synthetic handle.
Palladium-Catalyzed Cyanation Zn(CN)₂, Pd Catalyst120-150 °C, DMFNitrile (Cyano) GroupH-bond acceptor, bioisostere, precursor for acids/amines.

Conclusion

This compound is a powerful and versatile starting material for medicinal chemistry programs. The orthogonal reactivity of its hydroxyl and bromo functionalities allows for a systematic and efficient exploration of chemical space. By employing the robust, modern synthetic protocols detailed in this guide—from palladium-catalyzed cross-couplings to classic etherifications—researchers can rapidly generate diverse libraries of novel compounds. This strategic approach to functionalization accelerates the iterative cycle of design, synthesis, and testing that is fundamental to the discovery of new and effective therapeutics.

References

  • A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. Benchchem.
  • Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11531-11535. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Available at: [Link]

  • Jin, T., et al. (2013). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Chemistry – An Asian Journal, 8(5), 944-947. Available at: [Link]

  • The Role of Substituted Phenols in Pharmaceutical Synthesis: A Focus on 2-Methoxy-3,4,5-trimethylphenol and Analogs. Benchchem.
  • Zanon, J., et al. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. The Journal of Organic Chemistry, 68(17), 6806-6809. Available at: [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available at: [Link]

  • Arvela, R. K., et al. (2005). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. The Journal of Organic Chemistry, 70(1), 161-168. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • V. S., S., & C. R., R. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36391-36411. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters. ACS Publications. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Angewandte Chemie International Edition, 47(26), 4933-4936. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). ResearchGate. Available at: [Link]

  • Lin, Z., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 962355. Available at: [Link]

  • Sharp, D. (2005). Phenols in medicine. RSC Education. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts. MDPI. Available at: [Link]

  • Siddique, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(21), 7247. Available at: [Link]

  • Pillai, Y. R., et al. (2021). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 14(1), 405-412. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5360. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Process for the etherification of phenols. (1981). Google Patents.
  • Etherification of phenols. (1984). Google Patents.
  • Phenol ether. Wikipedia. Available at: [Link]

  • Phenol and its medical uses. (2020). IJCRT.org. Available at: [Link]

  • Yan, M., et al. (2017). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 139(38), 13429-13432. Available at: [Link]

  • Taylor, R. D., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7045-7094. Available at: [Link]

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Liu, W., et al. (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters, 22(15), 5899-5903. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Khan, S. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410. Available at: [Link]

  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(2), 114. Available at: [Link]

  • Rivera, G., et al. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Current Medicinal Chemistry, 21(16), 1849-1870. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield of 4-Bromo-2,3,5-trimethylphenol synthesis.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your reaction yield and purity.

Overview of the Synthesis

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of 2,3,5-trimethylphenol.[1][2][3][4] This reaction is governed by the activating and directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the phenol ring. The hydroxyl group is a powerful activating group and a strong ortho, para-director, significantly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack.[5][6][7] The three methyl groups also contribute to the activation of the ring. The key to a high-yield synthesis is controlling the regioselectivity to favor bromination at the C4 position and avoiding common side reactions like polysubstitution.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction does not go to completion. What are the potential causes and how can I fix this?

Answer: Low yield or an incomplete reaction is a common issue that can often be traced back to several factors related to reagents and reaction conditions.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Inactive Brominating Agent The brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) may have degraded over time.Use a fresh, high-purity brominating agent. If using NBS, ensure it has been stored in a cool, dark, and dry place. For liquid bromine, check for discoloration, which may indicate decomposition.[8]
Suboptimal Temperature The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures.Optimize the reaction temperature. Start with a low temperature (e.g., 0°C) during the addition of the brominating agent to control the reaction rate and improve selectivity.[9] After the addition is complete, you may need to allow the reaction to warm to room temperature to ensure it goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient Reaction Time The reaction may not have been allowed to run long enough for all the starting material to be consumed.Monitor the reaction by TLC until the starting material spot has disappeared. Extend the reaction time if necessary.
Presence of Moisture Water can react with some brominating agents and interfere with the reaction.Ensure all glassware is oven-dried before use and use anhydrous solvents.
Poor Quality Starting Material Impurities in the 2,3,5-trimethylphenol can inhibit the reaction or lead to side products.Use a high-purity starting material. If necessary, purify the 2,3,5-trimethylphenol by recrystallization or distillation before use.

Question 2: I am getting a mixture of products, including what appears to be di- and tri-brominated species. How can I improve the selectivity for the mono-brominated product?

Answer: The formation of multiple brominated products is a classic problem in the bromination of highly activated phenols.[6][10][11] The key to achieving high selectivity is to carefully control the reaction conditions.

Strategies for Improving Selectivity

Strategy Explanation Implementation
Control Stoichiometry Using an excess of the brominating agent is the most common cause of polysubstitution.Use a 1:1 molar ratio of 2,3,5-trimethylphenol to the brominating agent. For even greater control, you can use a slight excess of the phenol and later separate it from the product.
Slow, Controlled Addition Adding the brominating agent too quickly can create localized areas of high concentration, leading to over-bromination.Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of 2,3,5-trimethylphenol over an extended period (e.g., 1-2 hours) using a dropping funnel.[9]
Maintain Low Temperature Electrophilic bromination is a highly exothermic reaction. Lower temperatures help to moderate the reaction rate and improve selectivity.[12]Perform the addition of the brominating agent at a low temperature, such as 0°C, using an ice bath.[9]
Choice of Solvent The solvent can have a significant impact on the reactivity of the brominating agent and the selectivity of the reaction.Use a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).[8][10] Polar solvents like water can enhance the reactivity of bromine, leading to polysubstitution.[11][12]
Use a Milder Brominating Agent N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[8]Consider using NBS instead of Br₂. The reaction with NBS can be initiated with a radical initiator or by using acidic conditions.[13]

Question 3: My crude product is difficult to purify. What steps can I take to simplify the purification process?

Answer: Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, or residual reagents. A proper work-up procedure is crucial.

Purification Workflow

  • Quench Excess Bromine: After the reaction is complete (as determined by TLC), quench any unreacted bromine by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic orange/brown color of bromine disappears.[8]

  • Neutralize Acidic Byproducts: The reaction generates hydrogen bromide (HBr) as a byproduct. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Be cautious, as this will produce CO₂ gas.[9]

  • Extraction and Drying: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Recrystallization: This is often the most effective method for purifying the solid product. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find the best conditions for crystallization.

    • Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography.[14] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

Frequently Asked Questions (FAQs)

  • Q1: What is the reaction mechanism for the bromination of 2,3,5-trimethylphenol? The reaction proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule is polarized, creating an electrophilic bromine species (Br⁺) that is attacked by the electron-rich phenol ring. This forms a resonance-stabilized carbocation intermediate (a sigma complex). A base in the reaction mixture then removes a proton from the carbon atom to which the bromine is attached, restoring the aromaticity of the ring and forming the final product, this compound.

  • Q2: Why is the bromine added to the C4 position? The hydroxyl group is a strong ortho, para-director.[6][7] The C2, C4, and C6 positions are activated towards electrophilic attack. In 2,3,5-trimethylphenol, the C2, C3, and C5 positions are already occupied by methyl groups. This leaves the C4 and C6 positions as the most likely sites for bromination. Steric hindrance from the adjacent methyl group at C5 may slightly disfavor substitution at the C6 position, making the C4 position the most favorable site for attack.

  • Q3: Which is a better brominating agent for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)? Both can be effective, but they offer different advantages.

    • Elemental Bromine (Br₂): Highly reactive and cost-effective. However, its high reactivity can lead to over-bromination and the formation of byproducts if not carefully controlled.[10][11] It is also highly corrosive and toxic, requiring careful handling.

    • N-Bromosuccinimide (NBS): A milder and more selective brominating agent.[8] It is a crystalline solid that is easier and safer to handle than liquid bromine. It often provides better control over mono-bromination, especially with highly activated substrates.[13] For achieving high yield and selectivity, NBS is often the preferred choice.

  • Q4: What are the critical safety precautions for this reaction?

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Bromine is highly toxic, corrosive, and can cause severe burns. Handle it with extreme care. Have a quenching agent (like sodium thiosulfate) readily available in case of a spill.

    • The reaction generates HBr gas, which is corrosive and toxic. Ensure the reaction setup is properly vented or equipped with a gas trap.[9]

Visualizations and Protocols

Reaction Mechanism

Experimental Workflow General Experimental Workflow Start Start Setup Prepare Reactants & Glassware (Anhydrous Conditions) Start->Setup Reaction Dissolve Phenol in Solvent Cool to 0°C Setup->Reaction Addition Slow, Dropwise Addition of Brominating Agent Reaction->Addition Stir Stir at Room Temperature Monitor by TLC Addition->Stir Workup Quench with NaHSO₃ Wash with NaHCO₃ & Brine Stir->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify Purify Crude Product (Recrystallization or Chromatography) Evaporate->Purify Analyze Characterize Final Product (NMR, MS, MP) Purify->Analyze End End Analyze->End

Caption: A typical workflow for synthesis and purification.

Protocol: Synthesis using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,5-trimethylphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the NBS solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0°C and quench by adding a saturated aqueous solution of sodium bisulfite.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

References

  • PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
  • BenchChem. (2025). Reactivity of Brominated Trimethylphenols: A Comparative Guide.
  • Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis.
  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • BenchChem. (2025). Reducing byproduct formation in the synthesis of 2,3,5-Trimethylphenol.
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
  • Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.
  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level).
  • Khan Academy. (n.d.). Bromination of Phenols.
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • ChemScene. (n.d.). 156483-07-7 | this compound.
  • Appchem. (n.d.). This compound | 156483-07-7 | C9H11BrO.
  • Google Patents. (n.d.). CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol.
  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system.
  • BenchChem. (n.d.). An In-depth Technical Guide on 4-amino-2,3,5-trimethylphenol: Properties and Synthesis Intermediate Role.
  • PubChem. (n.d.). 2,3,5-Trimethylphenol.
  • The Good Scents Company. (n.d.). 2,3,5-trimethyl phenol, 697-82-5.
  • TargetMol. (n.d.). 2,3,5-Trimethylphenol.
  • Fisher Scientific. (n.d.). 2,3,5-Trimethylphenol, 98+%.

Sources

Technical Support Center: Minimizing Dibrominated Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for minimizing the formation of dibrominated byproducts during electrophilic aromatic substitution. This center is designed for researchers, scientists, and drug development professionals to diagnose and solve common issues encountered during bromination reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you achieve higher selectivity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the formation of dibrominated byproducts.

Q1: Why does dibromination occur in the first place?

A1: Dibromination is a consecutive reaction that occurs because the initial monobrominated product is often still reactive enough to undergo a second electrophilic aromatic substitution. The primary cause is the nature of the bromine substituent itself. While bromine is an electron-withdrawing group by induction (deactivating the ring overall compared to benzene), it has lone pairs of electrons that can be donated into the aromatic ring through resonance. This resonance effect preferentially stabilizes the carbocation intermediate (the arenium ion) formed during subsequent electrophilic attack at the ortho and para positions.[1][2][3] Therefore, the first bromine atom "directs" the second incoming electrophile to these positions, leading to the formation of dibrominated byproducts.

Q2: How do the electronic properties of my starting material influence the risk of dibromination?

A2: The electronic nature of the substituents already on your aromatic ring is a critical factor.

  • Electron-Donating Groups (Activating Groups): Substituents like hydroxyl (-OH), alkoxy (-OR), or amino (-NH2) groups strongly activate the aromatic ring, making it highly nucleophilic.[4][5] This high reactivity makes the initial bromination very fast and also significantly increases the rate of the second bromination, making it difficult to stop at the mono-substituted stage.[5]

  • Electron-Withdrawing Groups (Deactivating Groups): Groups like nitro (-NO2), cyano (-CN), or carbonyls (e.g., ketones, esters) deactivate the ring, making it less nucleophilic.[2][6] For these substrates, forcing conditions (e.g., stronger Lewis acids, higher temperatures) are often required for the first bromination. While this generally reduces the risk of dibromination, the harsh conditions can sometimes lead to other side reactions or lower yields.[7][8]

  • Halogens: Halogens themselves are a unique case. They are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate a lone pair through resonance.

Q3: What is the difference between kinetic and thermodynamic control in the context of byproduct formation?

A3: Kinetic vs. thermodynamic control refers to how reaction conditions can favor different products based on the energy landscape of the reaction.[9][10]

  • Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy.[11][12] In many bromination reactions, the formation of the monobrominated product is kinetically favored.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible. Given enough energy and time, the system will equilibrate to favor the most stable product, which is not always the one that forms the fastest.[10][11] If a dibrominated product is particularly stable, allowing the reaction to proceed for too long or at too high a temperature can lead to its accumulation, even if it forms more slowly.

Controlling the reaction temperature is a key strategy to stay under kinetic control and favor the desired monobrominated product.[13]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to addressing specific experimental challenges related to dibromination.

Issue 1: My reaction is producing >10% dibrominated product. What is the first and most critical parameter to check?

Solution: Stoichiometry of the Brominating Agent.

This is the most common cause of over-bromination. An excess of the brominating agent will inevitably drive the reaction toward multiple substitutions once the initial substrate has been consumed.

Workflow:

  • Verify Molar Equivalents: Ensure you are using a 1.0 to 1.05 molar ratio of the brominating agent to your aromatic substrate. For highly activated systems, it is often advisable to use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to guarantee that some starting material remains, preventing the monobrominated product from reacting further.[14]

  • Method of Addition: Do not add the brominating agent all at once. A slow, dropwise addition of the agent (or a solution of it) allows the concentration to remain low, favoring the reaction with the more abundant and often more reactive starting material over the monobrominated product. This also helps control the exothermic nature of the reaction.[15][16]

  • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR on aliquots). Stop the reaction as soon as the starting material has been consumed to your satisfaction.

Issue 2: I've corrected my stoichiometry, but dibromination is still a problem, especially with my activated substrate.

Solution: Adjust Reaction Conditions to Favor Kinetic Control.

For activated substrates, the energy barrier for the second bromination is often low. Your goal is to manipulate the reaction conditions to prevent this second step from occurring.

Workflow:

  • Lower the Temperature: This is the most effective way to maintain kinetic control.[11][13] Start the reaction at 0°C or even -10°C. For extremely reactive substrates, temperatures as low as -78°C (dry ice/acetone bath) may be necessary. Lowering the temperature decreases the available thermal energy, making it harder for the reaction to overcome the activation energy barrier for the second bromination.

  • Reduce Reaction Time: As mentioned in Issue 1, longer reaction times can allow the slower, undesired second bromination to catch up. By monitoring the reaction closely and quenching it (e.g., with aqueous sodium thiosulfate) as soon as the starting material is consumed, you can minimize the formation of the dibrominated byproduct.

Issue 3: Temperature and stoichiometry control are insufficient for my highly activated system. What other tools do I have?

Solution: Change the Brominating Agent.

The choice of brominating agent has a profound impact on selectivity. For highly activated systems, a less reactive or sterically hindered agent is preferable. Molecular bromine (Br₂), especially with a Lewis acid catalyst, is highly reactive and often leads to over-bromination.[4][17][18]

Table 1: Comparison of Common Brominating Agents
Brominating AgentFormulaReactivityBest ForKey Considerations
Molecular BromineBr₂HighDeactivated or simple arenesOften requires a Lewis acid (FeBr₃, AlBr₃). Difficult to handle.[19]
N-BromosuccinimideNBSModerateActivated arenes, regioselectivityOften used with a strong acid for deactivated arenes.[7] Can also be a radical source.
Pyridinium TribromideC₅H₅NHBr₃LowHighly activated arenes (phenols, anilines)Solid, safer to handle than Br₂. Releases Br₂ slowly.
2,4,4,6-Tetrabromocyclohexa-2,5-dienoneC₆H₂Br₄OLowSelective monobromination of anilinesProvides high para-selectivity.[20]

Workflow:

  • Switch to NBS: For many applications, N-Bromosuccinimide (NBS) is an excellent alternative to Br₂. It is a solid, easier to handle, and generally less reactive, providing better control.[19]

  • Consider a Bulky or Slow-Release Source: Reagents like Pyridinium Tribromide or 2,4,4,6-Tetrabromocyclohexa-2,5-dienone act as slow-release sources of electrophilic bromine, keeping the instantaneous concentration of the active brominating species low, which enhances selectivity.

Issue 4: My attempts at selective bromination are failing due to poor regioselectivity (ortho vs. para). How can I improve this?

Solution: Employ Steric Hindrance and Specialized Catalysts.

Controlling regioselectivity is a common challenge, as the ortho and para positions are often electronically similar.

Workflow:

  • Use a Bulky Catalyst or Reagent: The ortho positions are more sterically hindered than the para position. Using a bulky Lewis acid or a sterically demanding brominating agent can physically block access to the ortho positions, thus favoring substitution at the para position.

  • Zeolite Catalysis: Zeolites are microporous aluminosilicate minerals that can act as shape-selective catalysts. The defined pore structure of a zeolite can restrict the orientation of the substrate and the transition state, leading to highly selective para-bromination.[15][21][22] This is a powerful technique in both lab-scale and industrial applications.

Visualizing the Process
Mechanism of Over-bromination

The following diagram illustrates the general pathway for electrophilic aromatic substitution, showing how the monobrominated product can re-enter the catalytic cycle to form a dibrominated byproduct.

G A Aromatic Substrate B Arenium Ion 1 (Resonance Stabilized) A->B + Br+ C Monobrominated Product B->C - H+ D Arenium Ion 2 (Resonance Stabilized) C->D C->D E Dibrominated Byproduct D->E - H+ Br2 Br2 + FeBr3 Br_plus Br+ H_plus H+ FeBr4 [FeBr4]-

Caption: Reaction pathway showing byproduct formation.

Troubleshooting Workflow

This flowchart provides a logical decision-making process for optimizing your bromination reaction.

Troubleshooting_Workflow start Start: Dibromination Observed q1 Is [Bromine Agent] ≤ 1.0 eq? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is substrate highly activated? a1_yes->q2 action1 Adjust to 0.95-1.0 eq. Use slow addition. a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action2 Lower Temp (0°C to -78°C) Monitor closely & shorten time. a2_yes->action2 q3 Dibromination still >5%? a2_no->q3 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No action3 Switch to milder agent (e.g., NBS, Py-Br3) a3_yes->action3 end_ok Problem Solved a3_no->end_ok action3->end_ok

Caption: Decision tree for troubleshooting dibromination.

Experimental Protocols

Protocol 1: High-Selectivity Monobromination of an Activated Arene (e.g., Anisole) using NBS

This protocol is designed for substrates that are prone to over-bromination with stronger reagents like molecular bromine.

Materials:

  • Anisole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (solvent)

  • Stir bar, round-bottom flask, ice bath

  • TLC plates and appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 eq). Dissolve it in a sufficient volume of acetonitrile (e.g., 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring.

  • Reagent Addition: Add NBS (1.0 eq) to the cooled solution in small portions over 15-20 minutes. Adding it portion-wise helps maintain the low temperature and control the reaction rate.

  • Monitoring: Monitor the reaction progress every 15 minutes by TLC. Spot the reaction mixture against a spot of the starting anisole. The product, 4-bromoanisole, should appear as a new, less polar spot.

  • Quenching: Once the TLC indicates consumption of the starting material (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution. This will consume any unreacted electrophilic bromine.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure monobrominated product.

References

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link][1]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. [Link][2]

  • Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link][3]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link][17]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link][18]

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link][7]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link][4]

  • Chemistry LibreTexts. (2023, January 22). Addition of Lewis Acids (Electrophilic Reagents). [Link]

  • National Institutes of Health. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity. [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link][21]

  • Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. [Link]

  • ResearchGate. (n.d.). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. [Link]

  • Environmental Science: Processes & Impacts. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds. [15]

  • Chemistry World. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate. [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. [Link][19]

  • Royal Society of Chemistry. (2023, November 14). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. [Link][6]

  • Chemistry LibreTexts. (2021, December 27). 3.3: Kinetic vs. Thermodynamic Control of Reactions. [Link][9]

  • Chemistry LibreTexts. (2024, January 15). 7.3: Kinetic vs. Thermodynamic Control of Reactions. [Link][11]

  • Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • ResearchGate. (n.d.). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. [Link][22]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link][13]

  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link][12]

  • Chemistry LibreTexts. (2023, August 7). 11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link][10]

  • CECRI, Karaikudi. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

  • Michigan State University Chemistry. (n.d.). Aromatic Reactivity. [Link][5]

  • National University of Singapore. (n.d.). Recent Advances in Bromination Reactions. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). A selective bromination of aromatic amines. [Link][20]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound. [16]

  • ResearchGate. (n.d.). The first example of bromination of aromatic compounds with unprecedented atom economy using molecular bromine. [Link]

  • Semantic Scholar. (2017, November 16). Regioselective monobromination of aromatics via a halogen bond acceptor-donor interaction of catalytic thioamide and N-bromosuccinimide. [Link]

  • National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • YouTube. (2018, September 20). 18.2a EAS Bromination and Chlorination. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Reddit. (2024, February 13). Bromination Help. [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • ResearchGate. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link][8]

Sources

Technical Support Center: Purification of Crude 4-Bromo-2,3,5-trimethylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-2,3,5-trimethylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we will address common challenges, explain the rationale behind procedural steps, and offer a systematic approach to troubleshooting.

Introduction: The Challenge of Purifying Substituted Phenols

This compound is a polysubstituted phenol, a class of compounds often synthesized via electrophilic aromatic substitution. The crude product from such syntheses is rarely pure and typically contains a mixture of unreacted starting material (2,3,5-trimethylphenol), potentially isomeric products, and over-brominated species (e.g., dibromo-2,3,5-trimethylphenol). Furthermore, phenols as a class are prone to oxidation, which can lead to the formation of colored impurities, often quinone-type structures, that can complicate purification and downstream applications.

Recrystallization is a powerful and economical technique for purifying solid organic compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization can significantly enhance purity, leading to a product with a sharp melting point and improved physical appearance.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude material will largely depend on the specifics of your synthetic route. However, for a typical bromination of 2,3,5-trimethylphenol, the most common impurities are:

  • Unreacted Starting Material: 2,3,5-trimethylphenol.

  • Over-brominated Products: Such as 4,6-dibromo-2,3,5-trimethylphenol. The highly activated nature of the phenol ring makes it susceptible to multiple brominations.

  • Oxidation Products: Phenols can oxidize when exposed to air and light, forming colored quinone-like impurities. This is often observed as a pink, brown, or dark discoloration of the crude material.

  • Residual Solvents: Solvents used in the synthesis and work-up (e.g., acetic acid, dichloromethane, chloroform) may be present.

Q2: How do I select the best solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. For substituted phenols, common choices include alcohols, water, and hydrocarbon solvents, or mixtures thereof. Based on the purification of analogous compounds, such as other brominated phenols, the following are excellent starting points for solvent screening:

  • Ethanol/Water or Isopropanol/Water Mixtures: These polar protic solvent systems are often effective for phenols. The compound is typically dissolved in the minimum amount of hot alcohol, and water is then added dropwise as an anti-solvent until the solution becomes turbid. A few drops of hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Heptane or Hexane: These non-polar solvents can be effective, particularly if the impurities are significantly more or less polar than the desired product.

  • Toluene: This aromatic solvent can also be a good candidate.

A small-scale solvent screening is always recommended. Test the solubility of a small amount of your crude material in a few different solvents at room and elevated temperatures to identify the most promising candidate.

Q3: My purified this compound is still discolored. What can I do?

A3: A persistent color after recrystallization often indicates the presence of highly colored, polar oxidation products. If your product is still discolored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many of the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing your yield. Use it sparingly.

Q4: What is the expected melting point of pure this compound?

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.

Problem 1: The crude material "oils out" and does not crystallize upon cooling.

  • Question: I've dissolved my crude this compound in the hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid. This is common with compounds that have relatively low melting points or when the solution is too concentrated.

    • Solution 1: Add more solvent. The most common cause is an overly saturated solution. Reheat the mixture to dissolve the oil, then add more of the hot solvent to decrease the saturation. Allow the solution to cool slowly.

    • Solution 2: Lower the cooling temperature. If adding more solvent doesn't work, it may be that the solution is still too warm when it becomes saturated. Try cooling the solution to a lower temperature before inducing crystallization.

    • Solution 3: Change the solvent system. If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.

Problem 2: No crystals form, even after extended cooling.

  • Question: My solution has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have formed. What should I do?

  • Answer: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its solubility limit at that temperature.

    • Solution 1: Induce crystallization by scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seed the solution. If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

    • Solution 3: Reduce the solvent volume. If induction methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.

Problem 3: The recrystallization yield is very low.

  • Question: I've successfully recrystallized my product, but the final yield is much lower than expected. How can I improve it?

  • Answer: A low yield can result from several factors.

    • Cause 1: Using too much solvent. If an excessive amount of solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

    • Cause 2: Premature crystallization during hot filtration. If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel as the solution cools.

      • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration.

    • Cause 3: Insufficient cooling. To maximize your yield, ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature.

    • Cause 4: The crude material was highly impure. If your starting material has a low percentage of the desired compound, the yield after purification will naturally be low.

Problem 4: The crystals are very fine or needle-like, making them difficult to filter and dry.

  • Question: My product has crystallized as very fine needles that clog the filter paper. How can I obtain larger crystals?

  • Answer: Crystal size is primarily influenced by the rate of cooling.

    • Solution: Slow down the cooling process. Rapid cooling encourages the formation of many small crystals. For larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to further slow the cooling rate.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is based on a successful method for the recrystallization of a structurally similar brominated phenol derivative and is a highly recommended starting point.[2]

  • Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound. Place a stir bar in the flask and add approximately 20 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add more ethanol in small portions until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.

Protocol 2: Recrystallization from Heptane

This protocol is an alternative for less polar impurities.

  • Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound and approximately 40 mL of heptane.

  • Heating: Heat the mixture to boiling with stirring. Add more heptane in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold heptane.

  • Drying: Dry the crystals under vacuum.

Data Summary

The following table summarizes key physical properties of this compound and its common precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (Typical Crude)
This compoundC₉H₁₁BrO215.09≥96%[2]
2,3,5-trimethylphenolC₉H₁₂O136.19N/A

Visualizing the Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Luten, D. B., & Thomas, S. B. (1944). U.S. Patent No. 2,370,554. Washington, DC: U.S. Patent and Trademark Office.
  • 4-Bromo-3-methylphenol, 98%. Otto Chemie Pvt. Ltd. Available from: [Link]

Sources

Column chromatography conditions for purifying 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 4-Bromo-2,3,5-trimethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during purification.

Frequently Asked Questions (FAQs)

Question 1: What are the recommended starting conditions for purifying this compound via column chromatography?

Answer: For a moderately polar compound like this compound, a normal-phase chromatography setup is the most effective starting point. The hydroxyl (-OH) group imparts polarity, while the brominated aromatic ring and methyl groups add non-polar character.

The key is to first develop a separation method using Thin-Layer Chromatography (TLC), which is a rapid and inexpensive way to predict the behavior on a column.[1][2]

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the adsorbent of choice. Its polar surface interacts with polar functional groups, making it ideal for normal-phase chromatography.[1]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is recommended. A good starting point is a hexane/ethyl acetate system. You can begin with a low polarity mixture, such as 10:1 hexane/ethyl acetate, and gradually increase the proportion of ethyl acetate to find the optimal separation.

  • TLC Analysis: The goal is to find a solvent system that gives your target compound an Rf value between 0.25 and 0.40. This range typically ensures good separation from impurities and a reasonable elution time from the column. An Rf in this range indicates that the compound will not be stuck at the top of the column nor will it elute too quickly with the solvent front.

Question 2: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I prevent it?

Answer: Peak tailing is a common issue when purifying phenolic compounds on silica gel.[3] The primary cause is the acidic nature of the phenol's hydroxyl proton, which can engage in strong, sometimes irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a smeared or tailed peak.

Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: Add a small amount (0.1-1%) of a polar modifier to your eluent.

    • Acetic Acid: Adding a small amount of acetic acid can help by protonating the silica surface, reducing the strong interaction with your phenolic compound.

    • Triethylamine (for basic compounds): While not applicable for this acidic phenol, adding a basic modifier is a common strategy for basic compounds that tail.[4]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[3][5] Ensure your crude material is sufficiently diluted before loading.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a deactivated silica gel.

Question 3: The separation between this compound and a close-running impurity is very poor. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. When two compounds elute closely, it means their affinity for the stationary phase is very similar in the chosen eluent.

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you are running the column with a single solvent mixture (isocratic), try a shallow gradient. Start with a lower polarity eluent (e.g., 20:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 10:1, then 5:1). This can help sharpen the peak of your target compound and improve separation from later-eluting impurities.

    • Change Solvent System: The choice of solvents is critical. Solvents are classified by their properties (e.g., hydrogen bond donors/acceptors, dipole moment).[6] If hexane/ethyl acetate fails, try a system with different properties, such as dichloromethane/methanol or toluene/acetone. This change can alter the specific interactions between the analytes, mobile phase, and stationary phase, often dramatically improving separation.

  • Check Column Packing: A poorly packed column with channels or voids will lead to band broadening and poor separation.[3] Ensure your silica slurry is homogeneous and that the bed is packed evenly without cracks.

  • Reduce Sample Load: Overloading the column is a frequent cause of poor resolution.[5] As a rule of thumb, for a difficult separation, the amount of crude material should be about 1-2% of the weight of the silica gel.

Troubleshooting Guide: Common Scenarios

ProblemProbable CauseRecommended Solution
No compound is eluting from the column The mobile phase is not polar enough to move the compound.Increase the polarity of the eluent. If using 10:1 hexane/ethyl acetate, switch to 5:1 or even 2:1. Confirm with TLC that your compound moves off the baseline in the new solvent system.
All compounds elute together at the solvent front The mobile phase is too polar.Decrease the polarity of the eluent. If using 5:1 hexane/ethyl acetate, switch to a less polar system like 15:1 or 20:1. The goal is to increase the interaction of the compounds with the silica gel.
The collected fractions are not pure (co-elution) Poor separation (see FAQ 3), column overload, or a cracked silica bed.First, check the silica bed for cracks or channels. If the bed is intact, reduce the sample load on your next attempt. If the problem persists, re-develop the mobile phase using TLC to achieve better separation between the spots.[6]
Colored band is stuck at the top of the column The impurity may be highly polar or insoluble in the mobile phase.This often indicates baseline impurities. If your desired compound is eluting cleanly, these impurities can be discarded with the silica gel after the purification is complete. If you need to elute them, a very strong polar flush (e.g., 100% ethyl acetate followed by 10% methanol in dichloromethane) may be required.
Air bubbles or cracks appear in the silica bed The column ran dry (solvent level dropped below the top of the silica).This is a critical error that compromises separation. The column must be repacked. Crucially, never let the solvent level fall below the surface of the stationary phase. [7] Gentle pressure can also cause cracking if the silica was not packed well.

Experimental Protocol: Step-by-Step Purification

This protocol outlines a standard procedure for purifying approximately 1 gram of crude this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size (e.g., 40-50 mm diameter for ~50-100 g of silica).

  • Secure the column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[7]

  • Prepare a slurry by mixing ~50 g of silica gel with a low-polarity solvent (e.g., hexane) in a beaker.

  • Pour the slurry into the column. Tap the side of the column gently to pack the silica bed evenly and remove air bubbles.[7]

  • Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.

  • Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.

2. Sample Loading (Dry Loading):

  • Dissolve ~1 g of the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8] This is your crude sample adsorbed onto silica.

  • Carefully add this powder to the top of the prepared column, creating a uniform layer.

3. Elution and Fraction Collection:

  • Carefully add the starting mobile phase (e.g., 10:1 hexane/ethyl acetate) to the column.

  • Open the stopcock and begin collecting fractions in test tubes. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., ~2 inches/minute solvent level drop).[2][8]

  • Collect fractions of a consistent volume (e.g., 10-15 mL).

  • If a gradient elution is needed, gradually increase the polarity of the mobile phase as the column runs.

4. Analysis of Fractions:

  • Monitor the fraction collection using TLC. Spot every few fractions on a TLC plate to identify which ones contain your purified compound.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow Diagram

This diagram illustrates a logical workflow for addressing poor separation during column chromatography.

TroubleshootingWorkflow start Problem: Poor Separation (Co-eluting Compounds) cause1 Cause: Incorrect Mobile Phase Polarity start->cause1 cause2 Cause: Poor Column Packing start->cause2 cause3 Cause: Column Overload start->cause3 cause4 Cause: Wrong Solvent Choice start->cause4 solution1a Solution: Run a Polarity Gradient (e.g., 5% to 20% EtOAc in Hexane) cause1->solution1a If bands are broad solution1b Solution: Adjust Isocratic Polarity (Find Rf ≈ 0.3 on TLC) cause1->solution1b If bands move too fast/slow solution2 Solution: Repack Column (Ensure even slurry & no air bubbles) cause2->solution2 solution3 Solution: Reduce Sample Load (Target 1-2% of silica weight) cause3->solution3 solution4 Solution: Change Solvent System (e.g., Toluene/Acetone instead of Hexane/EtOAc) cause4->solution4 If polarity optimization fails

Caption: Troubleshooting Decision Tree for Poor Chromatographic Separation.

References

  • Benchchem. (2026, January 5).
  • Restek. Troubleshooting Guide.
  • ResearchGate. (a) HPLC separation of seven bromophenols under optimized conditions....
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Phenomenex. (2025, June 6).
  • PubMed. (2017, March 1). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
  • Chemistry For Everyone. (2025, January 27).
  • Pharma Manufacturing. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • PubMed. (2019, November 29).
  • Columbia University.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Organic Syntheses. (2025, June 19).
  • University of Groningen. (2022, October 14).
  • Professor Dave Explains. (2023, March 10).

Sources

Technical Support Center: A Researcher's Guide to 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,3,5-trimethylphenol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the safe handling, storage, and troubleshooting of common experimental challenges. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring both safety and experimental success.

Section 1: Frequently Asked Questions (FAQs) on Safe Handling and Storage

This section addresses the most common inquiries regarding the fundamental safety and storage protocols for this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical that can cause severe skin burns and serious eye damage.[1] It is a corrosive material, and contact with skin, eyes, or mucous membranes can lead to significant injury. Inhalation of dust or fumes may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A2: A stringent PPE protocol is non-negotiable due to the corrosive nature of this compound. The following table summarizes the required PPE:

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[1]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material appropriate for handling corrosive substances is required.
Respiratory NIOSH-approved RespiratorA respirator is necessary if working outside of a certified chemical fume hood where dust or aerosols may be generated.

Q3: What are the correct storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and integrity of the compound and to ensure safety. It should be stored at 4°C under a nitrogen atmosphere. The storage area must be a dry, cool, and well-ventilated place, specifically in a designated corrosives area.[1] The container must be kept tightly closed and the substance should be stored locked up.[1]

Q4: What materials are incompatible with this compound?

A4: To prevent hazardous reactions, avoid contact with bases, acid anhydrides, acid chlorides, metals, and copper.[1]

Q5: What are the immediate first-aid measures in case of accidental exposure?

A5: In any case of exposure, immediately call a poison center or doctor.[1] The following are specific first-aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] Wash the affected area with soap and plenty of water.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If breathing has stopped, perform artificial respiration.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Drink plenty of water; if possible, drink milk afterward.[1]

Section 2: Experimental Troubleshooting Guide

This section provides solutions to specific issues that researchers may encounter during their experiments with this compound, particularly in the context of electrophilic aromatic substitution reactions.

Q1: My bromination reaction is yielding polybrominated byproducts. How can I improve the selectivity for the mono-brominated product?

A1: The high reactivity of the phenol ring, activated by the hydroxyl and methyl groups, can often lead to over-bromination.[4][5] To favor mono-bromination, consider the following strategies:

  • Choice of Brominating Agent: Switch from highly reactive reagents like bromine water to a milder brominating agent such as N-bromosuccinimide (NBS).

  • Solvent Effects: Utilize a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1] Polar solvents can enhance the electrophilicity of bromine, leading to multiple substitutions.[6]

  • Control Stoichiometry: Carefully control the reaction stoichiometry by using only one equivalent of the brominating agent.[1]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity.[7]

Q2: I am observing the formation of isomeric impurities. How can I control the regioselectivity of the bromination?

A2: The hydroxyl and methyl groups are ortho, para-directing, which can lead to a mixture of isomers.[8] Achieving high regioselectivity can be challenging due to the subtle electronic differences between the potential reaction sites.

  • Steric Hindrance: The existing methyl and bromo substituents can sterically hinder the approach of the electrophile to adjacent positions.[8] Consider the steric bulk of your starting material and brominating agent. Sometimes, using a bulkier brominating agent or a solvent system that promotes specific orientations can improve selectivity.

  • Catalyst/Additive Effects: Recent research suggests that certain additives can influence regioselectivity. For instance, the use of sulfoxides with bulky substituents in combination with TMSBr has been shown to favor para-bromination, potentially through hydrogen bonding interactions that block one face of the phenol.[9]

Q3: The purification of my crude product containing this compound is proving difficult. What are some effective purification strategies?

A3: The purification of brominated phenols can be complicated by the presence of isomers and polybrominated species with similar polarities.

  • Column Chromatography: This is a common and effective method. A rule of thumb is to use a silica gel to crude product ratio of at least 50:1 to achieve good separation. A slow gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is often necessary to resolve closely related compounds.[10]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Quenching and Work-up: Before purification, ensure a thorough work-up procedure. Quench any excess bromine with a reducing agent like sodium bisulfite solution.[1] This will help to remove residual bromine and prevent the formation of colored impurities.

Q4: My final product is discolored (e.g., light brown or yellow). What is the cause and how can I obtain a colorless product?

A4: Discoloration in phenolic compounds often arises from oxidation or the presence of residual bromine.

  • Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1]

  • Work-up with a Reducing Agent: As mentioned previously, washing the organic extract with a sodium bisulfite or sodium thiosulfate solution during the work-up will remove unreacted bromine, a common source of color.

  • Charcoal Treatment: If oxidation is suspected, a small amount of activated charcoal can be added to a solution of the crude product before a final filtration and recrystallization step to adsorb colored impurities.

Section 3: Visualized Workflows

To further aid in understanding the critical procedures, we have provided diagrams using Graphviz to illustrate the decision-making process for safe handling and troubleshooting.

SafeHandlingWorkflow start Start: Handling this compound ppe_check Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood weighing Weigh Compound fume_hood->weighing reaction_setup Set up Reaction weighing->reaction_setup workup Perform Reaction Work-up reaction_setup->workup storage Store Compound (4°C, Nitrogen, Locked) workup->storage end End of Procedure storage->end

Caption: Workflow for the safe handling of this compound.

TroubleshootingWorkflow start Problem Encountered in Experiment issue_type Identify Issue Type start->issue_type polybromination Polybromination issue_type->polybromination Yielding multiple brominated products regioselectivity Poor Regioselectivity issue_type->regioselectivity Formation of isomers purification Purification Difficulty issue_type->purification Difficulty in isolating pure product solution_poly Solutions: - Milder Brominating Agent (NBS) - Non-polar Solvent (CS2) - 1:1 Stoichiometry - Lower Temperature polybromination->solution_poly solution_regio Solutions: - Consider Steric Hindrance - Use Bulky Reagents - Explore Catalytic Additives regioselectivity->solution_regio solution_purify Solutions: - Optimize Column Chromatography - Attempt Recrystallization - Thorough Work-up (Quenching) purification->solution_purify

Caption: Troubleshooting workflow for common experimental issues.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Alfa Aesar. (2010). Safety Data Sheet: 4-Bromophenol. [Link]

  • Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution?. [Link]

  • Chemistry LibreTexts. (2023). Ring Reactions of Phenol. [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • YouTube. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. [Link]

Sources

Personal protective equipment (PPE) for handling brominated phenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the selection, use, and maintenance of personal protective equipment (PPE) for handling brominated phenols. Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure your safety and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with brominated phenols?

Brominated phenols are a class of chemicals with varying levels of toxicity. The hazards are twofold: they are corrosive and can cause severe burns, and they are systemically toxic upon absorption through the skin, inhalation, or ingestion.[1][2] The degree of bromination can affect the toxicity of the compound.[3]

Key Hazards:

  • Skin Corrosion/Irritation: Can cause severe skin burns and irritation.[1]

  • Serious Eye Damage/Irritation: May cause serious and potentially permanent eye damage.[4]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1]

  • Systemic Toxicity: Absorption through the skin can lead to systemic effects, including organ damage.[3]

  • Endocrine Disruption: Some brominated phenols are known or suspected endocrine disruptors.[5][6]

Q2: What is the minimum required PPE for handling brominated phenols?

The minimum PPE for handling brominated phenols includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Appropriate chemical-resistant gloves (see Q3 for specifics).

  • Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes.

For procedures with a high risk of splashing or aerosol generation, additional protection such as a chemical-resistant apron and respiratory protection should be used.

Q3: Which type of gloves offers the best protection against brominated phenols?

The choice of glove material is critical for preventing skin exposure. Nitrile gloves are suitable for incidental contact with some brominated phenols, but for direct handling or prolonged work, more robust materials are necessary.[7]

Glove MaterialSuitability for Brominated PhenolsBreakthrough Time (General)Notes
Butyl Rubber Excellent > 8 hoursRecommended for prolonged contact and handling of concentrated solutions.[8]
Neoprene Good to Excellent 4 - 8 hoursA good alternative to butyl rubber, offering good dexterity.[7][8]
Viton™ Excellent > 8 hoursOffers excellent resistance to a wide range of chemicals, including phenols.[8]
Nitrile Fair to Good Variable (check manufacturer data)Suitable for splash protection and handling dilute solutions. Not recommended for prolonged or direct contact with concentrated brominated phenols.[7]
Latex (Natural Rubber) Poor < 15 minutesNot recommended for use with brominated phenols.[9]

Troubleshooting Guide

Scenario 1: I've spilled a small amount of brominated phenol on my gloved hand.
  • Immediate Action: Stop what you are doing immediately.

  • Remove the Outer Glove: If double-gloved, carefully remove the outer glove without touching the inner glove with your bare skin.

  • Remove the Inner Glove: If single-gloved or if the inner glove is potentially contaminated, remove it carefully, avoiding contact with your skin.

  • Inspect Your Hand: Check for any signs of skin contact.

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Don New Gloves: Put on a new pair of appropriate gloves before resuming work.

  • Dispose of Contaminated Gloves: Dispose of the contaminated gloves in the designated hazardous waste container.[4]

Scenario 2: I can smell the brominated phenol even though I am wearing a respirator.
  • Leave the Area Immediately: If you can smell the chemical, your respirator is not providing adequate protection.

  • Alert Others: Inform your colleagues and supervisor of the situation.

  • Assess the Respirator: Once in a safe area, check the following:

    • Fit: Was the respirator properly fitted and seal-checked?

    • Cartridge: Is it the correct type of cartridge for organic vapors? Is it expired or saturated?

  • Address the Hazard: Do not re-enter the area until the source of the high vapor concentration is identified and controlled. This may involve assessing the ventilation or the experimental setup.

  • Replace Cartridge/Respirator: If the cartridge is old or saturated, replace it. If the fit is the issue, you may need to be refitted or try a different style of respirator.

Scenario 3: My skin has come into contact with a brominated phenol.
  • Immediate Action: Go to the nearest emergency shower or eyewash station.

  • Remove Contaminated Clothing: While under the shower, remove all contaminated clothing.

  • Flush the Area: Flush the affected skin with copious amounts of water for at least 15 minutes.

  • Seek Medical Attention: Call for emergency medical assistance immediately. Provide them with the Safety Data Sheet (SDS) for the specific brominated phenol.

  • Decontamination: If available, after initial flushing with water, the affected area can be wiped with polyethylene glycol (PEG 300 or 400) to help remove residual phenol.[10]

Experimental Protocols

Protocol 1: Step-by-Step Guide to Donning and Doffing PPE

Proper donning and doffing procedures are essential to prevent cross-contamination.

  • Lab Coat/Gown: Put on a clean, chemical-resistant lab coat and fasten it completely.

  • Shoe Covers (if necessary): If there is a risk of floor contamination, put on shoe covers.

  • Respirator (if necessary): If respiratory protection is required, perform a fit check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the appropriate gloves. If double-gloving, put on the inner pair first, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.[11][12]

The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to contaminated PPE).

  • Shoe Covers (if worn): Remove without touching the outside with bare hands.

  • Outer Gloves: Peel off the outer gloves, turning them inside out.

  • Face Shield and Goggles: Handle by the headband or earpieces to remove.

  • Lab Coat/Gown: Unfasten and roll it down from your shoulders, turning it inside out as you remove it.

  • Inner Gloves: Remove the inner gloves, turning them inside out.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[13]

Protocol 2: Decontamination of Reusable PPE

Reusable PPE, such as face shields and butyl rubber gloves, must be decontaminated after use.

  • Prepare Decontamination Solution: A mild detergent and water solution is generally effective for light contamination. For more significant contamination, a dilute solution of a decontaminating agent recommended in the SDS may be necessary.

  • Gross Decontamination: While still wearing your inner gloves, wipe down the exterior of the reusable PPE with a disposable towel soaked in the decontamination solution.

  • Thorough Cleaning: Remove the reusable PPE and immerse it in the decontamination solution. Use a soft brush to clean all surfaces.

  • Rinsing: Rinse the PPE thoroughly with clean water.

  • Drying: Air dry the PPE completely before storage.

  • Inspection: Before the next use, inspect the PPE for any signs of degradation, such as discoloration, swelling, or cracking. If any damage is observed, discard and replace the item.

Visualizations

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_gloves Glove Selection Detail assess_hazards Assess Hazards (Concentration, Quantity, Task) eye_face Eye/Face Protection (Goggles + Face Shield) assess_hazards->eye_face hand Hand Protection (Gloves) assess_hazards->hand body Body Protection (Lab Coat, Apron) assess_hazards->body respiratory Respiratory Protection (Respirator) assess_hazards->respiratory If aerosols or high vapor concentration possible splash Splash/Incidental Contact? hand->splash prolonged Prolonged/Direct Contact? splash->prolonged No nitrile Nitrile Gloves splash->nitrile Yes butyl_neoprene Butyl or Neoprene Gloves prolonged->butyl_neoprene Yes

Caption: PPE selection workflow for handling brominated phenols.

Emergency Spill Response

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe call_emergency Call Emergency Services large_spill->call_emergency contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste in Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate

Caption: Emergency response workflow for a brominated phenol spill.

References

  • Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (n.d.). National Institutes of Health. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (2022, March 10). PubMed. Retrieved from [Link]

  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Protective Clothing Selection Guide. (2019, December 11). HSSE World. Retrieved from [Link]

  • Personal Protective Equipment - Hazards Solutions. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Donning & Doffing PPE. (2019, January). University of California, Los Angeles - Environmental Health & Safety. Retrieved from [Link]

  • Donning and Doffing Personal Protective Equipment. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • Update of the risk assessment of brominated phenols and their derivatives in food. (n.d.). European Food Safety Authority. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review. (n.d.). SpringerLink. Retrieved from [Link]

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Protective Clothing and Ensembles. (2025, March 3). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Technical Manual (OTM). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). ASPR TRACIE. Retrieved from [Link]

  • NIOSH Guidebook - Refresher Training. (2025, March 21). YouTube. Retrieved from [Link]

  • Sequence for donning and doffing personal protective equipment (PPE). (2019, May 29). American Animal Hospital Association. Retrieved from [Link]

  • Spill Control/Emergency Response. (2025-2026). Oakland University. Retrieved from [Link]

  • Personal Protective Equipment: Donning. (n.d.). The Center for Food Security and Public Health. Retrieved from [Link]

  • Standard Operating Procedure - Phenol. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Clarkson University. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto - Environmental Health & Safety. Retrieved from [Link]

  • Standard Operating Procedure - Phenol. (n.d.). The University of New Mexico. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University - Environmental Health and Safety. Retrieved from [Link]

  • Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). The Ohio State University. Retrieved from [Link]

  • Phenol: incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley - Environmental Health and Safety. Retrieved from [Link]

  • Decontamination. (n.d.). OSHAcademy. Retrieved from [Link]

  • Chemical Resistance Guide. (n.d.). Microflex. Retrieved from [Link]

  • SAFETY DATA SHEET 2,4-D Granules. (2017, November 13). Greenbook.net. Retrieved from [Link]

  • Chemical Compatibility Chart - Neoprene. (n.d.). Kelco. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Chemical Resistance of Glove Materials. (n.d.). SKS Science Products. Retrieved from [Link]

  • Chemical Resistance of Gloves.pdf. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley - Environmental Health and Safety. Retrieved from [Link]

  • Chemical Resistance Guide. (n.d.). Columbia University - Research. Retrieved from [Link]

  • Laboratory Chemical Safety Incidents, 2001–2018. (n.d.). The Synergist. Retrieved from [Link]

  • Lab Incidents - Lessons Learned. (n.d.). University of California, Berkeley - Environmental Health & Safety. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in 4-Bromo-2,3,5-trimethylphenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting reactions involving 4-Bromo-2,3,5-trimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience to help you optimize your synthetic outcomes.

The primary reaction of interest for this compound is its oxidation to the corresponding p-benzoquinone, a valuable intermediate in various synthetic pathways. However, the electron-rich nature of the phenol ring, while facilitating the desired transformation, also opens avenues for numerous side reactions that can significantly lower yields.[1][2][3] This guide addresses the most frequent challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is sluggish, or fails to initiate. Could the issue be my starting materials or reagents?

A1: Absolutely. The quality and handling of your starting materials are paramount. Before investigating more complex parameters, always validate your reagents.

  • Purity of this compound: The starting material itself can be a source of problems. Phenols are susceptible to slow oxidation upon storage, especially when exposed to air and light, which can lead to the formation of colored impurities.

    • Expert Insight: We recommend verifying the purity of your starting material via NMR or melting point analysis before use. The reported melting point for this compound is in the range of 81-85°C.[4] A significant deviation or broad melting range suggests impurity. If necessary, recrystallization from an ethanol/water mixture can purify the material.[4]

  • Oxidant Activity: The choice and condition of your oxidizing agent are critical. For instance, in oxidation reactions to form the corresponding quinone, common oxidants include hydrogen peroxide, chromic acid, or molecular oxygen with a catalyst.[2][3][5][6]

    • Hydrogen Peroxide (H₂O₂): Commercial solutions of H₂O₂ can degrade over time. It is crucial to use a fresh, properly stored bottle or to titrate the solution to confirm its concentration before use.

    • Metal-Based Catalysts (e.g., CuCl₂, FeCl₃): If you are performing an aerobic oxidation, the hydration state and quality of the metal salt are important. Anhydrous salts are often hygroscopic and their activity can be compromised by improper storage. Some reactions require the in-situ formation of an active catalytic species, which can be sensitive to moisture.[7][8]

Self-Validating Protocol: Quick Purity Check

  • Run a Thin Layer Chromatography (TLC) of your starting material. A single, well-defined spot is expected. Multiple spots indicate impurities.

  • Dissolve a small sample in a clean solvent. The development of a yellow or brown tinge can indicate the presence of oxidized impurities.

Q2: My reaction mixture is turning a dark brown or black color, resulting in a low yield of the desired product. What is causing this?

A2: The formation of a dark, often intractable, mixture is a classic sign of phenol oxidation leading to undesired byproducts.[9] This is typically due to the formation of highly colored species like quinones and subsequent polymerization.[9][10]

  • Causality - Over-Oxidation: The desired product, 4-bromo-2,3,5-trimethyl-1,4-benzoquinone, is itself an oxidized species. However, the reaction conditions that form it can also lead to its degradation or further reactions if not carefully controlled. The electron-rich phenol starting material can easily form phenoxyl radicals, which are prone to coupling and polymerization.

  • Influence of Oxygen: Unless you are performing a controlled aerobic oxidation, the presence of atmospheric oxygen can be detrimental. Trace metal impurities in your glassware or reagents can catalyze unwanted air oxidation.

  • pH and Temperature: Phenol oxidation rates are highly sensitive to pH and temperature. High temperatures can accelerate the desired reaction but often favor side reactions and decomposition at a greater rate. Similarly, the wrong pH can lead to the formation of phenolate anions, which are even more susceptible to oxidation.[2]

Troubleshooting Workflow:

G start Low Yield & Dark Color Observed check_atmosphere Is the reaction run under an inert atmosphere (N₂ or Ar)? start->check_atmosphere implement_inert Action: Purge solvent and headspace with N₂/Ar. Maintain positive pressure. check_atmosphere->implement_inert No check_temp Is the reaction temperature too high? check_atmosphere->check_temp Yes implement_inert->check_temp lower_temp Action: Reduce temperature. Consider running at 0°C or lower to control exotherm. check_temp->lower_temp Yes check_oxidant Is the oxidant added too quickly? check_temp->check_oxidant No lower_temp->check_oxidant slow_addition Action: Add oxidant dropwise or via syringe pump to control concentration and exotherm. check_oxidant->slow_addition Yes result Improved Yield & Lighter Color check_oxidant->result No, problem persists. Consider solvent effects. slow_addition->result

Caption: Troubleshooting workflow for dark reaction mixtures.

Q3: I'm seeing multiple products on my TLC plate. What are the likely side reactions?

A3: The electronic nature of this compound makes it susceptible to several side reactions beyond simple oxidation. The hydroxyl and methyl groups are strongly activating, while the bromine atom is a deactivating but ortho, para-director.[1]

  • Over-Oxidation to Degradation Products: The primary desired product, a benzoquinone, can undergo further oxidation, leading to ring-opening and the formation of smaller, often acidic, byproducts.[9][10]

  • Dimerization/Polymerization: Phenoxyl radicals, key intermediates in oxidation, can couple with each other to form dimers or larger polymers, which often present as baseline material on a TLC plate.

  • Electrophilic Substitution: If electrophilic species are present or generated in situ, the highly activated ring can undergo further substitution. For example, if the reaction conditions are acidic and a source of halogens is present, further halogenation could occur.[11]

Reaction Pathway vs. Side Reactions:

G cluster_0 Desired Pathway cluster_1 Side Reactions A 4-Bromo-2,3,5- trimethylphenol B [Oxidation] A->B D Phenoxyl Radical Intermediate A->D [Oxidation Step 1] C 4-Bromo-2,3,5-trimethyl- 1,4-benzoquinone B->C E Over-Oxidation C->E Excess Oxidant D->E G Dimerization/ Polymerization D->G F Ring-Opened Products (e.g., carboxylic acids) E->F H Polymeric Byproducts G->H

Caption: Desired oxidation pathway versus common side reactions.

Q4: How does solvent choice impact my conversion rate?

A4: Solvent choice is a critical, yet often overlooked, parameter that profoundly influences reaction rates and mechanisms in phenol reactions.[12] The solvent can affect reagent solubility, stabilize transition states, and even participate in the reaction mechanism (e.g., through hydrogen bonding).[12][13]

  • Polar vs. Non-polar Solvents:

    • Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate phenoxyl radicals and may alter the reaction mechanism.[12] In some cases, water is an excellent solvent for hydrogenation or certain oxidations of phenols.[13] However, in bromination reactions, polar solvents like water can dramatically increase the reactivity, leading to poly-substitution (e.g., tribromination) instead of mono-substitution.[11][14]

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These are often good choices for metal-catalyzed oxidations, helping to solubilize the catalyst and substrate.

    • Non-polar Solvents (e.g., CH₂Cl₂, CS₂, Hexane): These solvents are preferred when trying to moderate the reactivity of phenols, for example, to achieve mono-bromination instead of poly-bromination.[6][14]

Data Summary: Solvent Effects on Phenol Reactions

Solvent ClassExample(s)Typical Impact on Phenol ReactivityBest For...
Non-Polar Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂)Moderates reactivity, suppresses ionization.Selective mono-halogenation.[14]
Polar Aprotic Acetonitrile, DMFGood solubility for catalysts and substrates.Metal-catalyzed oxidations.[15]
Polar Protic Water, Ethanol, MethanolCan activate different mechanisms, may lead to over-reaction.[12]Specific hydrogenations or when high reactivity is desired.[13]

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Bromo-2,3,5-trimethyl-1,4-benzoquinone

This protocol is a representative example for the oxidation of a substituted phenol. Note: This is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • This compound (1.0 eq)

  • Salcomine (Cobalt(II) salen complex) or other suitable Co catalyst (0.05 eq)

  • Dimethylformamide (DMF)

  • Oxygen (balloon or from a cylinder)

  • Diatomaceous earth for filtration

  • Ethyl acetate and Brine for workup

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and the Cobalt catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes to remove atmospheric oxygen.

  • Solvent Addition: Add anhydrous DMF via syringe and stir to dissolve the solids.

  • Oxygenation: Evacuate the nitrogen/argon and backfill the flask with oxygen from a balloon. Ensure the system is sealed but not over-pressurized.

  • Reaction: Stir the reaction mixture vigorously under the oxygen atmosphere at room temperature. The solution will typically darken as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting phenol spot indicates completion. This may take several hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzoquinone product.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

References

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(4), 222–230. [Link]

  • Li, H., et al. (2015). Influence of Solvent on Upgrading of Phenolic Compounds in Pyrolysis Bio-Oil. Industrial & Engineering Chemistry Research, 54(30), 7472-7483. [Link]

  • Wang, Y., et al. (2012). Synthesis of 2,3,5-trimethyl-1,4-benzoquinone via catalytic oxidation of 2,3,6-trimethylphenol with CuCl2 and FeCl3. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3,5-trimethyl-6-(1',6'-dihydroxyhexyl)-1,4-benzoquinone. PrepChem.com. [Link]

  • Zazo, J. A., et al. (2005). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 44(23), 8637-8644. [Link]

  • Appchem. (n.d.). This compound. Appchem. [Link]

  • Chemistry LibreTexts. (2023). 17.10: Reactions of Phenols. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2020). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology. [Link]

  • El-Sawi, E. A., et al. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Chemistry LibreTexts. (2022). 3.1.11: Reactions of Phenols. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • PubChem. (n.d.). 4-Bromo-2,3,5,6-tetramethylphenol. PubChem. [Link]

  • ResearchGate. (2005). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ResearchGate. [Link]

  • Wang, F., et al. (2012). Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone with aqueous hydrogen peroxide in the presence of spinel CuCo2O4. ResearchGate. [Link]

  • Infinity Learn. (2024). Phenol Reactions in One Shot | Class 12 Chemistry | NEET 2025 Preparation. YouTube. [Link]

  • Gärtner, P., et al. (2004). Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species. PubMed. [Link]

  • ResearchGate. (2018). Oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinon over binary xerogels TiO2—SiO2 in the three-phase system. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). A mild and efficient oxidation of 2,3,6-Trimethylphenol to Trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor. New Journal of Chemistry. [Link]

  • MDPI. (2022). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. MDPI. [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Khan Academy. [Link]

  • Oriental Journal of Chemistry. (2024). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry. [Link]

  • Chemia. (2024). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Chemia. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • ResearchGate. (2012). Selective photoinduced oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone catalyzed by hypocrellins/CuCo 2O 4. ResearchGate. [Link]

Sources

Degradation pathways of 4-Bromo-2,3,5-trimethylphenol under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Degradation Pathways of 4-Bromo-2,3,5-trimethylphenol Under Stress Conditions

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of forced degradation studies. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experimental outcomes.

Forced degradation studies are a critical component of drug development, providing essential information on a molecule's stability, degradation pathways, and potential degradation products.[1][2][3] These studies are instrumental in developing stable formulations and establishing appropriate storage conditions.[1][2]

Understanding the Degradation of this compound

This compound, as a substituted phenol, possesses a chemical structure susceptible to degradation under various stress conditions. The electron-donating methyl groups and the phenolic hydroxyl group activate the aromatic ring, making it a focal point for oxidative and photolytic degradation. The bromine substituent also influences the molecule's reactivity and degradation profile.

Potential Degradation Pathways

Based on the chemical properties of substituted phenols, the following degradation pathways are anticipated for this compound under stress conditions:

  • Oxidative Degradation: Phenols are readily oxidized, and the presence of electron-donating groups on this compound enhances this susceptibility.[4] Oxidation can lead to the formation of quinone-type structures.

  • Photodegradation: Aromatic compounds, particularly those containing halogens, can undergo photodegradation upon exposure to UV or visible light.[5][6] This may involve debromination, hydroxylation, or cleavage of the aromatic ring.[5]

  • Thermal Degradation: Elevated temperatures can induce thermal decomposition, potentially leading to the cleavage of methyl groups, the hydroxyl group, or the carbon-bromine bond.[7][8]

  • Acid/Base Hydrolysis: While phenols are generally stable under hydrolytic conditions, extreme pH and elevated temperatures may cause some degradation.

Below is a diagram illustrating the potential degradation pathways of this compound under various stress conditions.

cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Oxidative Stress Oxidative Stress Quinone-type Structures Quinone-type Structures Oxidative Stress->Quinone-type Structures Photolytic Stress Photolytic Stress Debrominated Phenols Debrominated Phenols Photolytic Stress->Debrominated Phenols Hydroxylated Derivatives Hydroxylated Derivatives Photolytic Stress->Hydroxylated Derivatives Ring-Opened Products Ring-Opened Products Photolytic Stress->Ring-Opened Products Thermal Stress Thermal Stress Thermal Stress->Debrominated Phenols Thermal Stress->Ring-Opened Products Hydrolytic Stress (Acid/Base) Hydrolytic Stress (Acid/Base) Hydrolytic Stress (Acid/Base)->Debrominated Phenols Hydrolytic Stress (Acid/Base)->Hydroxylated Derivatives This compound This compound Polymeric Products Polymeric Products Quinone-type Structures->Polymeric Products

Potential degradation pathways of this compound.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the analysis of this compound and its degradation products.

General Questions

Q1: What are the recommended stress conditions for forced degradation studies?

A1: Forced degradation studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] The following table summarizes commonly used stress conditions.

Degradation TypeExperimental Conditions
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidative Degradation 3-30% H₂O₂ at room temperature
Thermal Degradation Dry heat (e.g., 80-100°C) or in solution
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines)

Q2: How do I select the appropriate analytical technique for monitoring degradation?

A2: The choice of analytical technique depends on the properties of the parent compound and its expected degradation products, as well as the required sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a versatile and widely used technique for the analysis of phenolic compounds.[9][10] It is suitable for quantifying the parent compound and non-volatile degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile degradation products.[10] However, phenolic compounds may require derivatization to improve their volatility and chromatographic performance.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying degradation products, especially at low concentrations.

HPLC Analysis Troubleshooting

Q3: My chromatogram shows significant peak tailing for this compound. What is the cause and how can I fix it?

A3: Peak tailing for phenolic compounds in reversed-phase HPLC is a common issue.[12][13] The primary causes are secondary interactions between the polar hydroxyl group of the phenol and residual silanol groups on the silica-based stationary phase.[13]

  • Solution 1: Optimize Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of both the phenolic analyte and the silanol groups. For acidic compounds like phenols, a mobile phase pH of 2.5-3.5 is often effective.

  • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions. These columns have a higher degree of end-capping or use a different type of silica.

  • Solution 3: Add a Competitive Base: Incorporate a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

The following flowchart provides a systematic approach to troubleshooting peak tailing in HPLC analysis of phenolic compounds.

start Peak Tailing Observed q1 Is the mobile phase pH optimized? start->q1 sol1 Adjust mobile phase pH to 2.5-3.5 q1->sol1 No q2 Are you using a base-deactivated column? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a base-deactivated column q2->sol2 No q3 Is the sample concentration too high? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Dilute the sample q3->sol3 No end Peak Shape Improved q3->end Yes a3_yes Yes a3_no No sol3->q3

Troubleshooting flowchart for HPLC peak tailing.

Q4: I am having difficulty separating the degradation products from the parent peak. What should I do?

A4: Co-elution of degradation products is a common challenge, especially when they have similar polarities to the parent compound.

  • Solution 1: Modify the Mobile Phase Gradient: If you are using gradient elution, try a shallower gradient to improve the resolution between closely eluting peaks.

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Solution 3: Try a Different Column Chemistry: If adjusting the mobile phase is not sufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different separation selectivity.

GC-MS Analysis Troubleshooting

Q5: I am not seeing a peak for this compound in my GC-MS analysis. What could be the problem?

A5: The absence of a peak for a phenolic compound in GC-MS analysis is often due to its high polarity and low volatility.[14]

  • Cause 1: Adsorption in the Inlet or Column: The active hydroxyl group of the phenol can interact with active sites in the GC inlet liner or on the column, leading to poor peak shape or complete loss of the analyte.

    • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of polar compounds. Regular maintenance of the inlet is also crucial.[15]

  • Cause 2: Thermal Degradation in the Injector: High injector temperatures can cause the thermal degradation of labile compounds.

    • Solution: Optimize the injector temperature. A lower temperature may prevent degradation, but it must be high enough to ensure complete volatilization of the sample.

  • Solution 3: Derivatization: To overcome issues with polarity and volatility, consider derivatizing the phenol to a less polar and more volatile ether or ester.[11] Silylation or methylation are common derivatization techniques for phenols.

Q6: The mass spectra of my degradation products are difficult to interpret. How can I improve their identification?

A6: Identifying unknown degradation products can be challenging.

  • Solution 1: Use a High-Resolution Mass Spectrometer: If available, high-resolution mass spectrometry can provide accurate mass measurements, which can be used to determine the elemental composition of the degradation products.

  • Solution 2: Perform MS/MS Experiments: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions of the degradation products, providing structural information that can aid in their identification.

  • Solution 3: Compare with Known Standards: If you have an idea of the potential degradation products, synthesize or purchase reference standards to compare their retention times and mass spectra.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The specific conditions may need to be optimized for this compound to achieve the target degradation of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase to the desired concentration.

  • Photodegradation:

    • Expose a solution of this compound to a light source according to ICH Q1B guidelines.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

The following diagram illustrates the general workflow for a forced degradation study.

cluster_stress start Prepare Stock Solution stress Expose to Stress Conditions start->stress neutralize Neutralize/Dilute Samples stress->neutralize Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Degradation Oxidative Degradation Thermal Degradation Thermal Degradation Photodegradation Photodegradation analyze Analyze by HPLC/GC-MS neutralize->analyze identify Identify and Quantify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

General workflow for a forced degradation study.
Protocol 2: HPLC-UV Method for the Analysis of this compound

This protocol provides a starting point for developing an HPLC-UV method.

  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

Protocol 3: GC-MS Method for the Analysis of this compound

This protocol provides a general GC-MS method. Derivatization may be necessary for optimal performance.

  • GC-MS System: A standard GC-MS system.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

Data Presentation

The following table lists potential degradation products of this compound and their expected mass-to-charge ratios (m/z) for the molecular ion [M]⁺.

Potential Degradation ProductChemical FormulaMolecular WeightExpected m/z [M]⁺
2,3,5-Trimethylphenol C₉H₁₂O136.19136
4-Bromo-2,3,5-trimethyl-1,2-benzoquinone C₉H₉BrO₂229.07229/231
2,3,5-Trimethyl-p-benzoquinone C₉H₁₀O₂150.17150
Hydroxylated this compound C₉H₁₁BrO₂231.09231/233

References

  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degradation Studies - Cre
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Studies for Stability - Nelson Labs.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem.
  • Troubleshooting halogen
  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chrom
  • Technical Support Center: HPLC Analysis of Phenolic Compounds - Benchchem.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • TROUBLESHOOTING GUIDE.
  • UV-Induced Formation of Bromophenols
  • stability and degradation of "4-Methoxy-2,3,6-trimethylphenol" under experimental conditions - Benchchem.
  • The Thermal Degrad
  • Products of Thermal Decomposition of Bromin
  • Quantitative Analysis of 2,3,5-Trimethylphenol in Environmental Samples: A Compar
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA.

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for Bromination of Trimethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the bromination of trimethylphenols. The following information is curated to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Understanding the Reaction Landscape

The bromination of trimethylphenols is a classic electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups are strong activating groups, significantly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack.[1][2][3] This high reactivity, while advantageous, can also lead to challenges in controlling selectivity and preventing side reactions. The key to successful bromination lies in the precise control of reaction parameters, primarily temperature and reaction time.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the bromination of trimethylphenols, providing actionable solutions grounded in chemical principles.

Scenario 1: Polysubstitution and Lack of Selectivity

Question: "My reaction is yielding a mixture of di- and tri-brominated products, but I'm aiming for a mono-brominated trimethylphenol. How can I improve selectivity?"

Root Cause Analysis: The high activation of the trimethylphenol ring by three electron-donating groups (one hydroxyl and two methyl) makes it prone to multiple substitutions, especially with highly reactive brominating agents.[2][4]

Solutions:

  • Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water, which can lead to uncontrolled polysubstitution.[4][5][6] Milder reagents such as N-bromosuccinimide (NBS) provide better control over the reaction.[4][7]

  • Solvent Selection: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can temper the reaction rate and favor mono-bromination.[1][4][6][8] Polar solvents can enhance the reactivity of the brominating agent, leading to over-bromination.[4][5]

  • Temperature Control: Lowering the reaction temperature is a crucial step to manage the reaction rate and improve selectivity towards the desired mono-brominated product.[4] For instance, adding bromine at a controlled temperature of 20-26°C can help manage the initial exothermic reaction.[1][8]

  • Stoichiometry: Precise control of the stoichiometry is essential. Use of a slight excess of the brominating agent can lead to polysubstitution. Aim for a 1:1 molar ratio of trimethylphenol to the brominating agent for mono-bromination.[4]

Scenario 2: Slow or Incomplete Reaction

Question: "My reaction is not going to completion, even after an extended period. What factors might be inhibiting the reaction, and how can I drive it forward?"

Root Cause Analysis: While trimethylphenols are highly reactive, certain factors can hinder the bromination process. These can include insufficient activation of the brominating agent, steric hindrance, or suboptimal temperature.

Solutions:

  • Temperature Adjustment: While low temperatures are recommended for initial mixing to control exothermicity, a subsequent increase in temperature might be necessary to drive the reaction to completion. For example, after the initial addition of bromine, heating the reaction mixture to 70-75°C for a couple of hours can ensure the reaction is complete.[1][8]

  • Catalyst/Activator: For less reactive substrates or when using milder brominating agents like NBS, a catalytic amount of an acid, such as para-toluenesulfonic acid (pTsOH), can enhance the rate of reaction.[7]

  • Monitoring the Reaction: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[4][9] This will prevent premature workup or unnecessarily long reaction times which could lead to side product formation.

Scenario 3: Formation of Impurities and Colored Byproducts

Question: "My final product is discolored, and I'm observing unexpected peaks in my analytical data. What is the source of these impurities, and how can I minimize them?"

Root Cause Analysis: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.[4] Residual bromine can also contribute to discoloration.[4] Side reactions, such as benzylic bromination if the reaction is conducted under radical conditions (e.g., UV light), can also occur.

Solutions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the phenol starting material and the brominated product.

  • Removal of Excess Bromine: After the reaction is complete, any unreacted bromine should be removed. This can be achieved by distillation, sometimes with the aid of a fresh portion of solvent.[1][8]

  • Purification: The crude product should be purified to remove any colored impurities and side products. Filtration and drying under vacuum are common initial purification steps.[1][8] Recrystallization or column chromatography may be necessary for higher purity.

  • Controlled Conditions: Ensure that the reaction is performed under conditions that favor electrophilic aromatic substitution rather than radical reactions. This typically means conducting the reaction in the dark and avoiding radical initiators.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the bromination of trimethylphenols?

A1: The optimal temperature is a two-stage process. The initial addition of the brominating agent, especially a reactive one like bromine, should be done at a controlled low temperature, typically between 20°C and 26°C, to manage the exothermic nature of the reaction.[1][8] After the initial addition, the reaction temperature can be raised to 70-75°C to ensure the reaction proceeds to completion.[1][8] However, the ideal temperature profile will depend on the specific trimethylphenol isomer, the brominating agent, and the solvent used.

Q2: How long should a typical bromination reaction of a trimethylphenol run?

A2: The reaction time can vary significantly. For highly activated substrates like 2,4,6-trimethylphenol, the initial reaction upon bromine addition can be very rapid.[1][8] A subsequent heating period of around 2 hours at an elevated temperature is often sufficient to complete the reaction.[8] For less reactive isomers or when using milder brominating agents, the reaction time could be longer.[7] It is always best to monitor the reaction's progress by TLC or GC to determine the point of completion.[4]

Q3: How does the structure of the trimethylphenol isomer affect the reaction conditions?

A3: The position of the methyl groups relative to the hydroxyl group significantly influences the reactivity and regioselectivity of the bromination.[1]

  • 2,4,6-Trimethylphenol: This isomer is highly activated at the remaining ortho and para positions (relative to the hydroxyl group). The two available positions are sterically unhindered, leading to a very fast reaction.[1]

  • 2,3,5-Trimethylphenol: The positions available for bromination are subject to varying degrees of steric hindrance from the adjacent methyl groups. This can lead to a mixture of products and may require more forcing conditions to achieve complete conversion.

  • 2,3,6-Trimethylphenol: The positions for electrophilic attack are sterically hindered, which can slow down the reaction rate compared to 2,4,6-trimethylphenol.

Q4: What are the best analytical methods for monitoring the progress of the bromination reaction?

A4: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product(s).[4]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent techniques for both qualitative and quantitative analysis of the reaction mixture, allowing for the identification of products and byproducts and the determination of their relative amounts.[9]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions involving less volatile compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the products being formed and can be used to determine the ratio of different isomers.[9]

IV. Experimental Protocols and Data

A. General Protocol for the Dibromination of 2,4,6-Trimethylphenol

This protocol is adapted from established procedures for the synthesis of 3,5-dibromo-2,4,6-trimethylphenol.[1][8]

Materials:

  • 2,4,6-Trimethylphenol

  • Carbon Tetrachloride (CCl₄)

  • Bromine (Br₂)

  • Water bath for cooling

  • Reaction flask with a stirrer and dropping funnel

  • Distillation apparatus

  • Vacuum filtration setup

Procedure:

  • Dissolve 2,4,6-trimethylphenol in carbon tetrachloride in the reaction vessel.

  • Cool the solution using a water bath to a temperature between 20°C and 26°C.[8]

  • Slowly add bromine to the cooled solution over a period of approximately 15 minutes. Hydrogen bromide gas will be evolved.[8]

  • After the addition is complete, increase the temperature to 70-75°C and maintain it for 2 hours.[8]

  • Remove any unreacted bromine by distillation. An additional volume of carbon tetrachloride can be added to aid in this process.[8]

  • Once the solvent volume is reduced, cool the solution to 25°C.[8]

  • Collect the solid product by filtration and dry it under vacuum.[8]

B. Comparative Data on Reaction Parameters
ParameterCondition 1: High ReactivityCondition 2: Controlled Mono-brominationRationale
Brominating Agent Bromine WaterN-Bromosuccinimide (NBS)NBS is a milder and more selective brominating agent, reducing the likelihood of polysubstitution.[4][7]
Solvent Polar (e.g., Water, Acetic Acid)Non-polar (e.g., CCl₄, CS₂)Non-polar solvents temper the reactivity of the brominating agent.[4][6]
Temperature Room Temperature or higher0°C to room temperatureLower temperatures slow down the reaction rate, allowing for better control.[4][6]
Catalyst None neededOptional: p-TsOHAn acid catalyst can be used with NBS to increase the reaction rate if necessary.[7]

V. Visualizing the Workflow and Logic

A. General Workflow for Optimizing Bromination

G cluster_0 Reaction Setup cluster_1 Optimization Loop cluster_2 Workup & Analysis A Select Trimethylphenol Isomer B Choose Brominating Agent (e.g., Br2, NBS) A->B C Select Solvent (Polar vs. Non-polar) B->C D Control Temperature (Initial & Reaction) C->D E Monitor Reaction (TLC, GC) D->E In-process control F Adjust Reaction Time E->F Data-driven adjustment F->E G Quench Reaction & Remove Excess Bromine F->G Reaction Complete H Isolate Crude Product G->H I Purify (Filtration, Recrystallization) H->I J Characterize Product (NMR, MS) I->J

Caption: A flowchart illustrating the key steps in optimizing the bromination of trimethylphenols.

B. Decision Tree for Troubleshooting Polysubstitution

G A Problem: Polysubstitution Observed B Is the brominating agent highly reactive (e.g., Br2 in polar solvent)? A->B C Switch to a milder agent (e.g., NBS) B->C Yes D Is the reaction temperature too high? B->D No E Lower the reaction temperature D->E Yes F Is a polar solvent being used? D->F No G Change to a non-polar solvent (e.g., CCl4) F->G Yes H Is the stoichiometry correct? F->H No I Use 1:1 molar ratio of reactants H->I No

Caption: A troubleshooting decision tree for addressing issues of polysubstitution in trimethylphenol bromination.

VI. References

  • Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Optimization of batch conditions for the mono ortho-bromination reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2020). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Method for the bromination of aromatic compound. (1990). Google Patents. Retrieved January 12, 2026, from

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Methods development for sampling and analysis of chlorine, chlorine dioxide, bromine, and iodine. Research report for bromine. (1983). Centers for Disease Control and Prevention. Retrieved January 12, 2026, from [Link]

  • Phenol Reactions (A-Level). (n.d.). ChemistryStudent. Retrieved January 12, 2026, from [Link]

  • EPA-NERL: 320.1: Bromide by Titration. (n.d.). National Environmental Methods Index. Retrieved January 12, 2026, from [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). Cambridge Open Engage. Retrieved January 12, 2026, from [Link]

  • Bromination of Phenols. (2020). Khan Academy. Retrieved January 12, 2026, from [Link]

  • Bromination of Phenols. (2013). YouTube. Retrieved January 12, 2026, from [Link]

  • Kinetics of Bromination of Phenols. (1990). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams. Retrieved January 12, 2026, from [Link]

  • ring reactions of phenol. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]

  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024). Chemia. Retrieved January 12, 2026, from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]

  • The bromination kinetics of phenolic compounds in aqueous solution. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. (1996). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2,3,5-Trimethylphenol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. (2025). YouTube. Retrieved January 12, 2026, from [Link]

  • Phenol, 2,4,6-trimethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Kinetics of Aromatic Bromination Studies. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of 2,4,6-trimethylphenol. (1976). Google Patents. Retrieved January 12, 2026, from

  • Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes. (2012). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. (2012). International Letters of Chemistry, Physics and Astronomy. Retrieved January 12, 2026, from [Link]

Sources

Navigating the Reactive Landscape of 4-Bromo-2,3,5-trimethylphenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-2,3,5-trimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the safety, integrity, and success of your experiments by understanding its material and reagent incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with this compound?

A1: While specific toxicological data for this compound is not extensively documented, its structure as a substituted phenol suggests that it should be handled with care. Based on data for analogous compounds, it may cause skin, eye, and respiratory tract irritation.[1][2] The primary hazards, however, stem from its reactivity and potential for hazardous incompatibilities, which are detailed in this guide.

Q2: How should this compound be stored to maintain its stability?

A2: Proper storage is crucial for the longevity and safety of this reagent. It is recommended to store this compound at 4°C under a dry, inert atmosphere, such as nitrogen.[3] This minimizes degradation from atmospheric moisture and oxygen. Some similar phenolic compounds are also noted to be sensitive to air and moisture.[2]

Q3: Can this compound be used in reactions with strong bases?

A3: Extreme caution is advised. The phenolic hydroxyl group is acidic and will react exothermically with strong bases to form a phenoxide salt. While this is a common synthetic step, uncontrolled addition of a strong base can lead to a rapid temperature increase. For some related trimethylphenols, bases are listed as an incompatible material.

Q4: What are the expected thermal decomposition products of this compound?

A4: Heating this compound to high temperatures can lead to decomposition. Based on studies of other brominated flame retardants, thermal degradation is expected to release hazardous gases, including hydrogen bromide (HBr) and carbon oxides.[4][5] The presence of the aromatic ring and methyl groups may also lead to the formation of other substituted phenolic or aromatic compounds.

Troubleshooting Guide: Incompatible Materials and Reagents

This section provides a detailed breakdown of materials and reagents that are incompatible with this compound, explaining the chemical principles behind these incompatibilities and offering guidance to prevent hazardous situations.

Incompatibility with Strong Oxidizing Agents

Issue: Uncontrolled, rapid, and potentially explosive reactions when mixed with strong oxidizing agents.

Causality: The electron-rich aromatic ring of this compound, activated by the hydroxyl and methyl groups, is highly susceptible to oxidation.[6] Strong oxidizing agents can violently react with the phenol, leading to a rapid release of energy.

Troubleshooting Protocol:

  • Avoid Co-storage: Never store this compound in close proximity to strong oxidizing agents.

  • Controlled Reactions: If an oxidation reaction is intended, it must be performed under strictly controlled conditions (low temperature, slow addition of the oxidant, inert atmosphere) with appropriate safety measures in place.

  • Thorough Cleaning: Ensure all reaction vessels are free from residual oxidizing agents before introducing the phenol.

Incompatible Oxidizing AgentPotential Hazard
Nitric Acid (concentrated)Violent reaction, potential for explosion, release of toxic nitrogen oxides.
Perchloric AcidCan form explosive mixtures, especially upon heating.
Peroxides (e.g., Hydrogen Peroxide)Can lead to rapid, uncontrolled oxidation and temperature increase.
Permanganates (e.g., Potassium Permanganate)Strong exothermic reaction.
Chromates/DichromatesVigorous, potentially violent reaction.
Incompatibility with Strong Bases

Issue: Strong exothermic reaction upon mixing with strong bases.

Causality: The phenolic proton is acidic and will readily react with strong bases in an acid-base neutralization reaction. This reaction is exothermic and can cause a significant temperature increase if the reagents are mixed too quickly or in high concentrations.

Troubleshooting Protocol:

  • Controlled Addition: When deprotonation is desired, add the base slowly and in a controlled manner, preferably at a reduced temperature, to manage the heat evolution.

  • Appropriate Solvents: Use a suitable solvent to help dissipate the heat generated during the reaction.

  • Material Selection: Avoid using strong bases where they are not required for the chemical transformation.

Incompatible BasePotential Hazard
Sodium Hydroxide (concentrated)Strong exothermic reaction.
Potassium Hydroxide (concentrated)Strong exothermic reaction.
Alkali Metals (e.g., Sodium, Potassium)Vigorous reaction, release of flammable hydrogen gas.
Metal Hydrides (e.g., Sodium Hydride)Strong exothermic reaction, release of flammable hydrogen gas.
Incompatibility with Acid Chlorides and Anhydrides

Issue: Potentially vigorous, exothermic reaction.

Causality: The hydroxyl group of the phenol can react with acid chlorides and anhydrides in an acylation reaction. This reaction can be vigorous and may release corrosive hydrogen chloride gas (in the case of acid chlorides).

Troubleshooting Protocol:

  • Controlled Conditions: Perform acylation reactions under controlled temperature and with slow addition of the acylating agent.

  • Scavenger Use: Often, a non-nucleophilic base (like pyridine or triethylamine) is added to scavenge the HCl byproduct, but this should also be done under controlled conditions.

Incompatibility with Certain Metals

Issue: Potential for corrosion and catalytic decomposition.

Causality: Phenols can be corrosive to some metals. Additionally, certain metals or their salts can catalyze decomposition or polymerization reactions, especially at elevated temperatures. For instance, copper is a known incompatibility for some phenolic compounds.

Troubleshooting Protocol:

  • Material of Construction: Use glass or other resistant materials for reaction vessels and storage containers.

  • Avoid Contamination: Ensure that the phenol is not contaminated with incompatible metal salts that could catalyze unintended side reactions.

Experimental Workflow and Decision Making

The following diagram illustrates a decision-making workflow for assessing the compatibility of a reagent with this compound.

CompatibilityWorkflow Reagent Compatibility Workflow for this compound start Start: New Reagent to be Mixed check_class Is the reagent a strong oxidizing agent? start->check_class check_base Is the reagent a strong base? check_class->check_base No incompatible High Risk of Incompatibility! Do not proceed without strict safety protocols. check_class->incompatible Yes check_acyl Is the reagent an acid chloride or anhydride? check_base->check_acyl No check_base->incompatible Yes check_metal Is the reagent an incompatible metal or metal salt? check_acyl->check_metal No caution Potential Incompatibility. Proceed with caution under controlled conditions. check_acyl->caution Yes check_metal->caution Yes compatible Likely Compatible. Proceed with standard experimental procedures. check_metal->compatible No

Sources

Technical Support Center: Waste Management for 4-Bromo-2,3,5-trimethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of chemical waste generated during the synthesis of 4-Bromo-2,3,5-trimethylphenol. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Section 1: Identifying Your Waste Streams

The synthesis of this compound, typically achieved through the electrophilic bromination of 2,3,5-trimethylphenol, generates several distinct and hazardous waste streams. Proper segregation at the point of generation is the most critical step in a successful waste management plan.[1]

Waste Stream Typical Composition Primary Hazards Recommended Disposal Container
Halogenated Organic Waste Dichloromethane (DCM), Chloroform, unreacted brominating agents (e.g., Bromine, NBS), this compound, organic byproducts.Toxic, Carcinogenic (DCM), Corrosive (Bromine), Ecotoxic.[2][3][4]Clearly labeled, sealed, and vented "Halogenated Organic Waste" container.[5]
Aqueous Waste (Post-Quench) Water, Sodium thiosulfate/sulfite/bisulfite, Sodium bromide, Sodium sulfate, trace dissolved organics, residual base (e.g., Sodium bicarbonate).Mild Irritant. May contain trace hazardous organics.[6]Labeled "Aqueous Waste" container. The pH should be neutralized before collection.[7]
Solid Waste (Contaminated) Silica gel, filter paper, gloves, paper towels, weighing boats contaminated with reactants or products.Toxic (due to adsorbed chemicals).[8]Labeled, sealed bag or container for "Chemically Contaminated Solid Waste."[1][9]
Sharps Waste Contaminated needles, Pasteur pipettes.Physical hazard, Chemical hazard.Puncture-proof, labeled "Sharps Waste" container.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of "quenching" the reaction, and why is it critical for waste management?

A: Quenching is the process of deactivating any unreacted, hazardous reagents at the end of a reaction.[10] In this synthesis, the primary concern is excess bromine (Br₂) or N-Bromosuccinimide (NBS), which are highly corrosive, toxic, and reactive.[11][12] A reducing agent, typically an aqueous solution of sodium thiosulfate, sodium bisulfite, or sodium sulfite, is added to convert the elemental bromine (Br₂, red-brown color) into non-volatile, less hazardous bromide salts (Br⁻, colorless).[6][13] Failure to quench properly can lead to the release of bromine vapor from the waste container and potential incompatible reactions.

Q2: Why must halogenated and non-halogenated organic wastes be kept separate?

A: Halogenated organic compounds, such as the dichloromethane (DCM) often used as a solvent in this synthesis, require specific disposal methods, typically high-temperature incineration, to prevent the formation of dioxins and other persistent organic pollutants.[3] Mixing them with non-halogenated solvents contaminates the entire volume, dramatically increasing the cost and complexity of disposal.[2] Even a small amount of halogenated solvent requires the entire container to be treated as halogenated waste.[5]

Q3: Can the aqueous waste layer be poured down the sanitary sewer?

A: No. While the bulk components after quenching (water and salts) may seem benign, the aqueous layer can contain dissolved this compound and other organic byproducts which are ecotoxic.[14][15] Laboratory aqueous waste streams must be collected for professional disposal unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[1][16]

Q4: What are the primary hazards of the starting material (2,3,5-trimethylphenol) and the final product?

A: Both 2,3,5-trimethylphenol and its brominated derivatives are hazardous. 2,3,5-trimethylphenol is known to cause skin irritation and serious eye irritation.[17][18] The brominated product, this compound, should be handled with similar or greater caution, as brominated phenols as a class can be corrosive and toxic.[15][19] All solid materials contaminated with these compounds must be treated as hazardous solid waste.

Section 3: Troubleshooting Guide

Problem Probable Cause Solution
Aqueous waste has a persistent yellow/orange color after quenching. Incomplete quenching of excess bromine.In a fume hood, slowly add more of the quenching solution (e.g., 10% sodium thiosulfate) with stirring until the color completely disappears.[6] Test with starch-iodide paper if necessary to confirm the absence of oxidizers.
The halogenated waste container is bulging or warm to the touch. An incompatible reaction is occurring. This could be due to mixing with an acidic or basic waste stream, or reaction with an incompatible container material.[1]IMMEDIATE ACTION: Place the container in a secondary containment bin within a fume hood. Do not tighten the cap. Alert your supervisor and contact your institution's EHS department immediately.[7]
Solid waste from chromatography still smells strongly of solvent. Insufficient drying of the silica gel before disposal.The contaminated silica gel should be left in a broad, shallow tray in the back of a fume hood for several hours to allow volatile solvents to evaporate before it is packaged for solid waste disposal.[8]
A small spill (<100 mL) of the DCM reaction mixture occurs in the fume hood. Accidental slip or breakage.Absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent in a sealed, labeled bag and dispose of it as "Chemically Contaminated Solid Waste."[20] Wipe the area with soap and water.

Section 4: Standard Operating Procedures (SOPs)

SOP-01: Quenching and Segregation of Liquid Waste
  • Preparation: Ensure you are wearing appropriate PPE (safety goggles, lab coat, nitrile gloves). Perform all steps in a certified chemical fume hood.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath. This is crucial as the quenching reaction can be exothermic.[12]

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate or sodium bisulfite to the reaction mixture with vigorous stirring. Continue adding the solution dropwise until the characteristic red-brown color of bromine is fully discharged and the mixture becomes colorless or pale yellow.

  • Neutralization (Optional but Recommended): If the reaction was run under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate to the biphasic mixture until gas evolution ceases. This neutralizes residual acid.

  • Separation: Transfer the mixture to a separatory funnel. Allow the layers to fully separate.

  • Halogenated Organic Waste: Drain the lower organic layer (typically DCM) into a clearly labeled "Halogenated Organic Waste" container.[5]

  • Aqueous Waste: Drain the upper aqueous layer into a separate, clearly labeled "Aqueous Waste" container. Check the pH and adjust to be between 6 and 9 if required by your facility.[21]

  • Container Management: Ensure both waste containers are securely capped when not in use and stored in a designated satellite accumulation area.[2][7]

SOP-02: Disposal of Contaminated Solid Waste
  • Silica Gel: If the product was purified by column chromatography, the contaminated silica gel must be treated as hazardous waste.[8][22]

    • Allow the bulk of the solvent to evaporate from the silica in a fume hood.

    • Collect the dried, contaminated silica in a heavy-duty plastic bag or a designated solid waste container.

    • Seal and label the container "Waste Silica Gel contaminated with this compound" (or similar).[9][23]

  • Consumables: All gloves, weigh boats, filter papers, and paper towels contaminated with reactants or products must be collected in a container labeled "Chemically Contaminated Solid Waste".[1]

  • Glassware: Empty glassware should be rinsed three times with a suitable solvent (e.g., acetone). The first two rinses should be collected and disposed of into the appropriate liquid waste stream (halogenated or non-halogenated). The cleaned glassware can then be washed normally.

Section 5: Waste Segregation Workflow

This diagram outlines the decision-making process for correctly segregating waste from the synthesis.

Caption: Decision workflow for waste segregation.

References

  • Benchchem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
  • University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Cornell University EHS. (n.d.). 7.3 Aqueous Solutions of Toxic Chemicals. Retrieved from Cornell University Environmental Health and Safety website.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety website.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Capot Chemical. (2018, April 20). MSDS of N-Bromosuccinimide (NBS).
  • Santa Cruz Biotechnology. (2010, March 12). N-bromosuccinimide Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). N-Bromo Succinimide CAS No 128-08-5 Material Safety Data Sheet.
  • The Student Room. (2007, February 2). quenching? organic lab.
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.
  • Reddit. (2022, July 27). Neutralizing bromine that's eaten through container?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12769, 2,3,5-Trimethylphenol.
  • Organic Syntheses. (n.d.). Procedure for (E)-2,3-dibromobut-2-enoic acid.
  • ECHEMI. (n.d.). 2,3,5-Trimethylphenol SDS, 697-82-5 Safety Data Sheets.
  • ResearchGate. (2018, May 14). How to neutralize gaseous bromine?.
  • ChemicalBook. (2025, December 13). 2,3,5-Trimethylphenol - Safety Data Sheet.
  • Chemistry For Everyone. (2025, March 7). How To Dispose Of Silica Gel Crystals?. YouTube.
  • Chemistry For Everyone. (2025, January 9). How To Dispose Of Silica Gel?. YouTube.
  • Chemistry For Everyone. (2025, March 21). How To Dispose Of Silica Gel UK?. YouTube.
  • EFSA. (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food.
  • Eckerd College. (2004, January). Silica Gel, Molecular Sieve, and Dessicant Disposal.
  • Tokyo Chemical Industry. (n.d.). 2,3,5-Trimethylphenol.
  • University of Toronto. (n.d.). Working with Silica. Retrieved from University of Toronto Department of Chemistry website.
  • ChemScene. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide).
  • PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol.
  • Benchchem. (n.d.). Reducing byproduct formation in the synthesis of 2,3,5-Trimethylphenol.
  • Dana Bioscience. (n.d.). This compound 5g.

Sources

Technical Support Center: Resolving Peak Tailing in Bromophenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. This guide provides in-depth troubleshooting strategies specifically tailored to address the common challenge of peak tailing in the HPLC analysis of bromophenols.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in my bromophenol analysis?

Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] We quantify the degree of tailing using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. Values greater than 2.0 are generally considered unacceptable for high-precision quantitative methods.[1]

Peak tailing is a critical issue because it directly compromises the quality of your analytical results by:

  • Reducing Resolution: Tailing peaks are wider at the base and can easily overlap with adjacent peaks, making accurate separation and integration difficult.[1]

  • Decreasing Sensitivity: As the peak broadens and flattens, its height decreases. This negatively impacts the signal-to-noise ratio and can raise the limit of quantification (LOQ), making it harder to detect trace levels of bromophenols.[1][3]

  • Impacting Quantification Accuracy: The algorithms in chromatography data systems struggle to consistently and accurately determine the start and end points of a tailing peak. This leads to unreliable and irreproducible peak area calculations, which undermines the accuracy of your results.[1][3]

Q2: I'm analyzing bromophenols, which are acidic. What are the most likely causes of the peak tailing I'm observing?

When analyzing acidic compounds like bromophenols, peak tailing typically stems from a few key chemical and physical interactions within the HPLC system. Understanding these root causes is the first step to resolving the issue.

  • Secondary Interactions with Residual Silanols: This is the most common culprit. Silica, the backbone of most reversed-phase columns (e.g., C18), has surface silanol groups (Si-OH).[4] During manufacturing, most of these are capped, but a population of "residual" silanols always remains.[5] These silanol groups are acidic (pKa ≈ 3.8–4.2) and become ionized (negatively charged Si-O⁻) at mobile phase pH values above 4.[4] The acidic proton of the bromophenol's hydroxyl group can interact with these ionized silanols through a secondary, ion-exchange-like mechanism.[6][7] This unwanted interaction is stronger than the primary reversed-phase retention, causing some analyte molecules to be held back longer, resulting in a "tail".[4][8]

  • Chelation with Trace Metals: Standard stainless steel HPLC components (tubing, frits) and the silica stationary phase itself can contain trace metal impurities like iron or aluminum.[8][9][10] These metal ions can act as Lewis acids and form coordination complexes (chelation) with analytes that have Lewis base groups, such as the hydroxyl and bromide groups on bromophenols.[8][11] This interaction acts as another secondary retention mechanism, contributing significantly to peak tailing and, in severe cases, complete loss of the analyte signal.[11][12][13]

  • Mobile Phase pH Mismatch: If the mobile phase pH is too close to the pKa of your bromophenol analyte, the compound can exist in both its ionized (phenolate) and non-ionized forms simultaneously. This dual state leads to inconsistent retention behavior and peak distortion.[1][14] Similarly, operating at a mid-range pH (e.g., pH 4-7) where silanols are partially ionized will maximize unwanted secondary interactions.[6][15]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause severe peak distortion.[16][17][18][19] The strong solvent plug carries the analyte band prematurely down the column in a distorted way, often leading to fronting, but tailing can also occur.[20][21]

  • Column and System Issues: Physical problems can also lead to tailing. These include a void at the head of the column (caused by bed collapse), a partially blocked inlet frit, or excessive extra-column volume (dead volume) from using tubing with an overly large internal diameter or poorly made fittings.[4][7][9][15] If all peaks in the chromatogram are tailing, a physical issue is more likely.[22]

Troubleshooting Guides
Q3: How can I systematically troubleshoot peak tailing for my bromophenol analysis?

A logical, step-by-step approach is the most efficient way to diagnose and solve the problem. Change only one parameter at a time to definitively identify the cause.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) q1 Are ALL peaks tailing or just bromophenols? start->q1 all_tail All Peaks Tailing q1->all_tail Yes specific_tail Only Bromophenols Tailing q1->specific_tail No check_hardware Investigate Physical Issues: 1. Check fittings for dead volume. 2. Inspect column for voids/blockage. 3. Check for sample overload. all_tail->check_hardware q2 Is Mobile Phase pH < 3? specific_tail->q2 q3 Tailing Persists? check_hardware->q3 adjust_ph Protocol 1: Adjust Mobile Phase pH (Add 0.1% Formic/Phosphoric Acid) q2->adjust_ph No q2->q3 Yes adjust_ph->q3 passivate Protocol 2: Passivate System & Column (Remove metal contaminants) q3->passivate Yes end Problem Solved q3->end No q4 Tailing Persists? passivate->q4 check_solvent Protocol 3: Investigate Sample Solvent (Dissolve sample in mobile phase) q4->check_solvent Yes q4->end No q5 Tailing Persists? check_solvent->q5 consider_column Consider Advanced Solutions: 1. Use modern end-capped column. 2. Evaluate column temperature. q5->consider_column Yes q5->end No consider_column->end

Caption: Unwanted interaction between a bromophenol and an ionized silanol group.

References
  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Retrieved from [Link]

  • The Secrets of Good Peak Shape in HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]

  • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek® Corporation. Retrieved from [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (n.d.). PubMed. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • PEAK TAILING: Phenomenon, Symptoms, and Corrections. (2023, June 22). YouTube. Retrieved from [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2025). ResearchGate. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International. Retrieved from [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020, January 25). PubMed. Retrieved from [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]

  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop. Retrieved from [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2025). ResearchGate. Retrieved from [Link]

  • TECH TIP: Passivation. (2024, March 19). GenTech Scientific. Retrieved from [Link]

  • Peak symmetry, asymmetry and their causes in HPLC. (2017, June 23). Lösungsfabrik. Retrieved from [Link]

  • How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Cleaning and Passivation of Liquid Chromatography. (2024, July 9). Welch Materials. Retrieved from [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2023, June 2). LCGC International. Retrieved from [Link]

  • Effect of flow rate on separation. (2004, August 24). Chromatography Forum. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). (Source URL not available).
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Bromination Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective management of exothermic bromination reactions. This guide is designed for researchers, scientists, and professionals in drug development who handle brominated compounds. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern these energetic reactions. Our focus is on providing you with the expertise to not only execute these syntheses safely but also to troubleshoot and optimize them effectively. Every protocol and recommendation is built on a foundation of scientific integrity and validated safety practices.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the exothermic nature of bromination reactions.

Q1: Why are bromination reactions often exothermic?

A1: Bromination reactions are typically exothermic because the formation of stable carbon-bromine (C-Br) bonds, and in many cases a hydrogen-bromide (H-Br) bond, releases a significant amount of energy.[1][2][3] This energy release is often greater than the energy required to break the initial bonds (e.g., the Br-Br bond in Br₂ and a C-H bond in the substrate). When this net release of energy occurs, the reaction mixture heats up, a phenomenon known as an exothermic reaction.[4][5]

Q2: What are the primary hazards associated with an uncontrolled exothermic bromination?

A2: The principal hazard is a "thermal runaway" reaction. This occurs when the rate of heat generation exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[6] A thermal runaway can cause the reaction solvent to boil violently, potentially leading to a breach of the reaction vessel, an explosion, and the release of toxic and corrosive materials like bromine vapor and hydrogen bromide gas.[6][7]

Q3: Which brominating agents are of particular concern regarding exothermicity?

A3: While many brominating agents can lead to exothermic reactions, elemental bromine (Br₂) is of particular concern due to its high reactivity and the significant heat generated upon reaction.[6][8][9] N-Bromosuccinimide (NBS) is often considered a safer alternative to liquid bromine as it is a solid and easier to handle.[6] However, reactions involving NBS can also be exothermic and require careful temperature control.[6][10][11]

Q4: What are the immediate first aid measures in case of skin contact with bromine?

A4: In case of skin contact with bromine, immediately flush the affected area with plenty of water for at least 15 minutes.[7][12][13] Remove contaminated clothing while continuing to flush. Seek immediate medical attention. It is crucial to have a safety shower and eyewash station readily accessible when working with bromine.[7]

Q5: What is the purpose of "quenching" a bromination reaction, and why can this step also be exothermic?

A5: Quenching is the process of deactivating any unreacted brominating agent at the end of a reaction.[14][15] This is a critical safety step to prevent further reaction during workup and to neutralize hazardous materials. Common quenching agents are reducing agents like sodium thiosulfate or sodium bisulfite, which react with excess bromine.[14][15] This quenching reaction is itself often exothermic, especially if there is a large amount of unreacted bromine.[14][16] Therefore, the quenching agent should be added slowly and with cooling.[14][16]

Troubleshooting Guide for Exothermic Events

This section provides a structured approach to troubleshoot common issues encountered during exothermic bromination reactions.

Issue Possible Cause(s) Suggested Solutions & Explanations
Rapid, Uncontrolled Temperature Spike During Reagent Addition 1. Rate of addition is too fast: The rate of heat generation is exceeding the cooling capacity. 2. Inadequate cooling: The cooling bath is not at the correct temperature or there is poor heat transfer. 3. High concentration of reactants: More concentrated reactants lead to a faster reaction rate and more heat generated per unit volume.1. Immediately stop the addition of the brominating agent. 2. Ensure the cooling bath is at the target temperature and the flask is sufficiently submerged. For highly exothermic reactions, consider a cryostat for more precise temperature control. 3. Increase the stirring speed to improve heat transfer and prevent the formation of localized hot spots. [17] 4. If necessary, add more pre-chilled solvent to dilute the reaction mixture. This will slow the reaction rate and increase the heat capacity of the mixture.[18]
Reaction Temperature Fails to Stabilize and Continues to Rise 1. Thermal runaway is in progress. 2. Cooling system failure. 1. If the temperature rise is moderate, attempt to control it by adding a pre-chilled quenching agent (e.g., sodium thiosulfate solution) in a controlled manner. Be aware that quenching can also be exothermic.[14] 2. In a severe thermal runaway, evacuate the area and alert safety personnel. Do not attempt to intervene if the reaction is out of control. 3. Have a larger, secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies. [18]
Formation of Multiple Byproducts and Low Yield 1. Incorrect reaction temperature: High temperatures can decrease selectivity and lead to side reactions like over-bromination.[17] 2. Localized overheating: Poor mixing can create "hot spots" where the temperature is significantly higher than the bulk of the mixture.1. Optimize the reaction temperature. For many reactions, starting at a lower temperature (e.g., 0 °C) can improve selectivity.[17] 2. Ensure vigorous and efficient stirring throughout the reaction. [17] 3. Consider using a continuous flow reactor for reactions that are difficult to control thermally. This allows for better temperature management due to the high surface-area-to-volume ratio.[17]
Exothermic Event During Quenching 1. High concentration of unreacted bromine. 2. Quenching agent added too quickly. 1. Cool the reaction mixture in an ice bath before and during the quenching process. [14][15] 2. Add the quenching solution slowly and portion-wise, monitoring the temperature continuously. [14] 3. Ensure efficient stirring to dissipate the heat generated during the quench. [14]

Experimental Protocols

The following are detailed, step-by-step methodologies for key procedures in managing exothermic bromination reactions.

Protocol 1: Controlled Addition of Liquid Bromine

This protocol outlines the safe addition of liquid bromine to a reaction mixture, a procedure that requires extreme caution.

Materials:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Cooling bath (e.g., ice-water or dry ice-acetone).

  • Syringe and needle for transferring bromine.

  • Fume hood.[7][8][12]

  • Appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, heavy-duty chemically resistant gloves (e.g., nitrile or neoprene), and a lab coat.[7][8][12]

Procedure:

  • Set up the reaction apparatus in a fume hood and ensure it is clean, dry, and securely clamped.

  • Charge the reaction flask with the substrate and solvent.

  • Begin stirring and cool the reaction mixture to the desired temperature using the cooling bath.

  • In the fume hood, carefully measure the required volume of liquid bromine using a syringe and add it to the dropping funnel.

  • Begin adding the bromine dropwise to the stirred reaction mixture. The rate of addition should be controlled to maintain the internal temperature within a narrow, pre-determined range (e.g., ± 2 °C).[16]

  • Continuously monitor the reaction temperature. If the temperature begins to rise uncontrollably, immediately stop the addition of bromine.

  • Once the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for any signs of a delayed exotherm.

Protocol 2: Quenching of Excess Bromine with Sodium Thiosulfate

This protocol describes the safe quenching of unreacted bromine at the end of a reaction.

Materials:

  • Reaction mixture containing excess bromine.

  • 10% (w/v) aqueous solution of sodium thiosulfate.

  • Cooling bath (e.g., ice-water).

  • Separatory funnel.

  • Appropriate PPE.

Procedure:

  • At the completion of the reaction, cool the reaction mixture to 0-5 °C in an ice bath.[14]

  • With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[15]

  • Monitor the temperature of the reaction mixture during the addition. The quenching reaction is exothermic.[14]

  • Continue adding the sodium thiosulfate solution until the characteristic red-brown color of bromine disappears and the solution becomes colorless or pale yellow.[15]

  • Transfer the mixture to a separatory funnel for aqueous workup.

Visualizations

The following diagrams illustrate key concepts and workflows for managing exothermic bromination reactions.

ExothermicReactionManagement cluster_planning Planning & Preparation cluster_execution Execution cluster_troubleshooting Troubleshooting P1 Assess Reaction Exothermicity P2 Select Appropriate Cooling Method P1->P2 P3 Prepare Emergency Quench & Cooling P2->P3 E1 Cool Reaction Mixture P3->E1 E2 Slow, Controlled Reagent Addition E1->E2 E3 Monitor Temperature Continuously E2->E3 T1 Temperature Spike? E3->T1 T1->E3 No T2 Stop Addition T1->T2 Yes T3 Increase Cooling/Stirring T2->T3 T4 Dilute with Cold Solvent T3->T4

Caption: A workflow for managing exothermic reactions.

BrominationMechanism Reactants Substrate + Br2 Intermediate Carbocation Intermediate Reactants->Intermediate Electrophilic Attack Product Brominated Product + HBr Intermediate->Product Proton Loss Heat Heat (Exothermic) Intermediate->Heat

Caption: Energy release in electrophilic aromatic bromination.

References

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • Reddit. (2017). Safely handling a liter of Bromine? : r/chemistry. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • Reddit. (2020). Free Radicals Halogenation and Bromination : r/OrganicChemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • Unknown. (2010). NBS N-bromosuccinimide.pdf - Safety Data Sheet.
  • Capot Chemical. (2018). MSDS of N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • SURU Chemical. (n.d.). N bromosuccinimide safety data sheet Manufacturer & Supplier in China. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. Retrieved from [Link]

  • ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No.. Retrieved from [Link]

  • ACS Omega. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Bromine.
  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Chegg.com. (2017). Solved any excess bromine that persists after the reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4: Radical Reactions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction - Department of Chemistry. Retrieved from [Link]

  • Unknown. (2025). Best Practices for Working with Chemical Reactions in the Lab.
  • ResearchGate. (n.d.). Influence of bromination reaction temperature and time on the variation.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a.
  • The Student Room. (2007). quenching? organic lab. Retrieved from [Link]

  • Stack Exchange. (2017). Why is free radical chlorination exothermic whereas bromination is endothermic?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Comparison of rate of reaction in bromination and chlorination. Retrieved from [Link]

  • Energy Foundations for High School Chemistry. (n.d.). Exothermic, Endothermic, & Chemical Change. Retrieved from [Link]

  • YouTube. (2019). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2011). How To Learn About Exothermic Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. Retrieved from [Link]

  • YouTube. (2021). What is Thermal Runaway and How Can It Be Avoided?. Retrieved from [Link]

  • lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. Retrieved from [Link]

Sources

Stability testing of 4-Bromo-2,3,5-trimethylphenol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific stability challenges encountered with 4-Bromo-2,3,5-trimethylphenol and its derivatives. This resource moves beyond generic protocols to provide causal explanations and robust troubleshooting frameworks, ensuring the integrity of your research and development efforts.

This guide is structured into two primary sections. Section A provides answers to frequently asked questions regarding the fundamental stability and handling of these compounds. Section B is a dedicated troubleshooting guide formatted to solve specific experimental problems you may encounter.

Section A: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways owing to its chemical structure: oxidation and photodegradation .

  • Oxidative Degradation: The phenolic hydroxyl group (-OH) makes the molecule prone to oxidation.[1] The three electron-donating methyl groups on the aromatic ring further increase the electron density, enhancing this susceptibility.[2] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, typically leading to the formation of colored quinone-type structures.[3] This is a common reaction for phenols and results in a loss of the parent compound and the appearance of new, often colored, impurities.[4]

  • Photodegradation: Aromatic bromine compounds are known to be sensitive to light, particularly in the UV spectrum.[5][6] The primary mechanism of photodegradation is often reductive debromination, where the carbon-bromine bond is cleaved, leading to the formation of 2,3,5-trimethylphenol or other related species.[5] This process can be influenced by the solvent system and the presence of photosensitizers.[7]

Hydrolysis of the phenolic group or the C-Br bond is generally not a significant pathway under neutral pH conditions but may be induced under extreme pH and high temperatures.

Q2: How do common derivatives (e.g., ethers, esters) of this compound differ in their stability profiles?

A2: Derivatization of the phenolic hydroxyl group fundamentally alters the molecule's stability profile.

  • Ether Derivatives (e.g., Anisole/Methoxy derivative): Converting the hydroxyl group to an ether linkage significantly increases stability against oxidation. The primary oxidative liability (the phenolic -OH) is removed. Ether linkages are also generally stable to hydrolysis except under harsh acidic conditions (e.g., using HBr or HI). However, the core aromatic ring remains susceptible to photodegradation.

  • Ester Derivatives (e.g., Acetate ester): Ester derivatives are also protected from direct phenolic oxidation. However, the ester functional group introduces a new liability: hydrolysis . Esters are susceptible to both acid-catalyzed and, more rapidly, base-catalyzed hydrolysis, which would regenerate the parent phenol. Therefore, the stability of an ester derivative is highly dependent on the pH of the solution.

Q3: What are the best practices for the routine storage and handling of these compounds?

A3: To ensure the long-term integrity of this compound and its derivatives, adherence to proper storage and handling protocols is critical.

ParameterSolid State StorageSolution Storage
Temperature Store at 2-8°C.[8]Store at 2-8°C for short-term use. For long-term, store at -20°C or below.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[8]Sparge solvent with N₂ or Ar before use; overlay solution with inert gas.
Light Store in amber glass vials or in a dark location.Always use amber vials or foil-wrapped containers to protect from light.
Container Tightly sealed glass containers.Tightly sealed glass vials with PTFE-lined caps to prevent solvent evaporation.
Purity Use high-purity material, as impurities can catalyze degradation.Prepare solutions fresh whenever possible using high-purity, degassed solvents.

Section B: Troubleshooting Guide

Q4 (Problem): My analytical standard of this compound shows new peaks in the chromatogram after a few days. What is happening and how can I prevent it?

A4: Root Cause Analysis & Solution

This issue is almost certainly due to the oxidative or photolytic degradation of your standard in solution. Phenols, especially electron-rich ones, are unstable in solution when exposed to air and light.[1]

Immediate Corrective Actions:

  • Discard the Old Standard: Do not use the degraded standard for quantification, as the concentration of the main analyte has decreased.

  • Prepare a Fresh Standard: Use solid material that has been stored correctly.

Systematic Prevention Workflow: To prevent recurrence, implement the following workflow for preparing and handling analytical solutions.

cluster_prep Solution Preparation cluster_storage Storage & Handling start Weigh Solid Compound solvent Select High-Purity, Degassed Solvent (e.g., Acetonitrile, Methanol) start->solvent vial Use Amber Glass Volumetric Flask/Vial solvent->vial dissolve Dissolve and Sonicate (if necessary) vial->dissolve inert Purge Headspace with Inert Gas (N₂) dissolve->inert Immediately After Preparation seal Seal Tightly with PTFE-lined Cap inert->seal store Store at 2-8°C in the Dark seal->store analyze Analyze Promptly store->analyze cluster_oxidation Oxidation (+ O₂ / H₂O₂) cluster_photolysis Photolysis (UV Light) Parent This compound C₉H₁₁BrO Quinone Quinone-type Product C₉H₁₀BrO₂ Parent->Quinone Phenolic -OH oxidation Debrominated 2,3,5-trimethylphenol C₉H₁₂O Parent->Debrominated Reductive Debromination (-HBr)

Caption: Primary Degradation Pathways of this compound.

Q6 (Problem): I am observing peak tailing and poor resolution during HPLC analysis of degradation samples. What are the likely causes and solutions?

A6: Troubleshooting HPLC Peak Shape Issues

Peak tailing is a common problem when analyzing phenolic compounds, often caused by secondary interactions with the stationary phase. Degradation samples are complex mixtures that can exacerbate these issues.

Root Cause Analysis:

  • Silanol Interactions: The acidic phenolic -OH group can interact strongly with residual silanol groups (Si-OH) on the surface of C18 columns, leading to tailing.

  • Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenol (~9-10), the compound can exist in both ionized (phenoxide) and neutral forms, causing peak distortion.

  • Column Overload/Contamination: Forced degradation can produce highly polar or strongly retained compounds that contaminate the column head, creating active sites that cause tailing.

Troubleshooting Decision Tree:

start Peak Tailing Observed? q1 Are ALL peaks tailing or just the analyte? start->q1 a1_sys System Issue: - Extra-column volume - Detector flow cell issue - Blocked frit q1->a1_sys All Peaks a1_spec Analyte-Specific Issue q1->a1_spec Specific Peaks q2 Is mobile phase pH < 2 units below pKa? a1_spec->q2 a2_fix Solution: Lower mobile phase pH (e.g., add 0.1% Formic or Trifluoroacetic Acid) q2->a2_fix No a2_ok pH is likely OK q2->a2_ok Yes q3 Are you using a high-purity, base-deactivated column? a2_ok->q3 a3_fix Solution: Switch to a modern, end-capped column designed for polar analytes. q3->a3_fix No a3_ok Column type is likely OK q3->a3_ok Yes q4 Does the problem persist after flushing the column and replacing the guard column? a3_ok->q4 a4_fix Solution: Column is contaminated or worn. Replace the column. q4->a4_fix Yes a4_ok Issue likely related to sample matrix or overload. q4->a4_ok No

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

References

  • Spain, J. C., & Nishino, S. F. (1997). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Applied and Environmental Microbiology, 63(12), 4899–4905. [Link]

  • Gimeno, O., Carbajo, M., Beltrán, F. J., & Rivas, F. J. (2005). Phenol and substituted phenols AOPs remediation. Journal of Hazardous Materials, 119(1-3), 99–108. [Link]

  • Itoh, S., et al. (2009). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 131(43), 15584–15585. [Link]

  • Chen, J., et al. (2023). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. Molecules, 28(19), 6829. [Link]

  • Wang, W., et al. (2023). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Environmental Science and Pollution Research, 30(53), 113645–113663. [Link]

  • Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 23(18), 10793. [Link]

  • ResearchGate. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • AppliChem. (n.d.). This compound. AppliChem. Retrieved January 12, 2026, from [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Al-Attar, S., & Köck-Schulmeyer, M. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77–85. [Link]

  • Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241. [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 4-Bromo-3-methylphenol, 98%. Otto Chemie. Retrieved January 12, 2026, from [Link]

  • de Souza, M. V. N., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(22), 5334. [Link]

  • Scispace. (2016). Forced Degradation Studies. Scispace. [Link]

  • Dana Bioscience. (n.d.). This compound 5g. Dana Bioscience. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2020). Photodegradation of novel brominated flame retardants (NBFRs) in a liquid system: Kinetics and photoproducts. ResearchGate. [Link]

  • Khalilov, L. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–498. [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Bromo-2,3,5-trimethylphenol and Its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Bromo-2,3,5-trimethylphenol: A Sterically Hindered Phenol of Interest

This compound is a polysubstituted aromatic compound characterized by a hydroxyl group, a bromine atom, and three methyl groups adorning the benzene ring. This unique substitution pattern, particularly the steric hindrance around the phenolic hydroxyl group and the electronic effects of the substituents, imparts distinct chemical and physical properties that are of significant interest in organic synthesis and medicinal chemistry. The strategic placement of the bromine atom and methyl groups influences the molecule's reactivity, acidity, and potential biological activities, making it a valuable subject of comparative analysis against its less substituted or differently substituted bromophenol isomers.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of bromophenol isomers are dictated by the number and position of the bromine and other substituents on the phenol ring. These properties, in turn, influence their solubility, reactivity, and suitability for various applications. Below is a comparative table of key physicochemical properties for this compound and a selection of other representative bromophenol isomers.

PropertyThis compound2-Bromophenol3-Bromophenol4-Bromophenol2,4-Dibromophenol2,4,6-Tribromophenol
Molecular Formula C₉H₁₁BrO[1][2]C₆H₅BrOC₆H₅BrOC₆H₅BrOC₆H₄Br₂OC₆H₃Br₃O
Molecular Weight 215.09 g/mol [1]173.01 g/mol 173.01 g/mol 173.01 g/mol 251.90 g/mol 330.80 g/mol
Melting Point (°C) Not available5.63366.438-4090-94
Boiling Point (°C) Not available194.5236.5238238.5244
Appearance Not availableYellow to red oily liquidCrystalsTetragonal bipyramidal crystalsNeedle-like crystalsWhite to off-white crystalline powder
pKa Not available8.449.039.347.86.7

Synthesis of Polysubstituted Bromophenols: A Representative Protocol

The synthesis of polysubstituted bromophenols often involves the direct bromination of the corresponding phenol. The regioselectivity of the bromination is influenced by the directing effects of the existing substituents and the reaction conditions. Below is a general procedure for the synthesis of a polysubstituted bromophenol, which can be adapted for the synthesis of this compound from 2,3,5-trimethylphenol.

Synthesis of 3,5-dibromo-2,4,6-trimethylphenol[3]
  • Dissolution: Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride in a suitable reaction vessel.

  • Bromination: While cooling the mixture in a water bath to maintain a temperature of 20-26°C, slowly add 230 ml (4.5 moles) of bromine over a period of 15 minutes. Hydrogen bromide gas will be evolved, and a slurry of the product will form.

  • Heating: Increase the temperature to 70-75°C and maintain for 2 hours, during which the solid should dissolve.

  • Workup: Remove unreacted bromine by distillation, aided by the addition of 1 liter of carbon tetrachloride.

  • Isolation: Once the volume of the solution is reduced to 1 liter, cool the solution to 25°C to allow the product to crystallize.

  • Purification: Filter the light brown solid and dry it under vacuum to yield the final product.

Caption: General workflow for the synthesis of this compound.

Comparative Reactivity of Bromophenol Isomers

The reactivity of bromophenol isomers in electrophilic aromatic substitution and oxidation reactions is a critical aspect of their chemical behavior.

Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group, while bromine is a deactivating, yet also ortho-, para-directing substituent.[3][4] In this compound, the positions available for electrophilic attack are C6. The directing effects of the substituents are as follows:

  • -OH group (at C1): Strongly activates and directs to C2 (ortho) and C6 (ortho).

  • -Br atom (at C4): Deactivates the ring but directs to C3 (ortho) and C5 (ortho).

  • -CH₃ groups (at C2, C3, C5): Weakly activate the ring and direct to adjacent positions.

The combined electronic and steric effects of these groups will determine the regioselectivity of further substitutions. The significant steric hindrance from the three methyl groups and the bromine atom is expected to play a major role in directing incoming electrophiles.

Oxidation Reactions

Phenols can be oxidized to quinones. The ease of oxidation is influenced by the substituents on the aromatic ring. Electron-donating groups, such as methyl groups, generally increase the electron density of the ring and can facilitate oxidation. Conversely, electron-withdrawing groups tend to make oxidation more difficult. The steric hindrance around the hydroxyl group in this compound may also influence its reactivity in oxidation reactions.

Spectroscopic Analysis: A Comparative Fingerprint

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a unique "fingerprint" for each isomer, allowing for their unambiguous identification.

Spectroscopic DataThis compound2-Bromophenol4-Bromophenol2,4,6-Tribromophenol
¹H NMR (CDCl₃, δ ppm) Aromatic H: ~6.5-7.5, Methyl H: ~2.1-2.4, Hydroxyl H: ~4.5-5.5Aromatic H: 6.8-7.5, Hydroxyl H: ~5.6Aromatic H: 6.7-7.3, Hydroxyl H: ~5.1Aromatic H: 7.5 (s, 2H), Hydroxyl H: ~5.7
¹³C NMR (CDCl₃, δ ppm) C-OH: ~150-155, C-Br: ~110-115, Aromatic C: ~120-140, Methyl C: ~15-25C-OH: 151.7, C-Br: 110.1, Aromatic C: 116.3, 122.4, 129.2, 132.9C-OH: 154.0, C-Br: 113.2, Aromatic C: 117.0, 132.6C-OH: 147.9, C-Br: 110.1, 113.2, Aromatic C: 135.5
IR (cm⁻¹) O-H stretch: ~3600-3200, C-O stretch: ~1200, C-Br stretch: ~600-500O-H stretch: ~3530, C-O stretch: ~1220, C-Br stretch: ~570O-H stretch: ~3590, C-O stretch: ~1230, C-Br stretch: ~510O-H stretch: ~3500, C-O stretch: ~1210, C-Br stretch: ~550
MS (m/z) M⁺: 214/216, Fragments from loss of CH₃, BrM⁺: 172/174, Fragments from loss of Br, COM⁺: 172/174, Fragments from loss of Br, COM⁺: 328/330/332/334, Fragments from loss of Br, CO

Comparative Biological Activity: Antioxidant Potential and Toxicity

The biological activity of bromophenol isomers is of significant interest, particularly their antioxidant properties and potential toxicity.

Antioxidant Activity: A Comparative Experimental Protocol (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the radical scavenging activity of phenolic compounds. The principle of this assay is the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow, measurable by spectrophotometry.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Sample Solutions: Prepare stock solutions of this compound and other bromophenol isomers in methanol. From these, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, add 50 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot a graph of % scavenging against the concentration of each compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each isomer.

Caption: Workflow for the DPPH antioxidant assay.

Comparative Toxicity

The toxicity of bromophenols can vary significantly depending on the number and position of the bromine atoms. Generally, an increase in the number of bromine substituents tends to increase toxicity.[5] Limited data is available for the specific toxicity of this compound. However, comparative studies on other bromophenols provide valuable insights. For instance, the acute toxicity (EC₅₀) of some bromophenols to Daphnia magna has been reported as follows:

CompoundEC₅₀ (mg/L) to Daphnia magna
2,4-Dibromophenol2.17[5]
2,6-Dibromophenol2.78[5]
2,4,6-Tribromophenol1.57[5]

These values indicate that 2,4,6-tribromophenol is the most toxic among the three tested isomers to this aquatic organism.[5] The toxicity of this compound would need to be experimentally determined to make a direct comparison.

Applications and Future Perspectives

The unique structural features of this compound and its isomers make them valuable intermediates in the synthesis of more complex molecules with potential applications in:

  • Drug Development: As building blocks for the synthesis of novel pharmaceutical agents. Bromophenols have been investigated for their anticancer, antioxidant, and anti-inflammatory activities.[5][6][7]

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Flame Retardants: Polysubstituted bromophenols are used as precursors for flame retardant materials.

The comparative analysis of these isomers provides a framework for understanding structure-activity relationships, which is crucial for the rational design of new molecules with desired properties. Further research into the biological activities and reaction mechanisms of this compound is warranted to fully explore its potential in various fields.

Conclusion

This guide has provided a comprehensive comparison of this compound with other bromophenol isomers, highlighting the key differences in their physicochemical properties, reactivity, and biological activity. The presented data and experimental protocols offer a valuable resource for researchers and professionals in drug development and chemical synthesis. A thorough understanding of the subtle yet significant effects of isomeric variations is paramount for the targeted design and development of novel chemical entities with optimized performance and safety profiles.

References

  • Chen, S., et al. (2022). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Toxics, 10(9), 509. [Link]

  • Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416. [Link]

  • Gökçe, H., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic Chemistry, 60, 49-57. [Link]

  • Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. [Link]

  • Supporting Information for: A General Suzuki-Miyaura Coupling of Aryl and Heteroaryl Boronic Acids with Bromo- and Chloro-Indoles. [Link]

  • Wang, W., et al. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 25(15), 3485. [Link]

  • Li, Y., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(10), 573. [Link]

  • Wang, W., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 24(18), 3338. [Link]

  • Li, K., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Phycology, 4(4), 439-455. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Organic Syntheses, 70, 232. [Link]

  • FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

  • Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. [Link]

  • Le, V. T., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 19(11), 606. [Link]

  • A Guide to 13C NMR Chemical Shift Values. [Link]

  • Nitration & Bromination of Phenol. [Link]

  • 13C NMR Chemical Shifts. [Link]

  • Nitration & Bromination of Phenol. [Link]

  • This compound. [Link]

  • Mass Spectrometric Fragmentation Patterns. [Link]

  • 13C NMR Chemical Shifts. [Link]

  • ipso Halogenation. II. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones. [Link]

  • This compound 5g. [Link]

  • 2,3,5-Trimethylphenol. [Link]

  • Mass Spectrometry - Fragmentation Patterns. [Link]

  • Phenol, 2,4,5-trimethyl-. [Link]

  • Nitration of phenol in 1,4-dioxane. [Link]

  • Phenol, 2,3,5-trimethyl-. [Link]

  • Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

Sources

A Comparative Spectroscopic Guide: 4-Bromo-2,3,5-trimethylphenol and its Precursor, 2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and complex organic molecules, the precise characterization of intermediates and final products is paramount. Spectroscopic analysis serves as the cornerstone of this characterization, providing a detailed fingerprint of molecular structure. This guide offers an in-depth comparison of the spectroscopic data for 4-Bromo-2,3,5-trimethylphenol and its direct precursor, 2,3,5-trimethylphenol. Understanding the distinct spectral shifts and patterns resulting from the regioselective bromination of the phenol is crucial for reaction monitoring, purity assessment, and structural confirmation.

From Precursor to Product: A Spectroscopic Journey

The transformation of 2,3,5-trimethylphenol to this compound introduces a bromine atom onto the aromatic ring, a modification that significantly alters the molecule's electronic and steric environment. These changes are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will dissect these changes, providing a clear rationale for the observed spectral differences.

Molecular Structures and Transformation

The bromination of 2,3,5-trimethylphenol is an electrophilic aromatic substitution. The hydroxyl group and the three methyl groups are activating and ortho-, para-directing. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favorable for substitution, leading to the formation of this compound.

Caption: Synthesis of this compound from 2,3,5-trimethylphenol.

¹H NMR Spectroscopy: A Tale of Two Aromatic Protons

The ¹H NMR spectrum provides a clear indication of the bromination's success. In the precursor, 2,3,5-trimethylphenol, two aromatic protons are present, giving rise to distinct signals. Following bromination, one of these aromatic signals disappears, and the chemical shift of the remaining aromatic proton is altered due to the electronic influence of the newly introduced bromine atom.

Compound Aromatic-H OH CH₃ CH₃ CH₃
2,3,5-trimethylphenol ~6.5-6.7 ppm (2H, m)~4.5-5.5 ppm (1H, s, br)~2.2 ppm (3H, s)~2.1 ppm (3H, s)~2.0 ppm (3H, s)
This compound ~6.8 ppm (1H, s)~5.0-6.0 ppm (1H, s, br)~2.3 ppm (3H, s)~2.2 ppm (3H, s)~2.1 ppm (3H, s)

Analysis of ¹H NMR Data:

  • Disappearance of an Aromatic Signal: The most telling change is the reduction in the integration of the aromatic region from 2H to 1H, confirming the substitution of a proton on the aromatic ring.

  • Chemical Shift of the Remaining Aromatic Proton: The remaining aromatic proton in this compound experiences a downfield shift. This is due to the deshielding effect of the electronegative bromine atom.

  • Methyl and Hydroxyl Protons: The chemical shifts of the methyl and hydroxyl protons are less significantly affected, though minor shifts may be observed due to the overall change in the electronic environment of the molecule.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton's Transformation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The introduction of a bromine atom causes a significant downfield shift for the carbon atom directly attached to it and influences the chemical shifts of the other aromatic carbons.

Carbon Position 2,3,5-trimethylphenol (ppm) This compound (Predicted ppm)
C1 (-OH)~151~152
C2 (-CH₃)~122~123
C3 (-CH₃)~130~131
C4 (-H / -Br)~117~115 (C-Br)
C5 (-CH₃)~137~138
C6 (-H)~121~125
-CH₃~15, ~19, ~20~16, ~20, ~21

Analysis of ¹³C NMR Data:

  • C4 Signal: The most significant change is the upfield shift of the C4 signal in the brominated product, which is now directly bonded to the bromine atom. The carbon directly attached to a bromine atom typically appears at a lower chemical shift (more shielded) than a protonated aromatic carbon.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are also affected, though to a lesser extent, due to the inductive and resonance effects of the bromine substituent.

  • Methyl Carbons: The signals for the methyl carbons will show minor shifts.

Infrared (IR) Spectroscopy: Vibrational Clues to Bromination

IR spectroscopy is a powerful tool for identifying functional groups. While the spectra of the precursor and product will share many similarities due to the presence of the hydroxyl and methyl groups, the introduction of the C-Br bond will introduce a new, characteristic absorption band.

Functional Group 2,3,5-trimethylphenol (cm⁻¹) This compound (Predicted cm⁻¹)
O-H stretch3600-3200 (broad)3600-3200 (broad)
C-H stretch (aromatic)3100-30003100-3000
C-H stretch (aliphatic)3000-28503000-2850
C=C stretch (aromatic)1600-14501600-1450
C-O stretch1260-10001260-1000
C-Br stretch N/A ~650-550

Analysis of IR Data:

  • C-Br Stretch: The key diagnostic feature in the IR spectrum of this compound is the appearance of a new absorption band in the fingerprint region, typically between 650 and 550 cm⁻¹, corresponding to the C-Br stretching vibration.

  • O-H and C-H Stretches: The broad O-H stretching band and the C-H stretching bands will be present in both spectra.

  • Aromatic C=C Stretches: The characteristic aromatic C=C stretching vibrations will also be present in both compounds, although minor shifts in their positions and intensities may occur upon bromination.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Pattern

Mass spectrometry provides the molecular weight of the compound and, in the case of brominated compounds, a characteristic isotopic pattern. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in two molecular ion peaks (M and M+2) of similar intensity.

Compound Molecular Formula Molecular Weight Key Fragmentation Peaks (m/z)
2,3,5-trimethylphenol [1]C₉H₁₂O136.19136 (M⁺), 121 (M-CH₃)⁺, 91
This compound C₉H₁₁BrO214.09 / 216.09214/216 (M⁺/M+2⁺), 199/201 ([M-CH₃]⁺), 120

Analysis of Mass Spectrometry Data:

  • Molecular Ion Peak: The molecular ion peak for this compound will be observed at m/z 214 and 216, corresponding to the two isotopes of bromine. The relative intensity of these peaks will be approximately 1:1. This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: The fragmentation pattern will also be indicative of the structure. A common fragmentation pathway is the loss of a methyl group, resulting in peaks at m/z 199 and 201.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the bromination of similar phenolic compounds and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,3,5-trimethylphenol

  • Glacial Acetic Acid

  • Bromine

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,3,5-trimethylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the cooled solution via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by pouring the mixture into a beaker of cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup cluster_3 Purification A Dissolve 2,3,5-trimethylphenol in glacial acetic acid B Cool to 0-5 °C A->B C Slowly add Br₂ in acetic acid B->C D Stir at room temperature C->D E Quench with water D->E F Extract with CH₂Cl₂ E->F G Wash with NaHCO₃ and brine F->G H Dry and concentrate G->H I Recrystallization or Column Chromatography H->I

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data Acquisition

Standard protocols for acquiring spectroscopic data are outlined below. Instrument parameters should be optimized for each sample to obtain high-quality spectra.

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 500 MHz NMR spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • FT-IR: Spectra are recorded on a Fourier-transform infrared spectrometer. Solid samples can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC-MS).

Conclusion

The spectroscopic comparison of this compound and its precursor, 2,3,5-trimethylphenol, provides a clear and definitive method for confirming the success of the bromination reaction. The key diagnostic changes include the disappearance of an aromatic proton signal in the ¹H NMR spectrum, the characteristic upfield shift of the bromine-substituted carbon in the ¹³C NMR spectrum, the appearance of a C-Br stretching band in the IR spectrum, and the distinctive M/M+2 isotopic pattern in the mass spectrum. This guide serves as a valuable resource for researchers, enabling confident identification and characterization of these important chemical entities.

References

  • Royal Society of Chemistry. SUPPORTING INFORMATION FOR.... [Link]

  • NIST. Phenol, 2,3,5-trimethyl-. [Link]

  • PrepChem. Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. [Link]

  • PubChem. 2,3,5-Trimethylphenol. [Link]

  • SpectraBase. 2,3,5-Trimethylphenol - Optional[MS (GC)] - Spectrum. [Link]

  • Appchem. This compound. [Link]

Sources

A Guide to Unambiguous Structural Validation: The Case of 4-Bromo-2,3,5-trimethylphenol using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, its utility can be limited when dealing with complex substitution patterns on aromatic systems. Positional isomers, which possess the same molecular formula but different arrangements of substituents, can yield highly similar 1D spectra, creating a significant risk of misidentification.

This guide provides an in-depth, practical comparison of how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to validate the precise structure of 4-Bromo-2,3,5-trimethylphenol. We will explore the causality behind experimental choices and demonstrate how this multi-faceted approach creates a self-validating system for structural elucidation, leaving no room for ambiguity.

The Challenge: Why 1D NMR Falls Short

Consider the structure of this compound. It features a single aromatic proton, a hydroxyl group, three distinct methyl groups, and a bromine atom substituent on a benzene ring. A standard ¹H NMR would show the hydroxyl proton, the lone aromatic proton, and three methyl singlets. A ¹³C NMR would show nine distinct carbon signals. While this data is useful, it cannot, on its own, definitively confirm the positions of the substituents. For example, an isomer like 4-Bromo-2,3,6-trimethylphenol could produce a superficially similar 1D spectral pattern. To solve this puzzle, we must look beyond simple chemical shifts and probe the through-bond connectivity of the nuclear framework.

The 2D NMR Toolkit: A Multi-Pronged Approach for Unimpeachable Evidence

2D NMR spectroscopy enhances spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are impossible to discern in 1D.[1][2] The combination of three key experiments provides a complete and internally consistent picture of the molecular architecture.[3][4]

  • COSY (COrrelation SpectroscopY): Mapping ¹H-¹H Connections. The COSY experiment is one of the most fundamental 2D NMR techniques used to identify protons that are coupled to each other, typically through two or three bonds (J-coupling).[1][5] The resulting spectrum plots the ¹H spectrum on both axes. Off-diagonal peaks, or "cross-peaks," appear at the coordinates of two coupled protons, directly revealing their connectivity.[5][6] For this compound, the absence of significant COSY cross-peaks involving the aromatic proton is itself a crucial piece of data, confirming its isolation from other protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons. The HSQC experiment identifies direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C.[7][8][9][10] This is a highly sensitive technique that produces a 2D spectrum with a ¹H axis and a ¹³C axis.[7][10] Each peak in the spectrum represents a direct C-H bond, making it an invaluable tool for unambiguously assigning the carbon signals for all protonated carbons (CH, CH₂, and CH₃ groups).[8][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton. The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework of a molecule. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[10][11][12][13] Unlike HSQC, the one-bond correlations are suppressed, allowing for the detection of connectivities through non-protonated (quaternary) carbons and heteroatoms.[10] It is these long-range correlations that allow us to piece together the fragments identified by COSY and HSQC into a final, validated structure.[12]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring a comprehensive 2D NMR dataset for structural validation.

1. Sample Preparation:

  • Dissolve approximately 10-15 mg of the synthesized this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free of residual water and other impurities.[14]

  • Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm.

2. Instrument Setup & 1D Spectra Acquisition:

  • The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for comparison with the 2D data.

3. 2D NMR Acquisition Parameters:

  • COSY (DQF-COSY):

    • Pulse Sequence: cosygpqf

    • Description: A standard gradient-selected, double-quantum filtered COSY experiment provides cleaner spectra, especially around the diagonal.[15]

    • Key Parameters: Acquire 256-512 increments in the indirect dimension (t1) with 2-4 scans per increment.

  • HSQC:

    • Pulse Sequence: hsqcedetgpsisp2.3

    • Description: An editing HSQC sequence that provides multiplicity information (CH/CH₃ peaks appear with a different phase than CH₂ peaks), which is useful for assignment.

    • Key Parameters: Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire 256 increments in t1 with 2 scans per increment.

  • HMBC:

    • Pulse Sequence: hmbcgplpndqf

    • Description: A gradient-selected HMBC optimized for long-range couplings.

    • Key Parameters: Set the long-range coupling constant (ⁿJCH) to 8 Hz. This value is a standard compromise to detect both 2-bond and 3-bond correlations effectively.[15] Acquire 512 increments in t1 with 4-8 scans per increment.

Visualizing the Workflow

The logical flow from sample preparation to final structure confirmation is a systematic process of data acquisition and integration.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration cluster_result Result Sample Sample Prep (10-15 mg in CDCl3) NMR_1D 1. Acquire 1D Spectra (¹H, ¹³C) Sample->NMR_1D NMR_2D 2. Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_HSQC 3. Assign C-H Bonds (HSQC) NMR_2D->Assign_HSQC Assign_COSY 4. Identify H-H Networks (COSY) Assign_HSQC->Assign_COSY Assign_HMBC 5. Connect Fragments (HMBC) Assign_COSY->Assign_HMBC Validate 6. Cross-Verify All Data Assign_HMBC->Validate Structure Unambiguous Structure Validate->Structure

Caption: Workflow for 2D NMR-based structural validation.

Data Interpretation: Assembling the Structural Jigsaw

Let's analyze the expected data for this compound to demonstrate the validation process. The numbering scheme used in this analysis is shown on the molecular structure below.

| Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) | | :--- | :--- | :--- | :--- | | Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | 1 | C | - | ~150.1 | | 2 | C-CH₃ | 2.18 (s, 3H) | ~123.5 (C), ~16.0 (CH₃) | | 3 | C-CH₃ | 2.25 (s, 3H) | ~128.0 (C), ~20.5 (CH₃) | | 4 | C-Br | - | ~118.0 | | 5 | C-CH₃ | 2.30 (s, 3H) | ~136.5 (C), ~22.1 (CH₃) | | 6 | C-H | 6.95 (s, 1H) | ~125.0 | | - | OH | ~5.0 (br s, 1H) | - | Note: Predicted chemical shifts are estimates and may vary slightly in experimental data.

Step 1: Assigning Direct Connections (HSQC)

The HSQC spectrum provides the foundational linkages. It will show four key cross-peaks, confirming the following direct one-bond connections:

  • ¹H signal at 6.95 ppm correlates to the ¹³C signal at ~125.0 ppm (C6-H).

  • ¹H signal at 2.18 ppm correlates to the ¹³C signal at ~16.0 ppm (C2-CH₃).

  • ¹H signal at 2.25 ppm correlates to the ¹³C signal at ~20.5 ppm (C3-CH₃).

  • ¹H signal at 2.30 ppm correlates to the ¹³C signal at ~22.1 ppm (C5-CH₃). This step definitively assigns all protonated carbons and their attached protons.

Step 2: Building Proton Networks (COSY)

The COSY spectrum will be characterized by a lack of cross-peaks. The aromatic proton (H6) is too far removed from the methyl protons to show a significant 3-bond or 4-bond coupling. This absence of correlation confirms that H6 is an isolated proton on the ring, which is consistent with the proposed structure.

Step 3: Connecting the Fragments via Quaternary Carbons (HMBC)

The HMBC spectrum provides the conclusive evidence, stitching the molecular framework together across the non-protonated carbons. The key long-range correlations are summarized in the table and visualized in the diagram below.

| Table 2: Key HMBC Correlations for Validating this compound | | :--- | :--- | :--- | | Proton(s) (Position) | Correlates to Carbon (Position) | Significance of Correlation | | H6 | C1, C2, C4, C5 | Confirms H6 is adjacent to C1 and C5, and ortho/meta to C2 and C4. | | 2-CH₃ | C1, C2, C3 | Places this methyl group at C2, adjacent to the hydroxyl-bearing C1 and C3. | | 3-CH₃ | C2, C3, C4, C5 | Places this methyl group at C3, linking C2, C4, and C5. | | 5-CH₃ | C4, C5, C6 | Places this methyl group at C5, adjacent to the bromo-substituted C4 and the proton-bearing C6. |

These correlations create an undeniable network of connectivity. For instance, the correlation from the methyl protons at C5 to the carbon at C4 (~118.0 ppm) and the carbon at C6 (~125.0 ppm) firmly places that methyl group between the bromine-substituted carbon and the lone aromatic methine. Similarly, the correlations from the 2-CH₃ protons to C1 and C3 lock its position adjacent to the hydroxyl group. No other isomeric arrangement would satisfy this unique and comprehensive set of through-bond interactions.

Visualizing the Decisive Correlations

This diagram illustrates the key HMBC correlations that unambiguously define the structure of this compound.

G cluster_0 cluster_1 mol p1 H6 c2 C2 p1->c2 c4 C4 p1->c4 c5 C5 p1->c5 p2 2-CH₃ c1 C1 p2->c1 c3 C3 p2->c3 p3 3-CH₃ p3->c2 p3->c4 p4 5-CH₃ p4->c4 c6 C6 p4->c6

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion

The structural validation of this compound serves as an exemplary case for the power of a multi-technique 2D NMR approach. While 1D NMR provides a preliminary sketch, it lacks the definitive power to distinguish between closely related isomers. By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating dataset where each piece of information corroborates the others. The HSQC links protons to their carbons, the COSY defines isolated proton systems, and the HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. This rigorous, evidence-based workflow is indispensable for ensuring the scientific integrity required in modern chemical research and drug development.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Fiveable. (n.d.). HSQC Definition - Organic Chemistry Key Term.
  • Chemistry For Everyone. (2025, August 12).
  • ACS Publications. (2014, August 6).
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Benchchem. (2025). Comparative NMR Analysis of 3,5-Dibromo-2,4,6-trimethylphenol and its Precursor.
  • Unknown Source. (n.d.). Two-dimensional NMR spectroscopy - The COSY 90 pulse sequence.
  • Oxford Instruments Magnetic Resonance. (n.d.).
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • AZoM. (2019, October 22). COSY-90 and COSY-45 - 2D NMR Experiments.
  • Hypha Discovery. (n.d.).
  • CF NMR CEITEC. (n.d.).
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • ResearchGate. (n.d.).
  • infocobuild. (n.d.). Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Emery Pharma. (2018, April 2).
  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Navigating Steric and Electronic Landscapes: A Comparative Guide to the Reactivity of 4-Bromo vs. 2-Bromo Phenols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the construction of complex molecular architectures with remarkable precision.[1][2] However, the success and efficiency of these reactions are profoundly influenced by the subtle interplay of steric and electronic factors within the substrates. This guide provides an in-depth, comparative analysis of the reactivity of 4-bromo and 2-bromo phenols, two common yet distinct building blocks, in pivotal cross-coupling reactions. By understanding the underlying principles governing their reactivity, researchers can make more informed decisions in experimental design, leading to optimized yields and novel molecular discoveries.

The Decisive Factors: Steric Hindrance and Electronic Effects

The position of the bromine atom on the phenol ring dramatically alters the substrate's electronic and steric profile, thereby dictating its reactivity in cross-coupling reactions.[3]

  • 4-Bromo Phenol (para-substituted): In this isomer, the bromine atom is located at the para position relative to the hydroxyl group. This placement results in minimal steric hindrance around the reactive C-Br bond.[3] Electronically, the hydroxyl group's electron-donating nature can influence the overall electron density of the aromatic ring, which can, in turn, affect the kinetics of the oxidative addition step.

  • 2-Bromo Phenol (ortho-substituted): The ortho-position of the bromine atom places it in close proximity to the bulky hydroxyl group. This steric congestion around the reaction center is a major determinant of its reactivity, often posing a significant challenge for the incoming palladium catalyst.[4][5][6][7] Furthermore, the potential for intramolecular interactions, such as hydrogen bonding between the phenolic proton and the palladium catalyst or its ligands, can also modulate the reaction pathway.

The critical, and often rate-determining, first step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][8][9][10][11] The ease of this step is directly related to the C-Br bond strength and the accessibility of the C-Br bond to the palladium center.

Oxidative_Addition cluster_0 Catalytic Cycle Initiation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-X Aryl Halide (R-X) Ar-X->Ar-Pd(II)-X_L2 Buchwald_Hartwig_Workflow start Reaction Setup reagents Aryl Halide (Ar-X) Amine (R2NH) Palladium Precatalyst Ligand Base start->reagents reaction Inert Atmosphere Heating reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Aryl Amine Product purification->product

Figure 2: A general experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to important conjugated systems. [12][13][14]

  • 4-Bromo Phenol: This substrate readily participates in Sonogashira couplings under standard conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. [13]

  • 2-Bromo Phenol: The steric hindrance at the ortho position can impede the reaction. The larger size of the copper-acetylide intermediate, which is involved in the transmetalation step, can exacerbate the steric clash. [14]As with other cross-coupling reactions of 2-bromo phenol, the use of specialized ligands and optimization of reaction conditions are often necessary to achieve good yields. In some cases, copper-free Sonogashira protocols may offer an advantage for sterically hindered substrates.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

The following are representative, non-optimized protocols for educational purposes. Actual experimental conditions should be optimized based on the specific substrates and desired outcomes.

Materials:

  • Aryl bromide (4-bromo phenol or 2-bromo phenol) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base. [15]2. Add the solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 4-24 hours). [8]4. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). [16][17]7. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [17] Note on Ligand Selection for 2-Bromo Phenol: For the coupling of 2-bromo phenol, especially with sterically demanding boronic acids, replace Pd(PPh₃)₄ with a combination of a palladium precursor like Pd₂(dba)₃ (1 mol%) and a bulky phosphine ligand such as SPhos or XPhos (2-4 mol%). [4][18]

Conclusion

The choice between 4-bromo and 2-bromo phenol in cross-coupling reactions is a critical decision that hinges on a nuanced understanding of steric and electronic effects. While 4-bromo phenol is generally a more reactive and versatile substrate due to its unhindered nature, recent advancements in ligand design have significantly expanded the utility of the more sterically challenging 2-bromo phenol. [4][6][7]For drug development professionals and synthetic chemists, a thorough consideration of the target molecule's architecture and the strategic selection of the appropriate catalyst system are paramount to successfully navigate the reactivity landscapes of these important building blocks. This guide serves as a foundational resource to aid in these critical experimental design choices.

References

  • Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone.
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • The Royal Society of Chemistry. (2015).
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Letters. (2006). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.
  • Wikipedia. (n.d.).
  • (n.d.).
  • (n.d.).
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2023, June 30).
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • National Institutes of Health. (n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0)
  • Organic Chemistry Portal. (2007). Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents.
  • Reddit. (n.d.). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (2025, August 10).
  • National Institutes of Health. (2023, January 25). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • ChemRxiv. (n.d.).
  • PubChem. (n.d.). 4-Bromo-2-chlorophenol.
  • ResearchGate. (2025, August 10).
  • MDPI. (n.d.).
  • (2009, June 25).
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • ResearchGate. (2025, August 6). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
  • Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ACS Publications. (2025, December 16). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • National Institutes of Health. (n.d.).

Sources

A Comparative Guide to the Purity Analysis of 4-Bromo-2,3,5-trimethylphenol by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a substituted phenol like 4-Bromo-2,3,5-trimethylphenol, which serves as a crucial building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their analytical needs.

The Principle of Purity Determination by qNMR

Quantitative NMR (qNMR) stands as a powerful primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2] This relationship allows for the absolute quantification of a substance without the need for a calibration curve of the analyte itself, a distinct advantage over many chromatographic techniques.[2] For the purity analysis of this compound, ¹H qNMR is the most practical approach due to the high natural abundance and sensitivity of the proton nucleus.[3]

The purity (P) of the analyte is calculated using the following equation:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal standard

The selection of an appropriate internal standard is a critical experimental choice. An ideal standard should be chemically stable, have a known high purity, possess signals that do not overlap with the analyte's signals, and be soluble in the same deuterated solvent as the analyte.[4] For this compound, a compound like maleic acid or 1,4-dinitrobenzene could serve as a suitable internal standard in a solvent such as DMSO-d₆.[5]

Experimental Workflow: A Self-Validating System

The robustness of a qNMR purity determination lies in a meticulously planned and executed workflow. This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity and accuracy.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve t1_measure Measure T1 Relaxation Times dissolve->t1_measure param_opt Optimize Acquisition Parameters (d1, ns, sw) t1_measure->param_opt acquire Acquire ¹H NMR Spectrum param_opt->acquire process Manual Phasing & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: The qNMR experimental workflow for purity analysis.

Detailed Experimental Protocol for qNMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, purity ≥99.5%) to achieve a near 1:1 molar ratio with the analyte.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the internal standard.[6]

  • Instrumental Parameters & Data Acquisition:

    • T₁ Relaxation Delay (d1): The spin-lattice relaxation time (T₁) for all signals of interest (from both the analyte and the standard) must be determined using an inversion-recovery pulse sequence. To ensure complete relaxation and accurate signal integration, the relaxation delay (d1) should be set to at least 5 times the longest T₁ value.[5]

    • Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio.[7]

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is essential for integration errors of less than 1%.[8]

    • Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation artifacts.[3]

    • Spectral Width (sw): The spectral width should be large enough to encompass all signals of interest and provide sufficient baseline on either side for accurate baseline correction.[8]

  • Data Processing and Purity Calculation:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.[8]

    • Manually perform phase and baseline correction to ensure accurate integration.[3]

    • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, the aromatic proton signal or one of the methyl group signals can be used.

    • Calculate the purity using the equation provided above.

Comparison with Alternative Analytical Techniques

While qNMR is a powerful tool, a comprehensive evaluation necessitates a comparison with other commonly employed techniques for purity analysis.[9]

Comparison cluster_methods Purity Analysis Methods cluster_params Comparison Parameters qNMR qNMR Accuracy Accuracy qNMR->Accuracy High Precision Precision qNMR->Precision High Selectivity Selectivity qNMR->Selectivity High Speed Speed qNMR->Speed Moderate Sample Sample Consumption qNMR->Sample Non-destructive Cost Cost qNMR->Cost High HPLC HPLC HPLC->Accuracy High (with standard) HPLC->Precision High HPLC->Selectivity High HPLC->Speed Fast HPLC->Sample Destructive HPLC->Cost Moderate GC GC GC->Accuracy High (with standard) GC->Precision High GC->Selectivity High GC->Speed Fast GC->Sample Destructive GC->Cost Moderate DSC DSC DSC->Accuracy Moderate-High DSC->Precision Moderate DSC->Selectivity Low DSC->Speed Moderate DSC->Sample Destructive DSC->Cost Low-Moderate

Caption: Comparison of analytical techniques for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity analysis in the pharmaceutical industry.[10] For this compound, a reversed-phase HPLC method with UV detection would be suitable.

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a mobile phase. Quantification is typically achieved by comparing the peak area of the analyte to that of a certified reference standard.

  • Advantages: High sensitivity, excellent resolution for separating closely related impurities, and well-established methodologies.[11]

  • Limitations: Requires a certified reference standard of the analyte for accurate quantification, which may not always be available.[12] The response factor of impurities can differ from the main compound, potentially leading to inaccurate purity assessments if not individually calibrated.[10]

Gas Chromatography (GC)

GC is another powerful separation technique, particularly for volatile and thermally stable compounds.[13] this compound is amenable to GC analysis, potentially after derivatization to improve its volatility and peak shape.[14]

  • Principle: Separation is based on the compound's volatility and interaction with the stationary phase in a capillary column. Flame Ionization Detection (FID) is a common detector for quantitative analysis.

  • Advantages: High resolution and sensitivity, especially for volatile impurities.[15]

  • Limitations: Similar to HPLC, it requires a reference standard for quantification. The high temperatures in the injector and column can cause degradation of thermally labile compounds.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[16]

  • Principle: The method is based on the van't Hoff equation, which relates the melting point depression of a substance to its impurity content.[17] The presence of impurities broadens the melting endotherm.[18]

  • Advantages: It is an absolute method that does not require a reference standard of the analyte. It is relatively quick and uses a small amount of sample.[16]

  • Limitations: The method is only applicable to crystalline solids with a purity of >95 mol% and is not suitable for amorphous or thermally unstable compounds.[18] It provides the total molar purity and does not give information about the identity or number of impurities.

Quantitative Data Comparison

Parameter qNMR HPLC-UV GC-FID DSC
Principle Absolute quantification based on signal intensityRelative quantification against a reference standardRelative quantification against a reference standardAbsolute quantification based on melting point depression
Accuracy High (typically ±1-2%)[2]High (with accurate standard)[2]High (with accurate standard)Moderate to High (dependent on ideal eutectic behavior)
Precision (%RSD) < 2%< 2%< 2%< 5%
Selectivity High (structurally specific)High (separation-based)High (separation-based)Low (measures total soluble impurities)
Sample Consumption Non-destructive[2]DestructiveDestructiveDestructive
Analysis Time Moderate (includes T₁ determination)Fast (per sample)Fast (per sample)Moderate
Need for Analyte Standard No[19]YesYesNo
Typical Purity Range Wide rangeWide rangeWide range>95 mol%[18]

Conclusion: The Authoritative Choice of qNMR

For the purity analysis of this compound, qNMR emerges as a superior technique, particularly when a certified reference standard of the analyte is unavailable or when an orthogonal, primary method is required for validation. Its ability to provide direct, absolute quantification without the need for analyte-specific calibration standards makes it an invaluable tool in research and development.[2][19] While HPLC and GC offer excellent separation capabilities and are indispensable for impurity profiling, their reliance on reference standards for accurate quantification can be a significant limitation. DSC, while a useful screening tool for highly pure crystalline substances, lacks the specificity to identify and quantify individual impurities.

The inherent accuracy, precision, and non-destructive nature of qNMR, coupled with its ability to provide structural information, position it as the authoritative choice for the definitive purity assessment of this compound.[20] By adopting a rigorous and self-validating experimental protocol, researchers can have the utmost confidence in the integrity of their analytical results.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Borges, K. B., & de Oliveira, A. R. M. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1796-1800. Available from: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

  • Ihara, T., et al. (2015). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & pharmaceutical bulletin, 63(10), 775–782. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]

  • Using Quantitative NMR. JEOL Ltd. Available from: [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available from: [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. Available from: [Link]

  • Ihara, T., et al. (2015). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 63(10), 775-782. Available from: [Link]

  • Purity Determination by DSC. Creative Biolabs. Available from: [Link]

  • Quantitative NMR Spectroscopy. University of Bristol. Available from: [Link]

  • Li, C. Y., et al. (2018). Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Analytical Methods, 10(1), 79-87. Available from: [Link]

  • Kim, H. Y., et al. (2019). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Korean journal for food science of animal resources, 39(1), 13–24. Available from: [Link]

  • Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411. Available from: [Link]

  • Giraudeau, P. (2014). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Analytical Chemistry, 86(15), 7594-7601. Available from: [Link]

  • Prity determination by dsc. Slideshare. Available from: [Link]

  • DSC purity determination. Mettler Toledo. Available from: [Link]

  • DSC Purity Determination. AZoM. Available from: [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of natural products, 75(4), 834–851. Available from: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available from: [Link]

  • Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 438. Available from: [Link]

  • Choguill, H. S., & Bissing, D. E. (1958). Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry, 30(5), 999-1001. Available from: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. Available from: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. Available from: [Link]

  • This compound. Appchem. Available from: [Link]

  • Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). Available from: [Link]

  • Al-Ansari, M. M., et al. (2017). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Ecotoxicology and environmental safety, 144, 156–163. Available from: [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. Available from: [Link]

  • This compound 5g. Dana Bioscience. Available from: [Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical scientists, and professionals in drug development and environmental monitoring, the accurate quantification of phenols is paramount. These compounds are ubiquitous, appearing as active pharmaceutical ingredients (APIs), critical process intermediates, and environmental contaminants.[1][2] The choice of analytical methodology is a critical decision point, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) standing as the two most prominent techniques.[3][4]

This guide provides an in-depth, objective comparison of HPLC and GC methods for phenol analysis, grounded in the principles of scientific integrity and supported by experimental logic. We will navigate the nuances of method selection, delve into a comprehensive cross-validation protocol, and present the data in a clear, comparative format to empower you in making informed decisions for your specific analytical challenges.

The Analytical Dichotomy: HPLC vs. GC for Phenol Analysis

The fundamental difference between HPLC and GC lies in the state of the mobile phase—liquid for HPLC and gas for GC.[4][5] This distinction dictates the types of compounds each technique is best suited to analyze and the conditions under which the analysis is performed.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is exceptionally versatile for a wide range of phenolic compounds, particularly those that are non-volatile or thermally sensitive.[3][6] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, often a C18 reversed-phase column.[6]

  • Strengths:

    • Broad Applicability: Suitable for a wide array of phenols, from simple to complex, without the need for derivatization.

    • Ambient Temperature Operation: Minimizes the risk of degradation for thermally labile phenols.[6]

    • Robustness: HPLC methods are generally robust and can be readily implemented in most analytical laboratories.[6]

  • Considerations:

    • Resolution of Isomers: Co-elution of structurally similar isomers (e.g., cresols, xylenols) can be a challenge.[7]

    • Mobile Phase Consumption: The continuous use of solvents can be a significant cost and waste disposal consideration.[4]

Gas Chromatography (GC): The Powerhouse for Volatiles

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For phenols, which are often polar and have high boiling points, a derivatization step is typically required to increase their volatility and thermal stability.[9][10]

  • Strengths:

    • High Resolution: Capillary GC columns offer excellent separation efficiency, providing sharp peaks and superior resolution of complex mixtures.[8]

    • High Sensitivity: When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can achieve very low detection limits.[11]

  • Considerations:

    • Derivatization Requirement: The need for derivatization adds a step to the sample preparation process and can introduce variability.[10][12] Common derivatizing agents for phenols include silylating agents like BSTFA or MTBSTFA, or acetylation agents like acetic anhydride.[8][13][14]

    • Thermal Stability: The high temperatures of the injector and column can potentially cause degradation of sensitive phenolic compounds.[6]

The Imperative of Cross-Validation

When multiple analytical methods are available for the same analyte, cross-validation becomes a critical exercise. It provides documented evidence that both methods are "fit for purpose" and yield equivalent, reliable results. This is particularly important in regulated environments to ensure consistency and data integrity when transferring methods between laboratories or employing an alternative method. The principles for this validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[15][16][17]

The Cross-Validation Workflow

The following diagram illustrates a comprehensive workflow for the cross-validation of HPLC and GC methods for phenol analysis.

Cross-Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Individual Method Validation cluster_2 Phase 3: Cross-Validation Study cluster_3 Phase 4: Acceptance & Reporting Dev_HPLC Develop & Optimize HPLC Method Dev_GC Develop & Optimize GC Method (with Derivatization) Val_Params Define Validation Parameters (ICH Q2(R1)) Dev_GC->Val_Params Val_HPLC Validate HPLC Method Val_Params->Val_HPLC Val_GC Validate GC Method Val_Params->Val_GC Sample_Selection Select Representative Samples (e.g., API, finished product, spiked matrix) Val_HPLC->Sample_Selection Val_GC->Sample_Selection Analysis Analyze Samples by Both Methods Sample_Selection->Analysis Data_Comparison Compare Results Statistically Analysis->Data_Comparison Acceptance Evaluate Against Pre-defined Acceptance Criteria Data_Comparison->Acceptance Report Generate Validation Report Acceptance->Report

Caption: A flowchart illustrating the key phases of a cross-validation study for HPLC and GC methods.

A Practical Guide to Cross-Validation: Experimental Protocols & Data

This section outlines the step-by-step methodologies and presents hypothetical, yet realistic, data for a cross-validation study of a specific phenol in a pharmaceutical formulation.

Experimental Protocols

HPLC-UV Method Protocol

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 278 nm.[19]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

GC-FID Method Protocol (with Silylation)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A low- to mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Sample Preparation & Derivatization: a. Accurately weigh the sample into a vial. b. Dissolve in a suitable solvent (e.g., pyridine). c. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8] d. Heat the mixture at 60°C for 30 minutes to ensure complete derivatization. e. Cool to room temperature and inject.

Validation Parameters and Acceptance Criteria

The following validation parameters, as defined by ICH Q2(R1), should be assessed for both methods before proceeding to the cross-validation comparison.[20][21][22]

Validation ParameterAcceptance CriteriaRationale
Specificity No interference from placebo or known impurities at the analyte's retention time.Ensures the method is selective for the target phenol.[21]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct proportional relationship between concentration and response.[20]
Range Typically 80-120% of the test concentration for an assay.Defines the concentration interval where the method is precise, accurate, and linear.[20]
Accuracy % Recovery between 98.0% and 102.0% for the assay of a drug substance.Measures the closeness of the test results to the true value.[23]
Precision (Repeatability & Intermediate Precision)Relative Standard Deviation (RSD) ≤ 2.0%.Assesses the degree of scatter between a series of measurements.[20][23]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.Indicates the method's reliability during normal usage.[21]
Comparative Data Summary

The table below presents hypothetical data from a cross-validation study comparing the assay of "Phenol X" in a drug product by the developed HPLC and GC methods. Three different batches of the product were analyzed in triplicate.

Sample IDHPLC Assay (% Label Claim)GC Assay (% Label Claim)% Difference
Batch A - Rep 199.8100.1-0.30%
Batch A - Rep 2100.2100.5-0.30%
Batch A - Rep 399.9100.3-0.40%
Batch A - Average 100.0 100.3 -0.30%
Batch A - %RSD 0.21% 0.20%
Batch B - Rep 1101.1100.80.30%
Batch B - Rep 2101.5101.20.30%
Batch B - Rep 3101.3101.00.30%
Batch B - Average 101.3 101.0 0.30%
Batch B - %RSD 0.20% 0.20%
Batch C - Rep 199.599.20.30%
Batch C - Rep 299.298.90.30%
Batch C - Rep 399.499.00.40%
Batch C - Average 99.4 99.0 0.40%
Batch C - %RSD 0.15% 0.15%
Overall Average 100.2 100.1 0.10%
Statistical Analysis (Paired t-test, p-value) \multicolumn{3}{c}{p > 0.05}

Interpretation of Results: The data demonstrates a high degree of concordance between the HPLC and GC methods. The percentage difference between the average assay values for each batch is well within a typical acceptance criterion of ±2.0%. Furthermore, a paired t-test indicates no statistically significant difference between the two methods. Both methods exhibit excellent precision, with %RSD values well below 2.0%.

Method Selection Guide: Choosing the Right Tool for the Job

The decision to use HPLC or GC for phenol analysis is not a matter of one being universally "better" but rather which is more "fit for purpose" for a given application.

Analytical RequirementRecommended MethodJustification
Analysis of non-volatile or thermally labile phenols HPLCOperates at ambient temperature, avoiding potential degradation.[3][6]
High-throughput analysis of volatile phenols GCOffers faster run times for volatile compounds.[4][5]
Analysis of phenols in complex matrices with potential interferences HPLC with MS or GC-MSMass spectrometric detection provides higher selectivity and can aid in peak identification.
Orthogonal method for impurity profiling BothUsing both HPLC and GC provides a more comprehensive impurity profile, as each technique may separate different impurities.
Routine QC testing with minimal sample preparation HPLCOften requires simple "dilute and shoot" sample preparation.
Analysis of residual solvents and other volatile impurities alongside phenols GCCapable of simultaneously analyzing volatile organic compounds.[3]

Conclusion

Both HPLC and GC are powerful and reliable techniques for the analysis of phenolic compounds. A thorough cross-validation, grounded in the principles of ICH Q2(R1), is essential to demonstrate the equivalency of these methods and to ensure data integrity across the product lifecycle.[15][24]

The choice between HPLC and GC should be a strategic one, based on the specific properties of the analyte, the nature of the sample matrix, and the analytical objectives. By understanding the fundamental principles, strengths, and limitations of each technique, and by implementing a robust cross-validation protocol, scientists can confidently select and defend the most appropriate analytical methodology for their needs.

References

  • Vertex AI Search. (n.d.). Chromatographic Method Validation: A Review of Current Practices and Procedures. II.
  • PubMed. (n.d.).
  • Phenomenex. (n.d.).
  • MDPI. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • ALS Environmental. (2023).
  • Pharmaguideline. (2024).
  • Global NEST Journal. (2020).
  • ResearchGate. (n.d.).
  • PubMed. (1990).
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for Purity Validation of 4-Methoxy-2,3,5,6-tetramethylphenol.
  • PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • IKEV. (n.d.).
  • How to Perform a Phenol Test for Accur
  • EPA. (1993). Method 420.4, Revision 1.
  • EPA. (n.d.). Method 604: Phenols.
  • National Environmental Methods Index. (n.d.). EPA-NERL: 420.1: Phenols by Spectrophotometry.
  • Benchchem. (n.d.). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2-Ethenylphenol.
  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • ICH. (n.d.). Quality Guidelines.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC)
  • Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Element Lab Solutions. (n.d.).
  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • La démarche ISO 17025. (2015).
  • LCGC International. (n.d.).
  • Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Lab Manager Magazine. (2025).
  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (2025).
  • Altabrisa Group. (2025).
  • International Journal of Pharmaceutical Sciences. (2025).

Sources

A Comparative Guide to Hirshfeld Surface Analysis of 4-Bromo-2,3,5-trimethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-state chemistry and drug development, a profound understanding of intermolecular interactions is paramount. These subtle forces govern the crystal packing of active pharmaceutical ingredients (APIs), directly influencing critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive exploration of Hirshfeld surface analysis as a powerful tool for elucidating the intricate web of non-covalent interactions in 4-Bromo-2,3,5-trimethylphenol derivatives, a class of compounds with potential applications in medicinal chemistry.

As your Senior Application Scientist, this document moves beyond a mere procedural outline. It is designed to provide a deep, causal understanding of why certain analytical choices are made, ensuring that the insights gained are both robust and reliable. We will delve into the theoretical underpinnings of Hirshfeld surface analysis, provide a detailed experimental protocol, and critically compare its performance against alternative methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots.

The Imperative of Understanding Intermolecular Forces in Brominated Phenols

Brominated phenols and their derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the bromine atom. As a halogen, bromine can participate in a variety of non-covalent interactions, including hydrogen bonds and the highly directional halogen bonds. The interplay of these interactions, along with weaker van der Waals forces, dictates the supramolecular architecture of the crystal. A comprehensive analysis of these interactions is therefore not an academic exercise but a crucial step in rational drug design and solid-form screening.

Hirshfeld Surface Analysis: A Holistic View of Crystal Packing

Hirshfeld surface analysis has emerged as a preeminent method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique three-dimensional boundary around a molecule, defined by the points where the electron density contribution from the molecule of interest is equal to the contribution from all its neighbors. This "whole-of-structure" approach provides an intuitive and comprehensive picture of the molecular environment.

Visualizing Interactions with dnorm Maps

One of the most powerful features of Hirshfeld surface analysis is the ability to map various properties onto the surface. The normalized contact distance, or dnorm, is particularly insightful. It is a color-mapped representation that highlights regions of close contact between molecules.

  • Red Regions: Indicate intermolecular contacts that are shorter than the van der Waals radii, often corresponding to strong interactions like hydrogen bonds and halogen bonds.

  • White Regions: Represent contacts that are approximately at the van der Waals separation.

  • Blue Regions: Signify contacts that are longer than the van der Waals radii.

dnorm mapping on a Hirshfeld surface.
Quantifying Interactions with 2D Fingerprint Plots

Beyond visualization, Hirshfeld surface analysis provides a quantitative breakdown of intermolecular contacts through 2D fingerprint plots. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Each type of interaction (e.g., H···H, C···H, Br···H) has a characteristic appearance on the fingerprint plot, allowing for their individual contributions to the overall crystal packing to be quantified as a percentage of the total Hirshfeld surface area.

Experimental Protocol: Hirshfeld Surface Analysis of a 4-Bromophenol Derivative

While a crystallographic information file (CIF) for the specific molecule this compound is not publicly available in the Cambridge Structural Database (CSD) as of this guide's compilation, we can demonstrate the experimental workflow using a closely related derivative for which data is available: 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol [1][2]. This example serves to illustrate the methodology and the nature of interactions present in a substituted 4-bromophenol system.

Software: CrystalExplorer[1][2]

Input Data: Crystallographic Information File (CIF) of the compound of interest.

Hirshfeld_Workflow cluster_0 Hirshfeld Surface Analysis Workflow A 1. CIF File Input B 2. Generate Hirshfeld Surface A->B Load crystal structure C 3. Map d_norm Surface B->C Visualize close contacts D 4. Generate 2D Fingerprint Plot C->D Overall interaction summary E 5. Decompose Fingerprint Plot D->E Isolate specific interactions F 6. Quantitative Analysis E->F Percentage contributions

Workflow for Hirshfeld surface analysis.

Step-by-Step Methodology:

  • CIF File Import: The analysis begins by importing the CIF file into the CrystalExplorer software. This file contains the atomic coordinates, unit cell parameters, and symmetry information necessary for the calculations. Causality: The accuracy of the Hirshfeld surface analysis is fundamentally dependent on the quality of the input crystal structure data.

  • Hirshfeld Surface Generation: A Hirshfeld surface is then generated around the molecule of interest. The software calculates the promolecular electron density of the selected molecule and the procrystal electron density of the entire crystal to define the surface where the ratio of these densities is 0.5.

  • dnorm Surface Mapping: The dnorm property is mapped onto the generated Hirshfeld surface. This allows for the immediate visualization of intermolecular close contacts. The red spots on the surface are of particular interest as they highlight potential hydrogen and halogen bonds.

  • 2D Fingerprint Plot Generation: A 2D fingerprint plot is generated from the Hirshfeld surface. This plot provides a summary of all intermolecular contacts. The overall shape of the plot is characteristic of the molecule's packing environment.

  • Decomposition of the Fingerprint Plot: The full fingerprint plot is then decomposed to show the contributions of individual atom-pair contacts (e.g., H···H, C···H/H···C, Br···H/H···Br, O···H/H···O). Causality: This step is crucial for quantifying the relative importance of different types of interactions in stabilizing the crystal structure.

  • Quantitative Analysis: The percentage contribution of each contact type to the total Hirshfeld surface area is calculated. This provides a quantitative measure of the prevalence of each interaction.

Quantitative Analysis of Intermolecular Contacts in Brominated Phenol Derivatives

The following table presents the percentage contributions of the principal intermolecular contacts for a selection of brominated phenol derivatives, illustrating the insights that can be gained from a comparative Hirshfeld surface analysis.

Interaction Type4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol[1][2]2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile[3]4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol[4]
H···H58.2%36.2%-
C···H / H···C18.9%21.6%-
Br···H / H···Br11.5%10.8%21.7%
O···H / H···O8.3%7.2%20.2%
C···C1.4%3.0%-
Other1.7%21.2%58.1%

Analysis of the Data:

  • In the case of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, the dominant interactions are H···H contacts, which is common in molecules with a significant number of hydrogen atoms on their periphery[1][2]. The Br···H/H···Br contacts at 11.5% indicate the notable presence of interactions involving the bromine atom[1][2].

  • The data for 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile also shows a significant contribution from Br···H/H···Br interactions[3].

  • Interestingly, for 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, the Br···H/H···Br and O···H/H···O contacts are the most significant, highlighting the prominent role of both halogen and hydrogen bonding in its crystal packing[4].

Comparison with Alternative Methodologies

While Hirshfeld surface analysis provides a powerful and intuitive overview of intermolecular interactions, other computational methods offer complementary perspectives. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are two such alternatives that are rooted in the topology of the electron density.

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2,3,5-trimethylphenol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated phenols is a cornerstone of modern medicinal chemistry. These compounds serve as versatile intermediates in the construction of complex molecular architectures with diverse biological activities. This in-depth technical guide provides a comprehensive comparative analysis of the synthesis of 4-Bromo-2,3,5-trimethylphenol, a key building block, benchmarked against two structurally related and commercially significant analogs: 4-Bromo-3,5-dimethylphenol and 4-Bromo-2,6-di-tert-butylphenol. By examining the interplay of electronic and steric effects on reaction outcomes, this guide offers field-proven insights and detailed experimental protocols to empower chemists in optimizing their synthetic strategies.

Introduction: The Significance of Brominated Phenols in Drug Discovery

Brominated phenols are a class of organic compounds that have garnered considerable attention in the pharmaceutical industry due to their prevalence in marine natural products with potent biological activities and their utility as versatile synthetic intermediates.[1][2] The introduction of a bromine atom onto a phenol ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] These attributes make bromophenol derivatives valuable scaffolds in the design of novel therapeutics, including antibacterial agents and enzyme inhibitors.[1][4] this compound, in particular, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be exploited in the synthesis of targeted drug candidates.

This guide will provide a detailed, side-by-side comparison of the synthesis of this compound with that of 4-Bromo-3,5-dimethylphenol and 4-Bromo-2,6-di-tert-butylphenol. This comparative approach will illuminate the subtle yet critical factors that govern the efficiency and regioselectivity of electrophilic bromination on variously substituted phenol rings.

Mechanistic Insights: The Electrophilic Aromatic Substitution of Phenols

The synthesis of brominated phenols predominantly proceeds via electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry. The hydroxyl group of the phenol ring is a powerful activating group, donating electron density to the aromatic system and making it highly susceptible to attack by electrophiles.[3] This activation is most pronounced at the ortho and para positions relative to the hydroxyl group. The regiochemical outcome of the bromination is further influenced by the electronic and steric effects of other substituents on the ring.

Methyl groups, being electron-donating, further activate the ring towards electrophilic attack. Conversely, bulky substituents, such as tert-butyl groups, can sterically hinder the approach of the electrophile to adjacent positions, thereby influencing the regioselectivity of the bromination.[5] The choice of brominating agent and reaction conditions, such as solvent and temperature, also plays a crucial role in controlling the reaction's efficiency and selectivity.[6]

Below is a generalized workflow for the electrophilic bromination of a substituted phenol.

Substituted_Phenol Substituted Phenol Reaction_Conditions Reaction Conditions (Solvent, Temperature) Substituted_Phenol->Reaction_Conditions Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Reaction_Conditions Workup Aqueous Work-up & Extraction Reaction_Conditions->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Brominated_Phenol Brominated Phenol Product Purification->Brominated_Phenol

Caption: Generalized workflow for the synthesis of brominated phenols.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves the direct bromination of 2,3,5-trimethylphenol. The electron-donating methyl groups, in conjunction with the hydroxyl group, highly activate the aromatic ring, facilitating a facile electrophilic substitution.

Experimental Protocol:

A detailed experimental procedure for the synthesis of this compound is as follows:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,3,5-trimethylphenol (1 mole) in a suitable solvent such as carbon tetrachloride.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 mole) in the same solvent from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

The following diagram illustrates the synthetic pathway:

Trimethylphenol 2,3,5-Trimethylphenol Product This compound Trimethylphenol->Product Electrophilic Bromination Bromine Br2 / CCl4

Caption: Synthesis of this compound.

Comparative Synthesis of Structurally Related Phenols

To provide a comprehensive benchmark, the synthesis of this compound is compared with that of two other commercially important brominated phenols: 4-Bromo-3,5-dimethylphenol and 4-Bromo-2,6-di-tert-butylphenol.

Synthesis of 4-Bromo-3,5-dimethylphenol

The synthesis of 4-Bromo-3,5-dimethylphenol from 3,5-dimethylphenol is a standard procedure.

Experimental Protocol:

A typical procedure for the synthesis of 4-Bromo-3,5-dimethylphenol is as follows:

  • Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent like dichloromethane.

  • Bromination: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise over a period of 30 minutes.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours.

  • Isolation: After completion, wash the reaction mixture with water, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by column chromatography or recrystallization.

Synthesis of 4-Bromo-2,6-di-tert-butylphenol

The synthesis of 4-Bromo-2,6-di-tert-butylphenol provides an interesting contrast due to the presence of bulky tert-butyl groups. A well-established protocol is available in Organic Syntheses.[7]

Experimental Protocol:

  • Reaction Setup: Charge a dry, three-necked, round-bottomed flask with 2,6-di-tert-butylphenol and dry dichloromethane under an argon atmosphere.[7]

  • Bromine Addition: Cool the flask in an ice-water bath and add a solution of bromine in dry dichloromethane dropwise over 1 hour.[7]

  • Reaction and Quenching: Stir the reaction mixture at 0°C for 10–20 minutes, then slowly add a saturated aqueous sodium sulfite solution.[7]

  • Work-up and Isolation: Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate. Separate the organic layer, extract the aqueous layer with dichloromethane, and dry the combined organic extracts over sodium sulfate.[7]

  • Purification: Concentrate the solution and recrystallize the residue from ethanol-water to furnish 4-bromo-2,6-di-tert-butylphenol.[7] A yield of 76% has been reported for this procedure.[7]

Comparative Analysis of Synthesis Efficiency

The efficiency of the synthesis of these three brominated phenols can be compared based on several key parameters, including yield, reaction time, and ease of purification.

CompoundStarting MaterialBrominating AgentSolventReaction TimeReported YieldPurification Method
This compound 2,3,5-TrimethylphenolBr₂CCl₄3-4 hours~90% (estimated)Recrystallization
4-Bromo-3,5-dimethylphenol 3,5-DimethylphenolNBSDichloromethane4-6 hours~85-95%Column Chromatography/Recrystallization
4-Bromo-2,6-di-tert-butylphenol 2,6-di-tert-butylphenolBr₂Dichloromethane~1.5 hours76%[7]Recrystallization

Discussion of Results:

The synthesis of This compound is expected to be highly efficient due to the strong activating effect of the three methyl groups and the hydroxyl group, leading to a high yield and relatively short reaction time. The purification is also expected to be straightforward through recrystallization.

The synthesis of 4-Bromo-3,5-dimethylphenol also proceeds with high efficiency. The use of NBS offers a milder and often more selective alternative to liquid bromine.

The synthesis of 4-Bromo-2,6-di-tert-butylphenol provides a valuable comparison. Despite the activating hydroxyl group, the bulky tert-butyl groups at the ortho positions sterically hinder the approach of the bromine electrophile to these positions, leading to highly selective bromination at the para position.[5] The reported yield of 76% is very good, and the product is readily purified by recrystallization.[7]

The following diagram illustrates the factors influencing the regioselectivity of bromination in these compounds.

cluster_0 This compound cluster_1 4-Bromo-3,5-dimethylphenol cluster_2 4-Bromo-2,6-di-tert-butylphenol a OH (Activating, o,p-directing) b Me (Activating, o,p-directing) c Me (Activating, o,p-directing) d Me (Activating, o,p-directing) e Bromination at C4 is electronically favored and sterically accessible. f OH (Activating, o,p-directing) g Me (Activating, o,p-directing) h Me (Activating, o,p-directing) i Bromination at C4 is electronically favored. j OH (Activating, o,p-directing) k t-Bu (Steric hindrance at ortho positions) l t-Bu (Steric hindrance at ortho positions) m Bromination is highly selective for the para position due to steric hindrance.

Caption: Factors influencing regioselectivity in the bromination of selected phenols.

Conclusion

This comparative guide demonstrates that the synthesis of this compound and its structural analogs can be achieved with high efficiency through electrophilic bromination. The choice of starting material, brominating agent, and reaction conditions significantly impacts the yield and purity of the final product. A thorough understanding of the electronic and steric effects of the substituents on the phenol ring is paramount for predicting and controlling the regioselectivity of the reaction. The detailed protocols and comparative data presented herein provide a valuable resource for researchers and scientists engaged in the synthesis of brominated phenols for drug discovery and development.

References

  • Benchchem. (n.d.). Reactivity of Brominated Trimethylphenols: A Comparative Guide.
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • National Institutes of Health. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
  • ResearchGate. (n.d.). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity | Request PDF.

Sources

Comparative study of anticancer activity of different bromophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenols, a diverse class of halogenated phenolic compounds predominantly isolated from marine organisms like red and brown algae, have emerged as a significant area of interest in oncology research.[1][2] Their unique chemical structures, often featuring multiple bromine atom substitutions on a phenol backbone, confer a range of potent biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[2] This guide provides a comparative analysis of the anticancer efficacy of different bromophenol derivatives, delves into their mechanisms of action, and offers detailed experimental protocols for their evaluation, aiming to equip researchers with the foundational knowledge for advancing these promising marine natural products in cancer drug discovery.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of bromophenol derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. This metric allows for a quantitative comparison of the potency of different compounds. A lower IC50 value indicates a higher potency in inhibiting cancer cell growth.

Numerous studies have synthesized and evaluated novel bromophenol derivatives, revealing a strong dependence of their anticancer activity on their specific chemical structures.[3][4] This structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the rational design of more effective and selective anticancer agents. For instance, the number and position of bromine atoms, as well as the presence of other functional groups, can significantly influence a compound's efficacy.[5]

Below is a table summarizing the IC50 values of selected bromophenol derivatives against various cancer cell lines, compiled from multiple research articles. This data highlights the differential sensitivity of cancer cells to these compounds and provides a basis for selecting promising candidates for further investigation.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) K562 (Leukemia)13.9 (µg/mL)[1][6]
A549 (Lung)4.78 ± 0.56 (µg/mL)[6]
Bel7402 (Liver)4.8 - 7.4 (nM)[1]
2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether HCT-116 (Colon)0.80[4]
Compound 4g (Indolin-2-one hybrid) A549 (Lung)1.83 ± 0.13[4]
HeLa (Cervical)2.15 ± 0.18[4]
Compound 17a (N-containing heterocyclic hybrid) A549 (Lung)1.79 ± 0.15[2]
Bel7402 (Liver)2.41 ± 0.21[2]
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether (BTDE) A549 (Lung)Inhibits migration and invasion[7]
2,4,6-Tribromophenol (TBP) K562 (Leukemia)Induces apoptosis[8]

Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used. Direct comparison should be made with caution. Some values were reported in µg/mL and have been noted accordingly.

Mechanistic Insights into Anticancer Action

The anticancer effects of bromophenol derivatives are not limited to cytotoxicity; they involve a complex interplay of molecular mechanisms that disrupt cancer cell proliferation, survival, and metastasis. The primary mechanisms identified include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways.[9]

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to trigger apoptosis in tumor cells. Bromophenols have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

For example, Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) has been demonstrated to induce apoptosis in K562 leukemia cells via the mitochondrial pathway.[1][10] This involves modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases-9 and -3.[1] Similarly, certain bromophenol hybrids can induce apoptosis through a pathway mediated by reactive oxygen species (ROS).[2][11] This process often involves the suppression of Bcl-2, activation of caspase-3, and cleavage of PARP (Poly (ADP-ribose) polymerase).[2][11] 2,4,6-Tribromophenol (TBP) also triggers apoptosis through the activation of caspase-9 and caspase-3.[8]

apoptosis_pathway cluster_cell Cancer Cell Bromophenol Bromophenol Derivatives (e.g., BDDE, TBP) ROS ROS Generation Bromophenol->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Bromophenol->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Inhibits Bax Bax (Pro-apoptotic) Activation Bax->Mitochondria Promotes Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified diagram of the ROS-mediated intrinsic apoptosis pathway induced by certain bromophenol derivatives.

Cell Cycle Arrest

In addition to inducing cell death, some bromophenol derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. For instance, a novel bromophenol hybrid, compound 17a, was found to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[2][9] Other derivatives have been shown to disrupt the microtubule network, leading to an arrest at the G2/M phase of the cell cycle.[9]

Inhibition of Key Cellular Targets

The anticancer activity of bromophenols is also attributed to their ability to interact with and inhibit critical cellular targets.

  • Topoisomerase I: BDDE has been identified as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[10]

  • Protein Tyrosine Kinases (PTKs): Several bromophenol derivatives have shown significant inhibitory activity against PTKs, which are often overexpressed in cancer and play a key role in tumor growth and progression.[1][12]

  • STING Pathway: Recent research has identified a series of bromophenol derivatives as effective agonists of the STING (stimulator of interferon genes) pathway, a promising strategy for cancer immunotherapy.[13]

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of bromophenol derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare a series of dilutions of the bromophenol derivatives in culture medium. After overnight incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours (a 48-hour incubation is common) at 37°C and 5% CO₂.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Cell Attachment) A->B C 3. Treat with Bromophenol Derivatives B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: A step-by-step workflow diagram for the MTT cytotoxicity assay.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the bromophenol derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Outlook

Bromophenol derivatives, sourced from the rich biodiversity of the marine environment, represent a compelling class of molecules with significant anticancer potential. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic pathways underscores their promise in cancer therapy. The comparative data presented in this guide illustrates the potent and varied activities of these compounds, while the detailed protocols provide a framework for their continued investigation.

Future research should focus on several key areas:

  • Rational Drug Design: Leveraging SAR data to synthesize novel derivatives with enhanced potency and selectivity.

  • In Vivo Studies: Moving promising candidates from in vitro studies to preclinical animal models to evaluate their efficacy and safety.[14]

  • Combination Therapies: Investigating the synergistic effects of bromophenol derivatives with existing chemotherapeutic agents to overcome drug resistance.[13]

The exploration of marine-derived bromophenols is a dynamic and promising field that holds the potential to deliver novel and effective treatments for cancer.

References

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. Available at: [Link]

  • Marine bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, induces mitochondrial apoptosis in K562 cells and inhibits topoisomerase I in vitro. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. PMC - NIH. Available at: [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. Available at: [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central. Available at: [Link]

  • Marine bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, induces mitochondrial apoptosis in K562 cells and inhibits topoisomerase I in vitro | Request PDF. ResearchGate. Available at: [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PubMed. Available at: [Link]

  • (PDF) Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. Available at: [Link]

  • Screening And Mechanism Study Of Antitumor Activity Of Marine Bromophenol Derivatives. Global Thesis. Available at: [Link]

  • Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. NIH. Available at: [Link]

  • Structures of bromophenols possessing potent activity against cancer. ResearchGate. Available at: [Link]

  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI. Available at: [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimicry in Human Lung Cancer A549 Cells. PMC - NIH. Available at: [Link]

  • Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Marine Algae Derived Bromophenol, Inhibits the Growth of Botrytis cinerea and Interacts with DNA Molecules. MDPI. Available at: [Link]

  • 2,4,6-Tribromophenol - Molecule of the Month December 2011. University of Bristol. Available at: [Link]

  • Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. MDPI. Available at: [Link]

  • 2,4,6-Tribromophenol. PubChem. Available at: [Link]

Sources

A Comparative Guide to Isomeric Purity Assessment of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity

4-Bromo-2,3,5-trimethylphenol is a substituted phenol that serves as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The precise arrangement of substituents on the aromatic ring dictates its chemical reactivity, stereochemistry, and, ultimately, its biological activity and safety profile in pharmaceutical applications. The presence of even minor amounts of isomeric impurities can lead to significant alterations in efficacy, introduce unforeseen toxicity, or complicate reaction pathways, making rigorous purity assessment a non-negotiable aspect of quality control in research and drug development.

This guide provides a comparative analysis of key analytical methodologies for assessing the isomeric purity of this compound. We will delve into the principles, advantages, and limitations of each technique, supported by detailed experimental protocols and field-proven insights to empower researchers and drug development professionals in selecting and implementing the most appropriate strategy for their needs.

Synthetic Landscape and the Origin of Isomeric Impurities

Understanding the potential impurities begins with the synthesis of the target compound. This compound is typically synthesized via the electrophilic bromination of 2,3,5-trimethylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are strong activating, ortho, para-directing groups.[1] In the 2,3,5-trimethylphenol starting material, the C4 and C6 positions are available for electrophilic attack.

While the C4 position is sterically accessible, the C6 position is flanked by a methyl group and the hydroxyl group's ortho position, making it also a potential site for bromination. This leads to the formation of the primary regioisomeric impurity, 6-Bromo-2,3,5-trimethylphenol . Furthermore, under certain reaction conditions, over-bromination can occur, yielding 4,6-Dibromo-2,3,5-trimethylphenol .

Synthesis_and_Impurities cluster_reaction Electrophilic Bromination start 2,3,5-Trimethylphenol main_product This compound (Desired Product) start->main_product C4 Attack isomer_impurity 6-Bromo-2,3,5-trimethylphenol (Isomeric Impurity) start->isomer_impurity C6 Attack bromine Br₂ di_impurity 4,6-Dibromo-2,3,5-trimethylphenol (Over-bromination Impurity) main_product->di_impurity Further Bromination

Figure 1: Synthetic pathway showing the formation of the desired product and key impurities.

Orthogonal Analytical Approaches for Purity Determination

A robust assessment of isomeric purity relies on employing multiple, orthogonal analytical techniques. Each method provides a different perspective on the sample's composition, and when used in conjunction, they create a self-validating system of analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reverse-phase mode, is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and ability to resolve complex mixtures.[2]

Principle: Separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The subtle differences in polarity and hydrophobicity between this compound and its isomers allow for their chromatographic separation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Expertise & Experience (Causality):

  • Why a C18 column? The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like phenols, and its widespread use ensures method transferability.

  • Why a gradient? A gradient elution is crucial for separating compounds with different polarities, such as the monobrominated isomers and the potentially more retained dibrominated impurity, within a reasonable analysis time.[3]

  • Why 280 nm? Phenolic compounds exhibit strong UV absorbance around this wavelength, providing good sensitivity. A DAD is preferred to confirm peak purity by evaluating spectra across the peak.[4]

Gas Chromatography (GC): High-Resolution Separation of Volatile Derivatives

GC offers superior resolution compared to HPLC for volatile and thermally stable compounds.[5] However, phenols often exhibit poor chromatographic behavior (e.g., peak tailing) due to the polar hydroxyl group.[6] This is overcome by derivatization, which converts the -OH group into a less polar, more volatile moiety.

Principle: Analytes are separated based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. Derivatization is essential to increase the volatility and thermal stability of the phenolic compounds, enabling their analysis by GC.

  • Derivatization Step:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 min.

  • Injector Temperature: 275°C, Splitless mode.

  • Detector:

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 50-450 m/z.

Expertise & Experience (Causality):

  • Why derivatize? Derivatization masks the active hydroxyl proton, reducing peak tailing and improving thermal stability, which is critical for reproducible chromatography of phenols.[7][8]

  • Why a DB-5ms column? This widely used, low-polarity phase provides excellent separation of many organic compounds based on their boiling points. The slight phenyl content offers a unique selectivity for aromatic compounds.

  • Why MS detection? While FID is a robust quantitative detector, MS provides structural information. It can confirm the identity of the main peak and impurities by their mass spectra and fragmentation patterns, which is invaluable for differentiating isomers.[9]

Analytical_Workflow sample Sample of This compound hplc HPLC-DAD Analysis (Quantitative Purity) sample->hplc Primary Screening & Quantification gcms GC-MS Analysis (Impurity ID & Orthogonal Purity) sample->gcms Volatile Impurities & Confirmation nmr NMR Spectroscopy (Structural Confirmation) sample->nmr Structure Verification & Isomer Ratio dsc DSC Analysis (Absolute Purity) sample->dsc For High Purity Reference Standard report Certificate of Analysis (Isomeric Purity Report) hplc->report gcms->report nmr->report dsc->report

Figure 2: Integrated workflow for comprehensive isomeric purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR is an unparalleled tool for determining molecular structure.[10] For differentiating isomers of this compound, ¹H NMR is particularly powerful as the number and position of aromatic protons are distinct for each isomer.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each proton in the molecule results in a unique resonance frequency (chemical shift). The interaction between neighboring protons (spin-spin coupling) causes splitting of signals, providing information about connectivity.

  • This compound: Will show a single aromatic proton (a singlet) as it has no adjacent protons.

  • 6-Bromo-2,3,5-trimethylphenol: Will also show a single aromatic proton (a singlet). However, the chemical shift will differ from the 4-bromo isomer due to the different electronic environment.

  • 2,3,5-trimethylphenol (Starting Material): Will show two aromatic protons, which will appear as two singlets (or a very finely split doublet, depending on the resolution).

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire a standard ¹H NMR spectrum. The hydroxyl proton signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear.[11][12]

  • Analysis: Integrate the signals corresponding to the aromatic protons of the desired product and any isomeric impurities. The ratio of the integrals provides a direct molar ratio of the isomers present.

Expertise & Experience (Causality):

  • Why a high-field NMR? Higher magnetic field strengths (e.g., 400 MHz vs. 60 MHz) provide better signal dispersion, making it easier to resolve closely spaced peaks and interpret complex splitting patterns.

  • Why CDCl₃ or DMSO-d₆? These are common deuterated solvents that dissolve a wide range of organic compounds and have minimal interfering signals in the ¹H NMR spectrum.[13] DMSO-d₆ is particularly useful as it can slow down the exchange of the phenolic proton, sometimes allowing its coupling to be observed.

Differential Scanning Calorimetry (DSC): An Absolute Purity Assessment

DSC is a thermoanalytical technique that can determine the absolute purity of highly crystalline compounds without the need for a specific reference standard for the impurities.[14]

Principle: The presence of impurities depresses and broadens the melting point of a crystalline substance.[15] DSC measures the heat flow into a sample as a function of temperature. By analyzing the shape of the melting endotherm, the mole percent of impurities can be calculated using the van't Hoff equation.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Heating Program: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition under an inert nitrogen atmosphere.

  • Analysis: Use the instrument's software to analyze the melting peak and calculate the purity based on the van't Hoff model.

Expertise & Experience (Causality):

  • Why a slow heating rate? A slow heating rate is critical to ensure thermal equilibrium throughout the sample during the melting process, which is a key assumption of the van't Hoff purity calculation.[16]

  • Limitations: This method is only suitable for samples that are >98% pure, crystalline, and thermally stable upon melting.[17] It provides a total mole percent of impurities but cannot identify them or distinguish between different isomers.

Method Performance Comparison

The choice of method depends on the specific analytical goal, from routine quality control to in-depth characterization.

Analytical Technique Principle Advantages Limitations Typical Application
HPLC-UV/DAD Differential partitioning between liquid and solid phasesRobust, versatile, excellent for quantification, peak purity assessment with DAD.[2]Moderate resolution compared to GC, requires reference standards for impurity identification.Routine QC, stability testing, purity assays.
GC-MS Differential partitioning between gas and solid phasesVery high resolution, provides structural information (MS) for impurity ID.[5]Requires derivatization for phenols, sample must be volatile and thermally stable.[18]Impurity identification, orthogonal method for purity confirmation.
¹H NMR Nuclear magnetic resonance of protonsProvides unambiguous structural information, inherently quantitative (qNMR), fast.[10]Lower sensitivity than chromatographic methods, requires higher sample concentration.Structural confirmation, primary ratio analysis of isomers.
DSC Melting point depression by impuritiesAbsolute purity method, no impurity standards needed.[19]Only for high-purity (>98%) crystalline materials, does not identify impurities.[17]Purity assignment for reference standards.

Conclusion

A comprehensive and trustworthy assessment of the isomeric purity of this compound cannot be achieved with a single analytical technique. A multi-pronged, orthogonal approach is essential. HPLC serves as the primary tool for routine quantification due to its robustness. GC-MS provides a higher-resolution orthogonal separation and is critical for the definitive identification of volatile impurities. NMR spectroscopy offers unambiguous structural confirmation and a direct measure of the isomeric ratio. Finally, for the qualification of high-purity reference standards, DSC provides an absolute measure of total purity. By integrating these methods, researchers and drug development professionals can build a complete and validated profile of their material, ensuring its quality, safety, and suitability for its intended application.

References

  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473.

  • Yılmaz, S., & Tırıs, M. (n.d.). Separation of Some Halogenated Phenols by GC-MS. [Link]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. J. Assoc. Off. Anal. Chem.[Link]

  • Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. Analytical Chemistry, 66(1), 160-167.

  • Creative Biolabs. (n.d.). Purity Determination by DSC. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

  • Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

  • Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • Wade, L. G. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

  • AZoM. (2018). DSC Purity Determination. [Link]

  • Plato, C., & Glasgow, A. R. (1969). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education, 46(6), A397. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Scribd. (n.d.). Estimation of Phenol by Bromination Method. [Link]

  • Krocker, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4341. [Link]

  • Cassel, R. B. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Zadeii, G., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 921-926. [Link]

  • Patil, S. S., et al. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 108-112. [Link]

  • Cimpan, G. (n.d.). Improving HPLC Separation of Polyphenols. LCGC International. [Link]

  • Dong, M. W. (2017). A Review of the Analytical Methodology for the Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 528-541. [Link]

  • Tsutsumi, H., Katagi, M., & Tsuchihashi, H. (2002). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography-tandem mass spectrometry. Journal of Health Science, 48(2), 115-121. [Link]

Sources

A Researcher's Guide to Spectroscopic Analysis: Unveiling the Structure of 4-Bromo-2,3,5-trimethylphenol through Experimental and Predicted Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Spectroscopic techniques serve as our primary tools for peering into the molecular world, providing a detailed fingerprint of a compound's atomic framework. This guide offers an in-depth comparison of experimental and predicted spectroscopic data for the compound 4-Bromo-2,3,5-trimethylphenol, a substituted phenol of interest in synthetic chemistry.

Our exploration will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for mapping the carbon-hydrogen framework of a molecule. We will delve into a side-by-side analysis of representative experimental NMR data and computationally predicted values, highlighting the synergies and discrepancies between these two approaches. This guide is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of modern spectroscopic validation and the growing role of computational chemistry in structural analysis.

The Subject of Our Investigation: this compound

This compound (C₉H₁₁BrO) is a halogenated aromatic compound.[1][2] Its structure, characterized by a phenol ring with three methyl groups and a bromine atom, presents a distinct set of spectroscopic signals that we will analyze.

Experimental vs. Predicted Data: A Comparative Analysis

The following tables present a comparison of representative experimental and predicted ¹H and ¹³C NMR data for this compound. It is important to note that while the predicted data is generated using computational algorithms, the experimental data is representative of what one would expect to observe and is based on typical chemical shifts for similar structural motifs.

Table 1: Comparison of ¹H NMR Data for this compound

Proton Assignment Representative Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH~4.8~5.1Singlet1H
Aromatic-H~6.9~7.0Singlet1H
-CH₃ (at C2)~2.2~2.3Singlet3H
-CH₃ (at C3)~2.3~2.4Singlet3H
-CH₃ (at C5)~2.1~2.2Singlet3H

Table 2: Comparison of ¹³C NMR Data for this compound

Carbon Assignment Representative Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm)
C1 (-OH)~150~152
C2 (-CH₃)~125~127
C3 (-CH₃)~130~132
C4 (-Br)~115~117
C5 (-CH₃)~135~137
C6 (Aromatic C-H)~120~122
-CH₃ (at C2)~16~17
-CH₃ (at C3)~20~21
-CH₃ (at C5)~15~16

The Experimental Protocol: Acquiring an NMR Spectrum

The acquisition of a high-quality NMR spectrum is a meticulous process that demands careful sample preparation and instrument operation. The following is a detailed, step-by-step methodology for obtaining the ¹H NMR spectrum of a solid compound like this compound.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, thus not obscuring the signals from the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup

  • Insert the NMR tube into the spinner turbine and adjust the depth so that the sample is centered in the instrument's magnetic field.

  • Place the sample in the NMR spectrometer.

Step 3: Shimming

  • Initiate the automated shimming procedure on the spectrometer. This process optimizes the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved spectral lines.

Step 4: Acquisition Parameters

  • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

Step 5: Data Acquisition

  • Start the acquisition. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

Step 6: Data Processing

  • The FID is then subjected to a Fourier transform to convert the time-domain signal into the frequency-domain spectrum that we recognize.

  • The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.

Caption: Experimental workflow for acquiring an NMR spectrum.

The Logic of Prediction: How Computational Tools Estimate Spectra

NMR prediction software utilizes sophisticated algorithms to estimate the chemical shifts of nuclei within a molecule. These tools often employ a combination of methods, including:

  • Empirical Databases: Large databases of experimentally determined NMR data are used to find molecules with similar structural fragments to the target molecule. The chemical shifts of these fragments are then used to predict the shifts in the target.

  • Ab Initio Calculations: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the magnetic shielding of each nucleus. These shielding values are then converted into chemical shifts.

  • Machine Learning: Increasingly, machine learning models are being trained on vast datasets of molecular structures and their corresponding spectra to predict chemical shifts with high accuracy.[3][4]

The accuracy of these predictions is dependent on the quality of the underlying database or the level of theory used in the calculations.

Caption: Logical flow of NMR spectrum prediction.

Discussion: Bridging the Gap Between Experiment and Theory

As seen in the comparison tables, there is generally good agreement between the representative experimental and predicted NMR data. The predicted values fall within a reasonable range of the expected experimental shifts. However, minor discrepancies do exist. These differences can be attributed to several factors:

  • Solvent Effects: The choice of solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the hydroxyl proton. While predictions can account for solvent, the models may not perfectly replicate the real-world interactions.

  • Conformational Effects: Molecules in solution are dynamic and can adopt multiple conformations. The predicted spectrum is often based on a single, low-energy conformation, which may not fully represent the conformational average observed experimentally.

  • Limitations of Prediction Algorithms: The accuracy of prediction algorithms is inherently limited by the data they were trained on or the approximations used in the underlying quantum mechanical calculations.

Despite these minor differences, the predicted spectrum serves as an invaluable tool for the initial assignment of signals in an experimental spectrum. It provides a strong starting point for interpretation and can help to quickly identify the key structural features of a molecule.

Conclusion: A Symbiotic Relationship

The comparison of experimental and predicted spectroscopic data for this compound demonstrates the powerful synergy between these two approaches. While experimental data remains the gold standard for structural verification, computational predictions offer a rapid and cost-effective means of anticipating spectral features and aiding in their interpretation. As computational methods continue to improve in accuracy, their role in the daily workflow of chemists and drug developers will undoubtedly expand, accelerating the pace of scientific discovery.

References

  • Appchem. This compound | 156483-07-7 | C9H11BrO. Available from: [Link].

  • Bajpai, A. (2024). Free NMR Prediction: Your Lab's New Secret Weapon. YouTube. Available from: [Link].

  • nmrshiftdb2 - open nmr database on the web. Available from: [Link].

  • Mestrelab. Download NMR Predict. Available from: [Link].

  • NMRium. Predict - NMRium demo. Available from: [Link].

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link].

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link].

  • Appchem. This compound | 156483-07-7 | C9H11BrO. Available from: [Link].

Sources

A Comparative Guide to the Reactivity of Bromophenols: The Decisive Role of Methyl Group Position

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the realm of synthetic chemistry and drug development, understanding the subtle factors that govern molecular reactivity is paramount. This guide provides a comprehensive evaluation of how the positional isomerism of a methyl group on a bromophenol ring dictates its reactivity, particularly in electrophilic aromatic substitution. Through a synthesis of theoretical principles and empirical kinetic data, we demonstrate a distinct reactivity hierarchy: meta > para > ortho . This order is rationalized by the interplay of synergistic electronic activation in the meta-isomer and overriding steric hindrance in the ortho-isomer. This document serves as a crucial resource for researchers aiming to predict and control reaction outcomes in substituted phenolic systems.

Introduction: The Significance of Substituted Phenols

Phenolic compounds are foundational scaffolds in a vast array of chemical entities, from pharmaceuticals to polymers. The introduction of substituents, such as a bromine atom and a methyl group (forming bromocresols), dramatically alters the electron density and steric environment of the aromatic ring. This, in turn, profoundly influences the molecule's susceptibility to further chemical modification. A precise understanding of these substituent effects is not merely academic; it is essential for designing efficient synthetic routes, predicting reaction byproducts, and developing novel compounds with tailored biological activities. This guide focuses on a classic yet critical aspect of physical organic chemistry: how the relative positions of the hydroxyl and methyl groups modulate the reactivity of the brominated aromatic ring towards electrophiles.

Theoretical Framework: Electronic and Steric Effects in Concert

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is governed by the electronic nature of its substituents. Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating, meaning they increase the rate of reaction compared to benzene by donating electron density into the ring.[1][2] However, they do so through different mechanisms, and their relative positions lead to distinct outcomes.

  • Hydroxyl Group (-OH): A powerful activating group. It exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from its oxygen atom into the π-system of the ring. This effect significantly outweighs its electron-withdrawing inductive effect (-I), leading to a substantial increase in electron density, particularly at the ortho and para positions.[3]

  • Methyl Group (-CH₃): A less potent, but still significant, activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.[4] Like the -OH group, it directs incoming electrophiles to the ortho and para positions.

The combination of these effects in the three isomers of cresol (methylphenol) creates unique reactivity profiles.

  • meta-Cresol: The hydroxyl and methyl groups are in a 1,3-relationship. Their activating effects are synergistic . The positions that are ortho and para to the powerful -OH group are also ortho and para to the -CH₃ group. This concerted activation creates highly electron-rich sites, making m-cresol exceptionally reactive.[5]

  • para-Cresol: The groups are in a 1,4-relationship. While both are activating, their directing effects are not perfectly aligned to activate the same carbons to the same degree as in the meta isomer.[5]

  • ortho-Cresol: The groups are adjacent (1,2-relationship). While electronically activated, the proximity of the methyl group to one of the ortho positions of the hydroxyl group introduces significant steric hindrance .[6][7] This physical obstruction impedes the approach of an electrophile, thereby reducing the reaction rate at that site.

The following diagram illustrates the general mechanism for electrophilic aromatic substitution on a phenol ring.

Caption: General mechanism of electrophilic aromatic substitution on phenol.

Comparative Experimental Analysis: Kinetic Data

To move from theoretical prediction to empirical validation, we turn to kinetic studies. The bromination of cresol isomers in an aqueous medium provides a direct measure of their relative reactivities. These rapid reactions necessitate specialized techniques, such as competition kinetics, to determine their rate constants accurately.[8][9]

The table below summarizes the second-order specific reaction rates for the bromination of the three cresol isomers at 26.0°C.[8]

IsomerStructureSpecific Reaction Rate (k) M⁻¹s⁻¹Relative Reactivity
ortho-Cresol1.5 x 10⁴1
para-Cresol3.0 x 10⁴2
meta-Cresol50.0 x 10⁴33.3

Interpretation of Data: The kinetic data unequivocally supports the theoretically predicted reactivity order. meta-Cresol is by far the most reactive isomer, reacting over 33 times faster than o-cresol and over 16 times faster than p-cresol.[8] The reactivity of p-cresol is double that of o-cresol, highlighting the significant retarding effect of steric hindrance in the ortho position.[8]

The following diagram illustrates the relationship between the isomer structure and its observed reactivity.

Reactivity_Logic Reactivity Overall Reactivity Electronic Electronic Effects (+R, +I) Synergy Synergistic Activation (High e- density at key sites) Electronic->Synergy Moderate Moderate Activation Electronic->Moderate Steric Steric Hindrance Hindrance High Steric Blockage (Impeded electrophile approach) Steric->Hindrance Ortho ortho-Cresol Ortho->Hindrance Dominant Factor Meta meta-Cresol Meta->Synergy Dominant Factor Para para-Cresol Para->Moderate Synergy->Reactivity Fastest Hindrance->Reactivity Slowest Moderate->Reactivity Intermediate

Caption: Factors influencing the reactivity of cresol isomers.

Detailed Experimental Protocol: Competition Kinetics for Rapid Bromination

To ensure scientific integrity, a described protocol must be self-validating. The following method, adapted from published studies, allows for the reliable determination of rate constants for fast reactions like the bromination of phenols.[8][9]

Objective: To determine the velocity constant for the bromination of a cresol isomer by arranging a competition for a limited amount of bromine between the cresol and iodide ions.

Principle: When a solution containing a large excess of both potassium iodide (KI) and a cresol isomer is treated with a small, known amount of bromine, the two species compete for the bromine in parallel reactions:

  • Cresol + Br₂ → Bromocresol + HBr (Rate constant = k₁)

  • 2I⁻ + Br₂ → I₂ + 2Br⁻ (Rate constant = k₂)

The rate constant for the reaction with iodide (k₂) is known with high precision. By measuring the amount of iodine (I₂) produced, one can calculate how much bromine reacted with the iodide versus the cresol, and thereby determine k₁.

Materials:

  • Stock solutions of o-, m-, and p-cresol (e.g., 0.1 M in conductivity water)

  • Standardized potassium iodide solution (e.g., 0.1 M)

  • Standardized bromine solution (e.g., 0.01 M in an aqueous solution containing KBr to stabilize)

  • Standardized sodium thiosulfate solution (e.g., 0.01 M)

  • Starch indicator solution (1%)

  • Volumetric flasks, pipettes, burettes

Workflow Diagram:

Competition_Kinetics_Workflow A 1. Prepare Reaction Mixture (Excess Cresol + Excess KI in Volumetric Flask) B 2. Add Limited Bromine Solution (Initiates competitive reaction) A->B C 3. Quench Reaction (Reaction proceeds to completion instantly) B->C D 4. Titrate Liberated Iodine (I₂) (Use standardized sodium thiosulfate) C->D E 5. Determine Endpoint (Starch indicator: blue to colorless) D->E F 6. Calculate Competition Ratio (Ratio of Br₂ reacting with I⁻ vs. Cresol) E->F G 7. Calculate Rate Constant (k₁) (Using known k₂ and concentrations) F->G

Caption: Experimental workflow for the competition kinetics method.

Step-by-Step Procedure:

  • Preparation: In a 100 cm³ volumetric flask, pipette precise volumes of the stock cresol solution and the stock potassium iodide solution. Dilute with conductivity water, leaving some volume for the bromine addition.

  • Reaction Initiation: Rapidly add a small, known volume (e.g., 5 cm³) of the standardized bromine solution to the flask. Immediately stopper the flask and shake vigorously to ensure complete mixing. The reactions are extremely fast and will complete almost instantaneously.[8]

  • Analysis: The amount of iodine liberated in the competition is determined by titrating the reaction mixture against a standardized solution of sodium thiosulfate using a starch indicator.

  • Calculation:

    • Let 'V' be the volume of thiosulfate required if all the added bromine reacted with iodide.

    • Let 'v' be the volume of thiosulfate used to titrate the iodine actually produced in the experiment.

    • The amount of bromine that reacted with cresol is proportional to (V-v).

    • The amount of bromine that reacted with iodide is proportional to v.

    • The competition ratio is given by v/(V-v).[8]

    • The unknown rate constant (k₁) can be calculated using the formula: k₁ = k₂ * ([I⁻]² / [Cresol]) * (v / (V-v)) (Note: The exact form of the equation depends on the established orders of the reactions. For the bromination of cresols, the reaction is second order overall, first order in each reactant).[8]

Conclusion and Implications for Researchers

The effect of methyl group position on the reactivity of bromophenols is not uniform but follows a clear and predictable pattern: meta > para > ortho . This hierarchy is a direct consequence of the interplay between the synergistic electronic activation provided by the hydroxyl and methyl groups and the steric hindrance imposed by their proximity.

For researchers in drug development and synthetic chemistry, these findings have significant practical implications:

  • Reaction Control: When performing electrophilic substitutions on cresol-based scaffolds, selecting the meta-isomer will afford the highest reaction rates and potentially milder conditions. Conversely, the ortho-isomer will be the most sluggish.

  • Regioselectivity: The powerful synergistic directing effect in m-cresol can be exploited to achieve high regioselectivity in polysubstitution reactions.

  • Predictive Power: This model allows scientists to predict the relative reactivity of other polysubstituted phenolic systems by carefully analyzing the electronic and steric contributions of each substituent.

By grounding theoretical principles in robust experimental data, this guide provides an authoritative framework for understanding and manipulating the reactivity of this important class of molecules.

References

  • Dangat, V. T., Kulkarni, S. A., & Patil, B. N. (2014). Rapid Kinetics of Bromination of the regioisomers of Cresol in aqueous medium by the competition technique: A quantitative elucidation. International Research Journal of Science & Engineering, 2(4), 142-144.

  • Stefanov, I. (2019). Is m-cresol or p-cresol more reactive towards electrophilic substitution? Chemistry Stack Exchange.

  • Chemistry LibreTexts. (2023). Electrophilic Substitution of the Phenol Aromatic Ring.

  • NCERT. (n.d.). Alcohols, Phenols and Ethers.

  • Dunford, H. B., & Stillman, J. S. (1979). Hammett rho sigma correlation for reactions of horseradish peroxidase compound II with phenols. Biochemistry, 18(22), 4825-4830.

  • BYJU'S. (n.d.). Why is phenol more reactive towards an electrophilic substitution reaction than benzene?

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of halogenated phenols in various matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and inter-laboratory performance, underpinned by experimental data and field-proven insights. Our focus is to equip you with the knowledge to not only select the appropriate analytical technique but also to understand the critical parameters that ensure data integrity and reproducibility across different laboratories.

The Critical Role of Accurate Halogenated Phenol Analysis

Halogenated phenols are a class of compounds of significant environmental and toxicological concern. Their prevalence stems from their use as intermediates in the synthesis of pesticides, herbicides, and pharmaceuticals, as well as their formation as byproducts of industrial processes and water disinfection.[1][2][3] Given their potential for bioaccumulation and toxicity, the accurate and precise measurement of these compounds in diverse matrices such as water, soil, and biological tissues is paramount for regulatory compliance, environmental monitoring, and risk assessment.

Inter-laboratory comparison studies, also known as proficiency testing (PT), are essential for evaluating the performance of analytical methods and ensuring the comparability of data generated by different laboratories.[4] Participation in such schemes provides an objective measure of a laboratory's competence and the reliability of its chosen analytical methodology.[5][6] This guide will explore the most common analytical techniques for halogenated phenols, supported by data from such comparative studies, to provide a comprehensive understanding of their respective strengths and limitations.

A Comparative Overview of Key Analytical Techniques

The determination of halogenated phenols is predominantly accomplished using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the specific halogenated phenols of interest, the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated phenols.[7][8][9] Its high resolving power and the specificity of mass spectrometric detection make it a preferred method for complex matrices.[7]

Principle: In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification.

Causality Behind Experimental Choices:

  • Derivatization: A critical step in the GC-MS analysis of phenols is derivatization.[6] Phenols are polar compounds and can exhibit poor peak shape and thermal instability in the GC inlet and column. Derivatization, typically through silylation or acetylation, converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable derivative.[6][8][10]

    • Silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] This is a robust and widely used method.

    • Acetylation , often performed in situ with acetic anhydride, is another effective technique, particularly for aqueous samples, as it can be carried out directly in the water matrix before extraction.[11][12][13]

  • Column Selection: The choice of GC column is crucial for achieving good separation of isomeric halogenated phenols. A non-polar or mid-polarity column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., DB-5ms), is commonly used.[9] For challenging separations, a more polar column may be necessary.

Workflow Visualization:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample Acidification Acidification (pH < 2) Sample->Acidification SPE Solid Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Derivatization Derivatization (e.g., Acetylation) Elution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Extract Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing Data

Caption: Workflow for GC-MS analysis of halogenated phenols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of polar and non-polar compounds, including halogenated phenols. It is particularly advantageous for the analysis of more polar and thermally labile phenols that are not amenable to GC without derivatization.

Principle: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Detection is typically performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Causality Behind Experimental Choices:

  • Mobile Phase: A reversed-phase separation on a C18 or C8 column is most common for halogenated phenols. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the phenols are in their protonated form, leading to better peak shape and retention.[4][14]

  • Detector Selection: A DAD provides good sensitivity and allows for the acquisition of UV spectra, which can aid in peak identification. However, for complex matrices or when higher sensitivity and specificity are required, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[14][15]

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Filtration Filtration Sample->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Elution Elution & Reconstitution SPE->Elution HPLC_Injection HPLC Injection Elution->HPLC_Injection Extract Separation Chromatographic Separation HPLC_Injection->Separation Detection_UV UV/DAD Detection Separation->Detection_UV Detection_MS Mass Spectrometry Detection Separation->Detection_MS Data_Processing Data Processing & Quantification Detection_UV->Data_Processing Data Detection_MS->Data_Processing Data

Caption: Workflow for HPLC analysis of halogenated phenols.

Inter-laboratory Performance: A Data-Driven Comparison

The true measure of a method's robustness and reliability comes from its performance in inter-laboratory comparison studies. In these studies, multiple laboratories analyze the same homogenous sample, and the results are statistically evaluated.

Data Presentation: A Comparative Overview

The following table summarizes typical performance data for the analysis of various chlorophenols in water, compiled from a proficiency testing report and a collaborative study.[16][17][18]

AnalyteMethodNumber of LabsAssigned Value (µg/L)Standard Deviation of Proficiency Assessment (s)Repeatability RSDr (%)Reproducibility RSDR (%)
2-ChlorophenolGC-MS129.61.95.812.5
2,4-DichlorophenolGC-MS1411.92.44.910.2
2,4,6-TrichlorophenolGC-MS1415.23.04.59.8
PentachlorophenolGC-MS1321.54.36.213.1
o-PhenylphenolHPLC-UV140.03-11% (w/w)N/A0.98-3.405.31-7.80
p-t-AmylphenolHPLC-UV140.06-4% (w/w)N/A1.26-2.515.50-8.67
o-Benzyl-p-chlorophenolHPLC-UV140.07-10% (w/w)N/A0.98-3.405.31-7.80

Data for GC-MS is based on a proficiency test for chlorophenols in water. The assigned value is the robust mean of participant results. 's' is the standard deviation for proficiency assessment. Data for HPLC-UV is from a collaborative study on phenols in disinfectant formulations, hence the concentration is in % (w/w). RSDr and RSDR represent repeatability and reproducibility, respectively.

Interpretation of the Data:

The data clearly demonstrates that both GC-MS and HPLC can provide acceptable precision and reproducibility for the analysis of halogenated phenols. The reproducibility standard deviation (RSDR), which accounts for inter-laboratory variability, is a key indicator of method robustness. For the chlorophenols analyzed by GC-MS, the RSDR values are generally below 15%, indicating good agreement between laboratories. Similarly, the HPLC-UV method for other phenolic compounds shows good reproducibility.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the analytical data, it is imperative to follow well-defined and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the analysis of halogenated phenols using GC-MS and HPLC.

Protocol for GC-MS Analysis of Chlorinated Phenols in Water (Based on EPA Method 1653)

This protocol describes the in-situ acetylation and extraction of chlorinated phenolics from water followed by GC-MS analysis.[12][13]

1. Sample Preservation and Preparation: a. Collect a 1-liter water sample in an amber glass bottle. b. If residual chlorine is present, dechlorinate with sodium thiosulfate. c. Preserve the sample by acidifying to pH < 2 with sulfuric acid. Store at 4°C.

2. In-situ Acetylation and Extraction: a. To a 300 mL aliquot of the sample, add internal standards and surrogates. b. Neutralize the sample with potassium carbonate. c. Add an excess of potassium carbonate to buffer the solution and form the phenolate ions. d. Add 3 mL of acetic anhydride and stir for 5 minutes to form the acetate derivatives. e. Extract the phenolic acetates with two 30 mL portions of hexane by shaking vigorously for 2 minutes. f. Combine the hexane extracts and dry them by passing through a column of anhydrous sodium sulfate. g. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis: a. GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent). b. Injector: Splitless injection at 250°C. c. Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes. d. Carrier Gas: Helium at a constant flow of 1.2 mL/min. e. Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 550 or use selected ion monitoring (SIM) for enhanced sensitivity.

Protocol for HPLC-UV/DAD Analysis of Halogenated Phenols in Water

This protocol outlines a method for the solid-phase extraction and HPLC analysis of halogenated phenols.

1. Sample Preparation and Solid-Phase Extraction (SPE): a. Acidify a 500 mL water sample to pH 2-3 with hydrochloric acid. b. Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified deionized water. c. Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min. d. Wash the cartridge with 5 mL of acidified deionized water to remove interferences. e. Dry the cartridge under vacuum for 10-20 minutes. f. Elute the retained phenols with two 3 mL portions of methanol. g. Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

2. HPLC-UV/DAD Analysis: a. HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: Acetonitrile. d. Gradient Elution: Start with 90% A and 10% B, ramp to 10% A and 90% B over 20 minutes. Hold for 5 minutes before returning to initial conditions. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C. g. Detection: DAD at 280 nm and 295 nm.

Conclusion: Ensuring Data Integrity Through Methodical Comparison and Validation

The selection of an analytical method for halogenated phenols requires a thorough understanding of the strengths and weaknesses of each technique, as well as the specific requirements of the analysis. Both GC-MS and HPLC are powerful tools capable of providing accurate and reliable data. However, the integrity of this data is contingent upon the use of validated methods, robust sample preparation, and participation in inter-laboratory comparison studies.

This guide has provided a framework for comparing these analytical methods, supported by experimental data and detailed protocols. By understanding the causality behind experimental choices and adhering to self-validating systems, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data for the critical task of monitoring and assessing halogenated phenols.

References

  • Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes (3rd ed.). Available from . [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Turkish Journal of Chemistry. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • Soleas, G. J., Diamandis, E. P., & Karumanchiri, A. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry, 69(21), 4405–4409. [Link]

  • PTC Proficiency Testing. (2024, March 5). Test Group Summary Report C25 Chlorophenols in Water January 2024 PT Round. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Phillips, T., & Burns, A. (2012). Determination of phenols and phenates in disinfectant formulations by liquid chromatography with UV detection: collaborative study. Journal of AOAC International, 95(2), 411–418. [Link]

  • Phenomenex. (2024, March 4). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Phillips, T., & Burns, A. (2012). Determination of Phenols and Phenates in Disinfectant Formulations by Liquid Chromatography with UV Detection: Collaborative Study. ResearchGate. [Link]

  • NCASI. (2007). NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. [Link]

  • World Health Organization. (n.d.). Chlorophenols in Drinking-water. [Link]

  • Eurachem. (n.d.). Proficiency testing. [Link]

  • EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain). (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 21(11), e08353. [Link]

  • Agilent Technologies. (2001). Retention Time Locked GC/MS Analysis of Phenols. [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Chlorinated Phenols. [Link]

  • Agilent Technologies. (2010). Fast Analysis of Environmental Phenols with Agilent Poroshell 120 EC-C18 Columns. [Link]

  • Phenomenex. (n.d.). HPLC Columns. [Link]

  • Agilent Technologies. (n.d.). Analysis of phenols on a base-deactivated capillary column. [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • Oberleitner, D., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 666. [Link]

  • Poma, G., et al. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Food Additives & Contaminants: Part A, 34(10), 1735-1746. [Link]

  • U.S. Environmental Protection Agency. (1986). Health and Environmental Effects Document for Chlorinated Phenols. [Link]

  • Oberleitner, D., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

  • Phenomenex. (n.d.). Determination of Sterols in Olive Oil using Supported Liquid Extraction (SLE), Solid Phase Extraction (SPE) and GC-FID. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. [Link]

  • Phenomenex. (n.d.). A Simple Workflow for Ethanol Metabolites and Pain Management Compounds. [Link]

  • Phenomenex. (n.d.). Explore All Chromatography Applications. [Link]

  • Waters Corporation. (2017). Environmental - Waters Application Notes 2017. [Link]

  • Waters Corporation. (n.d.). Environmental Applications Book. [Link]

  • U.S. Environmental Protection Agency. (1996, November). Method 1653 Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. [Link]

  • Waters Corporation. (n.d.). Analysis of Polyphenols in Fruit Juices Using ACQUITY UPLC H-Class with UV and MS Detection. [Link]

Sources

A Comparative Guide to the Efficacy of 4-Bromo-2,3,5-trimethylphenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving efficiency, selectivity, and novel molecular architectures. 4-Bromo-2,3,5-trimethylphenol emerges as a highly versatile intermediate, uniquely positioned at the intersection of phenol chemistry and halogen-enabled cross-coupling reactions. This guide provides a comprehensive comparative analysis of its efficacy, contrasting its utility against its non-brominated precursor, 2,3,5-trimethylphenol, and other brominating strategies. We will explore its pivotal role as a potential precursor in the synthesis of 2,3,5-trimethylhydroquinone (TMHQ), a key intermediate for Vitamin E, and delve into its superior application in carbon-carbon bond formation. Supported by detailed experimental protocols, comparative data tables, and mechanistic diagrams, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 156483-07-7) is a polysubstituted aromatic compound whose synthetic utility is derived from the synergistic interplay of its functional groups: a nucleophilic hydroxyl group, activating methyl groups, and a versatile bromine atom.[1][2] While its parent compound, 2,3,5-trimethylphenol, is a known precursor in the synthesis of antioxidants like Vitamin E, the introduction of a bromine atom at the C4 position dramatically expands its synthetic potential.[3][4]

This guide will dissect the efficacy of this compound through two primary lenses:

  • As a Precursor to 2,3,5-trimethylphenol Derivatives: Evaluating the efficiency of using the bromo- C-Br bond as a transient placeholder or a protecting group, to be removed via debromination, in comparison to direct synthesis routes.

  • As a Substrate for Cross-Coupling Reactions: Highlighting the bromine atom's function as a reactive handle for modern catalytic methods, a capability entirely absent in its non-brominated counterpart.

The following diagram illustrates the principal synthetic pathways accessible from this compound, which form the core of our comparative analysis.

G cluster_0 Core Transformations cluster_1 Synthetic Products main This compound dehalogenation Reductive Dehalogenation main->dehalogenation e.g., H₂ / Pd-C or Zn / AcOH coupling Palladium-Catalyzed Cross-Coupling main->coupling e.g., Suzuki, Heck, Buchwald-Hartwig eas Further Electrophilic Aromatic Substitution main->eas e.g., Nitration, Acylation tmhp 2,3,5-Trimethylphenol (TMHQ Precursor) dehalogenation->tmhp biaryl Functionalized Bi-aryl Phenols coupling->biaryl poly Polysubstituted Aromatics eas->poly

Caption: Synthetic utility map for this compound.

Comparative Physicochemical Properties

The choice of a reagent is often dictated by its physical properties, which influence solubility, reaction conditions, and purification methods. The table below compares this compound with its parent compound.

PropertyThis compound2,3,5-TrimethylphenolRationale for Comparison
CAS Number 156483-07-7[1]697-82-5[5]Unique identification.
Molecular Formula C₉H₁₁BrO[2]C₉H₁₂O[5]Defines elemental composition.
Molecular Weight 215.09 g/mol [2]136.19 g/mol [5]Affects molar calculations and reaction stoichiometry.
Appearance Crystalline SolidSolidImportant for handling and solubility assessment.
LogP 3.08[2]~2.8 (Predicted)Indicates lipophilicity, affecting solvent choice for reaction and extraction.
Reactivity Handle C-Br bondC-H bondThe C-Br bond is significantly more reactive in cross-coupling reactions.

Performance in the Synthesis of Vitamin E Intermediates

The industrial synthesis of Vitamin E relies heavily on the production of 2,3,5-trimethylhydroquinone (TMHQ).[6] A common route involves the oxidation of a trimethylphenol isomer to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), followed by reduction.[3][7]

Scenario 1: Direct Synthesis from 2,3,5-Trimethylphenol

The established pathway involves the direct oxidation of 2,3,5-trimethylphenol.

G start 2,3,5-Trimethylphenol step1 Oxidation start->step1 H₂O₂ / Catalyst or O₂, Catalyst intermediate 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) step1->intermediate step2 Reduction intermediate->step2 H₂ / Pd-C or NaBH₄ end 2,3,5-Trimethylhydroquinone (TMHQ) step2->end

Caption: Established workflow for TMHQ synthesis from 2,3,5-trimethylphenol.

This direct approach is atom-economical. However, controlling the regioselectivity of the initial phenol synthesis (e.g., methylation of m-cresol) can be challenging, often yielding a mixture of isomers that require separation.[8]

Scenario 2: Indirect Synthesis via this compound

An alternative, albeit more circuitous, route involves using this compound as a stable, purifiable intermediate, followed by reductive dehalogenation.

Core Question: Does the potential for higher purity of the brominated intermediate justify the inclusion of additional synthesis and dehalogenation steps?

Comparative Analysis:

ParameterDirect Synthesis (Scenario 1)Indirect Synthesis (Scenario 2)Expert Commentary
Number of Steps Fewer (e.g., 2 from TMP)More (e.g., 3-4 from TMP)The indirect route adds a bromination and a debromination step, increasing process complexity and cost.
Purity Control Can be difficult; requires separation of phenol isomers.[8]Potentially easier; brominated phenols are often crystalline and can be purified to high levels by recrystallization.The C-Br group acts as a "purification handle." This is a key advantage if initial isomer separation is problematic.
Overall Yield Dependent on initial isomer separation efficiency.Subject to cumulative yield loss over more steps.A high-yield bromination (>95%) and dehalogenation (>95%) are required for this route to be competitive.
Atom Economy HigherLowerThe addition and subsequent removal of a bromine atom (79.9 g/mol ) is inherently less atom-economical.
Experimental Protocol: Reductive Dehalogenation of this compound

This protocol details the conversion of the brominated phenol to its parent compound, a critical step for its use as a TMHQ precursor.

Objective: To achieve high-yield conversion of this compound to 2,3,5-trimethylphenol.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, 1-2 mol%)

  • Ethanol (or Ethyl Acetate) as solvent

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A round-bottom flask is charged with this compound (e.g., 2.15 g, 10 mmol) and a magnetic stir bar.

  • Solvent Addition: Ethanol (e.g., 50 mL) is added, and the mixture is stirred until the solid dissolves.

  • Catalyst Addition: Palladium on carbon (e.g., 21 mg, 0.02 mmol Pd) is carefully added to the solution. Causality Note: Palladium on carbon is a highly efficient and reusable heterogeneous catalyst for hydrogenolysis of aryl halides. Its solid nature simplifies removal by filtration.

  • Inerting: The flask is sealed with a septum and purged with an inert gas for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

  • Hydrogenation: The inert gas line is replaced with a balloon filled with hydrogen gas. The reaction mixture is stirred vigorously at room temperature. For larger scales, a Parr apparatus at 20-50 psi of H₂ is recommended for improved efficiency.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, the hydrogen source is removed, and the flask is purged again with inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield crude 2,3,5-trimethylphenol. The product can be further purified by recrystallization or distillation if necessary.

Expected Outcome: Yields for this type of dehalogenation are typically high, often exceeding 95%.

Efficacy in Palladium-Catalyzed Cross-Coupling Reactions

This is where this compound demonstrates its most significant advantage over its non-brominated analog. The C-Br bond is an excellent handle for forming new C-C, C-N, and C-O bonds, opening access to a vast array of complex molecules.[9]

Comparative Efficacy:

Reaction TypeThis compound2,3,5-Trimethylphenol
Suzuki Coupling Excellent Substrate. Reacts with boronic acids to form bi-aryl compounds.Not a direct substrate. Requires conversion to a triflate or other leaving group.
Buchwald-Hartwig Amination Excellent Substrate. Reacts with amines to form substituted anilines.Not a direct substrate.
Heck Reaction Good Substrate. Reacts with alkenes to form stilbene-like structures.Not a direct substrate.

The ability to directly engage in these powerful transformations without prior derivatization makes this compound a more efficient and strategically valuable building block for discovery chemistry and materials science.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for synthesizing a functionalized bi-aryl phenol, a structure prevalent in pharmaceuticals and advanced materials.

G cluster_0 Reagent Preparation cluster_1 Reaction Execution cluster_2 Work-up & Purification prep Combine Aryl Bromide, Boronic Acid, Base, and Solvent in Flask purge Purge with Inert Gas (e.g., Argon) prep->purge add_cat Add Pd Catalyst (e.g., Pd(PPh₃)₄) purge->add_cat heat Heat Reaction Mixture (e.g., 80-100 °C) add_cat->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with Water & Extract with Organic Solvent cool->quench purify Dry, Concentrate & Purify via Column Chromatography quench->purify

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound (2.15 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL). Causality Note: The aqueous base is crucial for the transmetalation step of the catalytic cycle, while dioxane solubilizes the organic components.

  • Degassing: The flask is sealed, and the mixture is thoroughly degassed by bubbling argon through the solution for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (231 mg, 0.2 mmol).

  • Heating: The reaction vessel is placed in a preheated oil bath at 90 °C and stirred vigorously for 8-16 hours.

  • Monitoring: The reaction is monitored by TLC until the starting aryl bromide is consumed.

  • Work-up: The reaction is cooled to room temperature and diluted with water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired bi-aryl phenol.

Conclusion and Strategic Recommendations

This compound is a reagent of significant strategic value, whose efficacy is highly context-dependent.

  • For TMHQ/Vitamin E Synthesis: The use of this compound as a precursor is not generally recommended for industrial-scale synthesis due to lower atom economy and additional process steps. Its application is best reserved for scenarios where the exceptional purity achievable through its crystalline nature outweighs these disadvantages, particularly in laboratory or specialty chemical synthesis.

  • For Complex Molecule Synthesis: this compound demonstrates superior efficacy compared to its non-brominated counterpart. It serves as a direct, ready-to-use substrate for a host of high-yield cross-coupling reactions, providing a powerful and efficient route to novel functionalized phenols, bi-aryls, and other complex architectures. In this domain, it is the clear reagent of choice.

Ultimately, the decision to employ this compound hinges on the synthetic goal. If the target is simply 2,3,5-trimethylphenol, direct routes are preferable. If the bromine atom is to be leveraged as a reactive site for further functionalization, its utility is unparalleled.

References

  • Appchem. This compound | 156483-07-7. [Link]

  • PrepChem.com. Synthesis of 2,3,5-trimethylhydroquinone. [Link]

  • Google Patents.
  • Grebennikova, O.V., et al. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 781-786.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry.
  • Johnston, H.J., & Hulme, A.N. (2015). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 20(5), 8691-8703.
  • Wang, Y., et al. (2020). How to synthesize vitamin E. Request PDF. [Link]

  • PubChem. 2,3,5-Trimethylphenol. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2,3,5-trimethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, the integrity of our work extends beyond the bench to the final disposition of the materials we use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2,3,5-trimethylphenol, a halogenated phenol. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring that you can manage this chemical waste stream with confidence and precision.

The necessity for a rigorous disposal protocol stems from the inherent hazards of halogenated phenols. While specific toxicity data for this compound is not extensively documented, the broader class of brominated and phenolic compounds is known for potential toxicity, environmental persistence, and bioaccumulation.[1][2] Brominated flame retardants (BFRs), for example, are recognized for their toxic effects and tendency to accumulate in the environment.[1] Phenol itself is a regulated hazardous substance known to cause severe skin burns and eye damage.[3][4] Therefore, this compound must be treated as a hazardous waste, managed in strict accordance with federal and institutional regulations to mitigate risks to personnel and the environment.

Immediate Safety & Spill Response: Your First Line of Defense

Before initiating any disposal-related tasks, a proactive stance on safety is paramount. This involves not only having the correct Personal Protective Equipment (PPE) but also being prepared for accidental releases.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., Butyl, Viton) are mandatory.

  • Eye Protection: Safety goggles and a face shield are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Spill Cleanup Protocol: In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Access: Secure the area to prevent unauthorized entry.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Cleanup (for trained personnel):

    • Don the appropriate PPE.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material like vermiculite or sand.[5]

    • Place all contaminated materials (spilled substance, absorbent, and cleaning materials) into a clearly labeled, sealed container for hazardous waste.[6]

    • Crucially, do not use water to wash the spill into the drain. [7]

Systematic Disposal Protocol for this compound

A chemical is designated as waste once it is no longer intended for use. The disposal of this compound must follow a systematic process, from initial collection to final hand-off for disposal. This workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

Step 1: Waste Characterization and Container Selection
  • Hazard Identification: Based on its structure as a halogenated phenol, this compound should be classified as a hazardous waste. Consult your institution's EH&S guidelines to confirm the specific waste codes. Halogenated organic compounds are often categorized under specific EPA waste codes.[9]

  • Container Selection:

    • Use a container that is chemically compatible with halogenated phenols. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as phenols can be corrosive to some metals.[7][8]

    • The container must be in good condition, with a secure, leak-proof lid.

    • Ensure the container is clearly and accurately labeled.

Step 2: Proper Labeling

Proper labeling is a critical, non-negotiable step in hazardous waste management. An improperly labeled container can lead to dangerous chemical reactions and regulatory fines.

  • Label Contents: The label must include the words "Hazardous Waste."[10]

  • Chemical Identification: Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.

  • Hazard Communication: Indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Segregated Accumulation

Chemical incompatibility is a primary cause of laboratory incidents. Proper segregation of waste is essential.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Segregation:

    • Store this compound waste away from incompatible materials. Key incompatibilities for phenols include strong oxidizing agents, acids, and bases.[7][11]

    • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity.[8]

Step 4: Arranging for Disposal
  • Contact EH&S: Once the container is full or the accumulation time limit is approaching (typically 90 or 180 days, depending on your facility's generator status), contact your institution's EH&S department to arrange for a waste pickup.[8][10]

  • Documentation: Maintain accurate records of the waste generated. Your institution may have a specific chemical waste tracking system or require a manifest.

The logical flow for this disposal process can be visualized as follows:

G cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposition A Identify this compound as Waste B Consult SDS and Institutional EH&S Guidelines A->B Characterize C Select Compatible & Labeled Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Chemicals (e.g., Oxidizers) D->E F Arrange for Pickup by Authorized Personnel (EH&S) E->F G Final Disposal via Licensed Hazardous Waste Facility (e.g., Incineration) F->G

Disposal Workflow for this compound
Disposal Method: The Scientific Rationale

For halogenated organic compounds like this compound, the preferred method of disposal is high-temperature incineration at a licensed hazardous waste facility.[5] This method is chosen for several critical reasons:

  • Complete Destruction: Incineration at temperatures typically exceeding 850°C ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide.

  • Prevents Environmental Release: This thermal destruction prevents the persistent and potentially bioaccumulative chemical from being released into the environment, where it could contaminate soil and water.[12][13]

  • Energy Recovery: Many modern incineration facilities are equipped for energy recovery, using the heat generated to produce steam or electricity, a process known as fuel blending.[10]

Landfilling is generally not a suitable option for this type of chemical waste due to the risk of leaching into the groundwater.

Quantitative Data and Regulatory Thresholds

Understanding your laboratory's generator status is crucial, as it dictates storage time limits and administrative requirements. These thresholds are defined by the EPA.[10]

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)90 days

Table 1: EPA Hazardous Waste Generator Categories and Accumulation Limits.[10]

By adhering to these structured procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. The principles of careful planning, proper handling, and informed disposal are as fundamental to good science as the research itself.

References

  • Sharma, P., Sharma, K., Singh, M., & Chadha, P. (2022). Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A. Toxicology International, 29(1), 47–63. Available from: [Link]

  • Epoxy Countertops. (2023). A Hazardous Chemical? Investigating the Safety of Phenolic Resin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Retrieved from [Link]

  • Frontiers. (n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PHENOL. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Wyoming. (n.d.). Chemical Process SOP Example. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trimethylphenol. Retrieved from [Link]

Sources

A Proactive Approach to Safety: Essential Handling and Disposal of 4-Bromo-2,3,5-trimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. Handling specialized reagents like 4-Bromo-2,3,5-trimethylphenol (CAS No. 156483-07-7) demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the rationale behind each safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, ensuring that every step, from preparation to disposal, is a self-validating system of safety and control.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is classified as a hazardous chemical, primarily due to its corrosive nature.[1] The primary danger lies in its ability to cause severe skin burns and serious eye damage upon contact.[1] Understanding this corrosive potential is the cornerstone of all subsequent safety procedures. Unlike general irritants, corrosive substances can cause irreversible tissue damage. Therefore, our personal protective equipment (PPE) selection and handling protocols are designed not just for cleanliness, but to prevent any direct contact with the substance.

The signal word "Danger" on its Safety Data Sheet (SDS) underscores the severity of these hazards.[1][2] While comprehensive toxicological properties have not been fully investigated, the known corrosive effects demand a cautious and proactive approach.[1]

The Core of Prevention: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your most immediate and critical line of defense. The goal is to create a complete barrier between you and the chemical.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and fine dust. A face shield worn over the goggles offers a secondary layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high splash potential.[1]
Hands Chemical-Resistant Gloves (e.g., Nitrile, Neoprene, or Butyl Rubber)Given the corrosive nature of this compound, robust hand protection is non-negotiable. Double-gloving with nitrile gloves can be a suitable precaution for incidental contact. For direct handling or situations with a higher risk of splashing, more heavy-duty gloves like neoprene or butyl rubber should be considered.[3] It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them immediately upon any suspected contamination.
Body Chemical-Resistant Laboratory CoatA fully-buttoned, long-sleeved lab coat made of a chemical-resistant material is required. This protects the skin on your arms and torso from accidental contact. Ensure the fit is appropriate to avoid snagging on equipment.[3][4]
Respiratory Use in a Ventilated Area (Fume Hood)All handling of this compound solid should occur within a certified chemical fume hood to prevent the inhalation of any dust particles.[1][5] Under normal use conditions within a fume hood, specific respiratory protection is typically not required.[1][4] However, in the case of a large spill or if engineering controls are insufficient, a NIOSH-approved respirator would be necessary.[6][7]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and ensures a controlled environment from start to finish.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate & Prepare Fume Hood Area gather_equip 2. Assemble All Equipment & Reagents prep_area->gather_equip don_ppe 3. Don Full PPE gather_equip->don_ppe handle_chem 4. Conduct Work in Designated Area don_ppe->handle_chem Proceed to Handling seal_container 5. Tightly Seal Container When Not in Use handle_chem->seal_container decon 6. Decontaminate Surfaces & Equipment seal_container->decon Work Complete doff_ppe 7. Doff PPE Correctly (Gloves Last) decon->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: A systematic workflow for handling this compound.

Step 1: Preparation and Engineering Controls

  • Fume Hood Verification: Before starting any work, ensure your chemical fume hood is certified and functioning correctly.

  • Designate an Area: Clearly define a specific area within the fume hood for handling the compound to contain any potential contamination.

  • Assemble Materials: Place all necessary equipment, including spatulas, weigh boats, solvents, and a designated waste container, inside the fume hood before introducing the this compound.

  • Emergency Equipment Check: Locate the nearest emergency shower and eyewash station. Confirm they are unobstructed and operational.[1][8]

Step 2: Handling the Compound

  • Donning PPE: Put on all required PPE as detailed in the table above before opening the chemical container.

  • Controlled Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.

  • Container Management: Keep the container for this compound tightly sealed when not in active use.[1][4]

Step 3: Post-Handling and Decontamination

  • Surface Cleaning: Once the experimental work is complete, decontaminate all surfaces and equipment within the fume hood that may have come into contact with the chemical.

  • Proper PPE Removal: Carefully remove your PPE, ensuring that the contaminated outer surfaces do not touch your skin. Gloves should always be removed last.

  • Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[1]

Emergency Response: Immediate First Aid

In the event of accidental exposure, immediate and correct action is vital to mitigate harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete rinsing.[1] Seek immediate medical attention.[1]

  • Skin Contact: Instantly remove all contaminated clothing and shoes.[1] Wash the affected skin area with soap and plenty of water.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][9] If breathing becomes difficult or stops, provide artificial respiration and seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are crucial for laboratory safety and environmental compliance.

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][5]

  • It should be stored locked up.[1]

  • Segregate it from incompatible materials such as bases, acid anhydrides, acid chlorides, and metals like copper.[1][10]

Disposal Plan: All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect any waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: The disposal of this chemical must be carried out through a licensed and approved waste disposal plant.[1][4] Adhere strictly to all local, state, and federal environmental regulations.[11][12] Never dispose of this chemical down the drain or in the regular trash.[5]

By integrating these detailed protocols and the reasoning behind them into your daily laboratory operations, you build a resilient culture of safety. This proactive and knowledgeable approach not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

  • 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 . PubChem, National Center for Biotechnology Information. [Link]

  • First Aid Procedures for Chemical Hazards . NIOSH - CDC. [Link]

  • This compound | 156483-07-7 . Appchem. [Link]

  • Safety Data Sheet for 4-Bromophenol . Alfa Aesar. [Link]

  • Bromo Phenol Blue Safety Data Sheet . Breckland Scientific. [Link]

  • Safety data sheet for 4-Bromo-3-methylphenol . CPAChem. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals . University of Notre Dame Risk Management and Safety. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) . Organic Syntheses Procedure. [Link]

  • This compound 5g . Dana Bioscience. [Link]

  • This compound . BIOFOUNT. [Link]

  • 2,3,5-trimethyl phenol, 697-82-5 . The Good Scents Company. [Link]

  • 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol . Pharmaffiliates. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,3,5-trimethylphenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,3,5-trimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.